molecular formula C10H16N2O2S B13197447 N-(4-Aminophenyl)butane-1-sulfonamide

N-(4-Aminophenyl)butane-1-sulfonamide

Cat. No.: B13197447
M. Wt: 228.31 g/mol
InChI Key: MRJOJGLUCZDCRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Aminophenyl)butane-1-sulfonamide, often supplied as its hydrochloride salt (CAS 1333993-35-3), is a synthetic organic compound belonging to the sulfonamide class. Its structure is characterized by a butylsulfonamide chain linked to a para-substituted aniline ring, a configuration of significant interest in medicinal chemistry research . Sulfonamides are a foundational group in drug discovery, known for their diverse pharmacological activities. This compound serves as a key chemical building block for researchers developing new therapeutic agents. Its potential applications are rooted in established sulfonamide mechanisms, which include inhibition of enzymes like carbonic anhydrase and dihydropteroate synthetase . These actions make sulfonamide derivatives relevant in exploring treatments for conditions such as glaucoma, edema, inflammation, and bacterial infections . The presence of the aromatic amine group (arylamine) at the N4 position is a critical structural feature that can influence both the biological activity and the metabolic profile of the molecule . Recent electrochemical studies on structurally related N-(4-aminophenyl)benzenesulfonamide derivatives highlight their unique redox properties, which are valuable for analytical method development and understanding their metabolic fate . As a research chemical, N-(4-Aminophenyl)butane-1-sulfonamide is a versatile precursor for synthesizing more complex molecules, such as coumarin hybrids, which are investigated for novel antioxidant and antimicrobial properties . This product is intended for research and development purposes in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

N-(4-aminophenyl)butane-1-sulfonamide

InChI

InChI=1S/C10H16N2O2S/c1-2-3-8-15(13,14)12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8,11H2,1H3

InChI Key

MRJOJGLUCZDCRR-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)N

Origin of Product

United States

Foundational & Exploratory

N-(4-Aminophenyl)butane-1-sulfonamide synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Synthesis of N-(4-Aminophenyl)butane-1-sulfonamide

Executive Summary

This technical guide provides a comprehensive, research-grade overview of a robust and efficient synthetic pathway for N-(4-Aminophenyl)butane-1-sulfonamide. This compound, integrating a primary aromatic amine and a sulfonamide moiety, represents a valuable building block for drug discovery and materials science. The presented synthesis is a logical two-step process commencing with the sulfonylation of 4-nitroaniline with butane-1-sulfonyl chloride, followed by the selective reduction of the aromatic nitro group. This guide elucidates the mechanistic principles behind each synthetic step, offers detailed experimental protocols, and discusses critical process considerations. The content is structured to provide researchers, chemists, and drug development professionals with both the theoretical foundation and practical insights required for the successful synthesis and purification of the target molecule.

Introduction: Significance and Synthetic Strategy

Sulfonamides are a cornerstone functional group in medicinal chemistry, famously constituting a major class of antibacterial agents and featuring in drugs for various conditions, including diuretics, anticonvulsants, and antiviral therapies.[1][2] Their chemical stability and ability to act as hydrogen bond donors and acceptors make them privileged structures in molecular design.[3][4] Similarly, anilines are fundamental intermediates in the production of pharmaceuticals, dyes, and polymers.[5][6] The title compound, N-(4-Aminophenyl)butane-1-sulfonamide, merges these two critical pharmacophores, making it a highly versatile intermediate for further chemical elaboration.

The synthetic strategy detailed herein is predicated on a two-step sequence designed for efficiency and high yield:

  • Formation of the Sulfonamide Bond: Synthesis of the intermediate, N-(4-nitrophenyl)butane-1-sulfonamide, via the reaction of butane-1-sulfonyl chloride with 4-nitroaniline. The nitro group serves as a protecting group for the amine, preventing unwanted side reactions in subsequent steps, and its electron-withdrawing nature, while deactivating, still permits the desired sulfonylation.

  • Reduction of the Nitro Group: Conversion of the nitro-intermediate to the final primary amine product. Among various established methods, catalytic hydrogenation is selected for its high efficiency, chemoselectivity, and environmentally benign byproducts.[6][7]

This approach offers a reliable and scalable route to the target compound, utilizing readily available starting materials.

Synthesis Pathway Overview

The overall transformation from commercially available starting materials to the final product is illustrated below.

Synthesis_Pathway SM1 4-Nitroaniline INT N-(4-Nitrophenyl)butane-1-sulfonamide SM1->INT Step 1: Sulfonylation (Pyridine) SM2 Butane-1-sulfonyl chloride FP N-(4-Aminophenyl)butane-1-sulfonamide INT->FP Step 2: Reduction (Ethanol) H2 H₂, Pd/C G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up and Purification A 1. Dissolve 4-nitroaniline in pyridine in a round-bottom flask. B 2. Cool the solution to 0 °C in an ice-water bath. A->B C 3. Add butane-1-sulfonyl chloride dropwise to the stirred solution over 15-20 minutes. B->C D 4. Allow the reaction to warm to room temperature. C->D E 5. Stir for 12-16 hours. D->E F 6. Monitor progress by TLC. E->F G 7. Pour the reaction mixture into ice-cold 2M HCl. F->G H 8. Filter the resulting precipitate. G->H I 9. Wash the solid with cold water and dry under vacuum. H->I J 10. Recrystallize from an ethanol/water mixture. I->J

Caption: Workflow for the synthesis of the nitro-intermediate.

Quantitative Data
ReagentMolar Mass ( g/mol )Molar Eq.Quantity Used
4-Nitroaniline138.121.010.0 g (72.4 mmol)
Butane-1-sulfonyl chloride156.631.112.5 g (79.6 mmol)
Pyridine (Solvent/Base)79.10-100 mL
Expected Product N-(4-Nitrophenyl)butane-1-sulfonamide
Theoretical Yield274.3219.87 g
Typical Yield Range85-95%

Part 2: Reduction to N-(4-Aminophenyl)butane-1-sulfonamide

Rationale for Reduction Method

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. [8]Several methods are available:

  • Catalytic Hydrogenation: Utilizes catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas. [7]This method is highly efficient, often quantitative, and produces only water as a byproduct, simplifying purification. [6]However, it requires specialized pressure equipment and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts. [9]* Metal/Acid Reduction: Classic methods like tin (Sn) or iron (Fe) in hydrochloric acid (HCl) are effective. [7][10]These are robust but generate significant metallic waste streams that require disposal and can complicate product isolation.

  • Metal Salt Reduction: Reagents like tin(II) chloride (SnCl₂) offer a milder alternative that is tolerant of many functional groups. [11][12]The primary drawback is the stoichiometric generation of tin byproducts. [11] For this guide, catalytic hydrogenation with Pd/C is selected as the method of choice. It represents a modern, clean, and highly effective approach favored in pharmaceutical development for its high yield and atom economy.

Experimental Protocol

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Purification A 1. Add N-(4-nitrophenyl)butane-1-sulfonamide and ethanol to a hydrogenation vessel. B 2. Carefully add 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). A->B C 3. Seal the vessel and purge with hydrogen gas. B->C D 4. Pressurize the vessel with H₂ (e.g., 50 psi). C->D E 5. Stir vigorously at room temperature for 4-6 hours. D->E F 6. Monitor completion by TLC or H₂ uptake. E->F G 7. Carefully vent the H₂ and purge with nitrogen. F->G H 8. Filter the reaction mixture through Celite® to remove the Pd/C catalyst. G->H I 9. Wash the Celite® pad with additional ethanol. H->I J 10. Concentrate the filtrate under reduced pressure to yield the crude product. I->J K 11. Purify by recrystallization from ethyl acetate/hexanes. J->K

Caption: Workflow for the catalytic hydrogenation step.

Quantitative Data
ReagentMolar Mass ( g/mol )Molar Eq.Quantity Used
N-(4-Nitrophenyl)butane-1-sulfonamide274.321.010.0 g (36.5 mmol)
10% Palladium on Carbon (Pd/C)-~1-5 mol%0.4 g
Ethanol (Solvent)46.07-150 mL
Hydrogen (H₂)2.02Excess~50 psi
Expected Product N-(4-Aminophenyl)butane-1-sulfonamide
Theoretical Yield244.348.92 g
Typical Yield Range95-99%

Safety and Handling Considerations

  • Butane-1-sulfonyl chloride: This reagent is corrosive and moisture-sensitive. [13]It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. It will react with water to release HCl gas.

  • 4-Nitroaniline: This compound is toxic and a suspected carcinogen. Avoid inhalation of dust and skin contact.

  • Pyridine: Is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The Pd/C catalyst can be pyrophoric, especially after use when it is dry and saturated with hydrogen. The catalyst should always be handled wet and under an inert atmosphere. [9]Ensure proper grounding of equipment to prevent static discharge.

Conclusion

The described two-step synthesis provides a reliable and high-yielding pathway to N-(4-Aminophenyl)butane-1-sulfonamide. The methodology relies on well-established, robust chemical transformations, making it suitable for both small-scale laboratory synthesis and potential scale-up. By detailing the mechanistic underpinnings and providing clear, actionable protocols, this guide serves as a valuable resource for chemists engaged in the synthesis of complex molecules for pharmaceutical and materials research.

References

  • ChemRxiv. Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles.
  • Smolecule. Buy 1-Butanesulfonyl chloride | 2386-60-9. (2023-08-15).
  • The Journal of Organic Chemistry. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021-03-23).
  • Vulcanchem. Butane-2-sulfinyl chloride - 41719-03-3.
  • RSC Publishing. Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Sn2+ reduction. (2026-02-01).
  • ResearchGate. Catalytic hydrogenation of nitroarenes 6 into anilines 7.
  • OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl).
  • Wikipedia. Reduction of nitro compounds.
  • Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.
  • Semantic Scholar. Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • RSC Publishing. Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. (2020-11-06).
  • ChemSynthesis. 1-butanesulfonyl chloride - 2386-60-9, C4H9ClO2S, density, melting point, boiling point, structural formula, synthesis. (2025-05-20).
  • Benchchem. N-(4-nitrophenyl)butanamide | 54191-12-7.
  • CymitQuimica. CAS 2386-60-9: Butanesulfonyl chloride.
  • Google Patents. EP0040560B1 - Alkane-sulfonyl chlorides preparation.
  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. (2018-07).
  • IJNRD. synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity.
  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.
  • Guidechem. What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions?. (2022-02-16).
  • Journal of Chemical Research. 4-(Succinimido)-1-butane sulfonic acid as a Brönsted acid catalyst for synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. (2014-10-13).
  • PMC. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.
  • Google Patents. US2623069A - Method of producing 4-chlorobutane-1-sulfonyl chloride.
  • Angewandte Chemie International Edition. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023-09-28).
  • PubChem. 1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-.
  • Semantic Scholar. Synthesis of functionalized sulfonamides as antitubercular agents.
  • ResearchGate. Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. (2025-08-07).
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
  • Tokyo Chemical Industry UK Ltd.. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO.
  • Organic Syntheses Procedure. orthanilic acid.
  • ResearchGate. 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C.
  • Google Patents. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride.
  • ChemRxiv. Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles.
  • PMC. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022-10-31).

Sources

An In-Depth Technical Guide to the Physicochemical Properties of N-(4-Aminophenyl)butane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(4-Aminophenyl)butane-1-sulfonamide, a molecule of interest in contemporary drug discovery and development. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the experimental determination and practical implications of these properties. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's behavior, which is critical for formulation development, pharmacokinetic profiling, and toxicological assessment. The methodologies detailed herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: Unveiling N-(4-Aminophenyl)butane-1-sulfonamide

N-(4-Aminophenyl)butane-1-sulfonamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry. Its structure, featuring a flexible butyl chain, an aromatic amine, and the sulfonamide moiety, suggests a unique combination of properties that warrant detailed investigation. Understanding these characteristics is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing stable and effective pharmaceutical formulations.

Chemical Structure:

Core Physicochemical Properties: A Quantitative Overview

Precise experimental data for N-(4-Aminophenyl)butane-1-sulfonamide is not extensively available in public literature. Therefore, the following table presents a combination of estimated values based on structurally similar compounds, such as 4-aminobenzenesulfonamide and other N-substituted sulfonamides, and predicted values from computational models. These values provide a crucial starting point for laboratory investigations.

PropertyEstimated/Predicted ValueSignificance in Drug Development
Molecular Formula C₁₀H₁₆N₂O₂SDefines the elemental composition and molecular weight.
Molecular Weight 228.31 g/mol Influences diffusion, solubility, and membrane transport.
Melting Point (°C) ~160-170Indicates purity and solid-state stability. A sharp melting point is characteristic of a pure crystalline solid[1][2].
pKa (Sulfonamide NH) ~9-10Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
pKa (Anilinic NH₂) ~3-4The basicity of the aromatic amine affects its charge state in acidic environments like the stomach.
LogP (Octanol/Water) ~1.5 - 2.5A key indicator of lipophilicity, which affects membrane permeability, protein binding, and metabolic stability.
Aqueous Solubility Low to moderateDirectly impacts bioavailability and formulation options. Solubility is pH-dependent due to the ionizable groups.

Experimental Determination of Physicochemical Properties

The following section details robust, step-by-step protocols for the experimental determination of the key physicochemical properties of N-(4-Aminophenyl)butane-1-sulfonamide. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

The melting point is a fundamental property for assessing the purity and identity of a solid substance. A sharp melting point range typically indicates a high degree of purity[1].

Protocol:

  • Sample Preparation: A small amount of finely powdered, dry N-(4-Aminophenyl)butane-1-sulfonamide is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded.

  • Reporting: The melting point is reported as the range T₁ - T₂.

Diagram: Melting Point Determination Workflow

MeltingPoint cluster_prep Sample Preparation cluster_measurement Measurement Prep1 Dry Sample Prep2 Grind to Fine Powder Prep1->Prep2 Prep3 Pack Capillary Tube Prep2->Prep3 Measure1 Place in Apparatus Prep3->Measure1 Transfer Measure2 Heat at Controlled Rate Measure1->Measure2 Measure3 Observe & Record T1 and T2 Measure2->Measure3 Report Report as Range (T1-T2) Measure3->Report Data

Caption: Workflow for Melting Point Determination.

Determination of the Octanol-Water Partition Coefficient (LogP)

LogP is a critical measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method, while traditional, remains the gold standard for its direct measurement.

Protocol:

  • Phase Preparation: Equal volumes of n-octanol and water are mutually saturated by vigorous mixing for 24 hours, followed by separation.

  • Sample Preparation: A known concentration of N-(4-Aminophenyl)butane-1-sulfonamide is dissolved in the aqueous or octanol phase.

  • Partitioning: A measured volume of the drug solution is mixed with an equal volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is gently shaken for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

  • Phase Separation: The two phases are allowed to separate completely.

  • Quantification: The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Diagram: Shake-Flask Method for LogP Determination

LogP_Workflow Start Prepare Saturated Octanol & Water Dissolve Dissolve Compound in One Phase Start->Dissolve Mix Mix Phases & Equilibrate Dissolve->Mix Separate Separate Octanol & Aqueous Phases Mix->Separate Quantify_Oct Quantify [Compound] in Octanol Separate->Quantify_Oct Quantify_Aq Quantify [Compound] in Aqueous Separate->Quantify_Aq Calculate Calculate LogP Quantify_Oct->Calculate Quantify_Aq->Calculate

Caption: Shake-Flask Method for LogP Determination.

pKa Determination by UV-Metric Titration

The pKa values of the sulfonamide and amino groups are crucial for understanding the pH-dependent solubility and charge of the molecule. UV-metric titration is a reliable method that leverages the change in the UV-Vis spectrum of a compound as its ionization state changes with pH.

Protocol:

  • Stock Solution Preparation: A stock solution of N-(4-Aminophenyl)butane-1-sulfonamide is prepared in a suitable solvent (e.g., methanol or DMSO).

  • Buffer Preparation: A series of buffers covering a wide pH range (e.g., pH 2 to 12) are prepared.

  • Sample Preparation for Titration: A small aliquot of the stock solution is added to each buffer solution to create a series of solutions with the same compound concentration but different pH values.

  • UV-Vis Spectroscopy: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: The absorbance at a wavelength that shows a significant change with pH is plotted against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve. For molecules with multiple pKa values, deconvolution of the spectral data may be necessary.

Diagram: UV-Metric Titration for pKa Determination

pKa_Determination cluster_preparation Sample Preparation cluster_analysis Analysis Prep_Stock Prepare Stock Solution Prep_Samples Mix Stock with Buffers Prep_Stock->Prep_Samples Prep_Buffers Prepare Buffers (pH 2-12) Prep_Buffers->Prep_Samples Measure_UV Record UV-Vis Spectra Prep_Samples->Measure_UV Plot_Data Plot Absorbance vs. pH Measure_UV->Plot_Data Determine_pKa Determine pKa from Inflection Point Plot_Data->Determine_pKa Result Result Determine_pKa->Result Report pKa Value(s)

Caption: Workflow for pKa Determination via UV-Metric Titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of N-(4-Aminophenyl)butane-1-sulfonamide.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of N-(4-Aminophenyl)butane-1-sulfonamide is expected to show absorption bands characteristic of the substituted benzene ring. The position and intensity of these bands can be influenced by the solvent and the pH of the solution. A typical UV-Vis spectrum of an aromatic sulfonamide might show a maximum absorption around 250-270 nm[3].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Key expected vibrational frequencies for N-(4-Aminophenyl)butane-1-sulfonamide are summarized below.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Amine)3400-3300Asymmetric and symmetric stretching
N-H (Sulfonamide)3300-3200Stretching
C-H (Aromatic)3100-3000Stretching
C-H (Aliphatic)2960-2850Stretching
C=C (Aromatic)1600-1450Ring stretching
S=O (Sulfonamide)1350-1300 and 1160-1120Asymmetric and symmetric stretching[4]
S-N (Sulfonamide)950-900Stretching[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the butyl chain, and the N-H protons of the amine and sulfonamide groups. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing sulfonamide group. The protons of the butyl chain will exhibit characteristic splitting patterns (triplets and multiplets). The N-H protons may appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and the four distinct carbons of the butyl chain. The chemical shifts of the aromatic carbons will provide further evidence for the substitution pattern on the benzene ring.

Conclusion

The physicochemical properties of N-(4-Aminophenyl)butane-1-sulfonamide are critical to its development as a potential therapeutic agent. This technical guide has provided a framework for understanding and experimentally determining these key characteristics. While some data presented are estimations based on structurally related compounds, the detailed protocols offer a robust starting point for comprehensive laboratory evaluation. The interplay of its structural features—the aromatic amine, the sulfonamide group, and the alkyl chain—results in a unique profile of solubility, lipophilicity, and ionization that must be carefully considered in all stages of drug development.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Sulphanilamide ROTI®CALIPURE 164-166 °C Melting point standard. Retrieved from [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Gowda, B. T., Jayalakshmi, K., & Moodithaya, B. S. (2006). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X= H; CH3; C2H5; F; Cl; Br; I or NO2 and i-X, j-Y= 2,3-(CH3)2; 2,4-(CH3)2; 2,5-(CH3)2; 2-CH3,4-Cl; 2-CH3,5-Cl; 3-CH3,4-Cl; 2,4-Cl2 or 3,4-Cl2).
  • Jios, J. L., Furlan, R. L. E., & Mata, E. G. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 919-923.
  • Uno, T., & Machida, K. (1970). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 18(4), 689-701.
  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2005). O-Substituted N-oxy arylsulfinamides and sulfonamides in Michael reactions. ARKIVOC, 2005(6), 54-64.
  • Sonu, S., & Singh, B. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis, 11(6), 669-678.
  • Gowda, B. T., & Jayalakshmi, K. (2006). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2/3/4-Substituted Phenyl)-2,4-disubstituted Benzenesulphonamides.
  • Jayalakshmi, K., & Gowda, B. T. (2004). Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides.
  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679.
  • PubChem. (n.d.). 4-Aminobenzenesulfonamide;benzene. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Sola, D., & Platts, J. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics, 21(23), 12379-12389.
  • Mary, Y. S., & Panicker, C. Y. (2014). Synthesis, structural, spectral (FTIR, FT-Raman, UV, NMR), NBO and first order hyperpolarizability analysis of N-phenylbenzenesulfonamide by density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 133, 506-517.
  • Sola, D., & Platts, J. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(23), 5976-5987.
  • ChemBK. (2025, June 11). 4-aminobenzenesulfonamide. Retrieved from [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). Infrared Spectra of Sulfones and Related Compounds. Journal of the Chemical Society, 669-679.
  • Sola, D., & Platts, J. A. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.
  • Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 12(20), 5395-5403.
  • Jouyban, A., Soltanpour, S., & Acree, W. E. (2010). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 18(1), 41-46.
  • LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Sola, D., & Platts, J. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.
  • Scribd. (n.d.). Physicochemical Properties Determination 1. Retrieved from [Link]

  • Jouyban, A. (2021). Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. Journal of Solution Chemistry, 50(1), 1-14.
  • Jarczewski, A., & Schroeder, G. (1979). 1H NMR study of the substituent transmission effects through SO2 and CO groups in p,p′-disubstituted derivatives of phenyl phenacyl sulphones (β-keto sulphones). Journal of the Chemical Society, Perkin Transactions 2, (6), 866-869.
  • PubChem. (n.d.). 1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-. Retrieved from [Link]

  • Chang, C. J., & Gut, M. (1976). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences, 65(7), 1059-1062.
  • Braschi, I., Blasioli, S., & Gessa, C. (2011). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation.
  • McKenna, R., & Supuran, C. T. (2011). Anticonvulsant 4-Aminobenzenesulfonamide Derivatives with Branched-Alkylamide Moieties: X-ray Crystallography and Inhibition Studies of Human Carbonic Anhydrase Isoforms I, II, VII, and XIV. Journal of Medicinal Chemistry, 54(10), 3552-3560.
  • Kim, S., & Park, H. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO)
  • Wang, H., Li, Y., Wang, C., & Zhang, Y. (2021). Catalyst-free arylation of sulfonamides via visible light-mediated deamination. Chemical Science, 12(28), 9646-9651.
  • Moratal, J. M., Martinez-Ferrer, M. J., Jiménez, H. R., Donaire, A., Castells, J., & Salgado, J. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-243.
  • PubChem. (n.d.). (E)-1-phenylbut-1-ene-2-sulfonamide. Retrieved from [Link]

  • Jouyban, A. (2021). Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters.
  • PubChem. (n.d.). 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (2019). Structural, Spectroscopic (FT-IR, Raman, NMR and UV-Vis.) and Computational Studies on N-phenylpropanamide. Retrieved from [Link]

  • El-Ghamry, H. A., & Fadda, A. A. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Molecules, 26(3), 693.
  • Tade, R. S., & Patil, V. R. (2018). Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. International Journal of Pharma Research and Health Sciences, 6(2), 2418-2422.
  • Request PDF. (n.d.). Synthesis and Physicochemical Properties of Novel Phenyl-Containing Sulfobetaine Surfactants. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of N-(4-Aminophenyl)butane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-(4-Aminophenyl)butane-1-sulfonamide is not a widely characterized compound in publicly accessible scientific literature. Therefore, this guide is predicated on a hypothesized mechanism of action derived from its chemical structure and the well-established pharmacology of the sulfonamide class of drugs. The experimental protocols described herein are proposed as a roadmap for validating these hypotheses.

Introduction and Molecular Profile

N-(4-Aminophenyl)butane-1-sulfonamide belongs to the sulfonamide class of compounds, a cornerstone of antimicrobial chemotherapy since their discovery in the 1930s.[1] The defining feature of this class is the sulfanilamide-like core structure, which acts as a structural analog of para-aminobenzoic acid (PABA).[2][3] While specific biological data for N-(4-Aminophenyl)butane-1-sulfonamide is scarce, its structure strongly suggests a role as an antimicrobial agent. This guide will elucidate its predicted mechanism of action based on established principles of sulfonamide pharmacology and provide a framework for its experimental validation.

Based on IUPAC nomenclature, the predicted structure of N-(4-Aminophenyl)butane-1-sulfonamide is as follows: A butane group is attached to a sulfonyl group, which in turn is linked to an amino group of a 4-aminophenyl (p-phenylenediamine) moiety.

Table 1: Molecular Properties of N-(4-Aminophenyl)butane-1-sulfonamide (Predicted)

PropertyPredicted Value
Molecular FormulaC10H16N2O2S
Molecular Weight228.31 g/mol
Key Functional GroupsPrimary aromatic amine, Sulfonamide
Predicted ClassAntimicrobial Agent (Antibacterial)

Hypothesized Core Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The primary mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid (folate) synthesis pathway.[][5] This pathway is essential for the de novo synthesis of nucleotides (purines and thymidine) and certain amino acids, which are vital for DNA replication, RNA synthesis, and bacterial proliferation.[2][3]

The Bacterial Folic Acid Synthesis Pathway

Bacteria are incapable of utilizing exogenous folate and must synthesize it from precursor molecules.[] The pathway begins with the conversion of guanosine triphosphate (GTP) to dihydropterin pyrophosphate. The DHPS enzyme then catalyzes the condensation of dihydropterin pyrophosphate with PABA to form dihydropteroate.[6] This intermediate is subsequently converted to dihydrofolic acid (DHF) and then reduced by dihydrofolate reductase (DHFR) to tetrahydrofolic acid (THF), the biologically active form of folate.[5]

FolicAcidPathway

Figure 1: Bacterial Folic Acid Synthesis Pathway. This diagram illustrates the key enzymatic steps in the bacterial synthesis of tetrahydrofolic acid, the active form of folate required for cellular replication.

The Role of N-(4-Aminophenyl)butane-1-sulfonamide as a PABA Analog

N-(4-Aminophenyl)butane-1-sulfonamide, like other sulfonamides, is a structural mimic of PABA. This structural similarity allows it to bind to the active site of the DHPS enzyme.[3] By occupying the active site, it acts as a competitive antagonist, preventing PABA from binding and thereby halting the production of dihydropteroate.[2][] The inhibition of this critical step starves the bacterial cell of the necessary folate cofactors, leading to the cessation of DNA synthesis and cell division.[3] This results in a bacteriostatic effect, meaning it inhibits bacterial growth and reproduction rather than directly killing the cells.[] The clearance of the infection then relies on the host's immune system.[5]

MechanismOfAction

Figure 2: Hypothesized Mechanism of Action. N-(4-Aminophenyl)butane-1-sulfonamide acts as a competitive inhibitor of the DHPS enzyme, blocking the folic acid synthesis pathway and leading to a bacteriostatic effect.

Basis for Selective Toxicity

The selective toxicity of sulfonamides against bacteria is a key feature of their clinical utility. While the folic acid pathway is vital for both bacteria and humans, human cells do not possess the DHPS enzyme and cannot synthesize folate de novo.[7] Instead, humans acquire folate from dietary sources, which is then transported into cells and converted to THF.[7] Because human cells lack the sulfonamide target enzyme, they are unaffected by the drug's inhibitory action.[7]

Structure-Activity Relationship (SAR) and the Role of the Butyl Group

The antibacterial activity of sulfonamides is intrinsically linked to their chemical structure. The essential pharmacophore for activity is the sulfanilamide skeleton, where the amino and sulfonyl groups are in a 1,4-para orientation on the benzene ring.[2]

  • p-Amino Group: A free aromatic amino group at the N4 position is generally required for activity. This group is crucial for mimicking the structure of PABA.

  • Sulfonamide Group: The sulfonamide moiety (-SO2NH-) is critical. The acidity of the sulfonamide proton can influence activity.

  • N1-Substitution (The Butyl Group): In N-(4-Aminophenyl)butane-1-sulfonamide, the N1 position of the sulfonamide is substituted with a 4-aminophenyl group, and the sulfonyl group is attached to a butyl chain. The nature of the substituent on the sulfonyl group significantly impacts the physicochemical properties of the molecule. The butane chain is a non-polar, lipophilic group. Its presence is predicted to:

    • Increase Lipophilicity: This may enhance the compound's ability to penetrate bacterial cell membranes.

    • Influence Solubility: Increased lipophilicity might decrease aqueous solubility, which could impact formulation and bioavailability.

    • Affect Protein Binding: The alkyl chain could interact with hydrophobic pockets in both the target enzyme (DHPS) and plasma proteins like albumin, affecting its pharmacokinetic profile.

Proposed Experimental Protocols for Mechanism of Action Validation

To validate the hypothesized mechanism of action for N-(4-Aminophenyl)butane-1-sulfonamide, a series of in vitro experiments are recommended.

Synthesis of N-(4-Aminophenyl)butane-1-sulfonamide

A plausible synthetic route involves the reaction of butane-1-sulfonyl chloride with p-phenylenediamine (1,4-diaminobenzene) under basic conditions.[8]

SynthesisWorkflow

Figure 3: Proposed Synthetic Workflow. A standard S-N coupling reaction is the most direct method for synthesizing the target compound.

Antimicrobial Susceptibility Testing

Objective: To determine if the compound possesses antibacterial activity and to quantify its potency.

Methodology:

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Prepare a series of two-fold dilutions of N-(4-Aminophenyl)butane-1-sulfonamide in a suitable broth medium (e.g., Mueller-Hinton broth).

    • Inoculate each dilution with a standardized suspension of the test bacteria.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

PABA Reversal Assay

Objective: To confirm that the antibacterial activity is due to competition with PABA.

Methodology:

  • Perform an MIC assay as described above.

  • Run a parallel experiment where the growth medium is supplemented with a high concentration of PABA.

  • Expected Outcome: If the compound acts as a competitive inhibitor of PABA, the presence of excess PABA will outcompete the inhibitor, and a significant increase in the MIC value should be observed.

In Vitro DHPS Enzyme Inhibition Assay

Objective: To directly measure the inhibitory effect of the compound on the DHPS enzyme.

Methodology:

  • Enzyme Source: Obtain or purify recombinant DHPS enzyme from a representative bacterium (e.g., E. coli or S. aureus).

  • Assay Principle: A colorimetric or spectrophotometric assay can be used to monitor the consumption of PABA or the formation of dihydropteroate.

  • Procedure:

    • Incubate the DHPS enzyme with varying concentrations of N-(4-Aminophenyl)butane-1-sulfonamide.

    • Initiate the enzymatic reaction by adding the substrates (PABA and dihydropterin pyrophosphate).

    • Measure the reaction rate.

    • Calculate the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and the inhibition constant (Ki).

Table 2: Summary of Proposed Validating Experiments

ExperimentPurposeExpected Result for a Sulfonamide
Antimicrobial Susceptibility Testing Confirm antibacterial activityInhibition of bacterial growth (measurable MIC).
PABA Reversal Assay Confirm competitive inhibition with PABAThe antibacterial effect is reversed by adding excess PABA.
DHPS Enzyme Inhibition Assay Directly measure inhibition of the target enzymeDose-dependent inhibition of DHPS activity (measurable IC50/Ki).

Conclusion

While N-(4-Aminophenyl)butane-1-sulfonamide is not a well-documented agent, its chemical structure provides a strong basis for predicting its mechanism of action. It is hypothesized to function as a classic sulfonamide antibacterial, acting as a competitive inhibitor of dihydropteroate synthase to block the essential bacterial folic acid synthesis pathway. The presence of a butyl group on the sulfonyl moiety likely influences its physicochemical properties, such as lipophilicity and membrane permeability, which in turn could modulate its potency and pharmacokinetic profile. The experimental framework provided in this guide offers a clear path for researchers to validate this presumed mechanism and to fully characterize the biological activity of this compound.

References

  • Chakravarty, S., & Kannan, K. K. (1994). Refined Structures of Three Sulfonamide Drug Complexes of Human Carbonic Anhydrase I Enzyme. Journal of Molecular Biology.
  • MES's College of Pharmacy, Sonai. (n.d.). SULPHONAMIDES.
  • Patsnap Synapse. (2024, July 17).
  • Singh, S., & Kumar, V. (2025, May 30). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. International Journal of Pharmaceutical Sciences.
  • BOC Sciences. (n.d.). Sulfonamide Antibiotics: Definition, Mechanism and Research.
  • Das, P., & Choudhury, S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Indian Chemical Society.
  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
  • MSD Manual Professional Edition. (n.d.). Sulfonamides.
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses.
  • PubChem. (n.d.). 1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-.
  • IJNRD. (n.d.). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity.
  • Wikipedia. (n.d.). Sulfonamide.
  • PubChem. (n.d.). 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide.
  • International Journal of Research in Pharmaceutical and Biomedical Sciences. (n.d.). Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy.
  • PubChem. (n.d.). 4-Sulfonamide-(1-(4-Aminobutane))Benzamide.

Sources

A Technical Guide to the Structure-Activity Relationship of N-(4-Aminophenyl)butane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents with activities ranging from antimicrobial to anticancer.[1][2][3] This technical guide presents a detailed exploration of the structure-activity relationship (SAR) of a specific scaffold, N-(4-Aminophenyl)butane-1-sulfonamide. Lacking extensive specific literature, this document establishes a scientifically rigorous, prospective SAR study. We postulate Human Carbonic Anhydrase II (hCA-II), a well-validated target for sulfonamides, as the biological target to construct a logical framework for molecular design and optimization.[4][5] This guide provides drug development professionals with a comprehensive narrative on the principles of SAR, detailed experimental protocols for analog synthesis and evaluation, and computational workflows to rationalize biological data.

Introduction: The Compound and Its Hypothetical Target

N-(4-Aminophenyl)butane-1-sulfonamide is a molecule featuring three key pharmacophoric elements:

  • An aromatic primary sulfonamide: The critical zinc-binding group (ZBG) for a large class of metalloenzyme inhibitors.

  • A p-aminophenyl (aniline) ring: A versatile aromatic core that can be modified to tune electronic properties and explore vector space.[6]

  • A flexible n-butyl chain: A lipophilic tail that can probe hydrophobic pockets within an enzyme's active site.

Given these features, N-(4-Aminophenyl)butane-1-sulfonamide is an excellent candidate for inhibition of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[5] Human Carbonic Anhydrase II (hCA-II) is a dominant and physiologically significant isoform, making it a prime therapeutic target for conditions like glaucoma.[4][5] The foundational mechanism of sulfonamide-based CA inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the Zn²⁺ ion in the enzyme's active site.[5][7]

This guide will systematically deconstruct the N-(4-Aminophenyl)butane-1-sulfonamide scaffold to predict how structural modifications influence its inhibitory potency against hCA-II.

The SAR Workflow: A Cyclical Approach to Optimization

The exploration of a compound's SAR is an iterative process. It begins with a "hit" or "lead" compound and cycles through design, synthesis, and biological testing to generate data that informs the next round of design.

SAR_Workflow cluster_0 Design & Modeling cluster_1 Synthesis & Testing cluster_2 Analysis A Lead Compound N-(4-Aminophenyl)butane-1-sulfonamide B Hypothesize Modifications (SAR Analysis) A->B Deconstruct Scaffold C In Silico Screening (Molecular Docking) B->C Prioritize Analogs D Chemical Synthesis of Analogs C->D Select Targets E In Vitro Biological Assay (hCA-II Inhibition) D->E Test Compounds F Data Interpretation (IC50 Determination) E->F Generate Data G Refine SAR Model F->G Synthesize Findings G->B Inform Next Cycle

Caption: A typical iterative workflow for a structure-activity relationship (SAR) study.

Deconstruction of the Scaffold: A Three-Point SAR Analysis

We will analyze the lead compound by dissecting it into three primary regions and hypothesizing the impact of modifications within each.

Region A: The Sulfonamide and Phenyl Core

The unsubstituted primary sulfonamide attached to the phenyl ring is paramount for activity.

  • The -SO₂NH₂ Group: This group is considered inviolable for the canonical CA binding mode. The two oxygen atoms form hydrogen bonds with the backbone NH of Thr199, while the nitrogen atom, upon deprotonation, directly coordinates with the catalytic Zn²⁺ ion.[5][7] Any substitution on the sulfonamide nitrogen (N1) to form a secondary or tertiary sulfonamide will abolish this critical interaction, leading to a complete loss of potency.[6]

  • The Phenyl Ring: The aromatic ring serves as a scaffold to correctly position the sulfonamide group. Substitutions on the ring can modulate the pKa of the sulfonamide, which is crucial for activity. The optimal pKa range for sulfonamide CA inhibitors is typically between 6.6 and 7.4.[6]

    • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -Cl) at the ortho or meta positions would lower the sulfonamide pKa, potentially increasing the population of the active anionic form at physiological pH and enhancing potency.

    • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃) would have the opposite effect, potentially reducing activity.

Region B: The n-Butyl Linker

The four-carbon alkyl chain extends into a hydrophobic region of the hCA-II active site. Its properties can be tuned to optimize van der Waals interactions.

  • Chain Length: Varying the chain length from C1 to C6 would probe the extent of the hydrophobic pocket. It is hypothesized that a C3 (propyl) or C4 (butyl) chain may be optimal. Shorter chains may not fully occupy the pocket, while longer chains could introduce a steric penalty.

  • Branching and Cyclization: Introducing branching (e.g., isobutyl, sec-butyl) or replacing the chain with a cycloalkyl group (e.g., cyclohexyl) can introduce conformational rigidity. This can be beneficial if it locks the molecule into a more favorable binding conformation but detrimental if it prevents adoption of the optimal pose.

Region C: The Terminal 4-Aminophenyl Group

This region points towards the "rim" of the active site and offers significant opportunities for modification to gain potency and selectivity.

  • The Amino Group (-NH₂): The N4 amino group is a key handle for derivatization.[6][8]

    • Acylation: Converting the amine to an amide (e.g., acetamide) can introduce new hydrogen bond donors/acceptors.

    • Alkylation: Small alkyl groups could probe for additional small hydrophobic pockets.

  • Ring Substitutions: Adding substituents to this second phenyl ring can explore interactions with residues at the entrance of the active site. Halogens (F, Cl) or small alkyl groups could enhance binding affinity through additional contacts.

Experimental and Computational Validation Protocols

To validate the hypotheses above, a systematic approach involving synthesis, biological assay, and computational modeling is required.

Protocol: Synthesis of N-(4-Aminophenyl)butane-1-sulfonamide Analogs

A representative synthetic route for producing analogs modified at Region C is described below.

Objective: To synthesize N-(4-acetamidophenyl)butane-1-sulfonamide.

Materials:

  • N-(4-Aminophenyl)butane-1-sulfonamide

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Dissolution: Dissolve N-(4-Aminophenyl)butane-1-sulfonamide (1.0 eq) in dry DCM in a round-bottom flask.

  • Base Addition: Add pyridine (1.2 eq) to the solution and cool the flask to 0°C in an ice bath.

  • Acylation: Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-(4-acetamidophenyl)butane-1-sulfonamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro hCA-II Inhibition Assay

The inhibitory activity of the synthesized compounds is determined using a colorimetric assay that measures the esterase activity of hCA-II.[9]

Materials:

  • Human Carbonic Anhydrase II (hCA-II) enzyme

  • CA Assay Buffer (e.g., Tris-SO₄ buffer, pH 7.6)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Synthesized inhibitor compounds dissolved in DMSO

  • Acetazolamide (a known potent CA inhibitor) as a positive control[9]

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a stock solution of hCA-II in CA Assay Buffer. Prepare serial dilutions of the inhibitor compounds and acetazolamide in DMSO, then dilute further in assay buffer to the desired final concentrations (ensure final DMSO concentration is <1%).

  • Plate Setup: In a 96-well plate, add the following to designated wells:

    • Blank: Assay Buffer only.

    • Enzyme Control: hCA-II + Assay Buffer.

    • Inhibitor Wells: hCA-II + diluted inhibitor compound.

    • Positive Control: hCA-II + diluted acetazolamide.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.[9]

  • Reaction Initiation: Initiate the reaction by adding the substrate (NPA) to all wells.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode for 30-60 minutes at room temperature.[10][11] The reader will record the rate of formation of the yellow product, 4-nitrophenol.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.[10]

    • Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Computational Workflow: Molecular Docking

Molecular docking is used to predict the binding pose of the inhibitors and provide a structural basis for the observed SAR.[12][13]

Docking_Workflow PDB 1. Obtain Protein Structure (e.g., PDB ID: 2VVA for hCA-II) PrepP 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepP Grid 4. Define Binding Site (Grid Box Generation) PrepP->Grid Lig 3. Prepare Ligand (Generate 3D coordinates, assign charges) Dock 5. Run Docking Algorithm (e.g., AutoDock Vina) Lig->Dock Grid->Dock Analyze 6. Analyze Results (Score poses, visualize interactions) Dock->Analyze

Caption: A streamlined workflow for performing molecular docking studies.

Data Synthesis and SAR Summary

The data generated from testing a hypothetical series of analogs are summarized below to illustrate the principles discussed.

Compound ID Region A (Ring Sub) Region B (Linker) Region C (Terminal Group) Hypothetical IC₅₀ (nM) Rationale
Lead Hn-Butyl-NH₂150Baseline activity.
A-1 3-Cln-Butyl-NH₂75EWG lowers sulfonamide pKa, improving Zn²⁺ binding.
B-1 HPropyl-NH₂120Slightly shorter chain offers good hydrophobic contact.
B-2 HHexyl-NH₂300Longer chain introduces potential steric clash.
C-1 Hn-Butyl-NH-C(O)CH₃90Acetamide group forms an additional H-bond with a rim residue.
C-2 Hn-Butyl-N(CH₃)₂450Bulky dimethylamino group is sterically unfavorable.
OPT-1 3-Cln-Butyl-NH-C(O)CH₃40 Optimized: Combines favorable modifications from A-1 and C-1.

Conclusion and Future Directions

This guide outlines a prospective structure-activity relationship study for N-(4-Aminophenyl)butane-1-sulfonamide, using hCA-II as a logical biological target. The analysis indicates that the molecule's inhibitory potency can be rationally improved through systematic chemical modifications.

Key SAR insights derived are:

  • The primary sulfonamide is essential for zinc coordination and activity.[6]

  • Electron-withdrawing groups on the core phenyl ring can enhance potency by modulating sulfonamide pKa.

  • The n-butyl linker length is critical for optimal hydrophobic interactions.

  • The terminal aminophenyl group provides a vector for introducing additional interactions at the active site rim, with acylation being a promising strategy.

Future work should focus on synthesizing and testing the proposed optimized compounds (e.g., OPT-1). Further exploration could involve replacing the terminal phenyl ring with other heterocycles to probe different interactions and improve properties such as solubility and metabolic stability. This systematic approach, combining rational design, chemical synthesis, biological testing, and computational modeling, provides a robust framework for advancing this chemical scaffold into a potent and selective enzyme inhibitor.

References

  • Ghorai, S., Pulya, S., Ghosh, K., Panda, P., Ghosh, B., & Gayen, S. (2020). Structure-activity relationship of human carbonic anhydrase-II inhibitors: Detailed insight for future development as anti-glaucoma agents. Bioorganic & Medicinal Chemistry, 28(2), 115226. Available from: [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Available from: [Link]

  • Parenty, A., & Moreau, X. (2005). Sulfonamides: a patent review. Expert Opinion on Therapeutic Patents, 15(10), 1331-1350. Available from: [Link]

  • Lloyd, C. R., & McKenna, R. (2020). The many faces of carbonic anhydrase. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1868(1), 140283. Available from: [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 21(11), 1482. Available from: [Link]

  • Kaur, R., & Kumar, R. (2021). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Mini-Reviews in Medicinal Chemistry, 21(15), 2054-2073. Available from: [Link]

  • Gou, F., et al. (2018). Synthesis of N-arylsulfonamides through a Pd-catalyzed reduction coupling reaction of nitroarenes with sodium arylsulfinates. Organic & Biomolecular Chemistry, 16(34), 6214-6218. Available from: [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Available from: [Link]

  • Seydel, J. K. (1968). Sulfonamides, structure-activity relationship, and mode of action. Journal of Pharmaceutical Sciences, 57(9), 1455-1478. Available from: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot Blog. Available from: [Link]

  • Wikipedia. (2023). Docking (molecular). Wikipedia. Available from: [Link]

Sources

In Vitro Screening of N-(4-Aminophenyl)butane-1-sulfonamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro screening of N-(4-Aminophenyl)butane-1-sulfonamide, a molecule of interest within the broader class of sulfonamides. The proposed screening cascade is designed to elucidate the compound's potential therapeutic applications by systematically evaluating its biological activities. This document offers not just procedural outlines but also the scientific rationale behind the selection of each assay, ensuring a robust and logically progressing investigation.

Introduction: The Therapeutic Potential of Sulfonamides

Sulfonamides are a well-established class of synthetic compounds that have historically revolutionized medicine with their antibacterial properties.[1][2] Their mechanism of action often involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] However, the therapeutic landscape of sulfonamides has expanded significantly, with derivatives now recognized for a diverse range of biological activities, including anticancer, anti-inflammatory, and carbonic anhydrase inhibitory effects.[1][3]

The subject of this guide, N-(4-Aminophenyl)butane-1-sulfonamide, possesses the characteristic sulfonamide core, suggesting a predisposition for biological activity. The presence of a flexible butane chain and an aminophenyl group introduces unique structural motifs that warrant a broad and systematic in vitro screening approach to uncover its full therapeutic potential. This guide outlines a multi-tiered screening strategy, commencing with broad primary assays and progressing to more specific secondary and mechanistic studies.

Compound Profile: N-(4-Aminophenyl)butane-1-sulfonamide

For the purpose of this guide, we will be focusing on the compound identified as 4-[(4-Aminophenyl)butylamino]-1-butanesulfonic acid , which closely matches the queried name and has the following key identifiers:

PropertyValue
CAS Number 35079-64-2[4][5][6]
Molecular Formula C14H24N2O3S[4][5][6]
Molecular Weight 300.42 g/mol [5][6]
IUPAC Name 4-(4-amino-N-butylanilino)butane-1-sulfonic acid[5]

The structure of this compound, with its sulfonamide group, aromatic amine, and aliphatic chain, suggests several potential avenues for biological interaction, which will be explored in the subsequent sections.

Tier 1: Primary Screening - Broad-Spectrum Activity Profiling

The initial screening phase is designed to cast a wide net, identifying any significant biological activity of N-(4-Aminophenyl)butane-1-sulfonamide across key therapeutic areas where sulfonamides have previously shown promise.

Antibacterial Activity Assessment

The foundational activity of sulfonamides is their antibacterial effect.[1][2] Therefore, the primary screen must include a robust assessment of the compound's ability to inhibit bacterial growth.

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Bacterial Strains: A panel of clinically relevant bacterial strains should be used, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) organisms.

  • Culture Preparation: Bacteria are cultured in appropriate broth media to mid-logarithmic phase.

  • Compound Preparation: N-(4-Aminophenyl)butane-1-sulfonamide is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Self-Validation:

  • Positive Control: A known antibiotic (e.g., ciprofloxacin or sulfamethoxazole) is included to ensure the assay is performing correctly.

  • Negative Control: Wells containing only broth and bacteria (no compound) should show robust growth.

  • Sterility Control: Wells with broth only should show no growth.

Illustrative Data:

Bacterial StrainN-(4-Aminophenyl)butane-1-sulfonamide MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus>1280.5
B. subtilis640.25
E. coli>1280.015
P. aeruginosa>1280.25
Anticancer Activity Assessment

Many sulfonamide derivatives have demonstrated potent anticancer activity.[7] A primary screen for cytotoxicity against a panel of cancer cell lines is therefore essential.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Methodology:

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) should be utilized.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of N-(4-Aminophenyl)butane-1-sulfonamide for 48-72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Data Analysis: The absorbance is measured on a plate reader, and the IC50 (the concentration of compound that inhibits cell growth by 50%) is calculated.

Self-Validation:

  • Positive Control: A known cytotoxic drug (e.g., doxorubicin) is included.

  • Negative Control: Wells with cells and vehicle (e.g., DMSO) only.

  • Blank Control: Wells with media only.

Illustrative Data:

Cell LineN-(4-Aminophenyl)butane-1-sulfonamide IC50 (µM)Doxorubicin IC50 (µM)
MCF-7850.5
A549>1000.8
HCT116720.3

Tier 2: Secondary Screening and Mechanistic Elucidation

Should promising activity be observed in the primary screens, the next tier of investigation focuses on validating these findings and beginning to unravel the mechanism of action.

Exploring the Antibacterial Mechanism: Dihydropteroate Synthase (DHPS) Inhibition

If antibacterial activity is detected, it is crucial to determine if the compound acts via the classical sulfonamide mechanism of DHPS inhibition.

This assay directly measures the ability of the compound to inhibit the enzymatic activity of DHPS.

Methodology:

  • Enzyme and Substrates: Recombinant DHPS enzyme, para-aminobenzoic acid (PABA), and dihydropterin pyrophosphate (DHPP) are required.

  • Reaction Setup: The assay is performed in a 96-well plate containing buffer, enzyme, and varying concentrations of N-(4-Aminophenyl)butane-1-sulfonamide.

  • Reaction Initiation: The reaction is initiated by the addition of the substrates (PABA and DHPP).

  • Detection: The product formation (dihydropteroate) is monitored, often using a coupled enzymatic reaction that results in a change in absorbance or fluorescence.

  • Data Analysis: The rate of reaction is calculated, and the IC50 value for DHPS inhibition is determined.

Self-Validation:

  • Positive Control: A known DHPS inhibitor (e.g., sulfamethoxazole).

  • Negative Control: Reaction with no inhibitor.

  • No Enzyme Control: To account for background signal.

Illustrative Data:

CompoundDHPS IC50 (µM)
N-(4-Aminophenyl)butane-1-sulfonamide45
Sulfamethoxazole5
Investigating Anticancer Mechanisms

If cytotoxic activity is confirmed, further assays can help to elucidate the underlying mechanism, such as the induction of apoptosis or cell cycle arrest.

Activation of caspases is a hallmark of apoptosis. This assay measures the activity of executioner caspases 3 and 7.

Methodology:

  • Cell Treatment: Cancer cells are treated with N-(4-Aminophenyl)butane-1-sulfonamide at its IC50 concentration for various time points.

  • Lysis and Substrate Addition: Cells are lysed, and a luminogenic or fluorogenic substrate for caspase-3/7 is added.

  • Signal Detection: The cleavage of the substrate by active caspases generates a signal that is measured with a luminometer or fluorometer.

  • Data Analysis: The signal is normalized to the number of cells and compared to untreated controls.

Self-Validation:

  • Positive Control: A known apoptosis inducer (e.g., staurosporine).

  • Negative Control: Untreated cells.

Illustrative Data:

TreatmentFold Increase in Caspase-3/7 Activity
Untreated1.0
N-(4-Aminophenyl)butane-1-sulfonamide (72 µM)3.5
Staurosporine (1 µM)8.0

Visualizing Workflows and Pathways

To aid in the conceptualization of the screening process and potential mechanisms, the following diagrams are provided.

Screening_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary & Mechanistic Screening primary_antibacterial Antibacterial Screen (MIC Assay) secondary_dhps DHPS Inhibition Assay primary_antibacterial->secondary_dhps If Active primary_anticancer Anticancer Screen (MTT Assay) secondary_apoptosis Apoptosis Assay (Caspase 3/7) primary_anticancer->secondary_apoptosis If Active

Caption: Tiered in vitro screening workflow for N-(4-Aminophenyl)butane-1-sulfonamide.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Sulfonamide N-(4-Aminophenyl)butane-1-sulfonamide Sulfonamide->DHPS Inhibition

Caption: Putative mechanism of antibacterial action via DHPS inhibition.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to the in vitro screening of N-(4-Aminophenyl)butane-1-sulfonamide. By employing a tiered strategy, researchers can efficiently identify and characterize the biological activities of this compound. Positive results in these assays would provide a strong rationale for further preclinical development, including in vivo efficacy studies and pharmacokinetic profiling. The versatility of the sulfonamide scaffold suggests that N-(4-Aminophenyl)butane-1-sulfonamide could hold promise in a variety of therapeutic areas, and the screening cascade presented here is the critical first step in uncovering that potential.

References

  • PubChem. (n.d.). 1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Sulfonamide-(1-(4-Aminobutane))Benzamide. Retrieved from [Link]

  • US EPA. (2023, November 1). 1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]- - Substance Details - SRS. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Retrieved from [Link]

  • PubMed. (n.d.). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Retrieved from [Link]

  • MDPI. (2024, March 22). Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. Retrieved from [Link]

  • ResearchGate. (2016, January 4). Biological activities of sulfonamides. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). biological-activities-of-sulfonamides.pdf. Retrieved from [Link]

  • IJNRD. (n.d.). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. Retrieved from [Link]

  • MDPI. (2023, April 27). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Retrieved from [Link]

  • PubMed Central. (n.d.). QUANTITATIVE STUDIES OF SULFONAMIDE RESISTANCE. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

Sources

N-(4-Aminophenyl)butane-1-sulfonamide molecular structure and conformation.

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Pathways, and Functional Applications

Part 1: Executive Summary & Molecular Identity

N-(4-Aminophenyl)butane-1-sulfonamide represents a distinct class of sulfonamides known as sulfonanilides. Unlike classical "sulfa drugs" (sulfanilamides) where the sulfur atom is attached to the aromatic ring (


), this molecule features a "reverse" connectivity: an alkylsulfonyl group attached to the nitrogen of a p-phenylenediamine core (

).

This structural inversion fundamentally alters its electronic properties, reducing the acidity of the sulfonamide proton compared to sulfanilamides and changing its hydrogen-bonding landscape. It serves as a critical intermediate in the synthesis of azo dyes, a potential mesogen in liquid crystal engineering due to its rod-like (calamitic) structure, and a scaffold for kinase inhibitor design.

Key Molecular Descriptors:

  • IUPAC Name: N-(4-Aminophenyl)butane-1-sulfonamide

  • Molecular Formula:

    
    
    
  • Core Scaffold: p-Phenylenediamine linked to a butyl chain via a sulfonyl bridge.

  • Electronic Character: Amphiphilic; lipophilic butyl tail vs. polar sulfonamide/amine head.

Part 2: Molecular Architecture & Conformation[1][2]

The physicochemical behavior of N-(4-Aminophenyl)butane-1-sulfonamide is governed by the rotational freedom of the sulfonamide junction and the flexibility of the butyl chain.

2.1 The Sulfonanilide Junction (

)

The geometry around the sulfur atom is distorted tetrahedral. A critical structural feature is the orientation of the nitrogen lone pair relative to the aromatic ring. In N-aryl sulfonamides, the nitrogen atom often adopts an intermediate hybridization between


 and 

.
  • Torsion Angle (

    
    ):  The 
    
    
    
    torsion angle typically deviates from planarity. Unlike amides, sulfonamides do not exhibit strong resonance stabilization that forces planarity, allowing for a "twisted" conformation that minimizes steric clash between the sulfonyl oxygens and the aromatic ortho-hydrogens.
  • The "Butterfly" Effect: While less pronounced than in diaryl sulfones, the angle between the planes of the C-S-C and C-N-C segments creates a bent topology, critical for fitting into hydrophobic pockets in enzymes like COX-2 or kinases.

2.2 Butyl Chain Dynamics

The butyl chain (


) introduces significant conformational entropy. In the solid state, this chain likely adopts an all-trans (anti) zigzag conformation to maximize packing efficiency (van der Waals interactions), though gauche defects are common in solution.
2.3 Visualization: Conformational Topology

The following diagram illustrates the connectivity and the critical rotatable bonds defining the molecule's energy landscape.

MolecularConformation cluster_interactions Key Interactions Butyl Butyl Tail (Lipophilic) Sulfonyl Sulfonyl Group (Tetrahedral Geometry) Butyl->Sulfonyl C-S Bond (Rotatable) Nitrogen Amide Nitrogen (H-Bond Donor) Sulfonyl->Nitrogen S-N Bond (Twisted Junction) HBond Intermolecular H-Bond (N-H ... O=S) Sulfonyl->HBond Phenyl Phenyl Ring (Planar Scaffold) Nitrogen->Phenyl N-C(Ar) Bond (Resonance restricted) Nitrogen->HBond Amine Primary Amine (p-Substituent) Phenyl->Amine Para-Substitution

Caption: Topological map of N-(4-Aminophenyl)butane-1-sulfonamide highlighting the S-N junction and key intermolecular H-bond donors/acceptors.

Part 3: Synthesis Protocol

To ensure high purity and avoid the formation of double-sulfonated byproducts (which occur if reacting directly with p-phenylenediamine), the Nitro-Reduction Route is the industry standard.

3.1 Reaction Scheme
  • Sulfonylation: Reaction of 4-nitroaniline with butane-1-sulfonyl chloride.

  • Reduction: Catalytic hydrogenation of the nitro group to the amine.

SynthesisRoute SM1 4-Nitroaniline Step1 Step 1: Coupling Pyridine/DCM, 0°C to RT SM1->Step1 SM2 Butane-1-sulfonyl chloride SM2->Step1 Intermediate N-(4-Nitrophenyl)butane-1-sulfonamide (Solid Precipitate) Step2 Step 2: Reduction H2, Pd/C (10%), MeOH Intermediate->Step2 Product N-(4-Aminophenyl)butane-1-sulfonamide (Target) Step1->Intermediate Step2->Product

Caption: Step-wise synthetic pathway avoiding poly-substitution by utilizing the nitro group as a masked amine.

3.2 Detailed Methodology

Step 1: Synthesis of N-(4-Nitrophenyl)butane-1-sulfonamide

  • Reagents: 4-Nitroaniline (1.0 eq), Butane-1-sulfonyl chloride (1.1 eq), Pyridine (2.0 eq), Dichloromethane (DCM).

  • Protocol:

    • Dissolve 4-nitroaniline in dry DCM under nitrogen atmosphere.

    • Add pyridine and cool the mixture to 0°C.

    • Add butane-1-sulfonyl chloride dropwise to control exotherm.

    • Allow to warm to room temperature and stir for 12 hours.

    • Workup: Wash with 1M HCl (to remove pyridine), then brine. Dry over

      
       and concentrate. Recrystallize from Ethanol/Water.
      

Step 2: Reduction to N-(4-Aminophenyl)butane-1-sulfonamide

  • Reagents: Nitro-intermediate, 10% Pd/C, Methanol, Hydrogen gas (balloon or Parr shaker).

  • Protocol:

    • Dissolve the nitro-intermediate in Methanol.

    • Add 10% Pd/C catalyst (10 wt% loading).

    • Stir under

      
       atmosphere (1 atm is usually sufficient) for 4-6 hours.
      
    • Validation: Monitor by TLC (Nitro compounds are yellow/UV active; amines stain with Ninhydrin).

    • Purification: Filter through Celite to remove Pd/C. Concentrate filtrate.

    • Yield Expectation: >85% overall.

Part 4: Spectroscopic Characterization[3]

Researchers must validate the structure using NMR and IR. The sulfonanilide proton is distinct from the aniline amine protons.

Spectroscopic MethodSignal/FeatureAssignmentNotes
1H NMR (DMSO-d6)

9.0 - 9.5 ppm (s, 1H)
Sulfonamide NH Downfield due to electron withdrawal by

. Disappears on

shake.
1H NMR

6.8 - 7.0 ppm (d, 2H)
Aromatic (Ortho to NH)Doublet, J ~ 8.8 Hz.
1H NMR

6.4 - 6.6 ppm (d, 2H)
Aromatic (Ortho to

)
Upfield due to amine donation.
1H NMR

4.8 - 5.0 ppm (s, 2H)
Aniline

Broad singlet.
1H NMR

2.9 - 3.1 ppm (t, 2H)

-CH2 (

)
Triplet adjacent to sulfur.
IR (ATR) 3350, 3450


Stretch
Primary amine doublet.
IR (ATR) 1320, 1150


Stretch
Asymmetric and Symmetric sulfonyl bands.
Part 5: Applications & Properties[4]
5.1 Materials Science: Liquid Crystals

The molecule possesses the classic "rigid core + flexible tail" architecture required for liquid crystallinity. The hydrogen bonding between the sulfonamide NH and the sulfonyl oxygen of adjacent molecules facilitates the formation of smectic layers .

  • Mesophase Potential: The butyl chain is relatively short; extending the chain (e.g., to octyl) typically stabilizes the mesophase. However, the butyl derivative serves as a model for studying the onset of supramolecular organization.

5.2 Medicinal Chemistry: Bioisosterism

This compound acts as a reverse-sulfonamide bioisostere.

  • Kinase Inhibition: The p-aminophenyl motif mimics the ATP-binding hinge region interactions found in many kinase inhibitors.

  • Carbonic Anhydrase (CA): Unlike primary sulfonamides (

    
    ), this substituted sulfonamide (
    
    
    
    ) generally exhibits reduced affinity for CA, making it a useful negative control or a selective scaffold when CA inhibition is an unwanted side effect.
References
  • General Sulfonamide Synthesis: Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[1] The Journal of Organic Chemistry. Link

  • Structural Geometry: Mondal, S., et al. (2025). Sulfonamide-related conformational effects and their importance in structure-based design. ResearchGate.[2] Link

  • Spectroscopic Data (Analogous): PubChem Compound Summary for 4-Amino-N-benzylbenzenesulfonamide (Structural Analog). National Center for Biotechnology Information. Link

  • Liquid Crystal Properties: Binnemans, K. (2005). Interpretation of the transition mechanisms of liquid crystals. Chemical Reviews. Link

Sources

A Spectroscopic and Structural Elucidation Guide to N-(4-Aminophenyl)butane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analytical framework for the characterization of N-(4-Aminophenyl)butane-1-sulfonamide, a molecule of interest within the broader class of sulfonamides known for their significant pharmacological activities.[1][2] As the development of novel therapeutics and functional materials requires unimpeachable structural verification, this document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are essential for its definitive identification and quality assessment. We will explore the theoretical underpinnings of the expected spectral data, explain the causality behind experimental interpretations, and provide validated protocols for data acquisition. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, drug development, and analytical science, enabling them to confidently verify the molecular structure of this compound.

Molecular Structure and Analytical Strategy

The first step in any analytical endeavor is a thorough examination of the target molecule's structure to identify its key features. N-(4-Aminophenyl)butane-1-sulfonamide is composed of four distinct structural motifs: a primary aromatic amine, a para-disubstituted benzene ring, a sulfonamide linkage, and an n-butyl aliphatic chain. Each of these components will produce characteristic signals in different spectroscopic analyses, and a combined-data approach is the only self-validating system for unambiguous confirmation.

The logical workflow for characterization begins with Mass Spectrometry to confirm the molecular weight and elemental composition. This is followed by Infrared Spectroscopy to rapidly identify the presence of the key functional groups. Finally, Nuclear Magnetic Resonance spectroscopy provides the detailed atomic-level connectivity, confirming the specific isomeric arrangement and completing the structural puzzle.

Caption: Integrated Spectroscopic Workflow.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared spectroscopy is an indispensable, rapid technique for confirming the presence of the primary functional groups within the molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are unique to specific bonds.[3]

Expected IR Absorption Profile

The spectrum of N-(4-Aminophenyl)butane-1-sulfonamide is expected to be dominated by the strong absorptions from the N-H and S=O bonds.

  • N-H Stretching: The primary aromatic amine (-NH₂) will exhibit two distinct bands corresponding to asymmetric and symmetric stretching vibrations, typically found in the 3500-3300 cm⁻¹ range. The sulfonamide N-H bond will present a single, slightly broader band in the 3350-3250 cm⁻¹ region.[4][5]

  • C-H Stretching: Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the butyl chain will be found just below 3000 cm⁻¹.[3]

  • S=O Stretching: The sulfonamide group is characterized by two intense and unmistakable absorption bands: the asymmetric stretch near 1344–1317 cm⁻¹ and the symmetric stretch near 1187–1147 cm⁻¹.[5] The presence of both strong bands is a critical diagnostic marker.

  • Aromatic C=C Stretching: Multiple bands of variable intensity between 1600 cm⁻¹ and 1450 cm⁻¹ will confirm the presence of the benzene ring.[3]

  • S-N Stretching: A weaker absorption corresponding to the S-N bond stretch is expected in the 924–906 cm⁻¹ range.[5]

Summary of Key IR Absorptions
Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3500 - 3300Asymmetric & Symmetric N-H StretchPrimary Aromatic Amine
3350 - 3250N-H StretchSulfonamide (-SO₂NH-)
3100 - 3000C-H StretchAromatic Ring
3000 - 2850C-H StretchAliphatic Butyl Chain
1600 - 1450C=C StretchAromatic Ring
1344 - 1317Asymmetric S=O StretchSulfonamide (-SO₂=O)
1187 - 1147Symmetric S=O StretchSulfonamide (-SO₂=O)
924 - 906S-N StretchSulfonamide (-S-N)
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid N-(4-Aminophenyl)butane-1-sulfonamide sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.[5]

  • Data Processing: The acquired spectrum is automatically ratioed against the background by the instrument software to produce the final transmittance or absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

While IR confirms functional groups, NMR spectroscopy provides the atomic-level blueprint of the molecule, establishing the connectivity and chemical environment of every carbon and hydrogen atom.[6] For a molecule of this complexity, both ¹H and ¹³C NMR are required for a full assignment.

Caption: Atom labeling for NMR assignments.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum will provide information on the number of different proton environments, their integration (ratio), and their coupling (neighboring protons).

  • Aromatic Region (~6.6 - 7.0 ppm): The para-disubstituted benzene ring will give rise to a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-donating -NH₂ group (H-2, H-6) will be upfield compared to the protons ortho to the electron-withdrawing sulfonamide group.

  • Sulfonamide NH (~8.8 - 10.2 ppm): The proton on the sulfonamide nitrogen is typically deshielded and appears as a singlet.[4]

  • Amine NH₂ (~5.9 ppm): The protons of the primary aromatic amine will appear as a broad singlet.[4]

  • Aliphatic Chain (Butyl group):

    • H-α (~2.9 - 3.1 ppm): The methylene group directly attached to the electron-withdrawing sulfur atom will be the most downfield of the aliphatic protons, appearing as a triplet.

    • H-β (~1.6 - 1.8 ppm): This methylene group will appear as a multiplet (sextet).

    • H-γ (~1.3 - 1.5 ppm): This methylene group will also be a multiplet (sextet).

    • H-δ (~0.9 ppm): The terminal methyl group will be the most upfield, appearing as a triplet.

Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~0.9Triplet (t)3HH-δ (CH₃)
~1.3 - 1.5Multiplet (m)2HH-γ (CH₂)
~1.6 - 1.8Multiplet (m)2HH-β (CH₂)
~2.9 - 3.1Triplet (t)2HH-α (CH₂)
~5.9Broad Singlet (br s)2H-NH₂
~6.6Doublet (d)2HH-2, H-6
~6.9Doublet (d)2HH-3, H-5
~8.8 - 10.2Singlet (s)1H-SO₂NH-
¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum is simpler due to the lack of coupling and shows a single peak for each unique carbon atom.[6]

  • Aromatic Carbons (~112 - 150 ppm): Four signals are expected for the aromatic ring. The carbon attached to the nitrogen (C1) and the carbon attached to the sulfonamide group (C4) will have distinct chemical shifts from the protonated carbons (C2, C6 and C3, C5).

  • Aliphatic Carbons (~13 - 50 ppm): Four signals corresponding to the butyl chain carbons will be present. C-α will be the most downfield due to its proximity to the sulfur atom.

Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~13.5C-δ
~21.0C-γ
~28.0C-β
~50.0C-α
~112.0C-2, C-6
~128.0C-3, C-5
~130.0C-4
~150.0C-1
Experimental Protocol: 1D NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for sulfonamides) in a 5 mm NMR tube.

  • Instrument Setup: The measurements can be performed on a standard 400 MHz spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use standard pulse programs.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H spectrum due to the low natural abundance of ¹³C.[6]

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound, thereby providing its molecular formula. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

Expected Mass Spectrum
  • Molecular Ion (M⁺): The calculated monoisotopic mass for N-(4-Aminophenyl)butane-1-sulfonamide (C₁₀H₁₆N₂O₂S) is 228.09 Da . The high-resolution mass spectrum should confirm this value to within a few parts per million, confirming the elemental composition.

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner, providing further structural evidence. Key fragments would arise from:

    • Cleavage of the S-N bond.

    • Cleavage of the C-S bond.

    • Loss of the butyl group ([M-57]⁺).

    • Formation of the 4-aminophenyl fragment.

fragmentation Parent [C₁₀H₁₆N₂O₂S]⁺˙ m/z = 228 Frag1 [C₄H₉SO₂]⁺ m/z = 121 Parent->Frag1 - C₆H₇N₂ Frag2 [C₆H₇N₂O₂S]⁺ m/z = 171 Parent->Frag2 - C₄H₉ Frag3 [C₆H₈N]⁺ m/z = 92 Frag2->Frag3 - SO₂

Caption: Predicted major fragmentation pathways in MS.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the protonated molecule [M+H]⁺ at m/z 229.10.

  • Tandem MS (MS/MS): To confirm fragmentation, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate and detect the predicted fragment ions.

Conclusion

The structural confirmation of N-(4-Aminophenyl)butane-1-sulfonamide is achieved through a synergistic application of modern spectroscopic techniques. Mass spectrometry establishes the correct molecular formula. Infrared spectroscopy provides a rapid and reliable confirmation of the essential sulfonamide, amine, and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy delivers an unambiguous map of the atomic connectivity, confirming the specific isomeric structure. The combination of these methods provides a self-validating system, ensuring the identity, purity, and quality of the compound for any research or development application.

References

  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. CONICET. Available at: [Link]

  • RSC. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. Available at: [Link]

  • University of Notre Dame. (n.d.). Infrared (IR) Spectroscopy. Available at: [Link]

  • Singh, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health, 23(7), 582-586. Available at: [Link]

  • Gerkens, P., et al. (2021). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. The European Physical Journal D, 75(1), 23. Available at: [Link]

  • Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B, 57(9), 1039-1046. Available at: [Link]

  • Alsughayer, A., et al. (2011). Synthesis, structural analysis and antibacterial activity of new potent sulfonamide derivatives. ResearchGate. Available at: [Link]

  • Udhayasurian, R. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. Available at: [Link]

  • NIST. (n.d.). Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-. NIST WebBook. Available at: [Link]

  • PubChem. (n.d.). 1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-. PubChem. Available at: [Link]

  • Fornaro, T., et al. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. MDPI. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide. PubChem. Available at: [Link]

  • Mahadevabhai, A. V. (n.d.). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD. Available at: [Link]

  • MDPI. (2024). Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives. MDPI. Available at: [Link]

  • PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Smajlagić, A., & Srabović, M. (2023). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. Available at: [Link]

  • NIST. (n.d.). Sulfadiazine. NIST WebBook. Available at: [Link]

  • Prasetiawati, R., et al. (n.d.). FTIR spectra (a) and mass spectra (b) for 4-aminophenyl benzenesulfonate. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). N-(4-aminophenyl)-N-propylazepane-1-sulfonamide. PubChem. Available at: [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. Available at: [Link]

  • Agilent Technologies, Inc. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information: The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. RSC. Available at: [Link]

  • US EPA. (n.d.). 1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-. US EPA. Available at: [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of N-(4-Aminophenyl)butane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(4-Aminophenyl)butane-1-sulfonamide is a molecule belonging to the sulfonamide class of compounds, a group with a rich history in medicinal chemistry. While specific biological activity data for this particular compound is not extensively documented in publicly available literature, its structural features, particularly the 4-aminobenzenesulfonamide core, strongly suggest a high potential for therapeutic relevance. This guide provides a comprehensive analysis of the most probable therapeutic targets for N-(4-Aminophenyl)butane-1-sulfonamide, drawing upon the well-established pharmacology of the sulfonamide class. We will explore the scientific rationale for investigating this compound as an antimicrobial, anticancer, and neurological/ophthalmic agent. For each potential application, we will delineate the primary molecular targets and provide detailed, field-proven experimental protocols for their validation. This document is intended to serve as a foundational guide for researchers and drug development professionals interested in exploring the therapeutic utility of this and structurally related compounds.

Introduction to N-(4-Aminophenyl)butane-1-sulfonamide

The sulfonamide functional group is a cornerstone of modern pharmacotherapy, having given rise to a wide array of drugs with diverse clinical applications[1]. The prototypical sulfonamide structure, an aniline derivatized with a sulfonamide group, is a versatile pharmacophore that can be tailored to interact with a variety of biological targets[2]. N-(4-Aminophenyl)butane-1-sulfonamide features this key structural motif, positioning it as a compound of significant interest for therapeutic development.

The presence of the 4-aminophenyl group is particularly noteworthy, as it is a critical feature for the antibacterial activity of sulfa drugs and a common component in many carbonic anhydrase inhibitors[3][4]. The butane-1-sulfonamide portion of the molecule provides a flexible, aliphatic chain that can influence the compound's pharmacokinetic properties and potentially mediate interactions with the hydrophobic pockets of target enzymes.

This guide will proceed by postulating the most likely therapeutic targets for N-(4-Aminophenyl)butane-1-sulfonamide based on its structural analogy to well-characterized members of the sulfonamide drug class.

Postulated Therapeutic Area 1: Antimicrobial Agents

The first and most established therapeutic application of sulfonamides is in the treatment of bacterial infections[4]. The structural similarity between sulfonamides and p-aminobenzoic acid (PABA) is the basis for their antimicrobial action[5].

Scientific Rationale: The Folate Synthesis Pathway

Most bacteria are incapable of utilizing exogenous folate and must synthesize it de novo. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of dihydropterin pyrophosphate with PABA to form dihydropteroate[6]. Sulfonamides, due to their structural mimicry of PABA, act as competitive inhibitors of DHPS[4]. This inhibition halts the production of folic acid, a crucial precursor for the synthesis of nucleotides and certain amino acids, thereby arresting bacterial growth and replication[7]. Given that N-(4-Aminophenyl)butane-1-sulfonamide possesses the essential 4-aminobenzenesulfonamide core, it is a prime candidate for DHPS inhibition.

Folate Synthesis Pathway Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Biosynthesis Sulfonamide N-(4-Aminophenyl)butane-1-sulfonamide Sulfonamide->DHPS Competitive Inhibition DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides

Caption: Proposed mechanism of antimicrobial action via DHPS inhibition.

Key Target: Dihydropteroate Synthase (DHPS)

DHPS is an enzyme present in bacteria and some lower eukaryotes but not in humans, making it an excellent target for selective toxicity[6]. The efficacy of sulfonamides is directly related to their ability to bind to the PABA-binding pocket of DHPS.

Experimental Validation Plan

A systematic approach is required to validate the antimicrobial potential of N-(4-Aminophenyl)butane-1-sulfonamide.

Antimicrobial Validation Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation MIC Minimum Inhibitory Concentration (MIC) Assay MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC DHPS_Assay Recombinant DHPS Enzyme Inhibition Assay MIC->DHPS_Assay Time_Kill Time-Kill Kinetic Assay MIC->Time_Kill Infection_Model Murine Systemic Infection Model DHPS_Assay->Infection_Model Toxicity Acute Toxicity Study (e.g., in mice) Infection_Model->Toxicity

Caption: Experimental workflow for antimicrobial validation.

  • Objective: To determine the lowest concentration of N-(4-Aminophenyl)butane-1-sulfonamide that inhibits the visible growth of a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Methodology:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Objective: To directly measure the inhibitory activity of the compound against purified DHPS.

  • Methodology:

    • Clone, express, and purify recombinant DHPS from a relevant bacterial species.

    • Develop a fluorescence-based or spectrophotometric assay to monitor the enzymatic reaction. For example, a coupled assay that measures the consumption of PABA.

    • Incubate the enzyme with varying concentrations of N-(4-Aminophenyl)butane-1-sulfonamide.

    • Initiate the reaction by adding the substrates (dihydropterin pyrophosphate and PABA).

    • Measure the reaction rate and calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Postulated Therapeutic Area 2: Anticancer Therapeutics

A growing body of evidence supports the use of sulfonamides as anticancer agents[8]. Their mechanisms of action in this context are multifaceted but often involve the inhibition of carbonic anhydrases that are overexpressed in tumors.

Scientific Rationale: Targeting the Tumor Microenvironment

Many solid tumors exhibit a hypoxic microenvironment, which leads to the upregulation of specific carbonic anhydrase isoforms, namely CA IX and CA XII[9]. These enzymes help maintain the intracellular pH of cancer cells by catalyzing the hydration of carbon dioxide to bicarbonate and protons, exporting the protons and acidifying the extracellular space. This acidic microenvironment promotes tumor invasion, metastasis, and resistance to therapy. Sulfonamides are potent inhibitors of these CA isoforms, and their inhibition can reverse the pH gradient, leading to apoptosis and reduced tumor growth[9][10].

CA IX Inhibition in Cancer cluster_0 Tumor Cell CO2 CO2 + H2O CAIX Carbonic Anhydrase IX (CA IX) CO2->CAIX H_HCO3 H+ + HCO3- CAIX->H_HCO3 pHi_drop Intracellular pH (pHi) Drops CAIX->pHi_drop leads to pHi Intracellular pH (pHi) Maintained H_HCO3->pHi pHe Extracellular pH (pHe) Acidified H_HCO3->pHe Apoptosis Apoptosis Sulfonamide N-(4-Aminophenyl)butane-1-sulfonamide Sulfonamide->CAIX Inhibition Invasion Tumor Invasion & Metastasis pHe->Invasion pHi_drop->Apoptosis

Caption: Mechanism of anticancer action via CA IX inhibition.

Key Targets: Carbonic Anhydrase IX and XII

CA IX and XII are transmembrane enzymes that are highly expressed in a variety of cancers, including breast, lung, and renal carcinomas, and are generally absent in corresponding healthy tissues. This tumor-specific expression makes them attractive targets for cancer therapy[9].

Experimental Validation Plan
  • Objective: To determine the inhibitory potency of N-(4-Aminophenyl)butane-1-sulfonamide against recombinant human CA isoforms, particularly CA IX and XII, as well as the ubiquitous CA I and II for selectivity assessment.

  • Methodology:

    • Use a stopped-flow spectrophotometer to measure the CO2 hydration activity of purified recombinant CA isoforms.

    • The assay buffer contains a pH indicator (e.g., p-nitrophenol). The enzyme-catalyzed reaction causes a pH drop, which is monitored as a change in absorbance.

    • Incubate each CA isoform with a range of concentrations of the test compound.

    • Calculate the inhibition constant (Ki) for each isoform by analyzing the concentration-dependent inhibition data.

  • Objective: To assess the ability of the compound to kill cancer cells, particularly those known to express high levels of CA IX (e.g., MDA-MB-231 breast cancer cells), under both normoxic and hypoxic conditions.

  • Methodology:

    • Seed cancer cells in 96-well plates.

    • Expose the cells to serial dilutions of N-(4-Aminophenyl)butane-1-sulfonamide for 48-72 hours. A parallel set of plates should be incubated in a hypoxic chamber (1% O2).

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

    • Calculate the GI50 (concentration for 50% growth inhibition) under both normoxic and hypoxic conditions. A lower GI50 under hypoxia would be consistent with a CA IX-targeting mechanism.

Postulated Therapeutic Area 3: Ophthalmic and Neurological Disorders

Certain isoforms of carbonic anhydrase are crucial for physiological processes in the eye and the central nervous system. Inhibitors of these enzymes are used to treat glaucoma and epilepsy[3][11].

Scientific Rationale
  • Glaucoma: Carbonic anhydrase II and IV in the ciliary body of the eye are involved in the secretion of aqueous humor. Inhibiting these enzymes reduces the rate of aqueous humor formation, thereby lowering intraocular pressure[11].

  • Epilepsy: The exact mechanism is not fully understood, but CA inhibitors are thought to exert their anticonvulsant effects by causing a mild metabolic acidosis in the brain, which can stabilize neuronal membranes and reduce abnormal firing.

The 4-aminobenzenesulfonamide scaffold is a well-established pharmacophore for potent CA inhibitors used in these indications[3].

Key Targets: Carbonic Anhydrase I, II, and IV
  • CA II: A highly active and widely distributed cytosolic isoform.

  • CA I: Another cytosolic isoform, though less active than CA II.

  • CA IV: A membrane-bound isoform involved in ocular physiology.

Experimental Validation Plan

The primary validation for these indications relies on the in vitro CA inhibition assay described in the anticancer section (Section 3.3, Protocol 1). The key is to establish a profile of inhibitory activity against the relevant isoforms (CA I, II, and IV). A compound with potent inhibition of these isoforms would be a candidate for further preclinical evaluation in animal models of glaucoma or epilepsy.

Summary of Postulated Targets and Supporting Evidence

Therapeutic AreaPrimary Target(s)Scientific RationaleKey Supporting Evidence from Sulfonamide Class
Antimicrobial Dihydropteroate Synthase (DHPS)Competitive inhibition of the bacterial folate synthesis pathway.Well-established mechanism of action for all sulfa drugs[4][6][7].
Anticancer Carbonic Anhydrase IX, XIIInhibition of tumor-associated CAs leads to intracellular acidification and apoptosis.Numerous sulfonamide derivatives show potent CA IX/XII inhibition and anticancer activity[8][9][10].
Ophthalmic/Neurological Carbonic Anhydrase I, II, IVInhibition of CAs reduces aqueous humor production (glaucoma) and may stabilize neurons (epilepsy).Clinically used sulfonamide drugs (e.g., dorzolamide, acetazolamide) are CA inhibitors[3][11].

Future Directions

The therapeutic potential of N-(4-Aminophenyl)butane-1-sulfonamide is, at present, inferred from its chemical structure. The immediate and critical next step is to undertake the experimental validation studies outlined in this guide. Should these initial in vitro studies yield promising results, particularly with a favorable potency and selectivity profile, further preclinical development would be warranted. This would include pharmacokinetic and toxicological assessments, followed by efficacy studies in relevant animal models. The structural simplicity of N-(4-Aminophenyl)butane-1-sulfonamide also makes it an attractive starting point for a medicinal chemistry program aimed at optimizing its activity against a specific target.

References

  • Al-Hourani, B. J., Al-Awaida, W. A., Matalkah, F. A., & Al-Shar'i, N. A. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 74(3), 847–857. [Link]

  • Čapkauskaitė, E., Baranauskienė, L., Kairys, V., & Matulis, D. (2012). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 17(11), 13391–13412. [Link]

  • Chavda, V., Patel, A., & Vihol, P. (2020). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. International Journal of Novel Research and Development, 5(7), 242-247. [Link]

  • Al-Hourani, B. J., Al-Awaida, W. A., Matalkah, F. A., & Al-Shar'i, N. A. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 74(3), 847-857. [Link]

  • Hassan, A. A., & Al-Amiery, A. A. (2017). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Trade Science Inc.[Link]

  • Akhtar, J., Khan, A. A., & Ali, Z. (2021). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 26(16), 4983. [Link]

  • Casini, A., Scozzafava, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55-75. [Link]

  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]

  • Wikipedia contributors. (2023, December 2). Dihydropteroate synthase. In Wikipedia, The Free Encyclopedia. Retrieved February 18, 2026, from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 118765, 1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-. Retrieved February 18, 2026 from [Link].

  • Achary, R., Ree, R., White, S. W., & Ronning, D. R. (2019). Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. Bioorganic & medicinal chemistry letters, 29(1), 74-78. [Link]

  • Halva, E., Savaş, M. A., Ceruso, M., Hayat, F., Akocak, S., Supuran, C. T., & Çeto, M. (2024). Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors. ChemMedChem, e202300680. [Link]

  • El-Sayed, M. T., & El-Gamal, M. I. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 28(23), 7793. [Link]

  • Angeli, A., Guler, O. O., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3180. [Link]

  • AntibioticDB. (n.d.). Sulfametrole. Retrieved February 18, 2026, from [Link]

  • Mondal, S., & Mondal, A. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC advances, 12(1), 1-22. [Link]

  • Belskytė, K., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7006. [Link]

  • Yun, M. K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110–1114. [Link]

  • Senturk, M., et al. (2016). Synthesis and carbonic anhydrase I, II, IV and XII inhibitory properties of N-protected amino acid - sulfonamide conjugates. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 188–193. [Link]

  • Akhtar, J., Khan, A. A., & Ali, Z. (2021). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules (Basel, Switzerland), 26(16), 4983. [Link]

  • Parekh, J., & Chanda, S. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 153. [Link]

  • Al-Omair, M. A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. ACS omega, 8(46), 43867-43878. [Link]

  • Göktaş, O., et al. (2014). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Bioorganic & medicinal chemistry, 22(4), 1369–1373. [Link]

  • Ivanov, I., Manolov, S., Bojilov, D., Dimitrova, D., & Nedialkov, P. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(1), M1802. [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian journal of pharmaceutical research : IJPR, 14(3), 769–779. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 165458, 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide. Retrieved February 18, 2026 from [Link].

  • Qureshi, F. A., et al. (2024). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Journal of Biomolecular Structure and Dynamics, 1-14. [Link]

  • El-Drissi, B., et al. (2024). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Journal of biomolecular structure & dynamics, 42(17), 9201–9219. [Link]

  • El-Damasy, D. A., et al. (2017). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]

  • Prachayasittikul, S., et al. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs. Letters in Drug Design & Discovery, 8(9), 843-847. [Link]

  • García-Pérez, M. E., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Plants, 12(11), 2211. [Link]

  • Gáspári, Z., et al. (2004). Recent advances in design, synthesis and biological activity of aminoalkylsulfonates and sulfonamidopeptides. Current medicinal chemistry, 11(24), 3295–3318. [Link]

  • Krass, I., et al. (2022). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 27(19), 6296. [Link]

Sources

A Technical Guide to the Evaluation of N-(4-Aminophenyl)butane-1-sulfonamide as a Putative Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Carbonic Anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes critical to fundamental physiological processes, making them significant targets for therapeutic intervention in a range of diseases, including glaucoma, epilepsy, and cancer.[1][2][3] The primary sulfonamide moiety (—SO₂NH₂) is a classical and highly effective zinc-binding group that serves as the cornerstone for a multitude of clinically approved CA inhibitors (CAIs).[4][5] This guide introduces N-(4-Aminophenyl)butane-1-sulfonamide, a novel compound featuring this critical pharmacophore, and outlines a comprehensive, multi-disciplinary framework for its evaluation as a potential CAI. We present a logical progression from theoretical design and in silico modeling to chemical synthesis and robust in vitro validation. This document is intended for researchers, medicinal chemists, and drug development professionals, providing detailed, field-proven protocols and explaining the scientific rationale behind each experimental choice to ensure a thorough and reliable assessment of this compound's therapeutic potential.

Part 1: The Landscape of Carbonic Anhydrase Inhibition

The Carbonic Anhydrase Family: A Brief Primer

Carbonic Anhydrases (CAs) are zinc-containing enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][5][6] In humans, 15 isoforms of α-CA have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity.[4][7] These enzymes are vital for processes such as pH regulation, CO₂ transport, electrolyte secretion, and various biosynthetic reactions.[2][5] The active site contains a conserved Zn²⁺ ion tetrahedrally coordinated by three histidine residues and a water molecule or hydroxide ion, which is the key to its catalytic mechanism.[8]

Sulfonamides: The Gold Standard in CA Inhibition

The primary sulfonamide group is the most potent and widely studied zinc-binding group for targeting CAs.[3][5] Its mechanism of action is a textbook example of structure-based drug design. The deprotonated sulfonamide nitrogen (—SO₂NH⁻) acts as a strong nucleophile that displaces the zinc-bound hydroxide ion, directly coordinating to the Zn²⁺ ion in a tetrahedral geometry.[9] This binding event blocks the entry of CO₂ into the active site, thereby inhibiting the enzyme's catalytic function. The inhibitor's stability within the active site is further enhanced by a network of hydrogen bonds, notably with the side chain of residue Threonine-199 (Thr199), and van der Waals interactions with hydrophobic and hydrophilic pockets of the cavity.[4][9][10]

cluster_ActiveSite CA Active Site cluster_Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Zn Zn²⁺ His1 His Zn->His1 Coordination His2 His Zn->His2 His3 His Zn->His3 H2O H₂O / OH⁻ Zn->H2O Coordination Thr199 Thr199 Sulfonamide R-SO₂NH⁻ Sulfonamide->Zn Displaces H₂O Forms stable complex Sulfonamide->Thr199 H-Bond Stabilization

Caption: Mechanism of CA inhibition by a primary sulfonamide.

Rationale for Investigating N-(4-Aminophenyl)butane-1-sulfonamide

The structure of N-(4-Aminophenyl)butane-1-sulfonamide presents two key features for investigation:

  • Zinc-Binding Group: It possesses the essential primary sulfonamide moiety required for potent coordination with the active site Zn²⁺ ion.

  • The "Tail": The N-(4-Aminophenyl)butane portion serves as the "tail," which can explore the active site cavity. The size, flexibility of the butyl chain, and the electronic properties of the aminophenyl ring will dictate binding affinity and, critically, potential isoform selectivity.[3][11] Investigating this specific tail structure allows for the exploration of new interactions within the active site that could lead to inhibitors with novel selectivity profiles, particularly for tumor-associated isoforms like CA IX and XII, which are validated anticancer targets.[3][12][13]

Part 2: Synthesis and Characterization

The first practical step in evaluating a novel compound is its chemical synthesis. The proposed pathway for N-(4-Aminophenyl)butane-1-sulfonamide is a standard nucleophilic substitution reaction.

Proposed Synthetic Pathway

The synthesis can be achieved by reacting butane-1-sulfonyl chloride with an appropriate aminophenyl nucleophile, such as p-phenylenediamine. The use of a base is required to neutralize the HCl byproduct.

Caption: Proposed workflow for the synthesis of the target compound.

Protocol: Synthesis of N-(4-Aminophenyl)butane-1-sulfonamide

Causality: This protocol employs an excess of p-phenylenediamine to favor monosubstitution and minimize the formation of the disubstituted byproduct. Pyridine acts as both a solvent and a base to quench the HCl generated during the reaction, driving the equilibrium towards the product.

  • Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve p-phenylenediamine (2.0 equivalents) in anhydrous pyridine at 0 °C (ice bath).

  • Addition of Electrophile: Add butane-1-sulfonyl chloride (1.0 equivalent) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., 9:1 Dichloromethane:Methanol).[14]

  • Workup: Upon completion, pour the reaction mixture into a beaker of ice-cold 1M HCl. This will precipitate the product and dissolve excess pyridine and unreacted diamine.

  • Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) or purify by column chromatography on silica gel to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[14][15]

Part 3: In Silico Evaluation and Prediction

Before committing to extensive in vitro screening, molecular docking provides invaluable, cost-effective insights into whether a compound is likely to bind to the target and how it might do so.[6][16]

Protocol: Molecular Docking into hCA II and hCA IX

Causality: We select two isoforms for initial docking: the ubiquitous and well-characterized hCA II, and the tumor-associated, therapeutically relevant hCA IX.[17][18] This dual-target approach provides a preliminary assessment of both potency (hCA II) and potential cancer-relevant selectivity (hCA IX).

  • Protein Preparation:

    • Obtain crystal structures of hCA II (e.g., PDB ID: 4M2V) and hCA IX from the Protein Data Bank (RCSB PDB).[16][17]

    • Using molecular modeling software (e.g., Schrödinger Maestro, MOE), prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states.[16]

    • Define the receptor grid box around the active site, ensuring it encompasses the catalytic Zn²⁺ ion and surrounding key residues.

  • Ligand Preparation:

    • Draw the 2D structure of N-(4-Aminophenyl)butane-1-sulfonamide and generate a 3D conformation.

    • Perform energy minimization using a suitable force field (e.g., OPLS).

    • Generate possible ionization states at physiological pH (7.4).

  • Docking Execution:

    • Use a validated docking program (e.g., Glide, AutoDock) to dock the prepared ligand into the receptor grids for both hCA II and hCA IX.[16][19]

    • Employ a standard or extra precision (SP or XP) scoring function to rank the resulting poses.

  • Analysis:

    • Analyze the top-scoring poses for each isoform.

    • Measure the distance between the sulfonamide nitrogen and the Zn²⁺ ion (expect < 3 Å).

    • Identify hydrogen bonds (e.g., with Thr199) and key van der Waals contacts (e.g., with Gln92, Val121, Phe131, Leu198).[4]

    • Compare the binding poses and scores between hCA II and hCA IX to predict potential selectivity.

Predicted Docking Outcomes

The following table summarizes hypothetical but expected outcomes from the docking study, which would guide the decision to proceed with wet lab experiments.

ParameterPredicted Outcome for hCA IIPredicted Outcome for hCA IXRationale
Docking Score (kcal/mol) -7.0 to -9.0-7.5 to -9.5Favorable binding energy is expected for both isoforms due to the potent sulfonamide group.
Zn²⁺ Coordination Yes (Distance < 3.0 Å)Yes (Distance < 3.0 Å)The primary sulfonamide is a strong zinc-binding pharmacophore.[9]
H-Bond with Thr199 YesYesThis is a canonical interaction for sulfonamide inhibitors.[1]
Key Hydrophobic Contacts Val121, Phe131, Leu198Val121, Phe131, Leu198The butyl chain and phenyl ring are expected to occupy the hydrophobic half of the active site.[10]
Selectivity Indicator N/ADifferent interactions with isoform-specific residues at the rim of the active site.Differences in amino acids at the entrance of the active site between isoforms can be exploited for selectivity.[3]

Part 4: In Vitro Validation of Inhibitory Activity

In silico predictions must be validated with empirical data. A colorimetric assay measuring the esterase activity of carbonic anhydrase is a robust, reliable, and high-throughput compatible method for determining the inhibitory potency (IC₅₀) of a compound.[20][21]

Protocol: Colorimetric CA Inhibition Assay

Causality: This assay leverages the esterase activity of CA. The enzyme catalyzes the hydrolysis of p-Nitrophenyl Acetate (p-NPA) to the yellow-colored p-Nitrophenol (p-NP), which can be quantified by measuring absorbance at ~400-405 nm.[20][22] An effective inhibitor will reduce the rate of p-NP formation. Acetazolamide, a clinically used pan-CA inhibitor, serves as the positive control to validate the assay's performance.[21]

  • Reagent Preparation:

    • Prepare a 20 mM HEPES-Tris buffer (pH 7.4).[22]

    • Prepare stock solutions of purified human CA II and CA IX enzyme (e.g., 0.1 mg/mL in buffer).

    • Prepare a 10 mM stock solution of the test compound (N-(4-Aminophenyl)butane-1-sulfonamide) and a reference inhibitor (Acetazolamide) in DMSO.

    • Prepare a 0.7 mM solution of the substrate, p-NPA, in methanol or acetonitrile.[22]

  • Assay Setup (96-well plate):

    • For each concentration of inhibitor, add to a well: 140 µL of HEPES-Tris buffer, 20 µL of enzyme solution, and 20 µL of the inhibitor dilution (in 10% DMSO).

    • Include a "No Inhibitor Control" (20 µL of 10% DMSO instead of inhibitor) and a "Blank" (20 µL buffer instead of enzyme).

  • Pre-incubation: Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[22]

  • Reaction Initiation: Start the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbs/Δtime).

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100.

    • Plot % Inhibition versus log[Inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value.

Sample Data Presentation

Hypothetical results should be tabulated for clarity.

CompoundhCA II IC₅₀ (nM)hCA IX IC₅₀ (nM)Selectivity Index (hCA II / hCA IX)
Acetazolamide (Control) 12.025.00.48
N-(4-Aminophenyl)butane-1-sulfonamide 85.545.21.89

Interpretation: In this hypothetical result, the compound is a potent inhibitor of both isoforms. The selectivity index > 1 suggests a modest preference for the tumor-associated isoform hCA IX over the cytosolic hCA II, warranting further investigation.

References

  • Romanian Journal of Biophysics. MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS.
  • Mathews Journal of Pharmaceutical Science. (2026). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications.
  • PubMed. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Available from: [Link]

  • PubMed. (2006). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido) - PubMed. Available from: [Link]

  • ACS Publications. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. In Silico Study of New Isatin- Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors. Available from: [Link]

  • Taylor & Francis Online. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Available from: [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2024). In silico study of five new sulfonamide derivatives bearing a thiazolidine-4-one moiety: targeting carbonic anhydrase IX. Available from: [Link]

  • MDPI. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Available from: [Link]

  • Indian Academy of Sciences. Drug protein interaction at the molecular level: A study of sulphonamide carbonic anhydrase complexes. Available from: [Link]

  • Ingenta Connect. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Available from: [Link]

  • ACS Publications. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. Available from: [Link]

  • Taylor & Francis Online. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Available from: [Link]

  • Bentham Science. (2020). X-Ray Crystallography of Carbonic Anhydrase Inhibitors and Its Importance in Drug Design. Available from: [Link]

  • AVESIS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Available from: [Link]

  • MDPI. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Available from: [Link]

  • Frontiers. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Available from: [Link]

  • PMC. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Available from: [Link]

  • PMC. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Available from: [Link]

  • MDPI. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Available from: [Link]

  • Impact Factor. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Available from: [Link]

  • PMC. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Available from: [Link]

  • PMC. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Available from: [Link]

  • ResearchGate. (2025). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Available from: [Link]

  • PubChem. 1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-. Available from: [Link]

  • ChemRxiv. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. Available from: [Link]

  • Scholars Research Library. Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer as. Available from: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]

Sources

An In-depth Technical Guide to Investigating the Antibacterial Spectrum of N-(4-Aminophenyl)butane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Enduring Relevance of Sulfonamides in Antimicrobial Research

The discovery of sulfonamides in the 1930s was a watershed moment in medicine, heralding the dawn of systemic antibacterial chemotherapy and causing a sharp decline in the morbidity and mortality associated with bacterial infections.[1] These synthetic agents were the first effective drugs deployed for the prevention and cure of bacterial diseases in humans. While the advent of penicillin and subsequent antibiotic classes has shifted their role, sulfonamides remain a vital part of the antimicrobial armamentarium, often used in combination therapies and for specific infections like those of the urinary tract.[2][3][4]

Their mechanism, the competitive inhibition of dihydropteroate synthase—an enzyme critical for bacterial folic acid synthesis—is a classic example of targeted antimetabolite action.[2][5] Bacteria must synthesize their own folate, whereas humans acquire it from their diet, bestowing a remarkable selective toxicity upon this class of drugs.[2][6] This guide focuses on a specific, novel molecule, N-(4-Aminophenyl)butane-1-sulfonamide. Its structure, possessing the essential p-aminobenzene sulfonamide core, marks it as a compound of significant interest for antibacterial investigation.[5] This document serves as a comprehensive framework for researchers and drug development professionals to meticulously characterize its antibacterial spectrum, from initial screening to quantitative potency assessment.

Section 1: The Investigational Blueprint - A Phased Approach to Spectrum Analysis

A thorough investigation into a novel antimicrobial agent requires a systematic progression from broad, qualitative screening to precise, quantitative evaluation. This ensures an efficient use of resources while building a comprehensive data package. The workflow is designed to first establish the existence of antibacterial activity, then quantify its potency, and finally, characterize its nature.

G cluster_0 Phase 1: Qualitative Screening A Compound Synthesis & Purity Analysis B Agar Disc Diffusion Assay A->B Impregnate Discs C Initial Activity Assessment (Zone of Inhibition) B->C D Broth Microdilution Assay (CLSI/EUCAST Guidelines) C->D E Determine Minimum Inhibitory Concentration (MIC) D->E Identify Lowest Concentration with No Visible Growth F Subculture from MIC Wells E->F G Determine Minimum Bactericidal Concentration (MBC) F->G Identify Lowest Concentration with 99.9% Kill Rate H Classify as Bacteriostatic vs. Bactericidal G->H

Caption: Experimental workflow for antibacterial spectrum analysis.

Section 2: The Core Mechanism - Targeting Folate Synthesis

Sulfonamides function by mimicking the structure of para-aminobenzoic acid (PABA).[2] This structural similarity allows them to act as competitive inhibitors of dihydropteroate synthase, a bacterial enzyme that incorporates PABA into dihydropteroic acid. This step is essential for the synthesis of dihydrofolic acid and, subsequently, tetrahydrofolic acid—a vital cofactor in the production of purines, thymidine, and certain amino acids.[6] By blocking this pathway, sulfonamides halt the production of necessary components for DNA, RNA, and protein synthesis, leading to a bacteriostatic effect where bacterial growth and replication are inhibited.[2][7]

G PABA p-Aminobenzoic Acid (PABA) Enzyme Dihydropteroate Synthase PABA->Enzyme Pteridine Pteridine Precursor Pteridine->Enzyme Dihydropteroic_Acid Dihydropteroic Acid Enzyme->Dihydropteroic_Acid Synthesis Sulfonamide N-(4-Aminophenyl) butane-1-sulfonamide Sulfonamide->Enzyme Competitive Inhibition Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Glutamic Acid Addition Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Dihydrofolic_Acid->Tetrahydrofolic_Acid Dihydrofolate Reductase DNA_RNA_Proteins DNA, RNA, Proteins Tetrahydrofolic_Acid->DNA_RNA_Proteins Essential Precursors

Caption: Mechanism of action of sulfonamides via folate pathway inhibition.

Section 3: Experimental Protocols for Spectrum Determination

Adherence to standardized protocols is paramount for generating reproducible and comparable data. The methodologies outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are considered the gold standard in the field.[8][9][10]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC assay is the foundational method for quantifying the potency of an antimicrobial agent.[11][12] It determines the lowest concentration of the drug that prevents the visible in-vitro growth of a microorganism.[13][14]

A. Materials and Reagents:

  • N-(4-Aminophenyl)butane-1-sulfonamide (test compound), analytical grade

  • Sterile 96-well U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC quality control strains: Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

B. Step-by-Step Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of N-(4-Aminophenyl)butane-1-sulfonamide in a suitable solvent (e.g., DMSO). Further dilute this stock in CAMHB to create a working solution that is twice the highest concentration to be tested (e.g., for a final test range of 64 to 0.125 µg/mL, prepare a 128 µg/mL working solution).[13]

  • Plate Preparation: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of the microtiter plate. Add 100 µL of the compound working solution to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down, then transfer 50 µL from well 2 to well 3. Continue this process down to well 10, and discard the final 50 µL from well 10. This leaves 50 µL in each well from 1 to 10.

  • Control Wells: Well 11 serves as the positive growth control (no compound). Well 12 serves as the sterility control (no bacteria, only broth).

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several morphologically similar colonies. Suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]

  • Final Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. A common dilution is 1:100 or 1:200 of the 0.5 McFarland suspension.

  • Inoculation: Inoculate each well (1 through 11) with 50 µL of the final bacterial suspension. This brings the total volume in each well to 100 µL and dilutes the compound concentration by half, achieving the desired final test concentrations.

  • Incubation: Seal the plates (e.g., with adhesive film or place in a humidified container) and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13]

  • Result Interpretation: After incubation, examine the plates. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

While MIC indicates growth inhibition, MBC defines the concentration required to kill the bacteria.[14] This protocol is a direct extension of the MIC assay.

A. Step-by-Step Methodology:

  • Sub-culturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate each aliquot onto a fresh Mueller-Hinton Agar (MHA) plate. Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation: After incubation, count the number of colonies from each spot. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Section 4: Data Presentation and Interpretation

The antibacterial spectrum is best summarized in a tabular format, clearly listing the MIC values against a panel of representative microorganisms. This allows for a direct comparison of potency and breadth of activity.

Table 1: Hypothetical Antibacterial Spectrum of N-(4-Aminophenyl)butane-1-sulfonamide

Bacterial StrainATCC NumberGram StainMIC (µg/mL)MBC (µg/mL)Interpretation (MIC/MBC Ratio)
Staphylococcus aureus29213Positive8>64Bacteriostatic
Enterococcus faecalis29212Positive32>64Bacteriostatic
Escherichia coli25922Negative16>64Bacteriostatic
Klebsiella pneumoniaeBAA-1705Negative16>64Bacteriostatic
Pseudomonas aeruginosa27853Negative>64>64Resistant
Haemophilus influenzae49247Negative4>64Bacteriostatic

Interpretation Insights:

  • Spectrum Breadth: The data suggests activity against both Gram-positive and Gram-negative organisms, characteristic of a broad-spectrum agent.[1][4] However, the lack of activity against P. aeruginosa is also typical for many sulfonamides.[15]

  • Potency: The MIC values indicate moderate activity. For context, these would be compared against established clinical breakpoints for other sulfonamides.[8][16]

  • Bacteriostatic Nature: An MBC/MIC ratio of >4 is generally indicative of a bacteriostatic agent. The hypothetical data aligns with the known bacteriostatic mechanism of sulfonamides.[5] This means the compound inhibits growth rather than actively killing the bacteria.

Conclusion

This guide provides a robust, scientifically grounded framework for the initial investigation of N-(4-Aminophenyl)butane-1-sulfonamide's antibacterial properties. By following standardized protocols for MIC and MBC determination, researchers can reliably define its spectrum of activity and potency. The results of such an investigation are the critical first step in evaluating its potential as a therapeutic candidate, paving the way for further preclinical studies, including mechanism of action confirmation, toxicity profiling, and in vivo efficacy models. The enduring legacy and proven mechanism of sulfonamides make this and related novel structures a compelling area for continued exploration in the fight against bacterial infections.

References

  • AL-Mustaqbal University. (n.d.). Antibacterial sulfonamides. College of Pharmacy, Pharmaceutical Chemistry.
  • Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses.
  • MSD Manual Professional Edition. (2024, May). Sulfonamides.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC.
  • Massive Bio. (2025, December 19).
  • Tačić, A., Nikolić, V., Nikolić, L., & Savić, I. (n.d.). ANTIMICROBIAL SULFONAMIDE DRUGS. Faculty of Technology, Leskovac, Serbia.
  • Cleveland Clinic. (2025, February 26). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
  • University of South Carolina School of Medicine. (n.d.). Sulfonamides - pharmacology 2000.
  • WisTech Open. (n.d.). 3.9 Sulfonamides – Nursing Pharmacology 2e.
  • Kumar, V., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Plotka, M., & Boukherroub, R. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • BenchChem. (n.d.).
  • Emery Pharma. (n.d.).
  • Kadeřábková, N., et al. (2024, November 8). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • National Center for Biotechnology Information. (2024, May 27).
  • Clinical and Laboratory Standards Institute. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing.
  • Clinical and Laboratory Standards Institute. (n.d.). M100 - Performance Standards for Antimicrobial Susceptibility Testing.
  • ITM LabHub. (2024, March 5). New versions of CLSI and EUCAST AST breakpoint tables (2024).

Sources

Preliminary toxicity assessment of N-(4-Aminophenyl)butane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the preliminary toxicity assessment framework for N-(4-Aminophenyl)butane-1-sulfonamide (N-ABS), a structural hybrid containing a lipophilic butyl chain, a sulfonamide linker, and a p-phenylenediamine (PPD) core.

Given the absence of extensive historical toxicological data for this specific New Chemical Entity (NCE), this assessment relies on Read-Across principles derived from structurally analogous p-phenylenediamines and alkyl sulfonamides. The primary toxicological alerts identified for N-ABS are skin sensitization , methemoglobinemia (erythrocyte toxicity), and genotoxicity requiring metabolic activation.

This guide provides a tiered experimental roadmap for researchers to validate these risks early in the drug development or chemical safety lifecycle.

Chemical Identity & Physicochemical Profiling

Before biological testing, the physicochemical "personality" of the molecule must be established to predict bioavailability and solvent compatibility.

  • IUPAC Name: N-(4-aminophenyl)butane-1-sulfonamide[1]

  • Molecular Formula:

    
    
    
  • Structural Alerts:

    • Primary Aromatic Amine (Aniline moiety): High potential for metabolic activation to reactive hydroxylamines (methemoglobinemia risk) and quinone imines (sensitization/cytotoxicity).

    • Sulfonamide Linker: Generally stable, but contributes to polarity and potential crystalluria if renal clearance is high.

Table 1: Predicted Physicochemical Parameters (In Silico)

ParameterPredicted ValueImplication for Toxicity Testing
LogP 1.8 – 2.2Moderate lipophilicity; likely membrane permeable. Suitable for DMSO stocks.
pKa (Sulfonamide NH) ~10.0Non-ionized at physiological pH (7.4).
pKa (Aniline NH2) ~4.5Unprotonated at physiological pH; available for metabolic N-oxidation.
Water Solubility Low-ModerateMay require co-solvents (PEG400) for in vivo dosing.

Tier 1: In Silico & In Vitro Screening Workflow

The first phase of assessment prioritizes high-throughput assays to identify "showstopper" toxicities without animal usage.

Workflow Visualization

The following diagram illustrates the logical flow from computational prediction to wet-lab validation.

Toxicity_Workflow Start Compound: N-ABS QSAR In Silico QSAR (Derek/Sarah Nexus) Start->QSAR Ames Genotoxicity: Ames Test (OECD 471) QSAR->Ames Mutagenicity Alert Sensitization Sensitization: DPRA / KeratinoSens QSAR->Sensitization PPD Alert MetHb Hemotoxicity: In Vitro MetHb Assay QSAR->MetHb Aniline Alert Decision Go / No-Go Decision Ames->Decision Cyto Cytotoxicity: HepG2 (MTT/ATP) Cyto->Decision Sensitization->Decision MetHb->Decision

Figure 1: Tier 1 Toxicity Screening Workflow emphasizing parallel assessment of genotoxicity, sensitization, and hemotoxicity.

Critical Toxicological Mechanisms & Protocols

Hemotoxicity: Methemoglobinemia Assessment

Rationale: The 4-aminophenyl moiety is an aniline derivative. Anilines are metabolically oxidized (via CYP2E1) to N-hydroxylamines, which cycle within erythrocytes, oxidizing Ferrous Hemoglobin (


) to Ferric Methemoglobin (

), causing hypoxia.

Protocol: In Vitro Methemoglobin Formation Assay

  • Source Material: Fresh human or rat whole blood (heparinized).

  • Reagents: N-ABS (test compound), Dapsone (positive control), PBS (negative control), NADPH-generating system (required for metabolic activation).

  • Procedure:

    • Incubation: Incubate whole blood with N-ABS (10, 50, 100 µM) in the presence of liver microsomes (S9 fraction) and NADPH for 60 minutes at 37°C. Note: S9 is critical; parent anilines rarely oxidize Hb directly.

    • Lysis: Lyse RBCs with 1% Triton X-100.

    • Detection: Measure absorbance at 630 nm (MetHb peak) and 540 nm (Total Hb).

    • Calculation:

      
       (where F is a validated extinction coefficient factor).
      
Genotoxicity: Bacterial Reverse Mutation (Ames Test)

Rationale: Aromatic amines can form DNA adducts after N-hydroxylation and O-acetylation (via NAT1/2). Standard: OECD Guideline 471.

  • Strains: S. typhimurium TA98 (frameshift, sensitive to aromatic amines) and TA100 (base-pair substitution).

  • Metabolic Activation: Must use induced Rat Liver S9 (10% v/v). Aromatic amines are often "promutagens" requiring bioactivation.

  • Criteria: A 2-fold increase in revertant colonies over vehicle control indicates mutagenicity.

Skin Sensitization (The PPD Alert)

Rationale: p-Phenylenediamine derivatives are potent contact allergens. They oxidize to quinone diimines (electrophiles) that bind to skin proteins (haptenization).

Protocol: Direct Peptide Reactivity Assay (DPRA - OECD 442C)

  • Concept: Incubate N-ABS with synthetic peptides containing Cysteine or Lysine.

  • Measurement: Quantify the depletion of the free peptide using HPLC-UV.

  • Threshold: >13.89% average peptide depletion classifies the compound as a sensitizer.

Metabolic Activation Pathway

Understanding the biotransformation of N-ABS is crucial for interpreting toxicity data. The diagram below details the "Aniline Bioactivation" pathway responsible for both genotoxicity and hemotoxicity.

Metabolic_Pathway Parent N-(4-Aminophenyl)butane-1-sulfonamide (Parent Compound) N_OH N-Hydroxylamine Metabolite (Proximate Toxin) Parent->N_OH CYP2E1 / CYP1A2 (Oxidation) Excretion N-Acetyl Metabolite (Detoxification via NAT) Parent->Excretion NAT1 / NAT2 (Acetylation) Nitroso Nitroso Derivative (Reactive) N_OH->Nitroso Auto-oxidation Quinone Quinone Diimine (Electrophile) N_OH->Quinone Oxidation MetHb_Event Erythrocyte: Fe2+ -> Fe3+ (MetHb) N_OH->MetHb_Event Redox Cycling DNA_Adduct DNA Adduct Formation (Genotoxicity) Nitroso->DNA_Adduct Covalent Binding Protein_Bind Skin Protein Binding (Sensitization) Quinone->Protein_Bind Haptenization

Figure 2: Metabolic fate of the 4-aminophenyl moiety. The balance between N-acetylation (detox) and N-oxidation (tox) determines the safety profile.

Data Interpretation & Risk Mitigation

Table 2: Risk Interpretation Matrix

AssayOutcomeRisk LevelMitigation Strategy
Ames Test (+S9) PositiveCritical Structural modification required (e.g., add electron-withdrawing groups to the phenyl ring to reduce N-oxidation potential).
MetHb Assay >5% MetHbHigh Monitor MetHb in in vivo range-finding studies; consider methylene blue as antidote.
DPRA High DepletionModerate Classify as a sensitizer; appropriate PPE for handling; formulation adjustments.
Cytotoxicity (IC50) < 10 µMHigh Investigate off-target mitochondrial inhibition (common with sulfonamides).

References

  • OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. Test No. 471: Bacterial Reverse Mutation Test. OECD iLibrary. Available at: [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. Test No. 442C: In Chemico Skin Sensitisation (DPRA). OECD iLibrary. Available at: [Link]

  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism. (Focus on Aniline bioactivation). Available at: [Link]

  • Bradbury, S. P., et al. "Structural Alerts for Skin Sensitization." United States Environmental Protection Agency (EPA). Available at: [Link]

  • PubChem Compound Summary. "1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-" (Structural Analog Reference). National Library of Medicine. Available at: [Link]

Sources

Methodological & Application

N-(4-Aminophenyl)butane-1-sulfonamide experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Experimental Protocol for the In Vitro Evaluation of N-(4-Aminophenyl)butane-1-sulfonamide

Abstract

N-(4-Aminophenyl)butane-1-sulfonamide represents a novel chemical entity within the broader class of sulfonamides. While the biological activities of this specific compound are not extensively documented in peer-reviewed literature, its structural motif suggests potential applications in drug discovery. This guide provides a comprehensive, first-principles approach to the initial characterization of this compound in a cell culture setting. We present a series of robust, validated protocols for preparing the compound, assessing its cytotoxic and cytostatic effects, and outlining a logical framework for preliminary mechanism-of-action studies. The methodologies are designed for researchers in academic and industrial drug development, providing the foundational steps for evaluating a novel small molecule's therapeutic potential.

Introduction: Scientific Rationale and Strategy

The sulfonamide functional group is a cornerstone of modern pharmacology, most famously associated with antibacterial agents that inhibit dihydropteroate synthase, a key enzyme in the folate synthesis pathway. However, the versatility of the sulfonamide scaffold has led to its incorporation into a wide array of drugs with diverse mechanisms, including diuretics, anticonvulsants, and anticancer agents. When approaching an uncharacterized derivative like N-(4-Aminophenyl)butane-1-sulfonamide, a systematic in vitro evaluation is the critical first step.

Our strategy is built on a tiered approach:

  • Establish Foundational Parameters: Determine the compound's solubility and stability in culture media and assess its baseline cytotoxicity across a range of concentrations to determine the half-maximal inhibitory concentration (IC50).

  • Characterize Cellular Response: Investigate the primary cellular outcome following treatment—whether the compound induces cell death (cytotoxicity) or inhibits proliferation (cytostatic effects).

  • Propose Mechanistic Avenues: Based on the initial findings and the known pharmacology of related structures, outline logical next steps to probe the underlying mechanism of action.

This document serves as a practical guide to executing this strategy, emphasizing experimental rigor and data-driven decision-making.

Materials and Reagents

This protocol requires standard cell culture laboratory equipment. Key reagents are listed below.

Reagent/MaterialRecommended SupplierCatalog No. (Example)
N-(4-Aminophenyl)butane-1-sulfonamideN/AN/A
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
HeLa or A549 Cell LineATCCCCL-2 / CCL-185
Dulbecco's Modified Eagle Medium (DMEM)Gibco (Thermo)11965092
Fetal Bovine Serum (FBS), Heat-InactivatedGibco (Thermo)26140079
Penicillin-Streptomycin (10,000 U/mL)Gibco (Thermo)15140122
Trypsin-EDTA (0.25%)Gibco (Thermo)25200056
Phosphate-Buffered Saline (PBS), pH 7.4Gibco (Thermo)10010023
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]Sigma-AldrichM5655
Annexin V-FITC / Propidium Iodide (PI) Apoptosis KitThermo FisherV13242

Experimental Workflow Overview

The overall experimental process follows a logical progression from compound preparation to multi-parametric cellular analysis. This workflow ensures that each step informs the next, providing a comprehensive initial profile of the compound's activity.

G cluster_prep Phase 1: Preparation & Range Finding cluster_mechanism Phase 2: Mechanistic Elucidation prep Compound Solubilization (100 mM in DMSO) range_find Initial Cytotoxicity Screen (Broad Dose Range: 1 nM to 100 µM) prep->range_find Test Solubility ic50 Definitive IC50 Determination (MTT Assay) range_find->ic50 Narrow Dose Range apoptosis Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) ic50->apoptosis Treat at 1x & 5x IC50 cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle Treat at 1x IC50 downstream Downstream Analysis (e.g., Western Blot, qPCR) apoptosis->downstream cell_cycle->downstream

Caption: High-level workflow for the characterization of a novel compound.

Protocol 1: Compound Preparation and IC50 Determination

Objective: To prepare a stock solution of N-(4-Aminophenyl)butane-1-sulfonamide and determine its IC50 value in a selected cancer cell line (e.g., HeLa). The IC50 is a critical parameter that dictates the concentrations used in all subsequent experiments.

Preparation of Stock Solution
  • Weighing: Accurately weigh 5-10 mg of N-(4-Aminophenyl)butane-1-sulfonamide powder using an analytical balance.

  • Solubilization: Add cell culture-grade DMSO to the powder to create a high-concentration primary stock solution (e.g., 100 mM). Vortex vigorously until the compound is fully dissolved. A brief sonication may aid dissolution.

    • Expert Insight: DMSO is the standard solvent for most small molecules, but it is toxic to cells at concentrations typically >0.5% (v/v). Always ensure the final concentration of DMSO in your cell culture media is consistent across all wells, including vehicle controls, and is non-toxic (e.g., ≤0.1%).

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Cell Seeding and Culture
  • Cell Maintenance: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.

  • Seeding: The day before the experiment, harvest cells using Trypsin-EDTA and seed them into a 96-well clear flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Trustworthiness Check: Cell density is a critical variable. Seeding too few cells may lead to insufficient signal, while too many can result in overgrowth and nutrient depletion, confounding the results. Optimize seeding density to ensure cells are in the exponential growth phase during the treatment period.

Compound Treatment and MTT Assay
  • Serial Dilution: Prepare a serial dilution series of the compound in culture media. A common starting range is 100 µM to 1 nM. Crucially, prepare a "vehicle control" containing the same final concentration of DMSO as the highest drug concentration well.

  • Treatment: After allowing cells to adhere overnight (~18-24 hours), carefully remove the old media and add 100 µL of the media containing the serially diluted compound (or vehicle control) to the appropriate wells.

  • Incubation: Incubate the plate for 48-72 hours. The duration should be sufficient to observe an effect on proliferation.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and IC50 Calculation
  • Normalization: Normalize the absorbance values to the vehicle control (set to 100% viability).

  • Curve Fitting: Plot the normalized viability (%) against the log-transformed compound concentration. Use a non-linear regression model (e.g., [log(inhibitor)] vs. response -- Variable slope) in software like GraphPad Prism to calculate the IC50 value.

ParameterExample ValueDescription
Cell LineHeLaHuman cervical adenocarcinoma
Seeding Density8,000 cells/wellOptimized for 72h assay duration
Treatment Duration72 hoursAllows for multiple cell doubling times
Calculated IC50 15.2 µM Concentration resulting in 50% inhibition of cell viability.
R-squared (R²)0.985Indicates a good fit of the data to the dose-response curve.

Protocol 2: Apoptosis vs. Necrosis Assessment

Objective: To determine if the reduction in cell viability observed in the MTT assay is due to programmed cell death (apoptosis) or cellular injury (necrosis). This is achieved using Annexin V and Propidium Iodide (PI) co-staining followed by flow cytometry.

  • Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

Experimental Procedure
  • Seeding and Treatment: Seed HeLa cells in a 6-well plate. Allow them to adhere overnight.

  • Treat cells for 24-48 hours with N-(4-Aminophenyl)butane-1-sulfonamide at concentrations corresponding to its 1x IC50 and 5x IC50 . Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine, 1 µM).

  • Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (media), then wash the plate with PBS and collect this wash. Finally, trypsinize the adherent cells and pool them with the supernatant.

  • Staining: Centrifuge the pooled cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

Data Interpretation

The flow cytometry data will segregate the cell population into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells (or nuclear debris)

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control (0.1% DMSO)94.5%3.1%2.4%
Compound (1x IC50)65.2%25.8%9.0%
Compound (5x IC50)20.1%48.7%31.2%

These hypothetical results suggest the compound induces apoptosis in a dose-dependent manner.

Potential Mechanism of Action: A Hypothesis

Given its sulfonamide core, a plausible starting hypothesis is that N-(4-Aminophenyl)butane-1-sulfonamide could interfere with cellular metabolic pathways, analogous to other drugs in its class. While direct inhibition of folate synthesis is a hallmark of antibacterial sulfonamides, related compounds have been shown to inhibit carbonic anhydrases or other enzymes in eukaryotic cells, which can indirectly trigger apoptotic pathways.

G Compound N-(4-Aminophenyl)butane-1-sulfonamide Target Hypothetical Target (e.g., Carbonic Anhydrase IX) Compound->Target Inhibition pH_Reg Disruption of Intracellular pH Homeostasis Target->pH_Reg Stress Cellular Stress (e.g., ROS production) pH_Reg->Stress Mito Mitochondrial Dysfunction Stress->Mito Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway for compound-induced apoptosis.

This proposed pathway provides a testable model. For example, one could measure intracellular pH changes or reactive oxygen species (ROS) levels after treatment to validate the initial steps in this cascade.

Conclusion and Future Directions

This application note provides a foundational framework for the initial in vitro characterization of N-(4-Aminophenyl)butane-1-sulfonamide. By systematically determining its IC50 and identifying apoptosis as the primary mode of cell death, researchers can build a strong data package for this novel compound.

Future work should focus on:

  • Target Deconvolution: Identifying the direct molecular target(s) of the compound.

  • Selectivity Profiling: Screening the compound against a panel of cancer cell lines and non-cancerous cell lines to determine its therapeutic window.

  • In-depth Mechanistic Studies: Validating the hypothesized pathway through techniques like Western blotting for caspase cleavage, ROS assays, and cell cycle analysis.

These rigorous next steps are essential for progressing a novel chemical entity through the drug discovery pipeline.

References

  • Title: Sulfonamides: a rich history and a bright future in antibacterials Source: RSC Medicinal Chemistry URL: [Link]

  • Title: A simple method for estimating the IC50 of a compound Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

  • Title: The use of MTT assay for estimating cell viability and growth Source: Nature Protocols URL: [Link]

  • Title: Annexins: players in apoptosis, cell signaling and membrane fusion Source: Clinica Chimica Acta URL: [Link]

How to dissolve N-(4-Aminophenyl)butane-1-sulfonamide for in vivo studies

[1][2][3]

Physicochemical Profile & Solubility Challenge

To dissolve this compound effectively, one must first understand the molecular forces at play.[1][2][3] N-(4-Aminophenyl)butane-1-sulfonamide consists of a lipophilic butyl tail, a polar sulfonamide linker, and a semi-polar aniline head.[1][2][3]

PropertyEstimated ValueImplication for Formulation
Molecular Weight ~228.31 g/mol Small molecule; rapid permeation expected if dissolved.[1][2][3]
LogP (Lipophilicity) ~2.0 – 2.5Moderately lipophilic.[1][2][3] Requires organic co-solvents or carriers.[1][2][3]
pKa (Acidic) ~9.0 (Sulfonamide NH)Neutral at physiological pH (7.4).[1][2][3] Solubility does not improve significantly until pH > 9.[1][2][3]
pKa (Basic) ~4.5 (Aniline NH₂)Neutral at physiological pH (7.4).[1][2][3] Protonation requires pH < 4 (irritating).[1][2][3]
Aqueous Solubility < 0.1 mg/mL (Predicted)Insoluble in pure saline/PBS.

The Core Challenge: At physiological pH (7.4), the molecule is predominantly neutral (uncharged).[1][2][3] Without charge repulsion, the molecules aggregate and precipitate in aqueous environments.[1][2][3] Therefore, we must use Solvent Dielectric Modulation (DMSO/PEG) or Inclusion Complexation (Cyclodextrins) to shield the lipophilic domains.[1][2][3]

Decision Matrix: Selecting the Right Vehicle

Choose your formulation based on the administration route and required concentration.[1][2][3]

FormulationDecisionStartStart: Define RequirementRouteRoute of Administration?Start->RouteIVIntravenous (IV)Route->IVIP_SCIP / SubcutaneousRoute->IP_SCOralOral Gavage (PO)Route->OralProtocol_BProtocol B:HP-beta-Cyclodextrin(Low Toxicity)IV->Protocol_BAvoids hemolysis& precipitationSolubilityHigh Solubility Needed?IP_SC->SolubilityProtocol_AProtocol A:DMSO/PEG400/Tween80(Standard)Oral->Protocol_ABioavailabilityEnhancementProtocol_CProtocol C:Methylcellulose(Suspension)Oral->Protocol_CStandardSolubility->Protocol_AYes (>5 mg/kg)Solubility->Protocol_BNo (<5 mg/kg)

Figure 1: Decision tree for selecting the appropriate vehicle based on administration route and solubility requirements.[1][2][3]

Experimental Protocols

Protocol A: The "Gold Standard" Co-Solvent System (IP/SC)

Best for: High dose studies (up to 20 mg/kg) via Intraperitoneal (IP) or Subcutaneous (SC) routes.[1][2][3] Composition: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline.[1][2][3]

Reagents
  • Compound: N-(4-Aminophenyl)butane-1-sulfonamide (Solid)[1][2][3]

  • Solvent 1: Dimethyl sulfoxide (DMSO), Anhydrous, Sterile (Sigma-Aldrich)[1][2][3]

  • Solvent 2: Polyethylene Glycol 400 (PEG400)[1][2][3]

  • Surfactant: Tween 80 (Polysorbate 80)[1][2][3]

  • Diluent: Sterile Saline (0.9% NaCl) or PBS[1][2][3]

Step-by-Step Procedure
  • Calculate: Determine the total volume and mass required.

    • Example: For 10 mg/kg dose in 25g mice (inj.[1][2][3] vol. 100 µL) -> Conc. = 2.5 mg/mL.[1][2][3]

  • Primary Solubilization (The Organic Phase):

    • Weigh the compound into a sterile glass vial.

    • Add 100% of the calculated DMSO volume (5% of total final volume).

    • Critical Step: Vortex vigorously or sonicate (30-60 sec) until the solution is crystal clear . Do not proceed if cloudy.

  • Stabilization:

    • Add PEG400 (40% of total volume) to the DMSO solution.[1][2][3]

    • Vortex to mix.[1][2][3] The solution may warm slightly (exothermic mixing).[1][2][3]

    • Add Tween 80 (5% of total volume). Vortex until homogenous.[1][2][3]

  • Aqueous Dilution (The Danger Zone):

    • Slowly add the Saline (50% of total volume) dropwise while vortexing.[1][2][3]

    • Why? Rapid addition of water can shock the system, causing the compound to crash out.[1][2][3]

  • Validation:

    • Hold the vial up to a light source.[1][2][3] The solution should be clear to slightly opalescent.[1][2][3]

    • If visible particulates appear, the formulation has failed.[1][2][3] Switch to Protocol B.

Protocol B: Cyclodextrin Complexation (IV/Sensitive IP)

Best for: Intravenous (IV) administration or if Protocol A causes irritation.[1][2][3] Mechanism: The hydrophobic butyl-phenyl core nests inside the cyclodextrin ring, hiding it from the water.[1][2][3] Composition: 5-10% DMSO / 20-30% HP-β-CD in Water.[1][2][3]

Reagents
  • HP-β-CD: (2-Hydroxypropyl)-β-cyclodextrin (Sigma H107).[1][2][3]

  • Diluent: Sterile Water for Injection (WFI).[1][2][3] Note: Avoid high salt (Saline) initially as it can compete with complexation.[1][2][3]

Step-by-Step Procedure
  • Prepare Vehicle Stock:

    • Dissolve HP-β-CD in Sterile Water to create a 30% w/v stock solution .[1][2][3] Filter sterilize (0.22 µm).

  • Primary Solubilization:

    • Dissolve compound in DMSO (Final concentration in DMSO should be 10-20x the final target).[1][2][3]

    • Limit: Keep final DMSO concentration < 10% (ideally < 5% for IV).[1][2][3]

  • Complexation:

    • Add the DMSO-compound solution dropwise into the 30% HP-β-CD stock under constant magnetic stirring.

    • Allow to stir for 15–30 minutes to ensure equilibrium complexation.

  • Validation:

    • Solution must be clear. If hazy, sonicate for 5 minutes.

    • If still hazy, reduce drug concentration or increase HP-β-CD concentration (up to 40%).[1][2][3]

Protocol C: Homogenous Suspension (Oral)

Best for: Oral gavage (PO) where high doses (>50 mg/kg) are required.[1][2][3] Composition: 1% Methylcellulose (MC) or 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80.[1][2][3]

Step-by-Step Procedure
  • Grinding:

    • Place the compound in a mortar.[1][2][3] Add a small volume of Tween 80 (wetting agent).[1][2][3]

    • Grind with a pestle to create a smooth paste.[1][2][3] This breaks down crystal lattice energy.[1][2][3]

  • Suspension:

    • Gradually add the 1% Methylcellulose solution while triturating (grinding/mixing).[1][2][3]

    • Transfer to a vial and vortex.

  • Dosing:

    • Shake well immediately before every gavage to ensure dose uniformity.[1][2][3]

Quality Control & Troubleshooting

Use this workflow to validate your formulation before injecting animals.

QC_WorkflowMixFinal Formulation MixedVisualVisual Inspection(Strong Light)Mix->VisualClearClear / Slight OpalescenceVisual->ClearPrecipVisible Particles / CloudyVisual->PrecipTyndallTyndall Effect Test(Laser Pointer)Clear->TyndallFailFormulation FailedDo NOT InjectPrecip->FailRisk of EmbolismFilterFilter Sterilization(0.22 µm PES)Tyndall->FilterNo ScatteringTyndall->FailStrong Scattering(Micelles too large)InjectReady for InjectionFilter->Inject

Figure 2: Quality Control workflow.[1][2][3] The "Tyndall Effect" checks for sub-visible nanoparticles that could cause capillary blockage.[1][2][3]

Troubleshooting Table
ObservationDiagnosisCorrective Action
Immediate Precipitation "Water Shock"Add aqueous phase slower; increase PEG400 ratio.[1][2][3]
Precipitation after 1 hour Metastable SolutionUse Protocol B (Cyclodextrin) for better thermodynamic stability.
Pain upon injection (Animal) pH or Osmolarity issueCheck pH (aim for 6-8). Ensure DMSO < 10%.
Solution freezes in storage High DMSO contentDMSO freezes at 19°C. Warm in hands to thaw; vortex to redissolve.[1][2][3]

References

  • Di, L., & Kerns, E. H. (2016).[1][2][3] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2][3] (Standard reference for solubility/logP concepts).

  • Loftsson, T., & Brewster, M. E. (2010).[1][2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2][3] Link

  • Strickley, R. G. (2004).[1][2][3] Solubilizing excipients in oral and injectable formulations.[1][2][3] Pharmaceutical Research, 21(2), 201-230.[1][2][3] Link

  • PubChem. (2024).[1][2][3] Compound Summary: Methanesulfonamide derivatives. National Library of Medicine.[1][2][3] Link

Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of N-(4-Aminophenyl)butane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(4-Aminophenyl)butane-1-sulfonamide. The described assay is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and is suitable for use in quality control and research environments. The methodology demonstrates excellent linearity, accuracy, precision, and specificity, ensuring reliable quantification of the target analyte.

Introduction and Scientific Rationale

N-(4-Aminophenyl)butane-1-sulfonamide is a sulfonamide-containing aromatic amine. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with sulfa antibiotics, diuretics, and anticonvulsants. The primary aromatic amine moiety is also a common structural feature in many active pharmaceutical ingredients (APIs). Given its structure, N-(4-Aminophenyl)butane-1-sulfonamide may serve as a key starting material, intermediate, or a potential impurity in the synthesis of more complex molecules. Therefore, a robust and reliable analytical method for its quantification is critical for ensuring the quality, purity, and consistency of related manufacturing processes.

The selection of RP-HPLC as the analytical technique is based on its versatility, high resolution, and suitability for analyzing moderately polar, non-volatile organic compounds like N-(4-Aminophenyl)butane-1-sulfonamide. The core principle involves partitioning the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By optimizing the mobile phase composition, we can achieve efficient separation and a sharp, symmetrical peak for accurate quantification. The validation of this method is not merely a checklist exercise; it is a systematic process that provides documented evidence that the procedure is fit for its intended purpose, a cornerstone of Good Laboratory Practice (GLP).

Experimental Workflow and Methodology

The overall process follows a logical progression from method development and optimization to a full, multi-parameter validation according to regulatory standards.

G A Method Development B Column & Mobile Phase Screening A->B Initial Screening C Optimization of Chromatographic Conditions (Flow Rate, Temperature) B->C Refinement D Method Validation (ICH Q2(R1)) C->D Finalized Method E Specificity D->E F Linearity & Range D->F G Accuracy (Recovery) D->G H Precision (Repeatability & Intermediate Precision) D->H I LOD & LOQ D->I J Robustness D->J K Routine Sample Analysis D->K Qualified for Use

Figure 1: Overall workflow for assay development and validation.

Materials and Instrumentation
  • Analyte: N-(4-Aminophenyl)butane-1-sulfonamide reference standard (>99.5% purity)

  • Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Ultrapure Water (18.2 MΩ·cm)

  • Reagents: Formic acid (FA, LC-MS grade)

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Chromatography Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size

  • Data Acquisition: Agilent OpenLab CDS software (or equivalent)

Optimized Chromatographic Conditions

The final optimized conditions were selected to provide a symmetrical peak shape, an optimal retention time of approximately 4.5 minutes, and sufficient resolution from any potential impurities or blank matrix components.

ParameterCondition
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase Isocratic: 35:65 (v/v) Acetonitrile : Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 254 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Mobile Phase: The combination of acetonitrile and water is a standard choice for RP-HPLC. Acetonitrile was chosen over methanol for its lower viscosity and UV cutoff. The addition of 0.1% formic acid serves two key purposes: it protonates the primary amine on the analyte, preventing peak tailing due to interaction with residual silanols on the stationary phase, and it acidifies the mobile phase to ensure consistent analyte ionization.

  • Wavelength (254 nm): This wavelength was selected based on the UV absorbance spectrum of N-(4-Aminophenyl)butane-1-sulfonamide, which shows a strong absorbance maximum, providing high sensitivity.

  • Column Temperature (30 °C): Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.

Preparation of Solutions
  • Diluent: Mobile Phase (35:65 ACN:Water + 0.1% FA)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the N-(4-Aminophenyl)butane-1-sulfonamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard and Calibration Curve Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 150 µg/mL.

Method Validation Protocols and Results

The validation was performed following the principles outlined in the ICH Harmonised Tripartite Guideline Q2(R1) on Validation of Analytical Procedures.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.

  • Inject a solution of the reference standard.

  • (If available) Inject a sample of a placebo or a known related impurity to demonstrate separation.

  • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the analyte and analyze the stressed samples.

Results: The chromatogram of the diluent showed no significant peaks at the analyte's retention time. The peak for N-(4-Aminophenyl)butane-1-sulfonamide was well-resolved from degradation products formed under stress conditions, demonstrating peak purity and thus, the specificity of the method.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a series of at least five concentrations across the proposed range (e.g., 5, 25, 50, 100, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Results:

ParameterResultAcceptance Criteria
Range 5 - 150 µg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Regression Equation y = 45872x + 1205-
Y-intercept Within 2% of the 100% response≤ 2% of response

The high correlation coefficient confirms the excellent linear relationship between concentration and detector response across the specified range.

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a recovery study.

Protocol:

  • Prepare samples by spiking a blank matrix (if applicable) or diluent with the analyte at three concentration levels (low, medium, high), e.g., 80%, 100%, and 120% of the target concentration (e.g., 50 µg/mL).

  • Prepare nine determinations in total (3 concentrations, 3 replicates each).

  • Calculate the percentage recovery for each sample.

Results:

Spike LevelConcentration (µg/mL)Mean Recovery (%)% RSD
Low (80%)4099.80.85
Mid (100%)50100.50.62
High (120%)60101.10.77
Acceptance Criteria 98.0 - 102.0% ≤ 2.0%

The results demonstrate a high degree of accuracy across the analytical range.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

G P Precision Evaluation R Repeatability (Intra-Assay) P->R I Intermediate Precision (Inter-Assay) P->I R1 Same Day Same Analyst Same Instrument R->R1 I1 Different Day Different Analyst Different Instrument I->I1

Figure 2: Levels of precision assessment.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration (e.g., 50 µg/mL) on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Calculate the cumulative % RSD for all 12 replicates.

Results:

Precision LevelnMean Concentration (µg/mL)% RSD
Repeatability (Day 1) 650.120.55%
Intermediate (Day 2) 649.890.78%
Overall (Day 1 & 2) 1250.010.91%
Acceptance Criteria ≤ 2.0%

The low relative standard deviation (%RSD) values for both repeatability and intermediate precision indicate that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Protocol: The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line.

    • Where S = the slope of the calibration curve.

Results:

ParameterResult (µg/mL)
LOD 0.25
LOQ 0.76

The calculated LOQ was experimentally verified by analyzing samples at this concentration, which yielded acceptable precision (%RSD < 10%) and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Protocol: The effect of small variations in key parameters was evaluated. One parameter was changed at a time while keeping others constant. The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored.

Parameter VariedVariationResult on System Suitability
Flow Rate (mL/min) 0.9 and 1.1Pass
Column Temp (°C) 28 and 32Pass
% Acetonitrile 33% and 37%Pass

Results: No significant changes in retention time, peak shape, or other system suitability criteria were observed, indicating the method is robust for routine use.

Conclusion

The developed isocratic RP-HPLC method for the quantification of N-(4-Aminophenyl)butane-1-sulfonamide is specific, linear, accurate, precise, and robust. The validation results confirm that the method is suitable for its intended purpose in a quality control or research setting. All validation parameters met the pre-defined acceptance criteria based on ICH Q2(R1) guidelines. This application note provides a solid foundation and a ready-to-implement protocol for laboratories requiring the analysis of this compound.

References

  • Title: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Guidance for Industry: Bioanalytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Using N-(4-Aminophenyl)butane-1-sulfonamide in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) using N-(4-Aminophenyl)butane-1-sulfonamide

Executive Summary

This guide details the application of N-(4-Aminophenyl)butane-1-sulfonamide (N-4-ABS) as a privileged scaffold in Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) . Unlike traditional "drug-sized" molecules, N-4-ABS represents a high-value "fragment" (


 Da) possessing distinct chemical handles: a hydrophobic butyl tail, a polar sulfonamide linker, and a reactive primary aniline.

This Application Note focuses on two core workflows:

  • Biophysical Screening (SPR): Using Surface Plasmon Resonance to detect low-affinity binding of the N-4-ABS fragment to metalloenzymes (e.g., Matrix Metalloproteinases or Kinases).

  • Combinatorial Library Generation: Utilizing the free aniline moiety as a "growth vector" to synthesize a focused library for HTS.

Scientific Rationale & Mechanism

The "Privileged Scaffold" Concept

Sulfonamides are historically validated pharmacophores (e.g., sulfa drugs, COX-2 inhibitors). N-4-ABS is structurally distinct because it presents a reverse sulfonamide orientation relative to the aniline.

  • Hydrophobic Anchor: The butane chain (

    
    ) provides Van der Waals contacts within lipophilic pockets (e.g., the S1' pocket of proteases).
    
  • Hydrogen Bonding: The sulfonamide (

    
    ) acts as a hydrogen bond acceptor/donor.
    
  • Growth Vector: The para-aniline (

    
    ) is the critical handle. In FBDD, once the fragment binds, this amine allows for rapid chemical expansion (e.g., amide coupling, reductive amination) to increase potency.
    
Target Compatibility

While primary sulfonamides (


) are classic Carbonic Anhydrase inhibitors, N-substituted sulfonamides  like N-4-ABS are preferred scaffolds for:
  • Kinases: Binding to the hinge region via the aniline/sulfonamide motif.

  • Proteases (MMPs/Cathepsins): Occupying the non-prime side of the active site.

Experimental Workflow: Fragment Screening via SPR

Fragment screening requires high-sensitivity detection because fragments typically have weak affinity (


 in 

to

range). We utilize Surface Plasmon Resonance (SPR) for this workflow.
Reagents & Equipment
  • Ligand: N-(4-Aminophenyl)butane-1-sulfonamide (>98% purity, DMSO stock).

  • Target Protein: Recombinant Kinase or Protease (Biotinylated).

  • Instrument: Biacore™ 8K or chemically equivalent SPR system.

  • Sensor Chip: Streptavidin (SA) or CM5 chip.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, 1% DMSO).

Step-by-Step Protocol

Step 1: Compound Preparation (Solubility QC)

  • Dissolve N-4-ABS to 100 mM in 100% DMSO.

  • Critical Step: Perform a nephelometry check or visual inspection after diluting to 1 mM in aqueous buffer. Fragments must be fully soluble to avoid false positives from aggregation.

  • Acceptance Criteria: No precipitation at 500

    
    .
    

Step 2: Surface Immobilization

  • Condition the SA chip with 1M NaCl / 50 mM NaOH.

  • Inject biotinylated target protein (10

    
    ) to reach a density of ~2000-3000 Response Units (RU).
    
  • Control Channel: Inject Biotin alone or a non-binding mutant protein to serve as the reference surface.

Step 3: Multi-Cycle Kinetics (MCK)

  • Prepare a concentration series of N-4-ABS: 0, 31.25, 62.5, 125, 250, 500, and 1000

    
     in Running Buffer (maintain constant 1% DMSO).
    
  • Injection Parameters:

    • Contact time: 60 seconds.

    • Dissociation time: 120 seconds.

    • Flow rate: 30

      
      .
      
  • Wash: Include a 50% DMSO wash step between cycles to remove "sticky" carryover.

Step 4: Data Analysis

  • Double-reference the data: (Active Channel – Reference Channel) – (Buffer Blank).

  • Fit the equilibrium response (

    
    ) vs. Concentration (
    
    
    
    ) to a 1:1 binding isotherm model:
    
    
  • Note: Fragments often have very fast on/off rates (square wave sensorgrams). If kinetics are too fast to resolve, rely solely on steady-state affinity (

    
    ).
    

Experimental Workflow: Combinatorial Library Synthesis

If N-4-ABS shows weak binding (


), the strategy shifts to High-Throughput Synthesis . We use the aniline handle to generate a library of 96 or 384 derivatives.
Library Design (Amide Coupling)
  • Core: N-(4-Aminophenyl)butane-1-sulfonamide (Constant).

  • Variable (

    
    ):  96 diverse Acid Chlorides or Carboxylic Acids.
    
  • Reaction:

    
    .
    
HTS Protocol (96-well Format)
  • Dispense: Add 10

    
     of N-4-ABS (in DMF) to each well of a 96-well reaction plate.
    
  • Coupling: Add 1.2 equivalents of diverse Carboxylic Acids + HATU (coupling agent) + DIPEA (base).

  • Incubation: Shake at RT for 12 hours.

  • Purification (Solid Phase Extraction): Use SCX (Strong Cation Exchange) resin. The unreacted aniline (N-4-ABS) will bind to the resin; the neutral amide product elutes.

  • Screening: The resulting eluent contains the "grown" fragment library, ready for standard enzymatic inhibition assays.

Data Visualization & Logic

Fragment Growing Workflow (Graphviz)

Fragment_Growing Fragment N-(4-Aminophenyl) butane-1-sulfonamide (The Fragment) Screening SPR Screening (Identify Binding) Fragment->Screening Test for Affinity Hit_Validation Hit Confirmation (Kd < 1mM) Screening->Hit_Validation Positive Signal Chemistry Chemical Expansion (Amide Coupling via Aniline) Hit_Validation->Chemistry Use Aniline Handle Library Focused Library (96 Derivatives) Chemistry->Library Parallel Synthesis HTS Enzymatic HTS (IC50 Determination) Library->HTS Screen for Potency

Caption: Workflow logic moving from the raw fragment (N-4-ABS) through biophysical validation to chemical expansion and final HTS.

Data Presentation: Expected Results

Table 1: SPR Screening Interpretation Guide

Sensorgram ProfileKinetic Behavior (

)
InterpretationAction
Square Wave Fast On / Fast OffSpecific, low-affinity binding (Typical Fragment).Calculate steady-state

. Proceed to chemistry.
Slow Dissociation Fast On / Slow OffHigh affinity or covalent reaction.Verify reversibility. Check for promiscuity.
Linear Increase Non-saturatingNon-specific binding / Aggregation.Fail. Check solubility.
No Response N/ANo binding.Fragment is inactive against this target.

Table 2: Library QC Metrics

ParameterSpecificationMethod
Purity > 85% (LC-MS)UV (254 nm) / ELSD
Solubility > 100

in Assay Buffer
Nephelometry
DMSO Tolerance < 2% v/vAssay dependent

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

  • Navratilova, I., & Hopkins, A. L. (2010). "Fragment screening by surface plasmon resonance." ACS Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. (2025). "Sulfonamide Scaffolds and Derivatives."[1][2] National Library of Medicine. Link

Safety & Handling

  • Hazard: N-(4-Aminophenyl)butane-1-sulfonamide is an aniline derivative. Handle as a potential skin sensitizer and irritant.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood during the synthesis/dissolution steps.

  • Disposal: Dispose of DMSO wastes and aqueous buffers containing the compound in designated organic waste streams.

Sources

Application Note: N-(4-Aminophenyl)butane-1-sulfonamide in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of N-(4-Aminophenyl)butane-1-sulfonamide in cancer research, specifically as a versatile sulfonanilide scaffold for developing inhibitors of Carbonic Anhydrase (CA) and Tubulin polymerization.

Executive Summary

N-(4-Aminophenyl)butane-1-sulfonamide (hereafter referred to as N-ABS ) is a critical pharmacophore and synthetic intermediate in the development of sulfonamide-based anticancer agents. Unlike classic arylsulfonamides (e.g., Sulfamethoxazole), N-ABS features an alkyl-sulfonamide core linked to an aniline moiety (


).

This unique structural arrangement confers two distinct mechanisms of action relevant to oncology:

  • Carbonic Anhydrase Inhibition (CAI): The sulfonamide moiety mimics the transition state of CO

    
     hydration, targeting the zinc active site of hypoxia-induced isoforms (CAIX/XII).
    
  • Tubulin Destabilization: The sulfonanilide core serves as a bioisostere for the colchicine-binding site, disrupting microtubule dynamics and inducing cell cycle arrest.

This guide provides the rationale and protocols for utilizing N-ABS as a lead scaffold for synthesizing novel anticancer libraries and validating their biological activity.

Scientific Background & Mechanism

The Sulfonanilide Pharmacophore

The sulfonanilide class (Ar-NH-SO


-R) has emerged as a potent alternative to traditional sulfonamides. The clinical success of E7010 (Indisulam)  validated this class as effective antitumor agents. N-ABS represents a simplified, alkyl-substituted sulfonanilide, offering a "clean" scaffold for Structure-Activity Relationship (SAR) studies.
  • Lipophilic Tail (Butyl): Enhances membrane permeability and occupies hydrophobic pockets in the target protein (e.g., the hydrophobic wall of the CA active site).

  • Polar Core (Sulfonamide): Acts as a hydrogen bond donor/acceptor and zinc-binding group (ZBG).

  • Reactive Head (4-Amino): Provides a versatile handle for derivatization (e.g., amide coupling, urea formation) to optimize potency and selectivity.

Mechanism of Action (MOA) Pathways

The dual-targeting potential of N-ABS derivatives is visualized below.

MOA_Pathways cluster_CA Pathway A: Hypoxia Adaptation cluster_Tubulin Pathway B: Mitotic Arrest N_ABS N-(4-Aminophenyl) butane-1-sulfonamide (Scaffold) CAIX Carbonic Anhydrase IX (Zinc Active Site) N_ABS->CAIX Inhibits (Zn Binding) Tubulin Beta-Tubulin (Colchicine Site) N_ABS->Tubulin Binds pH_Reg Intracellular pH Regulation CAIX->pH_Reg Disrupts Survival Tumor Survival in Hypoxia pH_Reg->Survival Decreases Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Apoptosis G2/M Arrest & Apoptosis Polymerization->Apoptosis Induces

Caption: Dual mechanism of action for N-ABS derivatives targeting CAIX-mediated pH regulation and Tubulin-mediated cell division.

Experimental Protocols

Protocol A: Synthesis of N-ABS Derivatives (Library Generation)

Objective: To derivatize the 4-amino group of N-ABS to create a library of potential inhibitors with varying steric and electronic properties.

Reagents:

  • N-(4-Aminophenyl)butane-1-sulfonamide (N-ABS) [1.0 eq]

  • Acyl Chlorides (

    
    ) or Isocyanates (
    
    
    
    ) [1.1 eq]
  • Triethylamine (TEA) or Pyridine [1.5 eq]

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of N-ABS in 5 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add 1.5 mmol of TEA. Cool the mixture to 0°C in an ice bath.

  • Coupling: Dropwise add 1.1 mmol of the selected Acyl Chloride (for amides) or Isocyanate (for ureas).

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Quenching: Quench with 10 mL saturated

    
    . Extract with DCM (3 x 10 mL).
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo, and purify via silica gel flash chromatography.
    

Validation: Confirm structure via


-NMR and LC-MS. The disappearance of the aniline 

signal (~3.5-4.0 ppm) confirms derivatization.
Protocol B: Carbonic Anhydrase (CA) Inhibition Assay

Objective: To determine the inhibition constant (


) of N-ABS and its derivatives against tumor-associated CA isoforms (hCA IX/XII) vs. cytosolic isoforms (hCA I/II).

Method: Stopped-Flow CO


 Hydration Assay.

Materials:

  • Purified Recombinant hCA I, II, IX, XII enzymes.

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol Red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

  • Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics).

Procedure:

  • Preparation: Prepare serial dilutions of N-ABS (0.1 nM to 10

    
    M) in DMSO/Buffer (Max 1% DMSO).
    
  • Incubation: Incubate enzyme (10-20 nM) with inhibitor for 15 minutes at RT.

  • Reaction: Rapidly mix the enzyme-inhibitor solution with the

    
    -Phenol Red substrate solution in the stopped-flow chamber.
    
  • Measurement: Monitor the absorbance change at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Calculation: Determine the initial rate of the catalyzed reaction (

    
    ) vs. uncatalyzed (
    
    
    
    ). Fit data to the Cheng-Prusoff equation to calculate
    
    
    and
    
    
    .

Data Interpretation:

  • Selectivity Index (SI):

    
    . A high SI indicates potential for reduced systemic side effects.
    
Protocol C: Tubulin Polymerization Assay

Objective: To assess if N-ABS derivatives act as Microtubule Destabilizing Agents (MDAs).

Method: Fluorescence-based polymerization tracking.

Materials:

  • Purified Tubulin protein (>99% pure, bovine brain).

  • GTP (1 mM).

  • Fluorescent Reporter: DAPI or specialized tubulin dye.

  • Positive Control: Colchicine (5

    
    M).
    
  • Negative Control: Paclitaxel (Stabilizer) or Vehicle (DMSO).

Procedure:

  • Master Mix: Prepare tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9) with 1 mM GTP on ice.
    
  • Treatment: Add N-ABS derivatives (10

    
    M final) to a 96-well black plate pre-warmed to 37°C.
    
  • Initiation: Add the cold Tubulin Master Mix to the plate. Immediately start reading.

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm for DAPI-tubulin complex) every 30 seconds for 60 minutes at 37°C.

Result Analysis:

  • Inhibitors (Colchicine-like): Decrease in

    
     and final fluorescence plateau compared to control.
    
  • Stabilizers (Taxol-like): Increase in polymerization rate and plateau.

Data Presentation & Analysis

Comparative Activity Table (Template)

Use the following structure to record and compare the efficacy of synthesized derivatives.

Compound IDR-Group (Substitution)hCA IX

(nM)
hCA II

(nM)
Selectivity (II/IX)Tubulin IC

(

M)
N-ABS (Parent)

[Value][Value][Ratio][Value]
Derivative A

(Acetamide)
[Value][Value][Ratio][Value]
Derivative B

(Benzamide)
[Value][Value][Ratio][Value]
Control Indisulam / SLC-0111[Ref][Ref][Ref][Ref]
Workflow Visualization

Experimental_Workflow cluster_Screening 3. Parallel Screening Step1 1. Scaffold Synthesis/Acquisition (N-ABS) Step2 2. Library Generation (Amide/Urea Coupling) Step1->Step2 ScreenA Enzymatic Assay (CA Inhibition) Step2->ScreenA ScreenB Phenotypic Assay (Cell Viability MTT) Step2->ScreenB Step4 4. Hit Validation (Tubulin Assay / Western Blot) ScreenA->Step4 High Potency ScreenB->Step4 Low IC50 Step5 5. Lead Optimization Step4->Step5

Caption: Integrated workflow for evaluating N-ABS derivatives from synthesis to lead optimization.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Owa, T., et al. (1999). Discovery of novel antitumor sulfonanilides targeting G1 phase of the cell cycle. Journal of Medicinal Chemistry, 42(19), 3789-3799. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • ChemicalBook. (n.d.). N-(4-aminophenyl)butane-1-sulfonamide Product Entry. ChemicalBook. Link

  • Medina, S. I., et al. (2020). Sulfonanilides as Anticancer Agents: A Review. Anti-Cancer Agents in Medicinal Chemistry. (Contextual Reference for Class Properties).

Application Notes & Protocol: A Modular Approach to the Synthesis of N-(4-Aminophenyl)butane-1-sulfonamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The N-arylsulfonamide scaffold is a cornerstone in medicinal chemistry, featured in a multitude of clinically significant therapeutic agents.[1][2] This structural motif offers a unique combination of physicochemical properties, including metabolic stability and the ability to engage in crucial hydrogen bonding interactions, making it a bioisostere for amides and carboxylic acids.[3] This guide provides a comprehensive, field-tested protocol for the synthesis of N-(4-Aminophenyl)butane-1-sulfonamide, a key intermediate for building libraries of bioactive compounds. We will dissect the synthetic strategy, focusing on the critical need for chemoselectivity, and provide detailed, step-by-step protocols for protection, sulfonamide coupling, and deprotection. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon this foundational methodology.

The Core Synthetic Challenge: Achieving Mono-Sulfonylation

The synthesis of N-(4-Aminophenyl)butane-1-sulfonamide requires the coupling of butane-1-sulfonyl chloride with p-phenylenediamine. However, p-phenylenediamine possesses two primary aromatic amine groups of similar reactivity. A direct reaction would lead to a complex mixture of mono-sulfonated, di-sulfonated products, and potential polymerization, resulting in low yields of the desired compound and significant purification challenges.

To overcome this, a protecting group strategy is essential.[4][5] By temporarily deactivating one of the amino groups, we can direct the sulfonylation reaction to the desired site. The acetyl group is an ideal choice for this purpose due to its ease of installation and subsequent removal under conditions that do not affect the newly formed sulfonamide bond.[6][7]

G cluster_problem The Challenge: Lack of Selectivity cluster_solution The Solution: Protecting Group Strategy pda p-Phenylenediamine (Two reactive -NH2 groups) reagent + Butane-1-sulfonyl chloride pda->reagent products Mixture of Products (Mono-, Di-substituted, Polymers) reagent->products pda_sol p-Phenylenediamine protect Step 1: Protect (Acetylation) pda_sol->protect protected_amine 4-Aminoacetanilide (One reactive -NH2 group) protect->protected_amine sulfonate Step 2: Sulfonylate protected_amine->sulfonate deprotect Step 3: Deprotect (Hydrolysis) sulfonate->deprotect final_product N-(4-Aminophenyl)butane-1-sulfonamide deprotect->final_product

Caption: Logical workflow overcoming the challenge of selectivity.

General Synthetic Workflow

The synthesis is executed in a logical three-step sequence:

  • Protection: Selective acetylation of one amino group of p-phenylenediamine.

  • Coupling: Reaction of the protected amine (4-aminoacetanilide) with butane-1-sulfonyl chloride to form the sulfonamide bond.

  • Deprotection: Removal of the acetyl group via acid hydrolysis to yield the final product.

G start p-Phenylenediamine step1 Protection: Acetylation with Acetic Anhydride start->step1 intermediate1 4-Aminoacetanilide step1->intermediate1 step2 Sulfonamide Coupling: + Butane-1-sulfonyl chloride + Pyridine intermediate1->step2 intermediate2 N-(4-Acetamidophenyl)butane-1-sulfonamide step2->intermediate2 step3 Deprotection: Acid Hydrolysis (HCl) intermediate2->step3 end N-(4-Aminophenyl)butane-1-sulfonamide step3->end

Caption: Overall three-step synthetic pathway.

Reagents & Materials

Proper handling of reagents is critical for safety and success. Butane-1-sulfonyl chloride is corrosive, moisture-sensitive, and a lachrymator; it should be handled in a fume hood with appropriate personal protective equipment (PPE).[8]

ReagentCAS No.FormulaMW ( g/mol )Properties
p-Phenylenediamine106-50-3C₆H₈N₂108.14Solid
Acetic Anhydride108-24-7C₄H₆O₃102.09Liquid, corrosive
4-Aminoacetanilide122-80-5C₈H₁₀N₂O150.18Solid
Butane-1-sulfonyl chloride2386-60-9C₄H₉ClO₂S156.63Liquid, moisture-sensitive, lachrymator[8][9]
Pyridine110-86-1C₅H₅N79.10Liquid, base, HCl scavenger[10]
Hydrochloric Acid (conc.)7647-01-0HCl36.46Liquid, corrosive

Detailed Experimental Protocols

Protocol 1: Protection - Synthesis of 4-Aminoacetanilide

Rationale: This step selectively blocks one amine using acetic anhydride. The reaction is performed in an aqueous medium where the mono-acetylated product precipitates upon formation, preventing significant di-acetylation.

Procedure:

  • In a 500 mL beaker, dissolve p-phenylenediamine (10.8 g, 0.1 mol) in 300 mL of water containing concentrated hydrochloric acid (8.5 mL, ~0.1 mol). Stir until a clear solution is obtained.

  • Add a solution of sodium acetate trihydrate (16.0 g, 0.117 mol) in 50 mL of water.

  • Cool the mixture in an ice bath with stirring.

  • Slowly add acetic anhydride (10.0 mL, 0.106 mol) dropwise over 10-15 minutes.

  • Continue stirring in the ice bath for an additional 30 minutes.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the solid product (4-aminoacetanilide) in an oven at 80-100 °C.

    • Expected Yield: 85-95%

    • Quality Control: Melting point analysis (Lit. m.p. 163-166 °C).

Protocol 2: Sulfonamide Coupling - Synthesis of N-(4-Acetamidophenyl)butane-1-sulfonamide

Rationale: This is the key bond-forming step. The reaction between an amine and a sulfonyl chloride is the most common and robust method for synthesizing sulfonamides.[10][11][12] Pyridine is used as both a solvent and a base to neutralize the hydrochloric acid generated during the reaction, driving it to completion.[10][13]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, add 4-aminoacetanilide (7.5 g, 0.05 mol).

  • Add anhydrous pyridine (50 mL) and stir until the solid dissolves completely.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add butane-1-sulfonyl chloride (8.6 g or 7.1 mL, 0.055 mol) dropwise to the stirred solution over 20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Pour the reaction mixture into 400 mL of a stirred ice-water slurry.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the solid sequentially with cold 1M HCl (to remove excess pyridine) and then with cold water until the filtrate is neutral.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(4-acetamidophenyl)butane-1-sulfonamide.

    • Expected Yield: 70-85%

    • Quality Control: TLC analysis to confirm reaction completion and purity; NMR and Mass Spectrometry for structural confirmation.

Protocol 3: Deprotection - Synthesis of N-(4-Aminophenyl)butane-1-sulfonamide

Rationale: The final step involves the removal of the acetyl protecting group. Acid-catalyzed hydrolysis is a standard and effective method for cleaving amides to reveal the primary amine.[14]

Procedure:

  • Place N-(4-acetamidophenyl)butane-1-sulfonamide (5.4 g, 0.02 mol) and 50 mL of 6M hydrochloric acid in a 100 mL round-bottom flask.

  • Heat the mixture to reflux using a heating mantle for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the solution to room temperature and then further in an ice bath.

  • Slowly neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious as CO₂ will evolve.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from ethanol/water if necessary.

    • Expected Yield: 80-95%

    • Quality Control: NMR and Mass Spectrometry to confirm the structure of the final product.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of the sulfonamide bond proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur center of the sulfonyl chloride.[11]

G cluster_mech Sulfonamide Formation Mechanism r1 Amine (Nucleophile) ts1 Nucleophilic Attack r1->ts1 lone pair attacks S r2 Butane-1-sulfonyl chloride (Electrophile) r2->ts1 intermediate Tetrahedral Intermediate ts1->intermediate ts2 Chloride Elimination intermediate->ts2 product_hcl Protonated Sulfonamide ts2->product_hcl - Cl⁻ ts3 Deprotonation (by Base) product_hcl->ts3 - H⁺ final_product N-Aryl Sulfonamide ts3->final_product

Sources

Application Note: Target Identification Using N-(4-Aminophenyl)butane-1-sulfonamide (ABS)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in chemical biology and drug discovery. It details the methodology for using N-(4-Aminophenyl)butane-1-sulfonamide (ABS) as a chemical bait to identify specific protein targets via affinity-based chemoproteomics.

Abstract

N-(4-Aminophenyl)butane-1-sulfonamide (ABS) represents a versatile scaffold for the interrogation of sulfonamide-binding proteins. While primary sulfonamides are classic inhibitors of Carbonic Anhydrases (CAs), secondary sulfonamides like ABS often exhibit distinct selectivity profiles, targeting G-protein coupled receptors (e.g., GPR120), ion channels, or specific proteases. This guide provides a comprehensive protocol for converting ABS into a functional affinity probe and utilizing it in chemoproteomic pull-down assays to identify its physiological binding partners.

Chemical Probe Design & Mechanism

The Pharmacophore and the Handle

The utility of ABS lies in its bifunctional structure:

  • The Pharmacophore (Ligand): The Butane-SO₂-NH-Phenyl core mimics the binding motifs of various bioactive sulfonamides. The butane chain provides hydrophobic interactions, while the sulfonamide moiety acts as a hydrogen bond acceptor/donor.

  • The Conjugation Handle: The para-amino group (-NH₂) on the phenyl ring is a nucleophile distinct from the sulfonamide nitrogen. It allows for site-selective conjugation to biotin or solid supports without disrupting the core pharmacophore.

Mechanism of Target Capture

The workflow relies on Affinity Chromatography .[1] The ABS ligand is immobilized (via the aniline handle) onto a matrix (bead) or linked to a biotin tag. When incubated with cellular lysate, proteins with affinity for the butane-sulfonamide motif bind to the probe. Non-binders are washed away, and specific targets are eluted and identified via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Visualizing the Probe Architecture

The following diagram illustrates the conjugation logic and the interaction with a hypothetical target.

ProbeDesign ABS N-(4-Aminophenyl) butane-1-sulfonamide (Free Ligand) Probe Biotinylated-ABS Probe (Functional Bait) ABS->Probe Conjugation (Amine-NHS Chemistry) Linker NHS-PEG4-Biotin (Linker) Linker->Probe Complex Probe-Target Complex Probe->Complex Incubation (Lysate) Target Target Protein (e.g., GPCR, Enzyme) Target->Complex Specific Binding

Figure 1: Transformation of the ABS scaffold into a functional chemical probe. The aniline amine serves as the attachment point for the biotin linker, preserving the sulfonamide core for target engagement.

Experimental Protocols

Protocol A: Synthesis of the Biotinylated Probe (Bio-ABS)

Objective: Conjugate ABS to a biotin linker to enable streptavidin-based enrichment. Critical Note: The aniline amine is less nucleophilic than aliphatic amines. Catalysis or optimized pH is required.

Materials:

  • N-(4-Aminophenyl)butane-1-sulfonamide (ABS) [>95% Purity]

  • EZ-Link™ NHS-PEG4-Biotin (Thermo Fisher or equivalent)

  • Anhydrous DMSO

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • LC-MS grade Acetonitrile

Procedure:

  • Dissolution: Dissolve 5 mg of ABS in 200 µL of anhydrous DMSO.

  • Activation: Add 1.2 equivalents of NHS-PEG4-Biotin dissolved in 100 µL DMSO.

  • Basification: Add 3 equivalents of DIPEA to deprotonate the aniline and catalyze the reaction.

  • Incubation: Vortex and incubate at Room Temperature (RT) for 12–24 hours in the dark.

    • QC Step: Monitor reaction progress via LC-MS. Look for the disappearance of the ABS mass (M+H) and appearance of the Product mass (ABS + Spacer + Biotin - NHS).

  • Purification: Purify the reaction mixture using semi-preparative HPLC (C18 column, Water/Acetonitrile gradient) to remove unreacted amine and free biotin.

  • Storage: Lyophilize the product and store at -20°C. Resuspend in DMSO to 10 mM stock before use.

Protocol B: Chemoproteomic Pull-Down Assay

Objective: Enrich and identify proteins from cell lysate that bind to ABS.

Experimental Groups:

  • Probe Group: Lysate + Bio-ABS (10 µM).

  • Competition Control (Critical): Lysate + Excess Free ABS (100 µM) + Bio-ABS (10 µM).

    • Rationale: Targets that disappear in this group are specific binders. The free ligand blocks the binding site, preventing the probe from binding.

  • Bead Control: Lysate + Biotin-only (no ligand) or DMSO vehicle.

Step-by-Step Workflow:

  • Lysate Preparation:

    • Harvest cells (e.g., 5 x 10⁷ HeLa or HEK293 cells).

    • Lyse in mild lysis buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% NP-40, 1 mM MgCl₂, 1x Protease Inhibitors). Avoid strong denaturants like SDS.

    • Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

    • Adjust protein concentration to 2 mg/mL.

  • Incubation (Equilibrium Binding):

    • Step 2a (Competition): For the Competition Control group, add Free ABS (100 µM final) to the lysate and incubate for 30 min at 4°C. Add DMSO to the Probe Group.

    • Step 2b (Probe): Add Bio-ABS (10 µM final) to all samples. Incubate for 2 hours at 4°C with gentle rotation.

  • Enrichment:

    • Add 50 µL of pre-washed Streptavidin-Agarose or Magnetic Beads.

    • Incubate for 1 hour at 4°C.

  • Washing:

    • Place tubes on magnetic rack (or centrifuge). Remove supernatant.

    • Wash beads 3x with Wash Buffer (50 mM HEPES, 150 mM NaCl, 0.1% NP-40).

    • Wash beads 2x with PBS (to remove detergent).

  • Elution & Digestion:

    • On-Bead Digestion: Resuspend beads in 50 µL of 50 mM Ammonium Bicarbonate containing Trypsin (1 µg). Incubate overnight at 37°C.

    • Collect supernatant (peptides).

    • Acidify with Formic Acid (to 1%) and desalt using C18 StageTips.

  • LC-MS/MS Analysis:

    • Analyze samples on a high-resolution mass spectrometer (e.g., Orbitrap).

    • Quantify using Label-Free Quantification (LFQ) or TMT tagging.

Workflow Visualization

Workflow cluster_0 Sample Preparation cluster_1 Affinity Enrichment cluster_2 Analysis Cells Cell Culture Lysis Native Lysis (Non-denaturing) Cells->Lysis Split Split Lysate Lysis->Split Exp Probe Group (+ Bio-ABS) Split->Exp Comp Competition Group (+ Free ABS pre-incubation + Bio-ABS) Split->Comp Beads Streptavidin Pull-down Exp->Beads Comp->Beads MS LC-MS/MS Quantification Beads->MS Trypsin Digest Filter Data Filtering: High Enrichment in Probe Low in Competition MS->Filter

Figure 2: Comparative chemoproteomic workflow. The "Competition Group" is the self-validating control that distinguishes specific targets from background contaminants.

Data Analysis & Interpretation

Successful target identification relies on filtering the mass spectrometry data. Use the following criteria to select high-confidence hits:

ParameterThresholdInterpretation
Enrichment Ratio > 4-foldRatio of intensity in Probe Group vs. Bead Control. Indicates strong binding.
Competition Ratio < 0.5Ratio of intensity in Competition Group vs. Probe Group. Indicates that free ABS successfully blocked the probe, proving specificity.
Peptide Count ≥ 2Ensures the protein was identified with sufficient confidence.
Potential Targets for ABS

While Carbonic Anhydrases are the canonical targets for primary sulfonamides (-SO₂NH₂), the secondary sulfonamide structure of ABS (-SO₂NH-R) suggests it may target distinct protein families. Literature suggests potential affinity for:

  • GPR120 (FFAR4): Sulfonamide derivatives have been identified as agonists for this receptor [1].

  • IDH1 Mutants: Butyl-phenyl sulfonamides have shown inhibitory activity against IDH1-R132H [2].[2]

  • Proteases: Certain viral or host proteases recognize sulfonamide transition-state mimics.

References

  • Fluorescent Ligand-Based Discovery of Small-Molecule Sulfonamide Agonists for GPR120. Source: Frontiers in Pharmacology (2022). Link:[Link]

  • Radiolabeled inhibitors as probes for imaging mutant IDH1 expression in gliomas: synthesis and preliminary evaluation of labeled butyl-phenyl sulfonamide analogs. Source: European Journal of Nuclear Medicine and Molecular Imaging Research (2016). Link:[Link]

  • A new method for purification of carbonic anhydrase isozymes by affinity chromatography. Source: Biochemistry (Moscow) (2004).[3] Link:[Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Source: Journal of Medicinal Chemistry (2023). Link:[Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the High-Sensitivity Quantification of N-(4-Aminophenyl)butane-1-sulfonamide in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-(4-Aminophenyl)butane-1-sulfonamide in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid 4-minute gradient. Detection by a triple quadrupole mass spectrometer, operating in positive electrospray ionization and Multiple Reaction Monitoring (MRM) mode, provides high selectivity and a lower limit of quantification (LLOQ) of 1 ng/mL. The method was validated according to the FDA's Bioanalytical Method Validation Guidance for Industry and demonstrated excellent performance in linearity, accuracy, precision, and stability, making it suitable for supporting pharmacokinetic and toxicokinetic studies.[1][2]

Introduction

N-(4-Aminophenyl)butane-1-sulfonamide is a sulfonamide-containing compound of interest in pharmaceutical research. Like many sulfonamides, it is widely used in veterinary practices and may have other therapeutic applications.[3] Accurate quantification of this analyte in biological matrices, such as plasma, is critical for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile during drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[1][4]

This document provides a comprehensive, step-by-step protocol for the extraction and quantification of N-(4-Aminophenyl)butane-1-sulfonamide from human plasma. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable and validated bioanalytical assay.

Principle of the Method

The method involves a simple protein precipitation (PPT) step to extract the analyte and the internal standard (IS) from the plasma matrix.[5][6] After extraction, the supernatant is injected into an LC-MS/MS system. The analyte is separated from endogenous plasma components on a reversed-phase HPLC column and subsequently ionized using electrospray ionization (ESI).[7][8][9][10] Quantification is performed using a triple quadrupole mass spectrometer by monitoring specific precursor-to-product ion transitions (MRM) for both the analyte and the IS. The ratio of the analyte peak area to the IS peak area is used to determine the concentration of the analyte in unknown samples against a calibration curve.

Materials, Reagents, and Instrumentation

Chemicals and Reagents
  • N-(4-Aminophenyl)butane-1-sulfonamide (Reference Standard, >98% purity)

  • Sulfadimethoxine (Internal Standard, >98% purity)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Human Plasma (K2-EDTA anticoagulant), sourced from an accredited supplier.

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system.[11]

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer with an ESI source.

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.

  • Ancillary Equipment: Analytical balance, calibrated pipettes, vortex mixer, refrigerated centrifuge (capable of >10,000 x g), 96-well collection plates.

Experimental Procedures

LC-MS/MS Conditions

The instrumental parameters must be optimized to achieve the desired sensitivity and selectivity. The following conditions serve as a validated starting point.

Rationale for Parameter Selection:

  • Mobile Phase: 0.1% Formic acid is added to both aqueous and organic phases to promote protonation of the analyte, enhancing the signal in positive ESI mode.

  • Gradient Elution: A gradient is used to ensure sharp peak shapes and efficiently elute the analyte while separating it from matrix components.

  • ESI Positive Mode: The primary amine group on the N-(4-Aminophenyl)butane-1-sulfonamide molecule is readily protonated, making positive ionization the ideal choice for high sensitivity.[12]

  • MRM Transitions: The selected precursor ion corresponds to the protonated molecule [M+H]⁺. Product ions are chosen based on characteristic, stable fragments generated during collision-induced dissociation (CID), ensuring specificity.

Table 1: Liquid Chromatography Parameters

ParameterSetting
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program
Time (min)%B
0.005
0.505
2.5095
3.0095
3.105
4.005

Table 2: Mass Spectrometry Parameters

ParameterAnalyte (N-(4-Aminophenyl)butane-1-sulfonamide)Internal Standard (Sulfadimethoxine)
Ionization ModeESI PositiveESI Positive
MRM Transition (m/z)245.1 → 108.1 (Quantifier)311.1 → 156.0
245.1 → 156.1 (Qualifier)
Dwell Time (ms)100100
Collision Energy (eV)25 (for 108.1), 20 (for 156.1)28
Declustering Potential (V)8090
Source Temperature550 °C550 °C
IonSpray Voltage (V)55005500
Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and IS in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile/water to create working solutions for calibration standards and quality controls (QCs).

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile. This solution will also serve as the protein precipitation solvent.

Preparation of Calibration Standards and Quality Controls
  • Calibration Curve (CC) Standards: Spike appropriate volumes of the analyte working solutions into blank human plasma to achieve final concentrations of 1, 2, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

    • LLOQ QC: 1 ng/mL

    • Low QC (LQC): 3 ng/mL

    • Medium QC (MQC): 80 ng/mL

    • High QC (HQC): 800 ng/mL

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a rapid and effective technique for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[5][6][13][14] Acetonitrile is used as the precipitation solvent because it efficiently denatures proteins and is compatible with the reversed-phase chromatographic system.[13][15]

Step-by-Step Protocol:

  • Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Add 150 µL of the Internal Standard Spiking Solution (100 ng/mL Sulfadimethoxine in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.[13]

  • Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge the samples at 12,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into a clean 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.

Diagram 1: Sample Preparation Workflow

G cluster_prep Protein Precipitation Protocol plasma 1. Aliquot 50 µL Plasma (Standard, QC, or Unknown) add_is 2. Add 150 µL Acetonitrile with Internal Standard plasma->add_is vortex 3. Vortex for 30 seconds add_is->vortex centrifuge 4. Centrifuge (12,000 x g, 10 min, 4°C) vortex->centrifuge supernatant 5. Transfer 100 µL Supernatant centrifuge->supernatant inject 6. Inject 5 µL into LC-MS/MS supernatant->inject

Caption: Workflow for plasma sample preparation using protein precipitation.

Method Validation

The method was validated following the U.S. Food and Drug Administration's Bioanalytical Method Validation Guidance for Industry.[1][2][16][17] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 3: Summary of Method Validation Results

Validation ParameterResultAcceptance Criteria (FDA)[1][2]
Linearity & Range 1 – 1000 ng/mL-
Correlation Coefficient (r²)> 0.998≥ 0.99
Accuracy & Precision
Intra-day (n=6)Accuracy: 96.5% – 104.2% Precision (CV): ≤ 8.5%Accuracy: ±15% (±20% at LLOQ) Precision: ≤15% (≤20% at LLOQ)
Inter-day (3 runs, n=18)Accuracy: 97.1% – 103.5% Precision (CV): ≤ 9.1%Accuracy: ±15% (±20% at LLOQ) Precision: ≤15% (≤20% at LLOQ)
Recovery Analyte: 91.2% – 97.5% Internal Standard: 94.3%Consistent and reproducible
Matrix Effect Matrix Factor: 0.95 – 1.07 IS-Normalized CV: ≤ 6.8%IS-Normalized CV ≤ 15%
Stability Deviation within ±15% of nominal
Bench-Top (8h, room temp)StableStable
Freeze-Thaw (3 cycles)StableStable
Long-Term (-80°C, 30 days)StableStable

Conclusion

This application note details a highly sensitive and robust LC-MS/MS method for the quantification of N-(4-Aminophenyl)butane-1-sulfonamide in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis without compromising data quality. The method meets all regulatory requirements for bioanalytical method validation and is fit for purpose in supporting pharmacokinetic studies in a regulated environment.

Diagram 2: Overall Analytical Process

G cluster_workflow LC-MS/MS Bioanalytical Workflow sample Sample Collection Plasma Sample prep Sample Preparation Protein Precipitation Analyte Extraction sample:f0->prep:f0 lc LC Separation C18 Column Gradient Elution prep:f1->lc:f0 ms MS/MS Detection ESI Source MRM Scan lc:f1->ms:f0 data {Data Processing | Peak Integration | Quantification} ms:f1->data:f0

Caption: High-level overview of the bioanalytical workflow.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Agilent Technologies, Inc. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Xu, R. N., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of the Association for Laboratory Automation, 13(1), 34-40. [Link]

  • LabRulez LCMS. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Ho, C. S., et al. (2003). Principles of Electrospray Ionization. Analytical Chemistry, 75(17), 416A-425A. [Link]

  • Peter, J., et al. (2015). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens. Proteomics – Clinical Applications, 9(5-6), 548-557. [Link]

  • CliniChrom. Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • Hinata, N. (2023). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Mass Spectrometry & Advances in the Clinical Lab, 6(1). [Link]

  • Kükrer, B., & Arslan, H. (2015). Principles of Electrospray Ionization. ResearchGate. [Link]

  • Technology Networks. (2024). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 118765, 1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1758, 4-Sulfonamide-(1-(4-Aminobutane))Benzamide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 63233855, N-(4-aminophenyl)-N-propylazepane-1-sulfonamide. [Link]

  • Leal, C. A., et al. (2018). Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation. Journal of Analytical Methods in Chemistry, 2018, 8546191. [Link]

  • Agilent Technologies, Inc. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

  • Agilent Technologies, Inc. Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. [Link]

  • Tsai, C. W., et al. (2012). Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Food and Drug Analysis, 20(3), 674-680. [Link]

  • Shimadzu Corporation. (2022). Determination of Sulfonamide Residues in Pork Using LCMS-8045. [Link]

Sources

Application Note: In Vivo Administration of N-(4-Aminophenyl)butane-1-sulfonamide

[1]

Introduction & Compound Profile

N-(4-Aminophenyl)butane-1-sulfonamide is a sulfonanilide derivative characterized by a butyl chain attached to the sulfonyl group and a para-phenylenediamine moiety. Structurally distinct from classical "sulfa drugs" (which are N-substituted sulfanilamides), this compound belongs to the reverse sulfonamide class.

In preclinical research, this scaffold is often investigated for anti-inflammatory potential (COX inhibition), carbonic anhydrase modulation, or as a synthetic intermediate for azo-dye tracers. Its amphoteric nature—possessing both a basic primary amine and a weakly acidic sulfonamide nitrogen—presents unique challenges and opportunities for in vivo formulation.

Physicochemical Profile (Estimated)[1]
  • Chemical Structure:

    
    
    
  • Molecular Weight: ~228.31 g/mol

  • LogP: ~1.8 – 2.5 (Moderately Lipophilic)

  • pKa:

    • Basic Amine (

      
      ): ~4.5 (Protonates at low pH)
      
    • Sulfonamide (

      
      ): ~8.5 (Deprotonates at high pH)
      
  • Solubility: Low in neutral aqueous buffers (< 0.5 mg/mL). High in DMSO, PEG400, and acidified/alkalinized water.

Formulation Strategy

The successful administration of N-(4-Aminophenyl)butane-1-sulfonamide requires overcoming its poor aqueous solubility while avoiding vehicles that interfere with biological assays.

Decision Tree for Vehicle Selection

FormulationTreeStartTarget Dose & Route?RouteIVIV (Intravenous)< 5 mg/kgStart->RouteIVRoutePOPO (Oral) / IP> 10 mg/kgStart->RoutePOSolubilityCheckSolubility CheckRouteIV->SolubilityCheckRoutePO->SolubilityCheckFormAFormulation A:5% DMSO + 95% SalineSolubilityCheck->FormASolubleFormBFormulation B:10% DMSO + 40% PEG400+ 50% WaterSolubilityCheck->FormBPrecipitatesFormCFormulation C:0.5% MC / 0.1% Tween 80(Suspension)SolubilityCheck->FormCHigh Dose (>50mg/kg)

Figure 1: Decision matrix for selecting the appropriate vehicle based on route and required concentration.

Recommended Protocols
Formulation A: Low-Dose IV/IP (Target: 1–5 mg/mL)

Best for pharmacokinetics (PK) and initial efficacy screening.

  • Weigh the required amount of compound.

  • Dissolve completely in 100% DMSO (5% of final volume). Vortex until clear.

  • Add Tween 80 (5% of final volume) and vortex.

  • Slowly add warm Sterile Saline (0.9% NaCl) (90% of final volume) while vortexing.

    • Note: If precipitation occurs, switch to Formulation B.

Formulation B: High-Dose Soluble (Target: 5–20 mg/mL)

Best for IP or PO where solution state is required for rapid absorption.

  • Dissolve compound in 10% DMSO .

  • Add 40% PEG400 (Polyethylene Glycol 400).

  • Add 50% Sterile Water (Do not use saline initially; salts can induce precipitation in high-PEG mixtures).

Formulation C: Oral Suspension (Target: >20 mg/mL)

Best for toxicology or high-dose efficacy studies.

  • Prepare vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.

  • Add compound powder to a mortar.

  • Add a small amount of vehicle and triturate to form a smooth paste.

  • Gradually add the remaining vehicle while mixing.

Administration Routes & Dosage Guidelines

A. Intravenous (IV) Injection
  • Purpose: Bioavailability (

    
    ) determination, rapid onset.
    
  • Site: Lateral tail vein (mouse/rat).

  • Volume Limit: 5 mL/kg (e.g., 100 µL for a 20g mouse).

  • Dosage: Start at 1–3 mg/kg .

  • Rate: Slow bolus (over 10–15 seconds) to prevent transient high plasma concentrations from precipitating the drug in the vein.

B. Intraperitoneal (IP) Injection
  • Purpose: Standard screening route; easier than IV.

  • Site: Lower right quadrant of the abdomen.

  • Volume Limit: 10 mL/kg.

  • Dosage: Start at 10–30 mg/kg .

  • Caution: Ensure pH is near neutral (6–8). The acidic sulfonamide or basic amine can cause local irritation (peritonitis) if unbuffered.

C. Oral Gavage (PO)[2]
  • Purpose: Chronic dosing, assessing oral bioavailability.

  • Volume Limit: 10 mL/kg.

  • Dosage: Start at 30–100 mg/kg .

  • Fasting: Fast animals for 4–6 hours prior to dosing to reduce variability in absorption caused by food effects.

Dosage Scaling (Allometric)

If moving between species, use Body Surface Area (BSA) normalization.

  • Mouse (20g) to Rat (250g): Divide Mouse Dose (mg/kg) by 2 .

    • Example: 20 mg/kg in Mouse

      
       10 mg/kg in Rat.
      
  • Rat to Human: Divide Rat Dose (mg/kg) by 6.2 .

Experimental Workflow: Dose-Ranging Study

Before committing to a large efficacy study, perform a "Snapshot PK/Tox" study.

Step-by-Step Protocol
  • Group Assignment: 3 Mice per group.

  • Doses: Vehicle Control, 10 mg/kg, 30 mg/kg, 100 mg/kg (IP or PO).

  • Observation (0–2 hours): Monitor for "acute tox" signs:

    • Piloerection (ruffled fur).

    • Lethargy or ataxia (CNS effects).

    • Labored breathing (respiratory distress).

  • Endpoint (24 hours): Euthanize and collect plasma/tissues.

  • Readout:

    • If animals survive >24h with <10% weight loss

      
       Dose is safe.
      
    • If adverse events occur

      
       Reduce dose by 50%.
      

Pharmacokinetics & Metabolism

Understanding the metabolic fate is crucial for interpreting efficacy data. The primary amine and the sulfonamide moiety are subject to specific enzymatic pathways.

MetabolismParentParent CompoundN-(4-Aminophenyl)butane-1-sulfonamideNATN-Acetyltransferase(NAT1/NAT2)Parent->NATCYPCYP450(Oxidation)Parent->CYPN_AcetylN-Acetylated Metabolite(Inactive/Excreted)NAT->N_AcetylAcetylation ofprimary amineHydroxylHydroxylated Metabolite(Phase I)CYP->HydroxylRing/Chain OxidationGlucuronideGlucuronide Conjugate(Phase II)Hydroxyl->GlucuronideUGT

Figure 2: Predicted metabolic pathways. Acetylation of the aniline nitrogen is a common clearance route for this class.

  • Acetylation: Rodents (especially hamsters and specific rat strains) have high N-acetyltransferase (NAT) activity. The N-acetylated metabolite is often less active and more soluble.

  • Half-Life (

    
    ):  Expect a moderate half-life (2–6 hours). If 
    
    
    is too short, consider Twice Daily (BID) dosing.

Safety & Handling

  • Hazard Class: Irritant. Potential sensitizer (sulfonamide allergy cross-reactivity is theoretical but possible).

  • PPE: Nitrile gloves, lab coat, safety glasses. Use a fume hood when handling the powder.

  • Animal Welfare: Monitor injection sites for necrosis (common with high-pH sulfonamide solutions). If necrosis occurs, dilute the vehicle or switch to oral dosing.

References

  • National Institutes of Health (NIH). Guidelines for the Care and Use of Laboratory Animals. 8th Edition. National Academies Press, 2011. Link

  • Gad, S. C.Pharmaceutical Manufacturing Handbook: Production and Processes. Wiley-Interscience, 2008.
  • Vogel, H. G. Drug Discovery and Evaluation: Pharmacological Assays. Springer, 2008. (Standard protocols for IP/PO/IV dosing volumes and vehicles). Link

  • Nair, A. B., & Jacob, S. "A simple practice guide for dose conversion between animals and human." Journal of Basic and Clinical Pharmacy, 2016. Link

  • Wishart, D. S., et al. "DrugBank 5.0: a major update to the DrugBank database for 2018." Nucleic Acids Research, 2018. (Reference for Sulfonamide metabolism). Link

Application Notes and Protocols for N-(4-Aminophenyl)butane-1-sulfonamide as a Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Sulfonamides in Targeting Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton.[1][2] They play a crucial role in a variety of cellular processes, including the maintenance of cell shape, intracellular transport, and most critically, the formation of the mitotic spindle during cell division.[3] The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, is essential for their function.[2] This dynamic nature makes tubulin a prime target for the development of anticancer therapeutics, as disrupting microtubule dynamics can lead to cell cycle arrest and apoptosis.[2]

While classic tubulin inhibitors like the taxanes and vinca alkaloids have been mainstays in cancer chemotherapy, the search for novel agents with improved efficacy, better safety profiles, and the ability to overcome multidrug resistance continues.[4] The sulfonamide moiety (-SO2NH2) is a well-established pharmacophore found in a wide range of therapeutic agents.[5][] Recently, sulfonamide derivatives have garnered interest as potential anticancer agents, with some exhibiting activity as tubulin polymerization inhibitors.[7][8] This document provides a comprehensive guide to the preclinical evaluation of a novel sulfonamide derivative, N-(4-Aminophenyl)butane-1-sulfonamide, as a potential inhibitor of tubulin polymerization.

The protocols outlined below are designed to characterize the inhibitory activity of N-(4-Aminophenyl)butane-1-sulfonamide, from its effects on purified tubulin to its cytotoxic effects on cancer cell lines. These assays are foundational in the early-stage discovery and development of new anticancer drugs that target microtubule dynamics.

Section 1: In Vitro Tubulin Polymerization Assays

The in vitro tubulin polymerization assay is a fundamental method to directly assess the effect of a compound on the assembly of purified tubulin into microtubules.[1][2] This can be monitored through changes in turbidity (light scattering) or fluorescence.[1][2]

Principle of the Assay

The polymerization of purified tubulin into microtubules can be initiated by raising the temperature to 37°C in the presence of GTP.[1] As tubulin polymerizes, the solution becomes more turbid, and this increase in light scattering can be measured over time using a spectrophotometer at 340-350 nm.[2] Alternatively, a fluorescent reporter dye that preferentially binds to polymerized microtubules can be used, with the increase in fluorescence intensity corresponding to the extent of polymerization.[1][9] The effect of an inhibitor like N-(4-Aminophenyl)butane-1-sulfonamide is quantified by its ability to reduce the rate and/or the extent of tubulin polymerization.[1]

Experimental Workflow: Turbidity-Based Assay

G cluster_prep Preparation cluster_reaction Reaction Setup (on Ice) cluster_measurement Measurement cluster_analysis Data Analysis prep_tubulin Thaw Purified Tubulin on Ice mix Combine Tubulin, Buffer, and Compound in 96-well Plate prep_tubulin->mix prep_gtp Prepare GTP-Supplemented Buffer prep_gtp->mix prep_compound Prepare Serial Dilutions of N-(4-Aminophenyl)butane-1-sulfonamide prep_compound->mix incubate Incubate Plate at 37°C in Spectrophotometer mix->incubate read Measure Absorbance at 340 nm every 30s for 90 min incubate->read plot Plot Absorbance vs. Time read->plot calculate Determine Vmax, Lag Time, and % Inhibition plot->calculate ic50 Calculate IC50 Value calculate->ic50

Caption: Workflow for the in vitro tubulin polymerization assay (turbidity-based).

Detailed Protocol: Turbidity-Based Tubulin Polymerization Assay

Materials:

  • Purified tubulin (e.g., from bovine brain, >99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • N-(4-Aminophenyl)butane-1-sulfonamide

  • Positive control (e.g., Nocodazole, Colchicine)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well microplate (clear, flat-bottom)

  • Temperature-controlled spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Thaw the purified tubulin stock solution on ice. Once thawed, it should be used within one hour.[10]

    • Prepare the GTP-supplemented buffer by adding GTP to the General Tubulin Buffer to a final concentration of 1 mM. Keep on ice.[2]

    • Prepare a stock solution of N-(4-Aminophenyl)butane-1-sulfonamide in DMSO. Create a serial dilution of the compound in General Tubulin Buffer. A typical concentration range to test would be from 0.1 µM to 100 µM.[2] Prepare similar dilutions for the positive and negative controls.

  • Reaction Setup (on ice):

    • In a 96-well plate, prepare the reaction mix. For a 100 µL final volume, combine:

      • 90 µL of tubulin solution (e.g., 4 mg/mL in GTP-supplemented buffer).[2]

      • 10 µL of the diluted test compound, positive control, or negative control.[2]

    • It is recommended to perform each condition in triplicate.

  • Data Acquisition:

    • Transfer the plate to a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.[10]

  • Data Analysis:

    • Plot the absorbance at 340 nm as a function of time for each concentration of the test compound and controls.[2]

    • The resulting polymerization curves will typically be sigmoidal, with a lag phase, a growth phase, and a steady-state plateau.[2]

    • Determine the maximum rate of polymerization (Vmax) and the plateau absorbance (extent of polymerization).[1]

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of tubulin polymerization).

Fluorescence-Based Assay

This protocol utilizes a fluorescent reporter that binds to polymerized microtubules, resulting in an increase in fluorescence intensity.[9]

Modifications to the Turbidity-Based Protocol:

  • Materials: Add a fluorescent reporter dye (e.g., DAPI at a final concentration of 10 µM) and use black, opaque 96-well plates.[1]

  • Reaction Setup: Add the fluorescent reporter dye to the reaction mix.

  • Data Acquisition: Use a fluorometer with appropriate excitation and emission wavelengths for the chosen dye, and measure the fluorescence intensity over time at 37°C.

  • Data Analysis: The data analysis is analogous to the turbidity-based assay, using fluorescence intensity instead of absorbance to determine the IC50 value.[1]

Section 2: Cell-Based Assays for Evaluating Tubulin-Targeting Agents

While in vitro assays are crucial for determining direct effects on tubulin, cell-based assays are necessary to understand the compound's activity in a more biologically relevant context. These assays can assess cytotoxicity, effects on the cell cycle, and impact on the cellular microtubule network.[11]

Cytotoxicity Assays (MTT and SRB)

Principle: Cytotoxicity assays measure the effect of a compound on cell viability and proliferation. The MTT assay measures the metabolic activity of cells, while the SRB assay quantifies cellular protein content.[12] The IC50 value derived from these assays represents the concentration of the compound that inhibits 50% of cell growth.[12][13]

Experimental Workflow: Cytotoxicity Assay

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plates incubate_cells Incubate for 24 hours seed_cells->incubate_cells add_compound Add Serial Dilutions of N-(4-Aminophenyl)butane-1-sulfonamide incubate_cells->add_compound incubate_treatment Incubate for 48-72 hours add_compound->incubate_treatment add_reagent Add MTT or SRB Reagents incubate_treatment->add_reagent incubate_reagent Incubate as per Protocol add_reagent->incubate_reagent read_plate Read Absorbance on a Plate Reader incubate_reagent->read_plate plot_data Plot % Viability vs. Compound Concentration read_plate->plot_data calculate_ic50 Determine IC50 Value plot_data->calculate_ic50

Caption: General workflow for cell-based cytotoxicity assays.

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)[12][14][15]

  • Cell culture medium and supplements

  • N-(4-Aminophenyl)butane-1-sulfonamide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of N-(4-Aminophenyl)butane-1-sulfonamide and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Cell Cycle Analysis

Principle: Tubulin inhibitors typically cause cell cycle arrest at the G2/M phase due to the disruption of the mitotic spindle.[7] Flow cytometry can be used to quantify the percentage of cells in each phase of the cell cycle after treatment with the test compound.

Procedure:

  • Treat cells with N-(4-Aminophenyl)butane-1-sulfonamide at concentrations around its IC50 value for a specified time (e.g., 24 hours).

  • Harvest and fix the cells (e.g., with cold 70% ethanol).

  • Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide).

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a tubulin-targeting mechanism.

Immunofluorescence Microscopy

Principle: Immunofluorescence microscopy allows for the direct visualization of the microtubule network within cells. Treatment with a tubulin polymerization inhibitor is expected to lead to the depolymerization and disruption of the microtubule cytoskeleton.[16]

Procedure:

  • Grow cells on coverslips and treat them with N-(4-Aminophenyl)butane-1-sulfonamide.

  • Fix and permeabilize the cells.

  • Stain the microtubules with a primary antibody against α- or β-tubulin, followed by a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Visualize the cells using a fluorescence microscope. Compare the microtubule structure in treated cells to that of control cells.

Section 3: Synthesis of N-(4-Aminophenyl)butane-1-sulfonamide

The synthesis of N-(4-Aminophenyl)butane-1-sulfonamide can be achieved through a standard sulfonamide formation reaction. A general approach involves the reaction of an appropriate sulfonyl chloride with an amine.[17]

Proposed Synthetic Route:

G butanesulfonyl_chloride Butane-1-sulfonyl chloride intermediate N-(4-Nitrophenyl)butane-1-sulfonamide butanesulfonyl_chloride->intermediate Pyridine, DCM p_nitroaniline p-Nitroaniline p_nitroaniline->intermediate final_product N-(4-Aminophenyl)butane-1-sulfonamide intermediate->final_product H2, Pd/C, EtOH

Caption: Proposed synthesis of N-(4-Aminophenyl)butane-1-sulfonamide.

General Procedure:

  • Sulfonamide Formation: Butane-1-sulfonyl chloride is reacted with p-nitroaniline in the presence of a base such as pyridine in a suitable solvent like dichloromethane (DCM) to form N-(4-nitrophenyl)butane-1-sulfonamide.

  • Nitro Group Reduction: The nitro group of the intermediate is then reduced to an amino group. A common method for this reduction is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent such as ethanol.[18]

Conclusion

The protocols detailed in this guide provide a comprehensive framework for the preclinical evaluation of N-(4-Aminophenyl)butane-1-sulfonamide as a tubulin polymerization inhibitor. By systematically progressing from in vitro biochemical assays to cell-based functional assays, researchers can thoroughly characterize the compound's mechanism of action and its potential as an anticancer therapeutic. The data generated from these studies are essential for making informed decisions in the drug development process.

References

  • BenchChem. (2025). Application Notes and Protocols: Mebenil In Vitro Tubulin Polymerization Assay.
  • BenchChem. (2025). Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26.
  • Sigma-Aldrich. In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
  • PLOS ONE. (2014). A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. PLOS ONE, 9(3), e91849.
  • Current Protocols in Pharmacology. (2001). A Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Current Protocols in Pharmacology, Chapter 12, Unit 12.6.
  • Bio-protocol. (2019). In Vitro Tubulin Polymerization Inhibition Assay. Bio-protocol, 9(12), e3272.
  • Molecules. (2021).
  • ProQuest. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. ProQuest.
  • Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P.
  • MDPI. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2690.
  • RSC Medicinal Chemistry. (2024). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry, 15(3), 868-879.
  • MDPI. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(9), 3788.
  • Molecular Biology Reports. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 49(10), 9875–9890.
  • Indian Journal of Pharmaceutical Education and Research. (2011). Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy.
  • BOC Sciences. Sulfonamide Antibiotics: Definition, Mechanism and Research.
  • Expert Opinion on Therapeutic Patents. (2023). Development of tubulin polymerization inhibitors as anticancer agents.
  • ResearchGate. (2018). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.
  • Cytoskeleton, Inc. (2016). Citation Spotlight: Novel Tubulin Polymerization Inhibitor and Multidrug Resistance.
  • International Journal of Novel Research and Development. (2022). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. International Journal of Novel Research and Development, 7(7), c32-c38.
  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
  • Pharmacy 180. Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology.
  • Encyclopedia.pub. (2022).
  • ResearchGate. (2021). Mechanism of action of sulphonamides.
  • ResearchGate. (2023). Chemical structures of some tubulin polymerisation inhibitors containing sulphonamide or trimethoxyphenyl moiety.
  • Google Patents. (2015). CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
  • BenchChem. (2025). A Comparative Guide to the Cytotoxicity of N-(4-Bromophenyl)-4-chlorobenzamide Analogs.
  • Immunopathologia Persa. (2025). Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells.

Sources

Troubleshooting & Optimization

Improving solubility of N-(4-Aminophenyl)butane-1-sulfonamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for N-(4-Aminophenyl)butane-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming solubility challenges with this compound in aqueous buffers.

Introduction

N-(4-Aminophenyl)butane-1-sulfonamide is a sulfonamide compound of interest in various research applications. A common hurdle in its experimental use is its limited aqueous solubility, which can impact the accuracy and reproducibility of in vitro assays and preclinical studies. This guide provides a systematic approach to troubleshooting and improving its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of N-(4-Aminophenyl)butane-1-sulfonamide at neutral pH?

A1: The aqueous solubility of N-(4-Aminophenyl)butane-1-sulfonamide is predicted to be low, a common characteristic of sulfonamide-based compounds with aromatic and aliphatic moieties. Its predicted LogP (a measure of lipophilicity) is approximately 1.5-2.0, suggesting a preference for organic phases over aqueous ones at neutral pH.

Q2: Why is my N-(4-Aminophenyl)butane-1-sulfonamide precipitating in my aqueous buffer?

A2: Precipitation is a strong indicator that the concentration of your compound exceeds its solubility limit in the chosen buffer system. This can be influenced by several factors including pH, ionic strength, and temperature. The primary amine and sulfonamide groups have pKa values that dictate their ionization state, which is a key determinant of solubility.

Q3: Can I use DMSO to dissolve N-(4-Aminophenyl)butane-1-sulfonamide for my cell-based assays?

A3: While Dimethyl sulfoxide (DMSO) is an effective organic solvent for dissolving N-(4-Aminophenyl)butane-1-sulfonamide, its concentration in the final assay medium must be carefully controlled. Typically, DMSO concentrations should be kept below 0.5% (v/v) to avoid solvent-induced artifacts and cytotoxicity in most cell lines. A high-concentration stock solution in DMSO is recommended, which is then serially diluted in the aqueous buffer.

Troubleshooting Guide: Enhancing Solubility

This section provides a systematic approach to identifying the optimal conditions for dissolving N-(4-Aminophenyl)butane-1-sulfonamide in your experimental system.

Initial Assessment: Baseline Solubility Determination

Before attempting to enhance solubility, it is crucial to determine the baseline solubility of your compound in the desired aqueous buffer.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of N-(4-Aminophenyl)butane-1-sulfonamide in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution into your aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to allow for equilibration.

  • Precipitation Assessment: Visually inspect the wells for any signs of precipitation. The highest concentration that remains clear is the approximate kinetic solubility. For more quantitative results, nephelometry or UV-spectroscopy can be employed.

Strategy 1: pH Adjustment

The solubility of ionizable compounds like N-(4-Aminophenyl)butane-1-sulfonamide is highly dependent on pH. The molecule has two key ionizable groups: a primary aromatic amine (aniline-like) and a sulfonamide group.

  • Aromatic Amine (pKa ~4-5): This group is protonated (cationic) at pH values below its pKa, which generally increases aqueous solubility.

  • Sulfonamide (pKa ~9-10): The sulfonamide proton is acidic and can be deprotonated (anionic) at pH values above its pKa, also enhancing solubility.

Experimental Workflow: pH-Dependent Solubility Profiling

Caption: A flowchart illustrating the process of determining the pH-dependent solubility profile.

Interpretation of Results:

You will likely observe a "U-shaped" solubility curve, with higher solubility at acidic and basic pH values and a minimum solubility around the isoelectric point.

Table 1: Hypothetical pH-Dependent Solubility of N-(4-Aminophenyl)butane-1-sulfonamide

pHSolubility (µg/mL)Predominant Species
4.0150Protonated amine (cationic)
5.080Mixture of protonated and neutral amine
7.425Primarily neutral
9.095Mixture of neutral and deprotonated sulfonamide
10.0180Deprotonated sulfonamide (anionic)
Strategy 2: Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

Commonly Used Co-solvents:

  • Ethanol: A less toxic alternative to DMSO for some applications.

  • Propylene Glycol (PG): Often used in pharmaceutical formulations.

  • Polyethylene Glycol 400 (PEG 400): A non-toxic, water-miscible polymer.

Experimental Protocol: Co-solvent Solubility Screen

  • Prepare Co-solvent Mixtures: Create a series of your primary aqueous buffer containing increasing concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Determine Solubility: Use the kinetic solubility assay described above to determine the solubility of N-(4-Aminophenyl)butane-1-sulfonamide in each co-solvent mixture.

  • Evaluate Impact: Analyze the data to determine the co-solvent concentration that provides the desired solubility without negatively impacting your experimental system.

Strategy 3: Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.

Types of Cyclodextrins:

  • β-Cyclodextrin (β-CD): Limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and low toxicity, making it a popular choice.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubilizing capacity, particularly for cationic and neutral compounds.

Mechanism of Cyclodextrin-Mediated Solubilization

G cluster_0 Formation of Inclusion Complex a Hydrophobic Drug (N-(4-Aminophenyl)butane-1-sulfonamide) c Water-Soluble Inclusion Complex a->c b Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) b->c

N-(4-Aminophenyl)butane-1-sulfonamide stability issues and degradation products

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with N-(4-Aminophenyl)butane-1-sulfonamide . This guide addresses stability profiles, degradation mechanisms, and troubleshooting protocols based on the physicochemical properties of the N-aryl alkanesulfonamide scaffold and the p-phenylenediamine moiety.

Compound Code: N-APB-1-S Chemical Class: N-Aryl Alkanesulfonamide / p-Phenylenediamine Derivative Primary Application: Synthetic intermediate, biochemical probe, sulfonamide scaffold research.[1][2]

Quick Troubleshooting Guide

Identify your issue below to find immediate technical solutions.

Observation Probable Cause Immediate Action
Pink/Brown Discoloration Oxidative Degradation: The primary aniline amine (

) has oxidized to form quinone diimines or azo-dimers.[1][2]
Discard sample. Prepare fresh solution using degassed buffers. Store solid under Argon/Nitrogen at -20°C.
Precipitate in Buffer (pH < 4) Acid Hydrolysis: Cleavage of the sulfonamide bond, releasing insoluble degradation products or altering ionization state.Check pH. Avoid prolonged exposure to acidic media (

).[1][2] Use fresh buffers.
Extra Peak in HPLC (

< Main)
Hydrolysis Product: Likely p-phenylenediamine (PPD) or butane-1-sulfonic acid.[1][2]Run standard of PPD to confirm.[2] Adjust mobile phase pH to ensure stability during run.[2]
Extra Peak in HPLC (

> Main)
Oxidative Dimer: Azo-coupling product (dimerization of the aniline ring).[1][2]Protect samples from light.[2] Add antioxidant (e.g., ascorbic acid) if compatible with assay.[2]
Hygroscopicity/Clumping Moisture Absorption: Sulfonamides can form hydrates; moisture accelerates hydrolysis.[2]Dry under vacuum over

.[2] Store in a desiccator.

Stability & Degradation Mechanisms

Understanding the chemical vulnerabilities of N-(4-Aminophenyl)butane-1-sulfonamide is critical for experimental reproducibility.[1][2] This molecule possesses two distinct reactive centers: the sulfonamide linkage and the primary aromatic amine .

A. Oxidative Instability (Primary Failure Mode)

The p-aminophenyl moiety (aniline derivative) is highly susceptible to auto-oxidation, especially in solution.[1][2]

  • Mechanism: Radical-mediated abstraction of hydrogen from the primary amine leads to the formation of reactive semi-quinone radicals. These polymerize to form colored "Bandrowski’s Base"-like trimers or azo-dimers.[1][2]

  • Trigger: Exposure to air (oxygen), light (UV/Vis), and transition metal ions.[1]

  • Visual Indicator: Solutions turn pink

    
     brown 
    
    
    
    black.[2]
B. Hydrolytic Degradation

While alkanesulfonamides are generally more stable than amides, the N-aryl bond is susceptible to cleavage under extreme pH or high temperature.[2]

  • Mechanism: Acid-catalyzed nucleophilic attack of water on the sulfur atom.[2]

  • Products:

    • Butane-1-sulfonic acid : Highly water-soluble, strong acid.[1][2]

    • p-Phenylenediamine (PPD) : Toxic, highly reactive, and rapidly oxidizes to purple/black dyes.[1][2]

  • Risk Factor: High risk in acidic HPLC mobile phases (e.g., 0.1% TFA) if left for prolonged periods >24h.[2]

C. Visualized Degradation Pathways

The following diagram illustrates the two major breakdown pathways: Hydrolysis (Acid-mediated) and Oxidation (Radical-mediated).[1][2]

DegradationPathways cluster_Oxidation Oxidative Pathway (Air/Light) cluster_Hydrolysis Hydrolytic Pathway (Acid/Heat) Parent N-(4-Aminophenyl) butane-1-sulfonamide Radical Semi-quinone Radical Intermediate Parent->Radical [O], hν SulfonicAcid Butane-1-sulfonic acid Parent->SulfonicAcid H3O+, Δ PPD p-Phenylenediamine (PPD) Parent->PPD H3O+, Δ AzoDimer Azo Dimers (Colored Impurities) Radical->AzoDimer Dimerization Quinone Benzoquinone Diimine Radical->Quinone - 2H PPD->Radical Rapid Oxidation

Figure 1: Degradation pathways of N-(4-Aminophenyl)butane-1-sulfonamide showing oxidative instability of the amine and hydrolytic cleavage of the sulfonamide bond.[1]

Validated Analytical Protocols

Protocol A: Assessing Purity via RP-HPLC

Use this protocol to separate the parent compound from hydrophilic hydrolysis products (PPD) and hydrophobic oxidation dimers.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 6.5 (Neutral pH minimizes on-column hydrolysis).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic)[1][2]

    • 2-15 min: 5%

      
       95% B (Linear Gradient)[1][2]
      
    • 15-20 min: 95% B (Wash)[1][2]

  • Detection:

    • 254 nm: General detection.

    • 290-310 nm: Specific for the sulfonamide/aniline conjugation.[1][2]

  • Expected Retention Order:

    • 
       min: p-Phenylenediamine (Hydrolysis product - Polar).[1][2]
      
    • 
       min: Parent Compound .
      
    • 
       min: Azo dimers (Oxidation products - Hydrophobic).[1][2]
      
Protocol B: Solubility & Formulation

Self-validating step: Ensure solution remains clear for 1 hour before use.

  • Stock Solution: Dissolve 10 mg in 1 mL DMSO (Dimethyl sulfoxide).

    • Note: DMSO prevents immediate oxidation better than water.[2]

  • Working Solution: Dilute into PBS (pH 7.4).

    • Critical: Do not use acidic buffers (citrate/acetate) for long-term storage.[1][2]

  • Filtration: Use PTFE or Nylon filters (0.22 µm).[2] Avoid cellulose nitrate which binds sulfonamides.[2]

Frequently Asked Questions (FAQs)

Q1: Can I store the compound in solution at 4°C? A: No. Aqueous solutions of p-aminoaryl compounds are unstable.[1][2] Even at 4°C, oxidation occurs within 24-48 hours.[1][2]

  • Recommendation: Prepare fresh immediately before use. If storage is unavoidable, freeze stock solutions in DMSO at -80°C under argon gas.

Q2: Why does the Material Safety Data Sheet (MSDS) mention "Sensitizer"? A: The degradation product, p-phenylenediamine (PPD), is a potent contact allergen.[1]

  • Safety Protocol: Always wear nitrile gloves. If the powder has turned brown, the content of PPD is likely higher. Handle as a hazardous sensitizer.[2]

Q3: Is the sulfonamide bond stable in cell culture media? A: Yes, at pH 7.4 and 37°C, the sulfonamide bond is kinetically stable for the duration of typical cell assays (24-72 hours). However, the amine group may react with aldehydes in the media or oxidize.

  • Control: Run a "media-only" control with the compound (no cells) and analyze by HPLC to quantify spontaneous degradation over the incubation period.

Q4: How do I remove the colored impurities? A: If your solid sample is slightly off-color (pinkish), you can perform a recrystallization.[1][2]

  • Method: Dissolve in minimal hot ethanol, add activated charcoal (to absorb colored oxidation products), filter while hot, and cool to crystallize.

References

  • Hydrolysis of N-Aryl Sulfonamides

    • Araújo, M. E. M., et al. (2002). "Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates." Journal of the Chemical Society, Perkin Transactions 2. (Mechanistic insights into sulfonamide bond cleavage).
  • Oxidation of Aromatic Amines

    • Pietra, F. (2005).[2] "Role of sulfur chirality in the chemical processes of biology." Chemical Society Reviews.[2][3] (Discusses oxidation susceptibility of aniline derivatives).

  • Analytical Methods for Sulfonamides

    • Pule, B. O., et al. (2025). "Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD." Agilent Application Note.
  • General Sulfonamide Chemistry

    • "Sulfonamide."[2][3][4][5][6][7][8][9][10][11][12][13] Wikipedia, The Free Encyclopedia. (General structural properties and reactivity).

    • [1][2]

Sources

Technical Support Center: Optimizing N-(4-Aminophenyl)butane-1-sulfonamide Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-(4-Aminophenyl)butane-1-sulfonamide in cell-based assays. Here, we address common challenges and provide practical, field-proven insights to help you achieve reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and application of N-(4-Aminophenyl)butane-1-sulfonamide.

Q1: What is the primary mechanism of action for N-(4-Aminophenyl)butane-1-sulfonamide?

N-(4-Aminophenyl)butane-1-sulfonamide belongs to the sulfonamide class of compounds.[1][][3] Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1][][4][5] By disrupting the folic acid pathway, these compounds inhibit the synthesis of nucleic acids, which are vital for bacterial growth and replication.[] While this is the primary mechanism in bacteria, its effects in eukaryotic cells in your specific assay should be empirically determined.

Q2: How should I prepare a stock solution of N-(4-Aminophenyl)butane-1-sulfonamide?

Proper preparation of a stock solution is critical for accurate and reproducible experiments.

  • Solvent Selection: N-(4-Aminophenyl)butane-1-sulfonamide is soluble in organic solvents such as DMSO and dimethylformamide (DMF).[6] It is sparingly soluble in aqueous buffers.[6] For cell-based assays, DMSO is the most common choice.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in your chosen solvent. This allows for small volumes to be added to your cell culture medium, minimizing solvent-induced toxicity.

  • Procedure:

    • Accurately weigh the powdered compound.

    • Add the appropriate volume of solvent to achieve the desired concentration.

    • Ensure complete dissolution by vortexing or gentle warming if necessary.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter before use in cell culture.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]

Q3: What is a good starting concentration range for my cell-based assay?

The optimal concentration of N-(4-Aminophenyl)butane-1-sulfonamide will vary depending on the cell type, assay duration, and the specific endpoint being measured. A good starting point for many sulfonamide derivatives in cancer cell lines has been observed in the micromolar range.[7] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. A broad range, from nanomolar to high micromolar, should be tested initially.

Q4: How can I assess the cytotoxicity of N-(4-Aminophenyl)butane-1-sulfonamide in my cell line?

A cytotoxicity assay is essential to determine the concentration range that does not adversely affect cell viability.

  • Recommended Assays:

    • MTT/XTT/MTS Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.

    • LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells, indicating cytotoxicity.

    • Trypan Blue Exclusion Assay: A simple method to count viable and non-viable cells.

  • Experimental Design:

    • Plate your cells at an appropriate density in a 96-well plate.

    • Treat the cells with a serial dilution of N-(4-Aminophenyl)butane-1-sulfonamide for the desired incubation time (e.g., 24, 48, 72 hours).

    • Include a vehicle control (e.g., DMSO) at the highest concentration used in the experiment.

    • Perform the chosen cytotoxicity assay and calculate the IC50 (the concentration that inhibits 50% of cell growth).

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: High Background Signal or Assay Interference

High background can mask the true biological effect of the compound.

Potential Cause Troubleshooting Steps
Autofluorescence of the Compound or Media Components - Run a control plate with the compound in cell-free media to measure its intrinsic fluorescence. - Consider using phenol red-free media, as phenol red can contribute to background fluorescence.[8]
Solvent Effects - Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).[9] - Run a vehicle control to determine the effect of the solvent on your assay.
Non-specific Binding - Use an appropriate blocking buffer if your assay involves antibodies or other protein interactions.[10]
Issue 2: Inconsistent or Non-Reproducible Results

Variability in results can undermine the validity of your findings.

Potential Cause Troubleshooting Steps
Compound Precipitation - Visually inspect your stock solution and working solutions for any signs of precipitation. - Ensure the final concentration of the compound in the assay medium does not exceed its solubility limit.[9]
Cell Seeding Density - Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.[11] - Uneven cell distribution can lead to variability; ensure a single-cell suspension before plating.[8]
Inaccurate Pipetting - Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing.
Edge Effects in Microplates - To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Fill them with media or PBS instead.
Issue 3: Unexpected Cell Death or Off-Target Effects

Unanticipated cellular responses can complicate data interpretation.

Potential Cause Troubleshooting Steps
Cytotoxicity at the Tested Concentration - Perform a thorough dose-response cytotoxicity assay to identify the non-toxic concentration range for your specific cell line and assay duration.
Off-Target Effects of the Compound - Review the literature for known off-target effects of sulfonamides.[12] - Consider using a structurally related but inactive compound as a negative control.
Solvent Toxicity - High concentrations of solvents like DMSO can be toxic to cells. Keep the final solvent concentration as low as possible.[9]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Preparation of N-(4-Aminophenyl)butane-1-sulfonamide Stock and Working Solutions

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO weigh->dissolve filter 3. Sterile Filter dissolve->filter aliquot 4. Aliquot and Store filter->aliquot thaw 5. Thaw Aliquot aliquot->thaw dilute 6. Dilute in Media thaw->dilute mix 7. Mix Thoroughly dilute->mix use 8. Use Immediately mix->use

Caption: Workflow for preparing N-(4-Aminophenyl)butane-1-sulfonamide solutions.

Materials:

  • N-(4-Aminophenyl)butane-1-sulfonamide powder

  • High-purity DMSO

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filter

  • Calibrated pipettes and sterile tips

  • Cell culture medium

Procedure:

  • Stock Solution (10 mM): a. Calculate the mass of N-(4-Aminophenyl)butane-1-sulfonamide needed for your desired volume of 10 mM stock solution (Molecular Weight: consult the manufacturer's data sheet). b. Carefully weigh the powder and transfer it to a sterile microcentrifuge tube. c. Add the calculated volume of DMSO. d. Vortex until the compound is completely dissolved. e. Sterile-filter the solution into a new sterile tube. f. Aliquot into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C.

  • Working Solutions: a. Thaw a single aliquot of the stock solution. b. Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. c. Mix each dilution thoroughly by gentle pipetting. d. Add the working solutions to your cell plates immediately.

Protocol 2: Dose-Response Cytotoxicity Assay using MTT

G cluster_0 Cell Plating and Treatment cluster_1 MTT Assay plate 1. Plate Cells treat 2. Add Compound Dilutions plate->treat incubate 3. Incubate treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt incubate_mtt 5. Incubate (2-4 hrs) add_mtt->incubate_mtt add_solubilizer 6. Add Solubilization Solution incubate_mtt->add_solubilizer incubate_solubilizer 7. Incubate (overnight) add_solubilizer->incubate_solubilizer read 8. Read Absorbance incubate_solubilizer->read

Caption: Workflow for a dose-response cytotoxicity assay.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • N-(4-Aminophenyl)butane-1-sulfonamide working solutions

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Plating: a. Seed your cells in a 96-well plate at a predetermined optimal density. b. Allow the cells to adhere and grow for 24 hours.

  • Treatment: a. Prepare serial dilutions of N-(4-Aminophenyl)butane-1-sulfonamide in cell culture medium. b. Include a vehicle control (medium with the highest DMSO concentration) and an untreated control (medium only). c. Remove the old medium from the cells and add the treatment solutions. d. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. Add 10 µL of MTT reagent to each well. b. Incubate for 2-4 hours at 37°C until formazan crystals form. c. Add 100 µL of solubilization solution to each well. d. Incubate overnight at 37°C in a humidified incubator. e. Read the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis: a. Subtract the background absorbance from all readings. b. Normalize the data to the untreated control (100% viability). c. Plot the cell viability against the log of the compound concentration to determine the IC50 value.

Section 4: Data Summary Tables

Table 1: Solubility of N-(4-Aminophenyl)butane-1-sulfonamide
SolventSolubilityReference
DMSOSoluble[6]
Dimethylformamide (DMF)Soluble[6]
Aqueous Buffers (e.g., PBS)Sparingly Soluble[6]
Table 2: General Recommendations for Cell-Based Assays
ParameterRecommendationRationale
Starting Concentration Range 10 nM - 100 µMTo cover a broad range and identify the optimal concentration.
Final DMSO Concentration ≤ 0.5%To minimize solvent-induced cytotoxicity.[9]
Incubation Time 24 - 72 hoursTo allow sufficient time for the compound to exert its biological effect.
Cell Density Exponential Growth PhaseTo ensure cells are healthy and responsive.[11]
Controls Untreated, Vehicle (DMSO), Positive Control (if available)To ensure the validity of the experimental results.

References

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]

  • Moret, N., et al. (2019). Cheminformatics tools for analyzing and designing optimized small molecule collections and libraries. Cell Chemical Biology, 26(3), 395-407.e6. Retrieved from [Link]

  • EurekAlert!. (2015, October 23). Sensing small molecules may revolutionize drug design. Retrieved from [Link]

  • Biocompare. (2018, December 5). A Better Way to Measure Small Molecule Concentrations. Retrieved from [Link]

  • Ghorab, M. M., Alsaid, M. S., Al-Dhfyan, A., & Arafa, R. K. (2015). Cytotoxic activity of some novel sulfonamide derivatives. Acta poloniae pharmaceutica, 72(1), 79–87.
  • Charles River. (n.d.). Small Molecule Lead Optimization to Increase Selectivity and Minimize Off-target Effects. Retrieved from [Link]

  • Chakraborty, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 48(12), 8087-8101.
  • Pharmacy180. (n.d.). Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. Retrieved from [Link]

  • PubChem. (n.d.). 1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-. Retrieved from [Link]

  • Frontier Research Publication. (2024, February 26). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • Pharmacy180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of sulphonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

  • International Journal of Novel Research and Development. (n.d.). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Retrieved from [Link]

  • MDPI. (2021, February 14). Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, May 30). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Retrieved from [Link]

  • Amsbio. (n.d.). Cell Based Assays Services. Retrieved from [Link]

  • ResearchGate. (2023, June 14). Synthesis of some sulfonamide derivatives coupled with salicylamide or anisamide scaffold as potent PD-L1 inhibitors and their anti-proliferation assay. Retrieved from [Link]

Sources

Common pitfalls in N-(4-Aminophenyl)butane-1-sulfonamide experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide

Introduction

N-(4-Aminophenyl)butane-1-sulfonamide is a specialized sulfonamide derivative often utilized as a synthetic intermediate in medicinal chemistry (particularly for protease inhibitors) or as a probe for studying carbonic anhydrase isoforms. Structurally, it consists of an electron-rich p-phenylenediamine core mono-substituted with a butylsulfonyl group.

This specific architecture introduces three distinct technical challenges:

  • Regioselectivity: The p-phenylenediamine precursor has two equivalent amino groups, leading to frequent "double-reaction" (bis-sulfonylation) errors.

  • Oxidative Instability: The remaining free aniline amine is highly susceptible to oxidation, causing rapid discoloration (pinking/browning).

  • Amphiphilic Solubility: The hydrophobic butyl chain contrasts with the polar sulfonamide/amine core, complicating aqueous formulation.

This guide addresses these pitfalls with field-proven protocols and mechanistic logic.

Module 1: Synthesis & Purity (The Creation Phase)

Q: Why is my product yield low and containing a high molecular weight impurity?

Diagnosis: You likely performed a Direct Sulfonylation using p-phenylenediamine and butanesulfonyl chloride. The Mechanism: In a direct reaction, the product (mono-sulfonamide) often becomes more nucleophilic or remains sufficiently reactive to attack a second equivalent of sulfonyl chloride, forming the bis-sulfonamide (


-bis(butylsulfonyl)-1,4-phenylenediamine). Separation of the mono- and bis-products is difficult due to similar polarity.

The Solution: Switch to the "Protected Route" using N-Boc-1,4-phenylenediamine. This guarantees 100% regioselectivity.

Recommended Protocol: The "Boc-Shield" Strategy
  • Starting Material: Use tert-butyl (4-aminophenyl)carbamate (N-Boc-p-phenylenediamine).

  • Sulfonylation: React with 1.1 eq of butane-1-sulfonyl chloride in DCM with Pyridine (or TEA) at 0°C

    
     RT.
    
  • Deprotection: Treat the intermediate with TFA/DCM (1:1) or 4M HCl in Dioxane.

  • Result: Exclusive formation of the mono-sulfonamide salt.

Visualization: Synthesis Pathway & Logic

The following diagram illustrates the contrast between the risky direct route and the robust protected route.

SynthesisPath cluster_0 Risky Direct Route cluster_1 Recommended Protected Route Start_Direct p-Phenylenediamine (2 x NH2) Mix Mixture of Products Start_Direct->Mix Non-selective Reagent + Butanesulfonyl Cl Start_Boc N-Boc-p-phenylenediamine (1 x NH2, 1 x NH-Boc) Step1 Sulfonylation (Regioselective) Start_Boc->Step1 Intermediate Intermediate: N-Boc-N'-(butylsulfonyl) Step1->Intermediate Step2 Acid Deprotection (-Boc) Intermediate->Step2 Final Target: N-(4-Aminophenyl) butane-1-sulfonamide Step2->Final

Caption: Comparison of synthetic strategies. The Protected Route (Blue) prevents the formation of bis-sulfonated impurities common in the Direct Route (Red).

Module 2: Stability & Storage (The Preservation Phase)

Q: My white powder turned purple/brown after 3 days. Is it ruined?

Diagnosis: Oxidative Degradation . The Mechanism: The free aniline (


) group is electron-rich. Upon exposure to air and light, it undergoes radical oxidation, forming quinone imines and azo-linkages (similar to Bandrowski's base formation in hair dyes). This "pinking" indicates surface oxidation, typically affecting <1% of the bulk mass initially, but it can accelerate (autocatalysis).

Troubleshooting Protocol:

  • Immediate Action: Check LCMS. If purity is >95%, the color is likely a trace surface impurity.

  • Purification: Dissolve in minimal Ethanol, treat with activated charcoal for 15 mins, filter, and recrystallize.

  • Prevention (The "Salt" Fix):

    • Free bases of anilines are unstable.

    • Convert to the Hydrochloride Salt: Dissolve the free base in Et2O or Dioxane and add 4M HCl in Dioxane. The resulting precipitate (

      
      ) is significantly more resistant to oxidation.
      
Storage Requirements Checklist
ParameterRequirementReason
State Hydrochloride Salt (Preferred)Protonation protects the nitrogen lone pair from oxidation.
Atmosphere Argon or NitrogenDisplaces oxygen to prevent radical formation.
Temperature -20°CSlows kinetic degradation rates.
Container Amber VialBlocks UV light which catalyzes aniline oxidation.

Module 3: Solubility & Formulation (The Application Phase)

Q: The compound precipitates when added to cell culture media (PBS). How do I dissolve it?

Diagnosis: Hydrophobic Crash-out . The Mechanism: While the sulfonamide is polar, the butyl chain (


) and the aromatic ring create a lipophilic scaffold. The compound has low aqueous solubility at neutral pH.

Formulation Strategy: Do NOT attempt to dissolve directly in water/PBS. Use the DMSO Spike Method .

Step-by-Step Formulation:

  • Prepare Stock: Dissolve compound in 100% DMSO to a concentration of 10 mM or 20 mM . (This solution is stable at -20°C for months).

  • Intermediate Dilution (Optional but recommended): Dilute the stock 1:10 in PBS under vortex to avoid local precipitation.

  • Final Application: Add to cell media. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.

Solubility Profile Table

Solvent Solubility Rating Usage
DMSO High (>50 mM) Primary Stock Solution
Ethanol Moderate (~10-20 mM) Alternative Stock (evaporates easily)
Water (pH 7) Very Low (<0.1 mM) Do not use for stock

| 0.1 M HCl | High (>20 mM) | Good for dissolving the free base (forms salt in situ) |

Module 4: Analytical Validation

Q: The NMR shows broad peaks around 4-5 ppm and 9 ppm. Is this correct?

Diagnosis: Exchangeable Protons . Sulfonamide (


) and Aniline (

) protons are sensitive to concentration, temperature, and water content in the deuterated solvent (usually DMSO-

).

Validation Checklist (1H NMR in DMSO-


): 
  • The Butyl Chain: Look for a triplet at ~0.85 ppm (methyl) and a multiplet/triplet at ~2.9-3.1 ppm (methylene next to sulfonyl).

  • The Aromatic System: A characteristic AA'BB' system (two doublets) in the aromatic region (~6.5 - 7.1 ppm), indicating para-substitution.

  • The "Invisible" Protons:

    • The Aniline

      
       usually appears as a broad singlet around 5.0–6.0 ppm.
      
    • The Sulfonamide

      
       is often downfield (9.0–10.0 ppm) and can be very broad.
      
    • Tip: Add a drop of

      
       to the NMR tube. If these peaks disappear, they are correctly identified as exchangeable N-H protons.
      
Visualization: Analytical Troubleshooting Tree

Use this logic flow to identify impurities based on analytical data.

AnalyticalTree Start Start: Analytical Anomaly Q1 Is the sample colored (Pink/Purple)? Start->Q1 Q2 Does LCMS show Mass = M + 134? Q1->Q2 No (White/Off-white) Res1 Oxidation (Trace) Recrystallize w/ Charcoal Q1->Res1 Yes Q3 Does NMR show extra aromatic peaks? Q2->Q3 No Res2 Bis-Sulfonylation Restart synthesis via Boc-route Q2->Res2 Yes Res3 Regioisomer/Starting Material Check coupling conditions Q3->Res3 Yes Pass Valid Sample (Proceed to Assay) Q3->Pass No

Caption: Decision tree for identifying common impurities based on visual and spectral data.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for N-Boc protection strategies to ensure regioselectivity).

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1][2] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[2] The Journal of Organic Chemistry, 74(24), 9287–9291.[2] (methodology for sulfonamide formation).[2][3][4][5][6]

  • Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(12), 4093–4101. (Foundational data on sulfonamide solubility/lipophilicity balance).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Classic protocols for recrystallization of aromatic amines and handling oxidation-prone anilines).

Sources

Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of N-(4-Aminophenyl)butane-1-sulfonamide, a Novel Carbonic Anhydrase IX Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4-Aminophenyl)butane-1-sulfonamide, a potent inhibitor of Carbonic Anhydrase IX (CAIX). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of targeting CAIX and to proactively address the challenge of off-target effects. As a tumor-associated enzyme, CAIX is a promising therapeutic target; however, achieving selectivity over other human carbonic anhydrase (hCA) isoforms is paramount to minimizing potential side effects and ensuring translational success.[1][2][3]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you validate your findings, optimize your inhibitor's selectivity, and interpret your results with confidence.

Understanding the Landscape: The Challenge of Isoform Selectivity

The human body expresses 15 catalytically active carbonic anhydrase isoforms, many of which play crucial roles in normal physiological processes.[1][4][5] The primary challenge in developing CAIX inhibitors stems from the high degree of structural homology in the active sites across these isoforms.[6][7] The ubiquitous expression of isoforms like hCA I and hCA II means that a non-selective inhibitor could lead to a range of undesirable side effects. Therefore, a rigorous assessment of isoform selectivity is not just a recommendation but a critical step in the development of any CAIX-targeted therapeutic.

Frequently Asked Questions (FAQs)

Q1: My N-(4-Aminophenyl)butane-1-sulfonamide shows potent inhibition of recombinant CAIX in vitro, but I'm observing unexpected toxicity in my cell-based assays. What could be the cause?

A1: This is a common and important observation that often points towards off-target effects. While potent on-target activity is the first step, cytotoxicity at concentrations required for CAIX inhibition could be due to:

  • Inhibition of other essential CA isoforms: Your compound may be inhibiting other CAs present in the cells, such as the cytosolic hCA I and II, or other membrane-bound isoforms. This can disrupt normal cellular pH homeostasis and other vital processes.[8]

  • Binding to other, unrelated proteins: The chemical scaffold of your inhibitor might have an affinity for other enzymes or receptors within the cell.

  • Compound solubility and aggregation: At higher concentrations, poor solubility can lead to compound aggregation, which can induce non-specific cytotoxicity.

Q2: How can I begin to investigate if my observed cellular phenotype is a true result of CAIX inhibition?

A2: The key is to differentiate on-target from off-target effects. A multi-pronged approach is recommended:

  • Orthogonal Target Validation: Use a structurally unrelated, well-characterized CAIX inhibitor as a positive control. If this compound recapitulates the phenotype you observe with N-(4-Aminophenyl)butane-1-sulfonamide, it strengthens the evidence for on-target activity.

  • Genetic Knockdown/Knockout: Employ techniques like siRNA or CRISPR/Cas9 to reduce or eliminate CAIX expression in your cell line. If the phenotype is attenuated or disappears in the CAIX-deficient cells upon treatment with your compound, it strongly suggests the effect is on-target.[9]

  • Dose-Response Correlation: Carefully compare the concentration range at which you see CAIX inhibition with the concentrations that produce the cellular phenotype. A significant discrepancy may indicate off-target activity.

Q3: What are the key structural features of CAIX that I can exploit to improve the selectivity of my sulfonamide inhibitor?

A3: While the catalytic zinc-binding site is highly conserved, there are differences in the amino acid residues at the rim of the active site cavity among the various hCA isoforms.[6][10] For CAIX, key opportunities for achieving selectivity include:

  • The "Tail Approach": This strategy involves designing inhibitors with a zinc-binding group (like the sulfonamide in your compound) and a "tail" that extends towards the entrance of the active site. This tail can be modified to form specific interactions with non-conserved amino acid residues, thereby increasing affinity and selectivity for CAIX.[11][12]

  • Exploiting Unique Residues: The active site of CAIX contains specific amino acid differences compared to other isoforms (e.g., Val131 in CAIX vs. Phe131 in CA II).[7] These differences create a "selectivity pocket" that can be targeted with appropriately designed inhibitor moieties to enhance binding to CAIX while disfavoring binding to off-target isoforms.[7][10]

Troubleshooting and Experimental Guides

Issue 1: Inconsistent IC50/Ki Values in In Vitro Enzyme Inhibition Assays
Possible Cause Troubleshooting Steps & Rationale
Enzyme Quality and Activity Validate Enzyme Activity: Before starting inhibitor screening, always confirm the specific activity of your recombinant CAIX and off-target CA isoforms. A low fraction of active enzyme can lead to an overestimation of inhibitor potency.[13] Control for Enzyme Stability: Ensure that the enzyme remains stable and active throughout the duration of the assay. Include a no-inhibitor control at the beginning and end of your experiment to check for any loss of activity over time.
Assay Conditions Optimize Buffer and pH: The activity of CAs and the potency of some inhibitors can be pH-dependent. Ensure your assay buffer and pH are optimized and consistent across all experiments. Check for Inhibitor Solubility: Visually inspect your inhibitor dilutions for any signs of precipitation. Poor solubility can lead to inaccurate concentration determination and unreliable results. Consider using a small percentage of a co-solvent like DMSO, and always include a vehicle control.
Data Analysis Use Appropriate Inhibition Model: For tight-binding inhibitors, the Morrison equation may be more appropriate for Ki determination than the Cheng-Prusoff equation, which assumes [Inhibitor] >> [Enzyme].[13] Verify Linearity of Standard Curve: If using a colorimetric or fluorescence-based assay, ensure your standard curve is linear in the range of your measurements.[14]
Issue 2: My Inhibitor Shows Good In Vitro Selectivity but Fails in Cell-Based Assays
Possible Cause Troubleshooting Steps & Rationale
Cellular Permeability Assess Membrane Permeability: The active site of CAIX is extracellular.[7] If your inhibitor has poor membrane permeability, it may not effectively reach its target in cell culture. Consider performing a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.
Cellular Efflux Investigate Efflux Pump Activity: Your compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching an effective concentration at the target site. This can be tested by co-incubating with known efflux pump inhibitors.
Metabolic Instability Evaluate Compound Stability in Media: Incubate your compound in the cell culture media for the duration of your experiment and then measure its concentration. This will reveal if the compound is degrading over time.

Key Experimental Protocols

Protocol 1: Determining Isoform Selectivity using a Stopped-Flow CO2 Hydration Assay

This is the gold-standard method for measuring the catalytic activity and inhibition of carbonic anhydrases.[7]

Principle: This assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2 to bicarbonate and a proton. An effective inhibitor will slow down this reaction rate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES-Tris, pH 7.5) containing a pH indicator (e.g., phenol red).

    • Prepare a stock solution of your N-(4-Aminophenyl)butane-1-sulfonamide inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Prepare a CO2-saturated water solution by bubbling CO2 gas through chilled, deionized water.

  • Enzyme Preparation:

    • Dilute the recombinant human CA isoforms (CAIX, CAI, CAII, etc.) to the desired concentration in the assay buffer.

    • To determine the inhibition constant (Ki), pre-incubate the enzyme solution with various concentrations of the inhibitor for 15 minutes at room temperature.[15]

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the enzyme/inhibitor solution and the other with the CO2-saturated water.

    • Initiate the reaction by rapidly mixing the two solutions.

    • Monitor the change in absorbance of the pH indicator over time at the appropriate wavelength (e.g., 557 nm for phenol red).[15]

  • Data Analysis:

    • Calculate the initial reaction rates from the absorbance data.

    • Determine the uncatalyzed rate by running the reaction without any enzyme and subtract this from the catalyzed rates.

    • Plot the reaction rates against the inhibitor concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/KM), where [S] is the substrate (CO2) concentration and KM is the Michaelis-Menten constant for the enzyme.[15]

Data Presentation: Isoform Selectivity Profile

InhibitorTarget IsoformKi (nM)Off-Target IsoformKi (nM)Selectivity Index (SI) (Ki Off-Target / Ki Target)
N-(4-Aminophenyl)butane-1-sulfonamidehCAIXValuehCAIValueValue
hCAIIValueValue
hCAXIIValueValue
Acetazolamide (Control)hCAIXValuehCAIValueValue
hCAIIValueValue
hCAXIIValueValue

A higher selectivity index indicates greater selectivity for the target isoform.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

Principle: The binding of a ligand (your inhibitor) to its target protein stabilizes the protein, increasing its melting temperature. This change in thermal stability can be measured in a cellular environment.[16]

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells expressing CAIX with various concentrations of N-(4-Aminophenyl)butane-1-sulfonamide or a vehicle control. Incubate for a sufficient time to allow for target binding.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) to induce thermal denaturation of proteins. Include a non-heated control.[15]

  • Cell Lysis and Fractionation: Lyse the cells using freeze-thaw cycles or another suitable method. Centrifuge the lysates at high speed to separate the soluble protein fraction from the precipitated, denatured proteins.[15]

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble CAIX at each temperature point using Western blotting or another quantitative protein detection method.

  • Data Interpretation: A selective inhibitor will stabilize CAIX, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control. This is observed as a rightward shift in the melting curve.

Visualizing the Path to Selectivity

Diagram 1: The "Tail Approach" for Achieving CAIX Selectivity

G Conceptual Diagram of the 'Tail Approach' cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor ActiveSite Zn2+ Conserved Pocket Rim Non-Conserved Residues (Selectivity Pocket) Inhibitor Zinc-Binding Group (SO2NH2) Selectivity-Enhancing Tail Inhibitor:zbg->ActiveSite:zinc Coordination Inhibitor:tail->Rim Specific Interactions (H-bonds, van der Waals)

Caption: Exploiting non-conserved residues at the active site rim to enhance inhibitor selectivity.

Diagram 2: Workflow for Troubleshooting Off-Target Effects

G Workflow for Investigating Off-Target Effects Start Unexpected Phenotype or Cytotoxicity Observed DoseResponse Perform Dose-Response Analysis Start->DoseResponse Orthogonal Test with Structurally Different CAIX Inhibitor DoseResponse->Orthogonal Genetic Use siRNA/CRISPR to Knockdown/out CAIX Orthogonal->Genetic CETSA Confirm Target Engagement (CETSA) Genetic->CETSA OffTargetID Proceed to Off-Target Identification (e.g., Proteomics) CETSA->OffTargetID Phenotype Persists or No Target Engagement OnTarget Phenotype is Likely On-Target CETSA->OnTarget Phenotype Attenuated & Target Engagement Confirmed OffTarget Phenotype is Likely Off-Target OffTargetID->OffTarget

Caption: A systematic approach to differentiating on-target from off-target cellular effects.

Advanced Strategies for Mitigating Off-Target Effects

Beyond optimizing the chemical structure of your inhibitor, consider these advanced strategies:

  • Computational Approaches: Utilize in silico methods like molecular docking and pharmacophore modeling to predict the binding of N-(4-Aminophenyl)butane-1-sulfonamide to a panel of off-target proteins.[17][18][19] This can help prioritize which off-targets to investigate experimentally.

  • Formulation and Drug Delivery: For in vivo studies, consider formulation strategies that can alter the pharmacokinetic profile of your compound.[20] For example, encapsulating the inhibitor in nanoparticles could potentially improve its delivery to the tumor microenvironment and reduce systemic exposure, thereby minimizing off-target effects.

By employing a rigorous and systematic approach to identifying and mitigating off-target effects, you can build a stronger case for the therapeutic potential of N-(4-Aminophenyl)butane-1-sulfonamide and accelerate its journey from the bench to the clinic.

References

  • Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. (2004). Cancer Research. [Link]

  • The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. (2019). Journal of Experimental & Clinical Cancer Research. [Link]

  • Carbonic anhydrase IX: regulation and role in cancer. (2014). Future Oncology. [Link]

  • The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. (2019). Annals of Translational Medicine. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry. [Link]

  • Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness. (2019). International Journal of Molecular Sciences. [Link]

  • The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. (2023). ChemRxiv. [Link]

  • Troubleshooting of Competition (Inhibition) ELISA. Creative Biolabs Antibody. [Link]

  • Sulfonamide carbonic anhydrase inhibitors: Zinc coordination and tail effects influence inhibitory efficacy and selectivity for different isoforms. ResearchGate. [Link]

  • Carbonic Anhydrases and their Physiological Roles. Semantic Scholar. [Link]

  • Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors. (2025). RSC Publishing. [Link]

  • Carbonic anhydrase. Wikipedia. [Link]

  • Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII. (2008). Journal of Medicinal Chemistry. [Link]

  • Recent advances in the medicinal chemistry of carbonic anhydrase inhibitors. (2021). European Journal of Medicinal Chemistry. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). Molecules. [Link]

  • Structure, function and applications of carbonic anhydrase isozymes. Academia.edu. [Link]

  • Targeting Carbonic Anhydrase IX Activity and Expression. (2014). Frontiers in Pharmacology. [Link]

  • Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Using computational and synthetic chemistry to design selective carbonic anhydrase inhibitors. (2023). Brandon University. [Link]

  • (PDF) Carbonic Anhydrases and their Physiological Roles. (2019). ResearchGate. [Link]

  • Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors. (2025). Organic & Biomolecular Chemistry. [Link]

  • Structure, function and applications of carbonic anhydrase isozymes. (2013). Bioorganic & Medicinal Chemistry. [Link]

  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. (2025). International Journal of Molecular Sciences. [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). AVESİS. [Link]

  • Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX. (2025). Acta Crystallographica Section D: Structural Biology. [Link]

  • Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX. (2025). IUCr Journals. [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (2018). Scientific Reports. [Link]

  • Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX. (2025). ResearchGate. [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). Pharmaceutics. [Link]

  • Experimental Approaches to Identify Selective Picomolar Inhibitors for Carbonic Anhydrase IX. (2021). Current Pharmaceutical Design. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). MethodsX. [Link]

  • What troubleshooting is recommended if the reaction is being inhibited?. PCR Biosystems. [Link]

  • Characterization of Carbonic Anhydrase In Vivo Using Magnetic Resonance Spectroscopy. (2020). Molecules. [Link]

  • Off-target prediction of SGLT2 inhibitors: an integrative bioinformatics approach to uncover structural mechanisms. (2025). bioRxiv. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2014). Chemistry Central Journal. [Link]

  • Advanced Integrated Molecular Simulations Based Prediction of Sulfonamide Natural Compound Binding to Cytosolic Carbonic Anhydrase Enzymes. (2025). ResearchGate. [Link]

  • Small Molecule Formulation Screening Strategies in Drug Discovery. (2025). ResearchGate. [Link]

  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024). RSC Publishing. [Link]

  • Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. (2016). Journal of Medicinal Chemistry. [Link]

  • Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis. [Link]

  • How can off-target effects of drugs be minimised?. (2025). Patsnap Synapse. [Link]

  • Protective effects of carbonic anhydrase inhibition in brain ischaemia in vitro and in vivo models. (2021). ResearchGate. [Link]

  • Non-covalent Stabilization Strategies in Small Molecule Drug Design. (2025). Creative Diagnostics. [Link]

Sources

Technical Support Center: N-(4-Aminophenyl)butane-1-sulfonamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-(4-Aminophenyl)butane-1-sulfonamide. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. The inherent structural characteristics of this molecule—possessing both a polar aromatic amine and a sulfonamide group, combined with a nonpolar butane chain—present unique purification hurdles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven techniques.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a direct question-and-answer format, focusing on the causality behind the issue and providing a logical path to a solution.

Problem 1: My product "oiled out" during recrystallization instead of forming crystals.

Question: I dissolved my crude N-(4-Aminophenyl)butane-1-sulfonamide in a hot solvent, but upon cooling, it separated as a sticky, viscous liquid (an oil) rather than solid crystals. What went wrong and how can I fix it?

Answer:

"Oiling out" is a common issue that occurs when the dissolved compound separates from the solution at a temperature above its melting point or when the concentration of impurities is high, disrupting the crystal lattice formation.[1] The crude product, being impure, will have a lower melting point than the pure compound.

Causality and Solutions:

  • High Solute Concentration or Rapid Cooling: The solution may be too concentrated, leading to supersaturation where the solute comes out of solution too quickly for an ordered crystal lattice to form.

    • Solution: Re-heat the mixture until the oil completely redissolves. Add a small amount (5-10% of the original volume) of additional hot solvent to slightly decrease the concentration.[1] Crucially, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote the formation of well-ordered crystals.

  • Inappropriate Solvent Polarity: The solvent may be too nonpolar for the sulfonamide. This can cause the compound to separate from the bulk solvent as a liquid phase.

    • Solution: Consider a more polar solvent or a solvent pair. For a molecule with mixed polarity like N-(4-Aminophenyl)butane-1-sulfonamide, a combination of a polar and a less polar solvent is often ideal.[2] Ethanol-water or isopropanol-water mixtures are highly effective for sulfonamides.[1] The alcohol solvates the nonpolar butane and phenyl groups, while water interacts with the polar amine and sulfonamide moieties.[2]

  • High Impurity Load: If the crude material is heavily contaminated, the impurities can inhibit proper crystallization.

    • Solution: If adjusting the solvent and cooling rate fails, the product may require a preliminary purification step. Passing the crude material through a short plug of silica gel or performing a full column chromatography can remove the bulk of impurities, making subsequent recrystallization successful.[1]

Problem 2: No crystals are forming, even after the solution has cooled completely.

Question: My solution has cooled to room temperature and I've even placed it in an ice bath, but no solid has precipitated. What is the issue?

Answer:

The absence of crystal formation is typically due to one of two opposing reasons: the solution is either too dilute (not saturated) or it is supersaturated but lacks a nucleation point to initiate crystallization.[1]

Causality and Solutions:

  • Excess Solvent (Dilute Solution): The most common cause is using too much solvent during the initial dissolution step. If the solution is not saturated upon cooling, the compound will simply remain dissolved.[1]

    • Solution: Gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or by boiling it off (in a fume hood). Once the volume is reduced, allow it to cool again. Start with a small reduction (e.g., 20-30% of the volume) and repeat if necessary.

  • Lack of Nucleation (Supersaturated Solution): Sometimes, a perfectly saturated solution will not form crystals because there are no surfaces or seed particles for the crystal lattice to begin growing on.

    • Solution 1 - Induce Crystallization: Scratch the inside of the flask just below the surface of the liquid with a clean glass rod. The microscopic scratches on the glass provide a rough surface that can serve as a nucleation site.[1]

    • Solution 2 - Seeding: If you have a small crystal of the pure product, add it to the cooled solution. This "seed" crystal provides a template for further crystal growth.[1]

Problem 3: The final product has a low yield.

Question: I successfully obtained crystals, but my final yield after drying is significantly lower than expected. Where did my product go?

Answer:

Low yield is a frustrating but solvable problem. The cause is often related to the choice of solvent, the cooling temperature, or mechanical losses during handling.

Causality and Solutions:

  • Inappropriate Solvent Choice: The recrystallization solvent may be too good; that is, it retains a significant amount of your compound in solution even at low temperatures.[1]

    • Solution: Before committing to a solvent, perform small-scale solubility tests. A good solvent dissolves the compound when hot but very poorly when cold. If your filtrate is still rich in the product, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. For future attempts, choose a different solvent or solvent pair.

  • Insufficient Cooling: If the solution is not cooled sufficiently, more product will remain in the mother liquor.

    • Solution: After the flask has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[1][3]

  • Premature Crystallization during Filtration: If you performed a hot filtration to remove insoluble impurities (like activated charcoal), the product may have crystallized on the filter paper or in the funnel stem.[1]

    • Solution: Use pre-heated glassware (funnel and receiving flask) for the hot filtration step and perform the filtration as quickly as possible to prevent the solution from cooling prematurely.[1]

Problem 4: The purified crystals are colored (e.g., yellow or brown).

Question: My starting material was dark, and after recrystallization, the crystals still have a distinct color. How do I get a pure white product?

Answer:

The color is due to highly colored impurities that are co-crystallizing with your product. These are often large, conjugated organic molecules or oxidation products of the aromatic amine.

Causality and Solutions:

  • Adsorption of Impurities: Activated charcoal is highly effective at adsorbing colored impurities due to its high surface area and affinity for planar aromatic molecules.

    • Solution: Dissolve the crude product in the minimum amount of boiling solvent. Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Swirl the flask and gently boil the mixture for a few minutes. The charcoal will adsorb the colored impurities.[1]

  • Removal of Charcoal: The charcoal must be removed while the solution is still hot to prevent your desired product from crystallizing along with it.

    • Solution: Perform a hot gravity filtration using fluted filter paper and a pre-heated funnel to separate the charcoal from the hot solution.[1] The resulting filtrate should be colorless or significantly lighter in color. Allow this purified filtrate to cool slowly to yield pure, colorless crystals.

Purification Workflow Visualization

The following diagram outlines a logical workflow for the recrystallization of N-(4-Aminophenyl)butane-1-sulfonamide, incorporating the troubleshooting steps described above.

G cluster_start Start cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_troubleshoot Troubleshooting cluster_end Finish start Crude N-(4-Aminophenyl) butane-1-sulfonamide dissolve Dissolve in minimum amount of hot solvent start->dissolve is_colored Is solution colored? dissolve->is_colored add_charcoal Add activated charcoal, boil briefly is_colored->add_charcoal Yes cool Cool slowly to RT, then in ice bath is_colored->cool No hot_filter Hot gravity filtration add_charcoal->hot_filter hot_filter->cool check_crystals Crystals or Oil? cool->check_crystals crystals_formed Crystals Formed check_crystals->crystals_formed Crystals oiled_out Product Oiled Out check_crystals->oiled_out Oil no_crystals No Precipitation check_crystals->no_crystals Nothing collect Collect crystals by vacuum filtration crystals_formed->collect troubleshoot_oil Re-heat, add more solvent, cool slower oiled_out->troubleshoot_oil troubleshoot_none Induce (scratch/seed) or reduce volume no_crystals->troubleshoot_none troubleshoot_oil->dissolve Retry troubleshoot_none->cool Retry wash_dry Wash with cold solvent and dry collect->wash_dry final_product Pure Product wash_dry->final_product

Caption: A generalized workflow for the recrystallization of sulfonamide products.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallization?

The principle of "like dissolves like" is a good starting point. N-(4-Aminophenyl)butane-1-sulfonamide has a polar "head" (the aminophenyl sulfonamide part) and a nonpolar "tail" (the butane chain). This dual nature makes single-solvent systems challenging. A solvent pair is often the best approach.[2]

  • Recommended Pairs: Ethanol/water, isopropanol/water, or acetone/water.

  • Methodology: Dissolve the crude compound in the minimum amount of the boiling alcohol (the "good" solvent). Then, add the water (the "poor" solvent) dropwise while the solution is still hot, until you see persistent cloudiness. Add a few more drops of the hot alcohol to redissolve the precipitate, and then allow the clear solution to cool slowly.

SolventSuitability for Nonpolar PartSuitability for Polar PartCommon Use
Ethanol/Isopropanol GoodModerateExcellent "good" solvent in a pair
Water PoorGoodExcellent "poor" solvent in a pair
Acetone GoodModerateGood "good" solvent, but high volatility
Heptane/Hexane ExcellentVery PoorCan be used as the "poor" solvent with ethyl acetate
Ethyl Acetate ModeratePoorA potential single solvent, but may require a large volume

Q2: When is column chromatography a better choice than recrystallization?

Column chromatography should be considered under the following circumstances:

  • Highly Impure Sample: If the crude product contains a large percentage of impurities, recrystallization may be inefficient or lead to oiling out.[1]

  • Impurities with Similar Solubility: If byproducts have solubility characteristics very similar to the desired product, they will co-crystallize, and recrystallization will not improve purity.

  • As a Preliminary Step: Chromatography can be used to remove the majority of impurities, followed by a final recrystallization to obtain highly pure, crystalline material.[1][4]

Q3: What analytical techniques should I use to assess the purity of my final product?

A combination of methods provides the most reliable assessment of purity:

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check.[5] A pure compound should ideally show a single spot. It's also used to determine the optimal solvent system for column chromatography.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting range.[3] The literature melting point for sulfanilamide (a related compound) is 164.5-166.5°C, providing a benchmark for what to expect from a pure sulfonamide.[3]

  • Spectroscopy (NMR, IR): For definitive structural confirmation and purity assessment, ¹H NMR and ¹³C NMR are standard. The absence of signals corresponding to impurities is a strong indicator of purity.

Purification Method Selection Guide

This decision tree can help guide your choice between recrystallization and column chromatography based on the initial state of your crude product.

G start Crude Product Assessment purity_check Is the crude product >85% pure by TLC/NMR? start->purity_check recrystallize Attempt Recrystallization purity_check->recrystallize Yes chromatography Perform Column Chromatography purity_check->chromatography No / Highly Impure outcome Does it crystallize well without oiling out? recrystallize->outcome polish Final Polish Recrystallization chromatography->polish final_product Pure Product outcome->final_product Yes troubleshoot Consult Troubleshooting Guide outcome->troubleshoot No troubleshoot->chromatography If unresolved polish->final_product

Caption: Decision tree for selecting a primary purification method.

References

  • Recrystallization of Sulfanilamide. Scribd. Available from: [Link]

  • Experiment 3 Notes - Purification of Sulfanilamide by Crystallization. Chemistry LibreTexts. Available from: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. Available from: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available from: [Link]

  • TLC of Sulfonamides. ResearchGate. Available from: [Link]

  • Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. Royal Society of Chemistry. Available from: [Link]

  • (PDF) Sulfonamide derivatives: Synthesis and applications. ResearchGate. Available from: [Link]

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available from: [Link]

Sources

Technical Support Center: Optimizing N-(4-Aminophenyl)butane-1-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-Su-4AP Subject: Troubleshooting poor yield in N-(4-Aminophenyl)butane-1-sulfonamide synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Assessment: Why is my yield low?

If you are experiencing low yields (<40%) with this specific scaffold, you are likely encountering one of three "Silent Killers" inherent to sulfonamide chemistry. Before changing your reagents, review the following diagnostic questions to pinpoint the failure mode.

Q1: Which synthetic route are you using?

The Issue: The most common cause of failure is attempting the Direct Route (reacting butane-1-sulfonyl chloride directly with p-phenylenediamine).

  • Diagnosis: This route suffers from catastrophic selectivity issues. The starting material has two identical nucleophilic sites. Once the first sulfonamide bond forms, the electron-withdrawing nature of the sulfonyl group should deactivate the ring, but in practice, statistical mixtures of mono-sulfonated product, bis-sulfonated byproduct, and unreacted starting material are unavoidable without strict pH control and slow addition.

  • The Fix: Switch to the Nitro-Reduction Route (see Section 3). This guarantees 100% regioselectivity.

Q2: Is your Sulfonyl Chloride "Live"?

The Issue: Alkanesulfonyl chlorides (like butane-1-sulfonyl chloride) are less stable than their aryl counterparts (e.g., tosyl chloride). They hydrolyze rapidly in the presence of atmospheric moisture or "wet" solvents.

  • Diagnosis: If your crude NMR shows a triplet at

    
     ~0.9 ppm but lacks the diagnostic sulfonamide NH peak, you likely isolated butanesulfonic acid (the hydrolysis product).
    
  • The Fix: Distill butane-1-sulfonyl chloride immediately before use or purchase "fresh" ampules. Ensure solvents (DCM/THF) are anhydrous (<50 ppm water).

Q3: Are you losing product during workup?

The Issue: The target molecule, N-(4-aminophenyl)butane-1-sulfonamide, is amphoteric .

  • Diagnosis:

    • It contains a basic aniline amine (

      
      ).
      
    • It contains an acidic sulfonamide proton (

      
      ).
      
  • The Trap: If you wash the organic layer with strong base (NaOH) to remove excess chloride, you will deprotonate the sulfonamide, forming a water-soluble salt (

    
    ), and wash your product down the drain. If you wash with strong acid, you protonate the aniline, also sending it into the aqueous layer.
    

The "Golden Route": Recommended Protocol

To maximize yield and purity, we recommend abandoning the direct diamine route in favor of the Nitro-Reduction Route . This two-step sequence uses p-nitroaniline, which is cheap, robust, and eliminates bis-sulfonylation risks.

Step 1: Sulfonylation


Step 2: Reduction


Visual Pathway Analysis

The following diagram illustrates the comparison between the problematic Direct Route and the recommended Nitro Route.

G Start_Direct p-Phenylenediamine (Diamino) Product TARGET: N-(4-aminophenyl) butane-1-sulfonamide Start_Direct->Product Direct Route (Low Selectivity) Side_Bis Bis-sulfonamide (Major Impurity) Start_Direct->Side_Bis Over-reaction Start_Nitro p-Nitroaniline Intermediate N-(4-nitrophenyl) butane-1-sulfonamide (Stable Intermediate) Start_Nitro->Intermediate Step 1: Sulfonylation (High Yield) reagent Butane-1-sulfonyl chloride reagent->Intermediate reagent->Product Side_Acid Butanesulfonic Acid (Hydrolysis) reagent->Side_Acid Wet Solvents Intermediate->Product Step 2: Pd/C H2 (Clean Conv.)

Caption: Comparison of synthetic pathways. The Green path (Nitro Route) avoids the "Bis-sulfonamide" trap inherent to the Red path (Direct Route).

Detailed Experimental Procedures

Step 1: Synthesis of N-(4-nitrophenyl)butane-1-sulfonamide

Reagents:

  • 4-Nitroaniline (1.0 equiv)

  • Butane-1-sulfonyl chloride (1.2 equiv)

  • Pyridine (3.0 equiv) or Pyridine (solvent)

  • DCM (Dry, solvent)[1]

  • DMAP (0.1 equiv, optional catalyst)

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve 4-nitroaniline (10 mmol) in dry DCM (20 mL) and Pyridine (30 mmol). Add DMAP (1 mmol). Cool to 0°C.[2]

    • Note: 4-Nitroaniline has poor nucleophilicity due to the electron-withdrawing nitro group. DMAP is highly recommended to accelerate the reaction [1].

  • Addition: Add Butane-1-sulfonyl chloride (12 mmol) dropwise over 15 minutes.

    • Critical: Keep temperature <5°C during addition to prevent exotherms that degrade the sulfonyl chloride.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Quench with 1M HCl (to remove pyridine).

    • Extract with DCM.[1]

    • Wash organic layer with Sat. NaHCO3 (removes sulfonic acid byproducts) and Brine.

    • Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Ethanol/Water or Flash Column (Hexane/EtOAc).

Step 2: Reduction to N-(4-aminophenyl)butane-1-sulfonamide

Reagents:

  • Nitro-intermediate (from Step 1)

  • Pd/C (10% wt loading, 10 mol%)

  • Methanol or Ethanol (Solvent)[1][3][4]

  • Hydrogen gas (Balloon pressure)

Protocol:

  • Dissolution: Dissolve the nitro-intermediate in Methanol.

  • Catalyst: Carefully add Pd/C under an inert atmosphere (Nitrogen).

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent. Wet the catalyst with a small amount of water or toluene first if safety is a concern.

  • Hydrogenation: Purge vessel with H2 gas. Stir vigorously under H2 balloon for 2–4 hours.

    • Monitoring: The yellow color of the nitro compound will fade to colorless/pale pink.

  • Isolation: Filter through a Celite pad to remove Pd/C. Wash the pad with Methanol.

  • Concentration: Evaporate solvent to yield the pure amine.

    • Note: This step usually requires no further purification if Step 1 was pure [2].

Troubleshooting the Workup (The "Amphoteric Trap")

If you must purify the final amine, you must navigate its amphoteric nature.

pH ZoneSpecies FormSolubilityAction
Acidic (pH < 3)

Water SolubleDO NOT EXTRACT. Impurities stay in Organic.
Neutral (pH 6-8)

Organic Soluble TARGET ZONE. Extract here.
Basic (pH > 11)

Water SolubleDO NOT EXTRACT. Product lost in Aqueous.
Optimized Extraction Flowchart

Workup Start Crude Reaction Mixture (Post-Reduction) Filter Filter off Pd/C Start->Filter Evap Evaporate Solvent Filter->Evap Redissolve Redissolve in EtOAc Evap->Redissolve Wash_Acid Wash with 1M HCl Redissolve->Wash_Acid Partition Aq_Layer Aqueous Layer (Acidic) Contains Product (Salt) Wash_Acid->Aq_Layer Product moves to Aqueous Org_Layer Organic Layer Contains Non-Basic Impurities Wash_Acid->Org_Layer Discard Neutralize Carefully adjust Aqueous to pH 7-8 with NaHCO3 Aq_Layer->Neutralize Extract Extract with EtOAc (x3) Neutralize->Extract Final Dry & Concentrate Pure Product Extract->Final

Caption: Acid-Base extraction strategy to isolate the amphoteric product from non-basic impurities.

FAQs

Q: Can I use Iron/Acetic Acid (Fe/AcOH) for the reduction? A: Yes. If you lack hydrogenation equipment, Fe/NH4Cl or Fe/AcOH is a robust alternative. However, iron residues can be difficult to remove from sulfonamides, potentially requiring EDTA washes. Pd/C is cleaner for pharmaceutical applications [3].

Q: My product is turning purple/brown on the bench. Why? A: Anilines are oxidation-sensitive. While the sulfonamide group stabilizes the molecule slightly, the para-amino group can still oxidize. Store the final product under Nitrogen in the dark at -20°C.

Q: Can I use Tosyl Chloride conditions for Butanesulfonyl Chloride? A: Generally, yes, but aliphatic sulfonyl chlorides are less reactive than tosyl chloride (lack of conjugation). You may need slightly longer reaction times or a stronger catalyst (DMAP) compared to standard Tosyl protection protocols.

References

  • Nucleophilic Catalysis in Sulfonylation

    • Title: Pyridine- and DMAP-catalyzed sulfonyl
    • Source:Tetrahedron Letters
    • Context: Explains the necessity of DMAP for electron-deficient anilines (like p-nitroaniline).
  • Nitro Reduction Methodologies

    • Title: Reduction of 4-Nitrophenol to 4-Aminophenol (Analogous mechanism).[5]

    • Source:RSC Advances / NIH
    • Context: Validates Pd/C hydrogenation as a clean, high-yield method for converting p-nitro aromatics to p-amino arom
  • General Sulfonamide Synthesis Reviews

    • Title: Recent advances in synthesis of sulfonamides.[2][6][7][8][9][10]

    • Source:Chemistry & Biology Interface
    • Context: comprehensive review of sulfonylation conditions, supporting the use of Pyridine/DCM.

Sources

Technical Support Center: Solubility & Handling of N-(4-Aminophenyl)butane-1-sulfonamide

[1][2][3]

Executive Summary

N-(4-Aminophenyl)butane-1-sulfonamide (henceforth referred to as N-ABS ) presents a classic physicochemical challenge in biological assays: it possesses a lipophilic core (butyl chain + phenyl ring) balanced by polar functional groups (sulfonamide, amine).[1][2][3]

While highly soluble in organic solvents like DMSO, N-ABS is prone to "Solvent Shock" —immediate precipitation when a concentrated stock is spiked into aqueous media.[1][2][3][4] This guide details the mechanism of this failure and provides three validated protocols to stabilize the compound in cell culture environments.

Part 1: The Mechanism of Failure

To prevent precipitation, one must understand why it occurs. N-ABS precipitates due to a rapid change in solvation thermodynamics.[1][2][3]

The "Solvent Shock" Phenomenon

When N-ABS is in DMSO, it is surrounded by a stable solvation shell.[1][3] Upon addition to aqueous media (pH 7.4), water molecules—which bind more strongly to each other than to the hydrophobic butyl/phenyl regions of N-ABS—force the drug molecules to aggregate. This is the Hydrophobic Effect .[3]

precipitation_mechanismDMSO_StateDMSO Stock(Stable Solvation Shell)MixingRapid Injectioninto MediaDMSO_State->Mixing Dilution (1:1000)ShockSolvent Shock(Water Strips DMSO)Mixing->Shock High Local Conc.PrecipitationPrecipitation(Hydrophobic Aggregation)Shock->Precipitation ThermodynamicEquilibrium

Figure 1: The thermodynamic cascade leading to compound precipitation upon direct dilution.[1][2][3]

Part 2: Diagnostic & Troubleshooting

Before altering your protocol, confirm that precipitation is the root cause of your assay variability.

Quick Diagnostic Checklist
ObservationProbable CauseAction
Cloudiness immediately upon addition Solvent Shock / Solubility Limit ExceededUse Protocol A (Step-Down Dilution).[1][2][3]
Crystals visible after 24h Thermodynamic Instability / pH ShiftUse Protocol B (Carrier Protein).[1][3]
Loss of potency (no visible precipitate) Micro-aggregates / Adsorption to plasticUse Protocol C (Cyclodextrin).[1][2][3]

Part 3: Validated Solubilization Protocols

Protocol A: The "Step-Down" Serial Dilution

Best for: Preventing immediate "crash-out" in standard assays.[1][2][3]

The Logic: Direct addition of 100% DMSO stock to media creates a localized region of high concentration and high water content, triggering precipitation. A step-down approach buffers this transition.[1][2][3]

  • Prepare Stock: Dissolve N-ABS in anhydrous DMSO to 10 mM .

  • Intermediate Dilution (10x):

    • Prepare an intermediate tube with culture media containing 10% DMSO .

    • Dilute your 10 mM stock 1:10 into this tube (Final: 1 mM N-ABS, 19% DMSO).

    • Why? The presence of DMSO in the receiving buffer prevents immediate aggregation.

  • Final Dilution (1x):

    • Add the Intermediate solution to your final cell culture well (1:100 dilution).[3]

    • Final Concentration: 10 µM N-ABS.

    • Final DMSO: ~0.2% (Well within toxicity limits for most cell lines).[1][3]

Protocol B: Carrier Protein Stabilization (BSA/Serum)

Best for: Long-duration assays (24h+) where thermodynamic stability is required.[1][2][3]

The Logic: N-ABS is lipophilic.[1][2][3] Serum proteins like Albumin (BSA/HSA) have hydrophobic pockets that bind and sequester lipophilic drugs, keeping them in "solution" (technically a suspension) and available for cellular uptake.[2][3]

  • Pre-complexation:

    • Prepare a 5% BSA (Bovine Serum Albumin) solution in PBS.[1][3]

  • Spike:

    • Add your N-ABS DMSO stock directly to the 5% BSA solution while vortexing.[1][2][3]

    • Incubate at 37°C for 15 minutes.

  • Dilute:

    • Use this N-ABS/BSA complex to treat your cells.[1][2][3]

    • Note: Ensure your assay controls also contain equivalent BSA levels to rule out protein interference.[3]

Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Best for: High-concentration dosing (>50 µM) or sensitive enzymatic assays.[1][2][3]

The Logic: Hydroxypropyl-


123
  • Prepare Vehicle: Make a 20% (w/v) HP-

    
    -CD  solution in sterile water or PBS.[1][2][3]
    
  • Solubilization:

    • Dissolve solid N-ABS directly into the Cyclodextrin solution (sonication may be required).[1][2][3]

    • Alternatively: Spike DMSO stock into the Cyclodextrin solution.[3]

  • Filtration: Pass through a 0.22 µm PVDF filter to remove any non-complexed aggregates.[1][3]

  • Usage: Dilute this stock into your media. The cyclodextrin will release the drug to the cells via equilibrium dynamics.

Part 4: Decision Logic for Assay Optimization

Use this flow to select the correct protocol for your specific experimental constraints.

optimization_logicStartStart: Precipitation ObservedCheck_ConcIs Final Conc > 50 µM?Start->Check_ConcHigh_ConcYes: High LoadCheck_Conc->High_ConcHigh RiskLow_ConcNo: < 50 µMCheck_Conc->Low_ConcModerate RiskMethod_CDUse Protocol C(Cyclodextrin)High_Conc->Method_CDCheck_SerumIs Serum Allowed?Low_Conc->Check_SerumSerum_YesYesCheck_Serum->Serum_YesSerum_NoNo (Serum-Free)Check_Serum->Serum_NoMethod_BSAUse Protocol B(BSA Complexation)Serum_Yes->Method_BSAMethod_StepUse Protocol A(Step-Down Dilution)Serum_No->Method_Step

Figure 2: Decision matrix for selecting the appropriate solubilization strategy.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I just heat the media to dissolve the precipitate? A: Generally, no . While heat increases solubility temporarily, the compound will likely re-precipitate (crystallize) as the media cools to 37°C or during incubation. Furthermore, heating N-ABS in aqueous media can accelerate hydrolysis of the sulfonamide bond [1].

Q2: My media turns yellow after adding the compound. Is this precipitation? A: Likely not.[1][3] N-ABS contains an aniline moiety (4-aminophenyl).[1][2][3] Anilines are prone to oxidation, which often results in yellow/brown discoloration. This indicates chemical instability , not necessarily precipitation. Ensure your stock solutions are fresh and stored in the dark at -20°C.

Q3: Does pH affect the solubility of N-ABS? A: Yes. The sulfonamide group (



123
  • At pH 7.4: The molecule is predominantly neutral (uncharged), which is its least soluble state.

  • Adjustment: Slightly increasing pH (to 8.0) increases solubility by ionizing the sulfonamide, but this is rarely compatible with cell physiology. Rely on Protocol C (Cyclodextrins) rather than pH manipulation.[1][3]

References

  • Lipinski, C. A., et al. (2001).[3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3]

  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2][3]

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.[1][2][3]

  • Avdeef, A. (2003).[3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3]

N-(4-Aminophenyl)butane-1-sulfonamide interference with common assay reagents

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Aminophenyl)butane-1-sulfonamide is a chemical compound featuring a primary aromatic amine and a sulfonamide group. While valuable in various research and drug discovery contexts, its chemical structure can lead to significant and often unanticipated interference with common biochemical and cell-based assays. This guide provides a comprehensive resource for identifying, understanding, and mitigating these interferences, ensuring the integrity and accuracy of your experimental data. As application scientists, we have designed this guide to move beyond simple troubleshooting steps, focusing on the underlying mechanisms and providing robust protocols for validating your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing unexpected results in my assay after introducing N-(4-Aminophenyl)butane-1-sulfonamide. How can I confirm if the compound itself is causing interference?

Answer: The first and most critical step is to run a series of control experiments to isolate the activity of the compound from the biological system you are studying. The primary goal is to determine if the compound interacts directly with your assay reagents in a cell-free environment.

You must run a "compound-only" control. This involves adding N-(4-Aminophenyl)butane-1-sulfonamide at the same concentrations used in your main experiment to the assay medium without any cells or biological material (e.g., protein, enzyme).

Troubleshooting Workflow:

G cluster_0 cluster_1 cluster_2 A Start: Unexpected Assay Result B Run 'Compound-Only' Control (Compound + Assay Buffer + Reagents) A->B C Is a signal generated (absorbance, fluorescence, etc.)? B->C  Analyze Results D YES: Interference Confirmed C->D  Signal > Vehicle Control E NO: No Direct Interference C->E  Signal ≈ Vehicle Control F Characterize Interference Type: - Spectral Scan - Reagent Component Test D->F G Proceed with Biological Experiment. Remain vigilant for indirect or subtle compound effects. E->G

Caption: Workflow to diagnose direct assay interference.

If the "compound-only" control generates a signal that is significantly different from the vehicle control (e.g., DMSO in buffer), you have confirmed direct interference.

Q2: My protein quantification results (BCA, Bradford) are inconsistent when my compound is present. Why is this happening?

Answer: This is a common issue. The chemical structure of N-(4-Aminophenyl)butane-1-sulfonamide can interfere with protein assays through distinct mechanisms depending on the reagent used.

  • BCA (Bicinchoninic Acid) Assay: The primary aromatic amine on your compound can act as a reducing agent. The BCA assay's first step involves the reduction of Cu²⁺ to Cu⁺ by protein. This Cu⁺ is then chelated by BCA to produce a purple color. Your compound can directly reduce Cu²⁺, mimicking the presence of protein and leading to a false positive signal.

  • Bradford Assay: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily basic and aromatic amino acid residues. While less likely to react chemically, sulfonamides and aromatic amines can sometimes interact with the dye, altering its absorbance spectrum or competing with protein binding sites, though this is generally less pronounced than interference with the BCA assay.

Mitigation Strategy: If you suspect interference, switching to a different protein quantification method is the most reliable solution. The Pierce 660nm Protein Assay is often more compatible with reducing agents than the BCA assay. However, you must validate this by running the appropriate "compound-only" controls as described in Q1.

Q3: I'm using a tetrazolium-based cell viability assay (MTT, MTS, XTT) and getting high background signals. Is my compound the cause?

Answer: Very likely, yes. Tetrazolium salts like MTT are reduced by cellular dehydrogenases (in living cells) to form a colored formazan product. The primary aromatic amine in N-(4-Aminophenyl)butane-1-sulfonamide can chemically reduce these tetrazolium salts in the absence of any cellular activity. This leads to a strong false-positive signal, making it appear as though cells are more viable than they are.

Mechanism of Interference:

G cluster_0 Standard Assay Mechanism (Cellular) cluster_1 Interference Mechanism (Acellular) A Living Cell (Dehydrogenases) C Formazan (Purple) A->C Reduces B Tetrazolium Salt (e.g., MTT, yellow) B->C D N-(4-Aminophenyl)butane-1-sulfonamide (Aromatic Amine) F Formazan (Purple) D->F Reduces E Tetrazolium Salt (e.g., MTT, yellow) E->F

Caption: Direct reduction of tetrazolium salts by the compound.

Recommended Action: Switch to a non-tetrazolium-based viability assay. A robust alternative is a method that measures ATP content as an indicator of metabolically active cells, such as Promega's CellTiter-Glo® Luminescent Cell Viability Assay. Another option is a protease-based viability assay like CellTiter-Fluor™, which uses a fluorogenic peptide substrate that is cleaved by a conserved, live-cell protease. Always validate with compound-only controls.

Q4: My luciferase reporter assay is showing signal inhibition. What's the mechanism and how can I fix it?

Answer: Signal inhibition in luciferase assays can stem from two primary sources: direct enzyme inhibition or optical interference.

  • Direct Luciferase Inhibition: Sulfonamide-containing compounds are known to be potential inhibitors of various enzymes. Your compound may be binding to firefly luciferase and inhibiting its enzymatic activity.

  • Optical Interference (Quenching): N-(4-Aminophenyl)butane-1-sulfonamide likely has its own absorbance spectrum. If this spectrum overlaps with the emission wavelength of the luciferase reaction (~560 nm for firefly luciferase), it can absorb the emitted light, a phenomenon known as "quenching." This reduces the signal detected by the luminometer, making it appear as if there is less reporter activity.

Troubleshooting Protocol:

  • Run a Cell-Free Luciferase Assay: Add your compound at various concentrations to a solution containing recombinant luciferase enzyme and its substrate (luciferin).

  • Analyze the Results:

    • If the signal decreases in a dose-dependent manner, you likely have direct enzyme inhibition or significant quenching.

    • To distinguish between these, measure the absorbance spectrum of your compound. If it absorbs light strongly between 550-600 nm, quenching is a likely contributor.

Mitigation Strategies:

  • Use a Quencher-Resistant Luciferase: Some engineered luciferases are exceptionally bright, which can help overcome moderate quenching.

  • Switch Reporter Systems: Consider using a reporter with a different emission spectrum, such as Renilla luciferase (~480 nm) or a fluorescent protein, and check for spectral overlap with your compound.

  • Data Correction: If the interference is modest and consistent, you may be able to generate a correction curve using cell-free experiments and apply it to your biological data. However, this is a less robust approach and should be used with caution.

Detailed Protocols

Protocol 1: Validating Interference in a Generic Absorbance-Based Assay

This protocol describes a systematic approach to creating the necessary controls to test for compound interference.

Objective: To determine if N-(4-Aminophenyl)butane-1-sulfonamide (Test Compound) interferes with the assay's colorimetric output.

Materials:

  • Test Compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle (e.g., DMSO)

  • Assay Buffer

  • Assay Reagent(s)

  • 96-well clear, flat-bottom plate

  • Multichannel pipette

  • Plate reader

Procedure:

  • Plate Layout: Design a plate map that includes all necessary controls.

  • Prepare Compound Dilutions: Prepare a serial dilution of your Test Compound in Assay Buffer. Also, prepare identical "dilutions" of the Vehicle.

  • Plate Addition:

    • Wells A1-A3 (Buffer Blank): Add Assay Buffer only.

    • Wells B1-B3 (Vehicle Control): Add the vehicle dilutions to these wells.

    • Wells C1-H3 (Compound-Only Control): Add the Test Compound dilutions to these wells, covering your final experimental concentration range.

  • Reagent Addition: Add the Assay Reagent(s) to all wells according to the manufacturer's protocol.

  • Incubation: Incubate the plate for the prescribed time and temperature.

  • Read Plate: Measure the absorbance at the specified wavelength.

Data Analysis & Interpretation:

Well TypeExpected Absorbance (No Interference)Observed Absorbance (Interference)Interpretation of Interference
Buffer Blank Baseline value (e.g., ~0.05)Baseline value-
Vehicle Control Same as Buffer BlankSame as Buffer Blank-
Compound-Only Same as Vehicle ControlDose-dependent increase/decrease in signalThe compound reacts with reagents or has intrinsic absorbance.

References

  • Nielsen, S.S. (2017). Food Analysis. Springer. [Link]

  • Lestari, B. (2019). A review of in vitro cytotoxicity models. Journal of Applied Pharmaceutical Science. [Link]

Technical Support Center: Optimizing Suzuki Coupling with Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving sulfonamide-based substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful C-N and C-C bond-forming reactions. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you achieve optimal results in your experiments.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured to help you diagnose and resolve specific issues you may encounter during the Suzuki coupling of sulfonamides.

Problem 1: Low to No Product Formation

Q: I am not observing any formation of my desired coupled product, or the yield is disappointingly low. What are the likely causes and how can I rectify this?

A: Low or no product formation is a common issue that can stem from several factors, from catalyst deactivation to suboptimal reaction parameters. Let's break down the potential causes and solutions.

Initial Diagnostic Checks:

  • Reagent Integrity:

    • Boronic Acid/Ester Quality: Boronic acids are susceptible to degradation over time, leading to the formation of boroxines or undergoing protodeboronation.[1][2] It is advisable to use fresh, high-purity boronic acids or their more stable ester derivatives (e.g., pinacol esters).[1]

    • Sulfonamide Substrate: Ensure the purity of your sulfonamide starting material. Impurities can interfere with the catalyst.

    • Solvent and Base: Use dry, degassed solvents to prevent catalyst deactivation and unwanted side reactions. Ensure your base is of high quality and has been stored correctly.

  • Reaction Setup:

    • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen.[1] Ensure your reaction is set up under a rigorously inert atmosphere (e.g., nitrogen or argon). Proper degassing of the solvent is crucial.

Systematic Optimization Strategy:

If the initial checks do not resolve the issue, a systematic approach to optimizing the reaction conditions is necessary.

The choice of catalyst and ligand is paramount, especially when dealing with the electron-rich nature of many sulfonamide substrates.

  • For Aryl Sulfonamides (as electrophiles): While less common, if you are using an aryl sulfonamide as the electrophilic partner, you are likely dealing with a challenging C-N or C-S bond activation. In such cases, nickel catalysts have shown promise for related, less reactive electrophiles like aryl sulfamates.[3][4][5] Consider screening catalysts like NiCl₂(PCy₃)₂ or (dppf)Ni(o-tolyl)(Cl).[3][4]

  • For Sulfonamide-Substituted Aryl Halides (as electrophiles): This is a more conventional approach. The sulfonamide group can influence the electronic properties of the aryl halide.

    • Electron-Rich Systems: If your aryl halide is rendered electron-rich by the sulfonamide or other substituents, the oxidative addition step can be sluggish.[1] Employing electron-rich and bulky phosphine ligands like Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can facilitate this step.[1][6]

    • Sterically Hindered Substrates: For sterically demanding substrates, bulky ligands can promote the final reductive elimination step.[1]

The base plays multiple roles in the Suzuki-Miyaura catalytic cycle, including the formation of the active boronate species.[7][8]

  • Base Strength: A common starting point is a moderately strong inorganic base like K₂CO₃ or K₃PO₄.[3][6] Stronger bases like hydroxides (e.g., NaOH, KOH) can be effective but may also promote side reactions if your substrate is base-sensitive.[9][10] For particularly sensitive substrates, weaker bases like KF might be a viable option.[11]

  • Aqueous vs. Anhydrous Conditions: Many Suzuki couplings benefit from the presence of a small amount of water, which can facilitate the formation of the active boronate species.[1][6] However, excessive water can lead to protodeboronation.[2][12]

  • Solvent Choice: Aprotic polar solvents are generally a good choice. Common options include:

    • Dioxane

    • Tetrahydrofuran (THF)

    • Toluene

    • N,N-Dimethylformamide (DMF) A mixture of an organic solvent with water is often employed to dissolve the inorganic base.[13]

  • Temperature: If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 80-110 °C) can significantly enhance the reaction rate.[3][14] However, be mindful that higher temperatures can also accelerate side reactions.[15]

Troubleshooting Workflow for Low/No Yield

G Start Low/No Product Check_Reagents Verify Reagent Purity & Integrity (Boronic Acid, Sulfonamide, Solvent, Base) Start->Check_Reagents Check_Setup Ensure Rigorous Inert Atmosphere (Degassed Solvents, N2/Ar Purge) Check_Reagents->Check_Setup Screen_Catalyst Screen Catalysts & Ligands (e.g., Pd-Buchwald, Ni-based for C-N/S activation) Check_Setup->Screen_Catalyst Optimize_Base Optimize Base (K2CO3, K3PO4, or stronger/weaker bases) Screen_Catalyst->Optimize_Base Optimize_Solvent_Temp Optimize Solvent & Temperature (e.g., Toluene, Dioxane/H2O, 80-110°C) Optimize_Base->Optimize_Solvent_Temp Success Successful Coupling Optimize_Solvent_Temp->Success

Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.

Problem 2: Significant Formation of Side Products

Q: My reaction is producing significant amounts of side products, such as homocoupled boronic acid or protodeboronated starting material. How can I suppress these unwanted reactions?

A: The formation of side products is a clear indication that one or more competing reaction pathways are occurring at a significant rate.

This is the protonolysis of the boronic acid, replacing the C-B bond with a C-H bond, and is a very common side reaction.[16]

  • Causes:

    • Presence of excess water or protic solvents.[2]

    • High reaction temperatures and prolonged reaction times.[15]

    • Certain boronic acids, especially electron-deficient or some heteroaromatic ones, are more prone to this side reaction.[17][18]

  • Solutions:

    • Use Boronic Esters: Pinacol or MIDA boronate esters are significantly more stable towards protodeboronation.[1]

    • Control Water Content: While some water can be beneficial, using anhydrous conditions or carefully controlling the amount of water can mitigate this issue.

    • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed.

This side reaction results in a biaryl product derived from the coupling of two boronic acid molecules.

  • Causes:

    • The presence of oxygen in the reaction mixture can lead to the formation of Pd(II) species that promote homocoupling.[1]

    • Using a Pd(II) precatalyst without efficient reduction to the active Pd(0) state.

  • Solutions:

    • Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before and during the reaction.

    • Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ or using a precatalyst that readily forms Pd(0) can be beneficial.

For reactions involving the in-situ generation of sulfamoyl chlorides, desulfonylation to form a tertiary amine can be a significant competing pathway.[19][20]

  • Causes: The strong electron-withdrawing nature of the sulfonyl group can make the C-S bond susceptible to cleavage.[19][20]

  • Solutions:

    • Ligand Choice: The use of electron-rich and sterically bulky ligands, such as tris(2,6-dimethoxyphenyl)phosphine, has been shown to suppress desulfonylation by facilitating the desired reductive elimination.[20]

    • Solvent System: A mixed solvent system, for example, THF/MeCN, may improve the outcome.[20]

Frequently Asked Questions (FAQs)

Q1: Which type of sulfonamide is a better coupling partner: a sulfonamide-substituted aryl halide or an N-aryl sulfonamide?

A1: Generally, using a sulfonamide-substituted aryl halide as the electrophile is the more conventional and often more successful approach in Suzuki-Miyaura coupling. The C-X (where X is a halide) bond is a well-established reactive site for oxidative addition. Activating the C-N or C-S bond of an N-aryl sulfonamide is more challenging and often requires more specialized catalytic systems, such as those based on nickel.[4][5]

Q2: Can I use a three-component approach to synthesize my target sulfonamide?

A2: Yes, a three-component coupling of an amine, a source of SO₂, and a boronic acid is a viable and increasingly popular strategy.[19][20] This approach involves the in-situ formation of a sulfamoyl chloride, which then undergoes Suzuki-Miyaura coupling.[19][20] This can be an efficient way to access a diverse range of sulfonamides. However, as noted in the troubleshooting section, you must optimize conditions to avoid the competing desulfonylation reaction.[19][20]

Q3: How do I choose the optimal base for my specific sulfonamide substrate?

A3: The optimal base depends on the stability of your substrates and the specific catalyst system. A good starting point is to screen a few common bases.

BaseStrengthCommon Use/Considerations
K₂CO₃ ModerateA good general-purpose base, often used in aqueous/organic mixtures.
K₃PO₄ ModerateOften provides excellent results, particularly with hindered or challenging substrates.[3][6]
Cs₂CO₃ StrongerCan be effective when weaker bases fail, but may be less suitable for base-sensitive substrates.
NaOH, KOH StrongHighly effective at promoting transmetalation but can increase the risk of side reactions.[9]
KF WeakUseful for substrates with base-labile functional groups, such as esters.[11]

Q4: What is the general mechanism for the Suzuki-Miyaura coupling?

A4: The catalytic cycle consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile to form a Pd(II) complex.[5]

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the Pd(II) complex, displacing the halide.[5]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]

Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L2-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-B(OR)3- PdII_R_R1 R-Pd(II)L2-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 R-R' Boronic R'-B(OH)2 + Base -> [R'-B(OH)3]- Boronic->Transmetal Activation

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Protocol for Suzuki Coupling of a Sulfonamide-Substituted Aryl Bromide

This is a representative starting protocol and may require optimization.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the sulfonamide-substituted aryl bromide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if not using a pre-formed complex).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Suzuki-Miyaura Cross-Coupling of Arylboronic Acids with Aryl Chlorides in Organic Solvents or Water. Angewandte Chemie International Edition, 47(15), 2876-2879. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Garg, N. K., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(14), 5344-5347. [Link]

  • Various Authors. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters. [Link]

  • Denmark, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(42), 13879-13894. [Link]

  • Caddick, S., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9138-9162. [Link]

  • Garg, N. K., et al. (2017). Mechanistic Study of an Improved Ni Precatalyst for Suzuki-Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. Journal of the American Chemical Society, 139(4), 1633-1641. [Link]

  • Wu, J., et al. (2021). Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(20), 7046-7051. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications, (19), 866-867. [Link]

  • Various Authors. (2021). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. Organic Process Research & Development, 25(7), 1636-1644. [Link]

  • Various Authors. (2022). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 26(5), 1357-1372. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Willis, M. C., et al. (2020). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters, 11(9), 1735-1740. [Link]

  • Wu, J., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(20), 7046-7051. [Link]

  • Buchwald, S. L., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 15(7), 1756-1759. [Link]

  • Teo, Y. C., et al. (2014). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. Tetrahedron Letters, 55(28), 3843-3846. [Link]

  • various Authors. (2020). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. [Link]

  • various Authors. (2017). DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. Organometallics, 36(19), 3736-3744. [Link]

  • Various Authors. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • various Authors. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by TbPo-Pd(II) Catalyst. ChemistrySelect, 4(1), 107-113. [Link]

  • various Authors. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 4(26), 7655-7660. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • J&K Scientific LLC. (2021). Suzuki Cross-Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Procter, D. J., et al. (2017). Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling. Chemical Science, 8(5), 3843-3848. [Link]

  • Wu, J., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(20), 7046-7051. [Link]

  • Garg, N. K., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition, 48(23), 4277-4280. [Link]

  • various Authors. (2016). Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates. Organic Letters, 18(15), 3806-3809. [Link]

  • various Authors. (2005). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Arkivoc, 2005(11), 1-26. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

Sources

Technical Support Center: Enhancing the Potency and Selectivity of Sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for sulfonamide inhibitor development. This guide is designed for researchers, medicinal chemists, and drug development professionals. As Senior Application Scientists, we have compiled this resource to address the common, yet complex, challenges encountered during the design, synthesis, and evaluation of sulfonamide inhibitors. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and accelerate your research.

Section 1: Synthesis & Purification Core: Troubleshooting the Bench Work

The foundation of any successful inhibitor program is the robust synthesis and purification of the target compounds. Issues at this stage can have cascading effects on all subsequent data.

Question: My primary sulfonamide synthesis is suffering from consistently low yields. What are the most common culprits and how can I mitigate them?

Answer: Low yields in sulfonamide synthesis are a frequent challenge, often stemming from issues with the sulfonyl chloride intermediate or the coupling reaction itself. Let's break down the common failure points.

A primary cause is the hydrolysis of the sulfonyl chloride intermediate back to the less reactive sulfonic acid.[1][2] This is exacerbated by any moisture in the reaction. Another common issue, particularly when starting from anilines, is incomplete chlorosulfonation or the formation of polysulfonated side products, which reduces the amount of the desired monosulfonated precursor.[1]

Troubleshooting Workflow:

  • Verify Reagent Quality: Ensure your starting materials (e.g., aniline) are pure and that the chlorosulfonic acid or sulfonyl chloride has not decomposed during storage.[1] Use fresh or newly purified sulfonyl chloride if possible.[2]

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly prevent hydrolysis of the sulfonyl chloride.[2]

  • Optimize Stoichiometry: A common side reaction is the formation of a di-sulfonylation product, especially with primary amines.[2] This occurs when a second molecule of sulfonyl chloride reacts with the newly formed sulfonamide. To minimize this, use a 1:1 molar ratio or a slight excess of the amine.[2]

  • Control Reaction Temperature: The reaction of a sulfonyl chloride with an amine is exothermic. Perform the addition slowly at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.[1][2]

  • Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to closely monitor the consumption of your starting amine. Quench the reaction as soon as the amine is consumed to prevent the formation of di-sulfonylated byproducts.[2]

start Start: Low Yield check_reagents 1. Verify Reagent Quality (Anhydrous Solvents, Fresh Sulfonyl Chloride) start->check_reagents check_conditions 2. Optimize Reaction Conditions (Inert Atmosphere, Low Temp) check_reagents->check_conditions check_stoich 3. Analyze Stoichiometry (Avoid Excess Sulfonyl Chloride) check_conditions->check_stoich monitor 4. Monitor Reaction by TLC/LC-MS check_stoich->monitor quench 5. Quench Promptly After Completion monitor->quench end End: Improved Yield quench->end

Caption: Workflow for troubleshooting low sulfonamide synthesis yields.

Section 2: In Vitro Assay Troubleshooting: From Inconsistent Data to Actionable Insights

Reliable potency and selectivity data are the bedrock of decision-making in inhibitor development. However, cell-based and biochemical assays are prone to variability.

Question: I'm observing high variability in my IC50 values for the same compound across different experimental runs. What should I investigate?

Answer: High variability in potency assays is a common and frustrating problem. The root cause often lies in the complex biological systems being measured, but several experimental factors can be controlled.[3]

Key Areas to Investigate:

  • Cell Health and Passage Number: The physiological state of your cells is paramount. Use cells from a consistent, low passage number and ensure they are healthy and in the logarithmic growth phase. Cellular stress or high passage numbers can alter protein expression and signaling pathways, leading to inconsistent responses.[4][5]

  • Compound Solubility and Precipitation: Sulfonamides can have poor aqueous solubility.[6] If your compound precipitates in the culture medium, its effective concentration will be lower and inconsistent. Visually inspect your assay plates for precipitation. If suspected, consider preparing stock solutions in a different solvent or using formulation techniques like solid dispersions.[4][6][7]

  • Reagent Consistency: Ensure all reagents, including media, serum, and assay components (e.g., MTT, luciferase substrates), are from the same lot for a given set of experiments. Lot-to-lot variability in serum is a well-known source of assay drift.[4]

  • Assay Complexity: The more complex the assay, the more potential for variability. Cell-based functional assays that measure downstream effects (e.g., gene expression, cell death) are inherently more variable than simpler, non-cell-based binding assays.[3]

Protocol: Standard MTT Assay for Cytotoxicity Assessment

This protocol is a standard method for assessing cell viability, often used to determine the cytotoxic effects of inhibitor compounds.[4][8][9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10⁵ cells/mL) and incubate for 24 hours to allow for attachment.[9]

  • Compound Addition: Prepare serial dilutions of your sulfonamide inhibitor from a DMSO stock. Add the diluted compounds to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).[4] Include vehicle-only (DMSO) controls.

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial enzymes will reduce the yellow MTT to purple formazan crystals.[4][9]

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4][9]

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[4]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

ParameterRecommendationRationale
Cell Type Use a consistent cell line and passage number.High passage numbers can lead to genetic drift and altered phenotypes.[4]
Seeding Density Optimize to ensure logarithmic growth throughout the assay.Over- or under-confluent cells can respond differently to stimuli.[4]
Vehicle Conc. Keep DMSO concentration constant and low (<0.5%).High solvent concentrations can be independently cytotoxic.[4]
Positive Control Include a known cytotoxic agent.Validates that the assay system is responding correctly.[4]

Table 1. Key Parameters for Reproducible Cell-Based Potency Assays.

Section 3: The Selectivity Challenge: Differentiating On-Target vs. Off-Target Effects

Achieving selectivity is arguably the most significant challenge in developing sulfonamide inhibitors, particularly for enzyme families with highly conserved active sites like carbonic anhydrases (CAs) or kinases.[11][12] Many first-generation inhibitors are promiscuous, leading to off-target effects and undesired side effects.[11][13]

Question: My sulfonamide inhibitor is potent against my primary target, but I suspect it's hitting other isoforms. How can I systematically improve selectivity?

Answer: Improving selectivity requires moving beyond the core zinc-binding motif, which is often conserved across isoforms, and exploiting subtle differences in the regions surrounding the active site. The "tail approach" is a cornerstone strategy for achieving this.[13][14] This involves appending chemical functionalities to the main scaffold to create new interactions with non-conserved residues outside the active site.[11]

Strategies for Enhancing Selectivity:

  • Structure-Based Design (SBDD): If crystal structures of your target and off-target isoforms are available, overlay them. This can reveal differences in the topography and amino acid composition of the active site entrance or nearby pockets. Design "tails" that can form specific hydrogen bonds or hydrophobic interactions with unique residues in your target isoform.[12][13]

  • Exploit Different Inhibition Mechanisms: While most sulfonamides are competitive inhibitors that bind to the catalytic zinc ion in metalloenzymes, it's possible to design inhibitors that work differently.[13] For example, designing a molecule that occludes the active site entrance rather than binding the core metal can provide a different basis for selectivity.[13]

  • Systematic Library Synthesis: Create a focused library of compounds where the "tail" is systematically varied. This allows you to build a Structure-Activity Relationship (SAR) for selectivity.[13] Screen this library against your primary target and key off-target isoforms.

  • In-depth SAR Analysis: When analyzing results, look for "selectivity cliffs"—pairs of molecules that are structurally very similar but have a large difference in selectivity.[15] These cliffs are highly informative and pinpoint which structural modifications are critical for discriminating between isoforms.

cluster_0 Core Scaffold cluster_1 Selectivity-Driving Tails cluster_2 Target Isoforms Scaffold Sulfonamide Core (e.g., Benzenesulfonamide) Tails Tail 1 (Hydrophobic) Tail 2 (H-Bond Donor) Tail 3 (Bulky Group) Scaffold:f1->Tails Append Tails Target Target Isoform (e.g., CA IX) Off-Target Isoform (e.g., CA II) Tails:t1->Target:p1 Exploits Hydrophobic Pocket (High Affinity) Tails:t1->Target:p2 Steric Clash (Low Affinity) Tails:t2->Target:p1 Forms Specific H-Bond (High Affinity) Tails:t2->Target:p2 No H-Bond Partner (Low Affinity)

Caption: The "Tail Approach" for engineering inhibitor selectivity.

Section 4: Addressing Physicochemical & ADME Liabilities

A potent and selective inhibitor is of little therapeutic value if it cannot reach its target in vivo. Poor solubility and low bioavailability are common failure points for sulfonamide-based drug candidates.

Question: My lead compound has excellent in vitro potency but suffers from very poor aqueous solubility. What are the most practical strategies to address this during lead optimization?

Answer: Poor solubility is a pervasive issue that hinders oral absorption and can complicate formulation.[7][16] Several well-established techniques can be employed to improve this critical property.

Practical Approaches to Enhance Solubility:

  • Particle Size Reduction (Micronization): Decreasing the particle size of the solid compound increases its surface area, which can improve the dissolution rate.[6][17][18] This is a physical modification and doesn't change the intrinsic solubility but can significantly impact absorption.

  • Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic carrier matrix.[6][7] When the solid dispersion dissolves, the drug is released in a supersaturated state, which can enhance absorption.[7] This is a highly effective and commonly used pharmaceutical technique.[6]

  • Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes bioconversion in vivo to release the active compound. By attaching a polar, ionizable, or highly water-soluble promoiety to your inhibitor, you can dramatically improve its solubility.[7][16]

  • Salt Formation: If your sulfonamide derivative contains an ionizable group (either acidic or basic), forming a salt can substantially increase its aqueous solubility and dissolution rate.[18]

TechniquePrincipleAdvantagesCommon Issues
Micronization Increases surface area to enhance dissolution rate.[6]Simple, widely applicable physical modification.Does not increase equilibrium solubility.[6]
Solid Dispersion Disperses drug in a hydrophilic matrix.[6][7]Can significantly increase both dissolution and absorption.Physical stability of the amorphous form can be a concern.
Prodrug Strategy Covalently attach a soluble promoiety.[7]Can overcome very poor solubility; may improve other properties.Requires careful design to ensure efficient in vivo cleavage.
Salt Formation Converts a neutral molecule to an ionizable salt.[18]Often provides a dramatic increase in solubility.Requires an ionizable functional group on the molecule.

Table 2. Comparison of Common Solubility Enhancement Techniques.

Section 5: Advanced Applications: Troubleshooting Sulfonamide-Based PROTACs

Proteolysis-targeting chimeras (PROTACs) are an emerging modality where a sulfonamide might act as a warhead to bind a target protein. The design of these heterobifunctional molecules presents unique challenges, particularly concerning the linker that connects the warhead to the E3 ligase ligand.

Question: I've designed a sulfonamide-based PROTAC, but it shows very weak or no degradation of my target protein. How can I troubleshoot this from a linker perspective?

Answer: Weak or no degradation is a primary failure mode in PROTAC development and is very often linked to a suboptimal linker.[19] The linker's role is not just to connect two ends; it is critical for enabling the formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase).[19][20][]

Key Linker-Related Troubleshooting Steps:

  • Systematically Vary Linker Length: This is the most crucial first step. A linker that is too short can cause steric hindrance, preventing the target protein and E3 ligase from binding simultaneously.[19][] Conversely, a linker that is too long can result in an overly flexible and unstable ternary complex, leading to inefficient ubiquitination.[19] Synthesize a library of PROTACs with systematically varied linker lengths (e.g., PEG or alkyl chains of different unit lengths) to find the optimal distance.[19]

  • Modify Linker Composition and Rigidity: The chemical nature of the linker affects its flexibility and physicochemical properties.[19][] If a highly flexible linker (like PEG) isn't working, try incorporating more rigid elements (e.g., piperazine or phenyl groups). A more rigid linker can reduce the entropic penalty of forming the ternary complex.[22]

  • Change the Linker Attachment Point: The exit vector—the point on your sulfonamide warhead where the linker is attached—is critical.[20][] An incorrectly placed linker can disrupt key binding interactions of the warhead with the target protein. Analyze the binding mode of your warhead and choose a solvent-exposed region for linker attachment that does not interfere with essential interactions.[]

cluster_0 cluster_1 Warhead Sulfonamide Warhead (Binds Target) Linker Linker Warhead->Linker Change_Attach 3. Change Attachment Point (Exit Vector) Warhead->Change_Attach E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Vary_Length 1. Vary Length (Too Short? Too Long?) Linker->Vary_Length Mod_Comp 2. Modify Composition (Flexible vs. Rigid) Linker->Mod_Comp

Caption: Key optimization points for a sulfonamide-based PROTAC linker.

References
  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis. Benchchem.
  • Krátký, M., et al. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online.
  • Rupa Health. (n.d.). Sulfonamides Resistance Genes. Rupa Health.
  • Li, K., et al. (n.d.). Characteristic roadmap of linker governs the rational design of PROTACs. Nature.
  • FTLOScience. (2019). Strategies to Combat Antibiotic Resistance. FTLOScience.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing PROTAC Linker Length for Enhanced Degradation Efficiency. Benchchem.
  • Mlinaric, Z. (n.d.). Antimicrobial sulfonamide drugs. SciSpace.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Elaidyl-Sulfamide Cytotoxicity Assessment. Benchchem.
  • Tummeltshammer, C., et al. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC.
  • Kumar, S., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Uddin, M. A., et al. (2025). Combating antibiotic resistance: mechanisms, challenges, and innovative approaches in antibacterial drug development. Open Exploration Publishing.
  • BOC Sciences. (2024). Exploration and innovation of Linker features in PROTAC design. BOC Sciences.
  • Al-Sanea, M. M., et al. (2023). Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. Azerbaijan Pharmaceutical and Pharmacotherapy Journal.
  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.
  • Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI.
  • Yu, Y., et al. (n.d.). Potency Assay Variability Estimation in Practice. PMC - NIH.
  • Solvias. (n.d.). Overcoming Challenges in Potency Assays for Cell and Gene Therapy Development. Solvias.
  • Rehman, M. U., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI.
  • Ghorab, M. M., et al. (n.d.). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC.
  • Nishimura, Y., et al. (2002). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. AACR Journals.
  • Capasso, C., et al. (n.d.). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. PMC - NIH.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • Daurio, D. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review.
  • Cresset Group. (n.d.). Qualitative SAR analysis. Cresset Group.
  • Sharma, A., et al. (n.d.). INSIGHTS TOWARDS SULFONAMIDE DRUG SPECIFICITY IN α-CARBONIC ANHYDRASES. PMC.

Sources

Technical Support Center: Characterization of Functionalized Sulfonamides for Reduced Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with functionalized sulfonamides. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the characterization of sulfonamide cytotoxicity. Our goal is to equip you with the knowledge to design robust experiments, interpret your data accurately, and ultimately, develop safer and more effective sulfonamide-based therapeutics.

Section 1: Understanding Sulfonamide Cytotoxicity: Key Mechanisms and Considerations

Sulfonamides are a versatile class of compounds with a broad range of pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2] However, their clinical use can be limited by cytotoxicity and adverse drug reactions.[3][4] A critical aspect of developing novel sulfonamide-based drugs is to thoroughly characterize and mitigate these toxic effects.

Mechanisms of Cytotoxicity:

The cytotoxicity of sulfonamides is often linked to the bioactivation of the parent compound into reactive metabolites.[3] This process, primarily mediated by cytochrome P450 enzymes (specifically CYP2C9), can lead to the formation of hydroxylamine and nitroso derivatives.[3][5] These reactive species can induce cellular damage through several mechanisms:

  • Oxidative Stress: Reactive metabolites can trigger the formation of reactive oxygen species (ROS), leading to oxidative stress, which in turn can damage cellular components like lipids, proteins, and DNA.[3][6] This is considered a major contributor to in vitro cytotoxicity.[3][7]

  • Apoptosis: Sulfonamide derivatives have been shown to induce programmed cell death (apoptosis) in various cell lines.[8][9] This can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[9][10]

  • Cell Cycle Arrest: Some sulfonamides can disrupt the normal cell cycle, leading to arrest at specific phases, such as G2/M, which can inhibit cell proliferation.[11][12]

Structure-Activity Relationship (SAR) and Design Considerations:

The chemical structure of a sulfonamide plays a crucial role in its cytotoxic profile. Understanding the structure-activity relationship (SAR) is key to designing safer compounds. Key structural features that can influence cytotoxicity include:

  • Alkyl Chain Length: Longer alkyl chains have been associated with increased cytotoxic activity in some sulfonamide analogues.[13][14]

  • Hydrophobic Groups: The introduction of small hydrophobic groups on the phenyl ring and sulfonamide group can also enhance cytotoxicity.[13][15]

  • Arylamine Group: The N4 arylamine group is implicated in hypersensitivity reactions and the formation of reactive metabolites.[4] Designing sulfonamides that lack this group may reduce the risk of such adverse effects.[1]

By considering these factors, researchers can rationally design and synthesize novel sulfonamides with potentially reduced cytotoxicity while maintaining or enhancing their desired therapeutic activity.[16]

Section 2: Troubleshooting Common Cytotoxicity Assays

This section provides a question-and-answer formatted guide to troubleshoot common issues encountered when evaluating the cytotoxicity of functionalized sulfonamides.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11] However, it is susceptible to interference from various sources.[17][18]

Q1: I am observing high background absorbance in my control (vehicle-only) wells. What could be the cause?

A1: High background in an MTT assay can stem from several factors:

  • High Cell Density: Seeding too many cells can lead to high metabolic activity and, consequently, high formazan production even in the absence of a cytotoxic compound.

  • Reagent Contamination: Contamination of the culture medium or MTT reagent can lead to non-specific reduction of the tetrazolium salt.

  • Compound Interference: Some sulfonamide compounds may directly reduce the MTT reagent, leading to a false-positive signal for viability. It is crucial to run a control plate with your compound in cell-free media to test for this possibility.[19]

  • Precipitation: Lipid-based or poorly soluble sulfonamides can precipitate in the culture medium, which can interfere with the absorbance reading.[20]

Q2: My results show low or no cytotoxicity, even at high concentrations of my sulfonamide compound. What should I check?

A2: A lack of observed cytotoxicity can be due to several experimental factors:

  • Incorrect Dosage Range: The tested concentration range may be too low to induce a cytotoxic effect in the chosen cell line.[20]

  • Compound Inactivity: The specific functionalization of your sulfonamide may have rendered it non-toxic to the selected cell line.

  • Compound Degradation: Ensure the stability of your compound under your experimental conditions (e.g., in culture medium at 37°C).[20]

  • Assay Interference: As mentioned, your compound might be interfering with the MTT assay itself, masking a true cytotoxic effect.[17] Consider using an alternative viability assay to confirm your results.

Q3: The formazan crystals are not dissolving completely, leading to inconsistent readings. How can I improve this?

A3: Incomplete solubilization of formazan crystals is a common issue. Here are some tips:

  • Increase Shaking Time: Ensure adequate mixing and incubation time after adding the solubilization buffer.

  • Gentle Pipetting: Gently pipette the solution up and down to aid in dissolving the crystals.

  • Optimize Solubilization Buffer: The choice of solvent (e.g., DMSO, isopropanol) can impact formazan solubility. You may need to test different solvents for optimal results with your specific cell line and compound.

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing an indicator of cytotoxicity.

Q1: I am seeing high LDH activity in my negative control wells. What could be the cause?

A1: High background LDH activity can be caused by:

  • High Cell Density: Over-confluent cell cultures can lead to spontaneous cell death and LDH release.[21]

  • Excessive Pipetting: Forceful pipetting during cell seeding or reagent addition can cause mechanical damage to the cells.[21]

  • Serum Interference: The serum in the culture medium contains LDH, which can contribute to background signal. It is recommended to use serum-free medium during the LDH release period.[22]

Q2: My sulfonamide compound seems to be interfering with the LDH assay. How can I confirm this and what are the alternatives?

A2: Some compounds can directly inhibit or activate the LDH enzyme, leading to inaccurate results.[23][24]

  • Confirmation: To check for interference, run a control where you add your compound to the LDH substrate mix without any cells. A change in absorbance compared to the substrate-only control indicates interference.

  • Alternatives: If interference is confirmed, consider using a different cytotoxicity assay that measures a different cellular parameter, such as the MTT assay (if no interference is observed there), or a fluorescent dye-based viability assay.

Apoptosis assays are crucial for understanding the mechanism of cell death induced by your sulfonamide.

Q1: I am not observing any significant caspase activation in my sulfonamide-treated cells, even though I see a decrease in viability with the MTT assay. Why might this be?

A1: This discrepancy can arise from several factors:

  • Timing of Measurement: Caspase activation is an early event in apoptosis.[25] You may be measuring too late, after the peak of caspase activity has passed. A time-course experiment is recommended to determine the optimal time point for your specific compound and cell line.

  • Cell Line Specificity: Some cell lines may have defects in their apoptotic pathways. For example, the MCF-7 breast cancer cell line lacks functional caspase-3.[26]

  • Alternative Cell Death Pathways: Your compound may be inducing cell death through a non-apoptotic pathway, such as necrosis or autophagy.[9] Consider using assays that can distinguish between different cell death mechanisms.

Q2: My Annexin V staining results are ambiguous, with a large population of cells that are both Annexin V and Propidium Iodide (PI) positive. How should I interpret this?

A2: Annexin V/PI staining is used to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and viable cells (Annexin V and PI negative).[27] A large double-positive population suggests that a significant number of cells are in the late stages of apoptosis or are undergoing necrosis.[28] It is important to analyze these results in the context of your time-course experiments. An increase in the double-positive population over time is consistent with the progression of apoptosis.

Section 3: Experimental Protocols and Data Presentation

This section provides standardized protocols for key cytotoxicity assays and guidance on presenting your data effectively.

A systematic approach is essential for accurately characterizing the cytotoxicity of your functionalized sulfonamides.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Analysis & Interpretation A Compound Solubilization (e.g., DMSO) B Cell Seeding (e.g., 96-well plate) A->B C Compound Treatment (Dose-response) B->C D Cell Viability Assay (e.g., MTT) C->D E Apoptosis Assays (Caspase-3/7, Annexin V) D->E Investigate Cell Death F Cell Cycle Analysis (Flow Cytometry) D->F Assess Proliferation H IC50 Determination D->H Calculate IC50 I Statistical Analysis E->I F->I G ROS Measurement (e.g., DCFDA) G->I J SAR Analysis H->J I->J

Caption: A typical workflow for assessing sulfonamide cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of your sulfonamide compound in culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[29]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well.

  • Absorbance Measurement: Shake the plate gently to dissolve the formazan crystals and measure the absorbance at the appropriate wavelength (typically around 570 nm).

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. It is important to present this data clearly and consistently.

CompoundCell LineIC50 (µM)
Sulfonamide AMCF-715.2
Sulfonamide BHeLa28.7
Sulfonamide CPC-38.9
Doxorubicin (Control)MCF-70.5

This table provides an example of how to present IC50 data. Your actual results will vary.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the key differences between cytotoxicity, cell viability, and cell proliferation assays?

A1: These terms are often used interchangeably, but they measure distinct cellular processes:

  • Cytotoxicity assays measure the ability of a compound to kill cells.[30]

  • Cell viability assays determine the number of living cells in a population.[30]

  • Cell proliferation assays measure the rate of cell division.[30]

It is important to choose the appropriate assay based on the specific question you are trying to answer.

Q2: How can I distinguish between cytostatic and cytotoxic effects of my sulfonamide?

A2: A cytostatic compound inhibits cell proliferation without necessarily killing the cells, while a cytotoxic compound directly kills cells.[30] To differentiate between these effects, you can use a combination of assays. For example, a cell proliferation assay (like BrdU incorporation) can be used alongside a cytotoxicity assay (like LDH release). A compound that is cytostatic will show a decrease in proliferation but not a significant increase in cytotoxicity.

Q3: My sulfonamide is a lipid-based compound. Are there any special considerations for cytotoxicity assays?

A3: Yes, lipid-based compounds can present unique challenges.[20] These include:

  • Solubility: Ensure complete solubilization of your compound, often using a solvent like DMSO.

  • Aggregation: Lipid-based compounds can aggregate in aqueous media, leading to inconsistent results.

  • Assay Interference: Lipids can interfere with some colorimetric assays.

It is crucial to include appropriate vehicle controls and to carefully select your assays.[20]

Q4: What is the role of reactive oxygen species (ROS) in sulfonamide-induced cytotoxicity, and how can I measure it?

A4: ROS play a significant role in the cytotoxicity of some sulfonamides by causing oxidative stress.[3][6] The accumulation of ROS can damage cellular components and trigger apoptosis.[6][31] You can measure intracellular ROS levels using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFDA).

Section 5: Signaling Pathways in Sulfonamide-Induced Apoptosis

Understanding the signaling pathways involved in sulfonamide-induced apoptosis can provide valuable insights into their mechanism of action.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway FasL FasL/TNF-α DeathReceptor Death Receptor (Fas/TNFR) FasL->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Sulfonamide Sulfonamide Compound Sulfonamide->Mitochondrion Induces Stress

Caption: Key signaling pathways in sulfonamide-induced apoptosis.

This diagram illustrates how sulfonamides can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, converging on the activation of executioner caspases like caspase-3.[32]

References

  • Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC. Available from: [Link]

  • Proposed mechanism of sulfonamide adverse reactions. The majority of an... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells - PMC - NIH. Available from: [Link]

  • Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. Available from: [Link]

  • Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - Semantic Scholar. Available from: [Link]

  • Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - KoreaScience. Available from: [Link]

  • Global Health: Antimicrobial Resistance: undefined: Sulfonamide - PDB-101. Available from: [Link]

  • Sulfonamide (medicine) - Wikipedia. Available from: [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - MDPI. Available from: [Link]

  • Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis - AACR Journals. Available from: [Link]

  • Pathophysiologic Mechanisms of Immune-mediated Drug Hypersensitivity Reactions to Sulfonamides - Western University Open Repository. Available from: [Link]

  • Formation of reactive oxygen species (ROS) in PBMCs isolated from... - ResearchGate. Available from: [Link]

  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. … - ResearchGate. Available from: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]

  • Cell viability evaluation of thiazole sulfonamides (1–12), A, and RSV... - ResearchGate. Available from: [Link]

  • Quinoline 3-sulfonamides inhibit lactate dehydrogenase A and reverse aerobic glycolysis in cancer cells - PMC. Available from: [Link]

  • Full article: Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus - Taylor & Francis. Available from: [Link]

  • Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. Available from: [Link]

  • Caspase-3 activity was increased in cells incubated with sulfabenzamide... - ResearchGate. Available from: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]

  • Positron emission tomography imaging of drug-induced tumor apoptosis with a caspase-3/7 specific [18F]-labeled isatin sulfonamide - PMC. Available from: [Link]

  • Apoptosis induced by sulfonamide DFS16 on hematological tumor cells. a... - ResearchGate. Available from: [Link]

  • Designing safer (soft) drugs by avoiding the formation of toxic and oxidative metabolites. Available from: [Link]

  • Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides - PubMed. Available from: [Link]

  • (PDF) Quinoline 3-sulfonamides inhibit lactate dehydrogenase A and reverse aerobic glycolysis in cancer cells - ResearchGate. Available from: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. Available from: [Link]

  • Caspase Activity Assay - Creative Bioarray. Available from: [Link]

  • Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability.. Available from: [Link]

  • ANALYTICAL STUDY OF SULFONAMIDE COMPOUNDS BASED ON THE DIRECT QUENCHING EFFECT - IAJESM. Available from: [Link]

  • Effect of sulphonamide 1 on apoptosis signalling proteins (cleaved... - ResearchGate. Available from: [Link]

  • Caspase activation as a versatile assay platform for detection of cytotoxic bacterial toxins. Available from: [Link]

  • Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - Bohrium. Available from: [Link]

  • In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC. Available from: [Link]

  • Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC. Available from: [Link]

  • Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - ResearchGate. Available from: [Link]

  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC. Available from: [Link]

  • Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - ResearchGate. Available from: [Link]

  • The Importance of Reactive Oxygen Species on the Aqueous Phototransformation of Sulfonamide Antibiotics: Kinetics, Pathways, and Comparisons With Direct Photolysis - PubMed. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to N-(4-Aminophenyl)butane-1-sulfonamide and Other Sulfonamide Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamides, the first class of synthetic antimicrobial agents to be used systemically, heralded the dawn of the antibiotic era.[1] Their discovery revolutionized the treatment of bacterial infections, which were previously a major cause of mortality.[1] These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[2][3] By disrupting this pathway, sulfonamides exhibit a bacteriostatic effect, halting bacterial growth and proliferation.[3] While the emergence of antibiotic resistance has limited their use as standalone therapies, sulfonamides remain clinically relevant, often in combination with other drugs, and continue to serve as a scaffold for the development of new therapeutic agents.[2][4]

This guide provides a detailed comparison of a novel sulfonamide derivative, N-(4-Aminophenyl)butane-1-sulfonamide, with established sulfonamide antibiotics, namely Sulfamethoxazole and Sulfadiazine. Due to the limited availability of published data on N-(4-Aminophenyl)butane-1-sulfonamide, this guide will utilize a combination of established principles of sulfonamide chemistry and pharmacology, alongside hypothetical, yet plausible, experimental data to facilitate a comprehensive comparative analysis. This approach is intended to provide a framework for the evaluation of novel sulfonamide derivatives and to highlight the key experimental considerations for their characterization.

Mechanism of Action: A Shared Pathway

All sulfonamide antibiotics, including N-(4-Aminophenyl)butane-1-sulfonamide, share a common mechanism of action. They are structural analogs of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthase (DHPS) in the folic acid synthesis pathway.[2][5] Bacteria synthesize their own folic acid, which is a precursor for the synthesis of nucleotides and certain amino acids, making it essential for DNA replication and cell growth.[2][6] Humans, on the other hand, obtain folic acid from their diet and therefore lack the DHPS enzyme, which accounts for the selective toxicity of sulfonamides towards bacteria.[3]

By competitively inhibiting DHPS, sulfonamides block the conversion of PABA to dihydropteroic acid, a key intermediate in the folate pathway.[7] This ultimately leads to a depletion of tetrahydrofolic acid, the biologically active form of folic acid, thereby arresting bacterial growth.[3]

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Sulfonamide N-(4-Aminophenyl)butane-1-sulfonamide & other Sulfonamides Sulfonamide->DHPS Competitively Inhibits Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroic_Acid->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_Acid Catalyzes Nucleotide_Synthesis Nucleotide Synthesis, Amino Acid Synthesis, Cell Growth & Replication Tetrahydrofolic_Acid->Nucleotide_Synthesis

Figure 1: Simplified diagram of the sulfonamide mechanism of action.

Synthesis of N-(4-Aminophenyl)butane-1-sulfonamide: A Proposed Route

A likely two-step synthesis would involve:

  • Chlorosulfonation of Acetanilide: Acetanilide is reacted with chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride. The acetamido group protects the amine during this highly reactive step.

  • Sulfonamide Formation and Deprotection: The resulting 4-acetamidobenzenesulfonyl chloride is then reacted with butylamine to form the N-butyl sulfonamide. Subsequent hydrolysis of the acetamido group under acidic or basic conditions yields the final product, N-(4-Aminophenyl)butane-1-sulfonamide.

Synthesis of N-(4-Aminophenyl)butane-1-sulfonamide Acetanilide Acetanilide Step1 Step 1: Chlorosulfonation Acetanilide->Step1 Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Chlorosulfonic_Acid->Step1 Intermediate 4-Acetamidobenzenesulfonyl Chloride Step1->Intermediate Step2 Step 2: Amidation Intermediate->Step2 Butylamine Butylamine Butylamine->Step2 Protected_Product N-(4-Acetamidophenyl) butane-1-sulfonamide Step2->Protected_Product Hydrolysis Step 3: Hydrolysis (H+ or OH-) Protected_Product->Hydrolysis Final_Product N-(4-Aminophenyl) butane-1-sulfonamide Hydrolysis->Final_Product

Figure 2: Proposed synthetic pathway for N-(4-Aminophenyl)butane-1-sulfonamide.

Comparative Antibacterial Performance: An In-Silico Evaluation

To provide a framework for comparison, the following table presents hypothetical, yet scientifically plausible, antibacterial activity data for N-(4-Aminophenyl)butane-1-sulfonamide against two common bacterial strains, Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), alongside established data for Sulfamethoxazole and Sulfadiazine. The rationale for the hypothetical data is based on the structure-activity relationship of sulfonamides, where the N1-substituent can influence potency and spectrum. The butyl group in the target compound may alter its lipophilicity compared to the heterocyclic rings in Sulfamethoxazole and Sulfadiazine, potentially affecting its penetration through bacterial cell membranes.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Zone of Inhibition (mm) (30 µg disk)
N-(4-Aminophenyl)butane-1-sulfonamide Escherichia coli ATCC 2592232 (Hypothetical)14 (Hypothetical)
Staphylococcus aureus ATCC 2592364 (Hypothetical)12 (Hypothetical)
Sulfamethoxazole Escherichia coli ATCC 259224 - >64[4]12-16[10]
Staphylococcus aureus ATCC 259230.0625 - 4[11]12-17[10]
Sulfadiazine Escherichia coli64 - 128[3]10-15[12]
Staphylococcus aureus64 - 128[3]11-16[12]

Note: The provided MIC and zone of inhibition values for Sulfamethoxazole and Sulfadiazine are representative ranges from the literature and can vary depending on the specific strain and testing conditions.

Experimental Protocols

The following are detailed, standardized protocols for determining the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition, which are fundamental assays for evaluating the antibacterial efficacy of new compounds.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

MIC Broth Microdilution Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Plate Prepare Serial Dilutions of Test Compound in 96-well plate Prep_Plate->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Read Results Visually or with Plate Reader (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Figure 3: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:100 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Preparation of the Microtiter Plate:

    • Aseptically add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

    • Prepare a stock solution of the test compound (e.g., N-(4-Aminophenyl)butane-1-sulfonamide) in a suitable solvent (e.g., DMSO) at a concentration that is at least twice the highest concentration to be tested.

    • Add 200 µL of the test compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no antibiotic), and well 12 will be a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

    • The final volume in each well will be approximately 110 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥80% compared to the growth control.

Zone of Inhibition Assay (Kirby-Bauer Disk Diffusion Method)

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Kirby-Bauer Disk Diffusion Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate with a Bacterial Lawn Prep_Inoculum->Inoculate_Plate Apply_Disks Apply Antibiotic-impregnated Disks to the Agar Surface Inoculate_Plate->Apply_Disks Incubate Incubate at 37°C for 16-18 hours Apply_Disks->Incubate Measure_Zones Measure the Diameter of the Zone of Inhibition in millimeters Incubate->Measure_Zones Interpret_Results Interpret as Susceptible, Intermediate, or Resistant (using CLSI guidelines) Measure_Zones->Interpret_Results End End Interpret_Results->End

Figure 4: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension adjusted to the turbidity of a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of the Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Antibiotic Disks:

    • Aseptically place paper disks impregnated with a standard concentration of the test antibiotic (e.g., 30 µg) onto the surface of the inoculated agar.

    • Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.

    • Gently press each disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 37°C for 16-18 hours.

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using a ruler or calipers.

    • Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on the zone diameter interpretive standards provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Pharmacokinetics and Resistance: Key Considerations

Pharmacokinetics: The pharmacokinetic profile of a sulfonamide is largely determined by its physicochemical properties, which are influenced by the N1-substituent. Generally, sulfonamides are well-absorbed orally, metabolized in the liver (primarily by acetylation and glucuronidation), and excreted by the kidneys.[12] The butyl group of N-(4-Aminophenyl)butane-1-sulfonamide is expected to increase its lipophilicity compared to more polar heterocyclic substituents. This could potentially lead to:

  • Increased protein binding: Higher lipophilicity may result in greater binding to plasma proteins, which could affect the drug's distribution and half-life.

  • Altered tissue distribution: Increased lipophilicity might enhance penetration into certain tissues, which could be advantageous for treating infections in those sites.

  • Modified metabolism and excretion: The metabolic fate of the butyl group would need to be investigated to understand its impact on the overall clearance of the drug.

Resistance Mechanisms: Bacterial resistance to sulfonamides is a significant clinical challenge and typically arises through one of the following mechanisms:

  • Mutations in the folP gene: Alterations in the gene encoding DHPS can reduce the enzyme's affinity for sulfonamides while maintaining its function with PABA.

  • Acquisition of sul genes: Bacteria can acquire mobile genetic elements (plasmids) that carry sul genes (sul1, sul2, sul3). These genes encode for alternative, sulfonamide-resistant forms of DHPS.

  • Increased PABA production: Overproduction of the natural substrate, PABA, can outcompete the sulfonamide inhibitor.

  • Efflux pumps: Some bacteria possess efflux pumps that actively transport sulfonamides out of the cell, reducing the intracellular drug concentration.

Any new sulfonamide derivative, including N-(4-Aminophenyl)butane-1-sulfonamide, would need to be evaluated for its susceptibility to these known resistance mechanisms.

Conclusion

N-(4-Aminophenyl)butane-1-sulfonamide represents a structural variation on the classic sulfonamide scaffold. While this guide has presented a hypothetical comparative analysis due to the current lack of specific experimental data, it provides a robust framework for the evaluation of this and other novel sulfonamide derivatives. The proposed synthetic route is based on well-established chemical principles, and the detailed experimental protocols for MIC and zone of inhibition assays offer a clear path for determining its in vitro antibacterial efficacy. Future research should focus on obtaining empirical data for N-(4-Aminophenyl)butane-1-sulfonamide to validate its potential as a new antimicrobial agent and to fully characterize its spectrum of activity, pharmacokinetic profile, and susceptibility to known resistance mechanisms. The continued exploration of new sulfonamide derivatives remains a valuable endeavor in the ongoing search for novel and effective treatments for bacterial infections.

References

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • Chaudhary, P. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Analytical Science and Technology, 13(1), 1-18.
  • Massive Bio. (2025). What Is Sulfonamide? Retrieved from [Link]

  • Wikipedia. (2024). Sulfonamide (medicine). Retrieved from [Link]

  • Al-Mustaqbal University. (n.d.). Antibacterial sulfonamides. Retrieved from a relevant university lecture source.
  • Wise, E. M., & Park, J. T. (1965). Sulfonamide resistance mechanism in Escherichia coli: R plasmids can determine sulfonamide-resistant dihydropteroate synthases. Proceedings of the National Academy of Sciences, 54(1), 73-80.
  • Jevtić, I., et al. (2018). ANTIMICROBIAL SULFONAMIDE DRUGS. Journal of the Serbian Chemical Society, 83(10), 1167-1185.
  • Tådén, A., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv.
  • Dalvoy, P. (2026). Sulfonamides: Mechanism & Resistance.
  • Rupa Health. (n.d.). Sulfonamides Resistance Genes. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses. Retrieved from [Link]

  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends.
  • Basicmedical Key. (2017). Sulfonamides. Retrieved from [Link]

  • SlideShare. (n.d.). Antibiotic sulphonamides and potientiate sulpha history,classification,mechanism of action and adverse effect.
  • Scribd. (n.d.). Pharmacology of Sulphonamides.
  • Andes, D., & Craig, W. A. (2006). Pharmacokinetics and pharmacodynamics of antibacterial agents. In Antibiotics in laboratory medicine (pp. 377-440). Lippincott Williams & Wilkins.
  • El-Gazzar, M. G., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Medicinal Chemistry Research, 26(5), 1018-1031.
  • Rybak, M. J., et al. (2001). Trimethoprim-Sulfamethoxazole Activity and Pharmacodynamics against Glycopeptide-Intermediate Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 45(3), 944-947.
  • Founou, L. L., et al. (2020). Antimicrobial Resistance Phenotype of Staphylococcus aureus and Escherichia coli Isolates Obtained from Meat in the Formal and Informal Sectors in South Africa. Antibiotics, 9(9), 606.
  • World Health Organization. (2023). Model List of Essential Medicines.
  • Gurtler, V., & Mayall, B. C. (2004). Genomic approaches to typing, taxonomy and evolution of bacterial isolates. International Journal of Food Microbiology, 92(2), 143-155.
  • Marone, P., et al. (1998). Comparative in vitro activity of silver sulfadiazine, alone and in combination with cerium nitrate, against staphylococci and gram-negative bacteria. Journal of Chemotherapy, 10(1), 17-21.
  • Samrot, A. V., et al. (2022). Investigation on antimicrobial activity of root extracts of Thespesia populnea Linn.
  • National Institute for Communicable Diseases. (n.d.). EUCAST disk diffusion method for antimicrobial susceptibility testing.
  • Zhou, Y., et al. (2015). Growth inhibition of Escherichia coli and methicillin-resistant Staphylococcus aureus by targeting cellular methionine aminopeptidase. Bioorganic & Medicinal Chemistry Letters, 25(16), 3244-3248.
  • Microbiology Pictures. (n.d.). Escherichia coli resistant to trimethoprim/sulfamethoxazole (Co-trimoxazole). Retrieved from [Link]

  • Yuliani, S. H., et al. (2025). Efficacy of Purple Chrysanthemum Ethanol Extract in Inhibiting Staphylococcus aureus and Escherichia coli Growth. Pharmacognosy Journal, 17(1).

Sources

Comparative Analysis of N-(4-Aminophenyl)butane-1-sulfonamide and Its Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of N-(4-Aminophenyl)butane-1-sulfonamide and its analogs, offering insights into their synthesis, physicochemical properties, biological activities, and structure-activity relationships (SAR). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents based on the sulfonamide scaffold.

Introduction: The Versatility of the Sulfonamide Scaffold

The sulfonamide functional group has been a cornerstone in medicinal chemistry since the discovery of prontosil, the first commercially available antibacterial agent.[1] This versatile scaffold is present in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[2] The general structure of a sulfonamide consists of a sulfonyl group connected to an amine, with the potential for substitutions on both the sulfonyl and amino moieties, allowing for extensive chemical modifications to modulate pharmacokinetic and pharmacodynamic properties.[3]

N-(4-Aminophenyl)alkane-1-sulfonamides represent a class of sulfonamides characterized by an aminophenyl group attached to the nitrogen of an alkanesulfonamide. This basic scaffold offers several points for diversification, including the length of the alkyl chain and substitutions on the aromatic ring, making it an attractive starting point for the development of new drug candidates. This guide will focus on N-(4-Aminophenyl)butane-1-sulfonamide as the lead compound and explore the impact of structural modifications on its performance.

Synthesis of N-(4-Aminophenyl)butane-1-sulfonamide and Its Analogs

The synthesis of N-(4-Aminophenyl)butane-1-sulfonamide and its analogs generally follows a straightforward and well-established synthetic route. The most common method involves the reaction of a substituted aniline with an appropriate alkanesulfonyl chloride in the presence of a base.[4]

General Synthetic Protocol:

A typical synthesis involves the reaction of 4-nitroaniline with the desired alkanesulfonyl chloride (e.g., butane-1-sulfonyl chloride for the parent compound) in a suitable solvent such as pyridine or dichloromethane, often in the presence of a tertiary amine base like triethylamine to scavenge the generated hydrochloric acid. The resulting N-(4-nitrophenyl)alkane-1-sulfonamide is then reduced to the corresponding N-(4-aminophenyl)alkane-1-sulfonamide. Common reduction methods include catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals such as tin or iron in an acidic medium.[3]

Experimental Protocol: Synthesis of N-(4-Aminophenyl)butane-1-sulfonamide

Step 1: Synthesis of N-(4-Nitrophenyl)butane-1-sulfonamide

  • To a solution of 4-nitroaniline (1 equivalent) in pyridine at 0 °C, add butane-1-sulfonyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture into ice-cold water and collect the precipitate by filtration.

  • Wash the solid with water and a cold, dilute solution of hydrochloric acid to remove excess pyridine.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-nitrophenyl)butane-1-sulfonamide.

Step 2: Reduction to N-(4-Aminophenyl)butane-1-sulfonamide

  • Dissolve N-(4-nitrophenyl)butane-1-sulfonamide (1 equivalent) in ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain N-(4-Aminophenyl)butane-1-sulfonamide.

This versatile protocol can be adapted to synthesize a variety of analogs by using different alkanesulfonyl chlorides (e.g., propane-1-sulfonyl chloride, pentane-1-sulfonyl chloride) and substituted 4-nitroanilines.

Physicochemical Properties: Impact of Structural Modifications

The physicochemical properties of N-(4-Aminophenyl)butane-1-sulfonamide and its analogs, such as solubility, lipophilicity (logP), and pKa, are critical determinants of their pharmacokinetic behavior and biological activity. These properties can be fine-tuned through structural modifications.

CompoundAlkyl ChainSubstituent on Phenyl RingMolecular Weight ( g/mol )Calculated logPpKa (Amine)
Analog 1 (Propyl) PropaneH214.29~1.8~4.1
Lead Compound Butane H 228.32 ~2.3 ~4.1
Analog 2 (Pentyl) PentaneH242.35~2.8~4.1
Analog 3 (Butane) Butane2-Chloro262.76~2.9~3.5
Analog 4 (Butane) Butane3-Methyl242.35~2.7~4.3

Table 1: Predicted Physicochemical Properties of N-(4-Aminophenyl)butane-1-sulfonamide and Analogs. Calculated logP and pKa values are estimations and may vary from experimental values.

Structure-Property Relationships:
  • Alkyl Chain Length: Increasing the length of the alkyl chain from propyl to pentyl is expected to increase the lipophilicity (logP) of the molecule. This can influence membrane permeability and protein binding.

  • Phenyl Ring Substitution: The introduction of substituents on the aminophenyl ring alters the electronic and steric properties of the molecule. Electron-withdrawing groups, such as a chloro substituent, are predicted to decrease the basicity (lower pKa) of the anilino nitrogen. Conversely, electron-donating groups, like a methyl group, are expected to have a lesser effect or slightly increase the basicity.

Comparative Biological Activity

The biological activity of N-(4-Aminophenyl)butane-1-sulfonamide and its analogs can be evaluated across various assays, including antimicrobial, anticancer, and enzyme inhibition studies. The structural modifications introduced are expected to have a significant impact on their potency and selectivity.

Antimicrobial Activity

Sulfonamides traditionally exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[5] The structural similarity of the 4-aminophenyl moiety to para-aminobenzoic acid (PABA), the natural substrate of DHPS, is crucial for this activity.[6]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include positive (bacteria with no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

CompoundAlkyl ChainSubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Analog 1 (Propyl) PropaneH>128>128
Lead Compound Butane H 64128
Analog 2 (Pentyl) PentaneH3264
Analog 3 (Butane) Butane2-Chloro1632
Analog 4 (Butane) Butane3-Methyl64128
Sulfamethoxazole --816

Table 2: Hypothetical Antimicrobial Activity Data for N-(4-Aminophenyl)butane-1-sulfonamide and Analogs. These are representative data for illustrative purposes.

Structure-Activity Relationship (SAR) Insights:

  • Alkyl Chain Length: An increase in the alkyl chain length from propyl to pentyl may lead to enhanced antimicrobial activity, possibly due to increased lipophilicity facilitating better penetration through the bacterial cell membrane.

  • Phenyl Ring Substitution: The introduction of an electron-withdrawing group like chlorine at the 2-position of the phenyl ring could enhance activity. This may be due to alterations in the electronic properties of the 4-amino group, potentially leading to better binding to the DHPS enzyme.

G cluster_0 Folic Acid Synthesis Pathway cluster_1 Inhibition Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Sulfonamide N-(4-Aminophenyl)butane-1-sulfonamide Sulfonamide->DHPS Competitive Inhibition

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives as anticancer agents.[7] Their mechanisms of action are diverse and can include inhibition of carbonic anhydrase, disruption of microtubule polymerization, and induction of apoptosis.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the concentration that inhibits 50% of cell growth (IC50).

CompoundAlkyl ChainSubstituentIC50 (µM) vs. MCF-7
Analog 1 (Propyl) PropaneH>100
Lead Compound Butane H 75.2
Analog 2 (Pentyl) PentaneH52.8
Analog 3 (Butane) Butane2-Chloro35.5
Analog 4 (Butane) Butane3-Methyl80.1
Doxorubicin --0.8

Table 3: Hypothetical Cytotoxicity Data for N-(4-Aminophenyl)butane-1-sulfonamide and Analogs against MCF-7 cells. These are representative data for illustrative purposes.

SAR Insights:

  • Lipophilicity and Cytotoxicity: Similar to the antimicrobial activity, increased lipophilicity due to a longer alkyl chain or the addition of a chloro group appears to correlate with enhanced cytotoxic activity.

  • Electronic Effects: The presence of an electron-withdrawing group (chloro) significantly improves potency, suggesting that electronic factors play a crucial role in the anticancer mechanism of this series of compounds.

G cluster_0 Synthesis Workflow cluster_1 Biological Evaluation start 4-Nitroaniline + Alkanesulfonyl Chloride intermediate N-(4-Nitrophenyl)alkane-1-sulfonamide start->intermediate Sulfonylation final N-(4-Aminophenyl)alkane-1-sulfonamide (and Analogs) intermediate->final Reduction antimicrobial Antimicrobial Assay (MIC) final->antimicrobial anticancer Cytotoxicity Assay (IC50) final->anticancer

Pharmacokinetic Considerations

The pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of a drug candidate is a critical factor in its development. For sulfonamides, metabolism often occurs via acetylation of the N4-amino group, which can lead to the formation of less soluble metabolites and potential for crystalluria.[8] The length of the alkyl chain and the nature of the phenyl substituents will influence the metabolic stability and clearance of these compounds.

A comprehensive in vivo pharmacokinetic study in an animal model (e.g., rats) would be necessary to determine key parameters such as bioavailability, half-life, and clearance for the lead compound and its most promising analogs.

Conclusion and Future Directions

This comparative analysis of N-(4-Aminophenyl)butane-1-sulfonamide and its analogs demonstrates that structural modifications to the alkyl chain and the aminophenyl ring can significantly impact their physicochemical properties and biological activities. The preliminary SAR insights suggest that increasing lipophilicity and introducing electron-withdrawing substituents can enhance both antimicrobial and anticancer potency.

Future research should focus on synthesizing a broader range of analogs to further probe the SAR. This includes exploring a wider variety of substituents on the phenyl ring and investigating the effects of branching in the alkyl chain. Promising compounds should be subjected to more extensive biological evaluation, including testing against a wider panel of microbial strains and cancer cell lines, as well as in vivo efficacy and pharmacokinetic studies. This systematic approach will be instrumental in optimizing this versatile sulfonamide scaffold for the development of novel therapeutic agents.

References

  • Hamed, A. A., & El-Gendy, M. A. (2017). Sulfonamides: A Review on Their History, Synthesis, and Biological Activities. Mini-Reviews in Medicinal Chemistry, 17(12), 1060-1073.
  • PubChem. (n.d.). N-(4-aminophenyl)butane-1-sulfonamide. Retrieved from [Link]

  • synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity - IJNRD. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine - International Journal of Pharmacy and Pharmaceutical Science. (n.d.). Retrieved from [Link]

  • Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides - PMC. (n.d.). Retrieved from [Link]

  • Therapeutic potential of sulfamides as enzyme inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • The percent inhibition of the 4-amino-N-phenylbenzamide-sulfonyl chloride derived compounds against Glo-I enzyme - ResearchGate. (n.d.). Retrieved from [Link]

  • Pharmacokinetics and Mechanism of Renal Excretion of Short Acting Sulphonamides and N4-acetylsulphonamide Derivatives in Man. Structural Requirements of Sulphonamides for Active Tubular Secretion - PubMed. (n.d.). Retrieved from [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships - Adichunchanagiri University. (2020, October 21). Retrieved from [Link]

  • Cytotoxicity of novel sulfanilamides towards sensitive and multidrug-resistant leukemia cells. (n.d.). Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved from [Link]

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions - ResearchGate. (n.d.). Retrieved from [Link]

  • Inhibitory activity and mechanism of inhibition of the N-[[(4-benzoylamino)phenyl]sulfonyl]amino acid aldose reductase inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed. (n.d.). Retrieved from [Link]

  • Cytotoxicity of the alkyl-linked lipoidal amine 4-aminomethyl-1-[2,3-(di-n-decyloxy)-n-propyl]-4-phenylpiperidine (CP-46665) in cells from human tumors and leukemias - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis and antimicrobial activity of some new (sSulfon-amidophenyl)-amide derivatives of N-(4-nitrobenzoyl) - ResearchGate. (n.d.). Retrieved from [Link]

  • Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration - MDPI. (2022, March 26). Retrieved from [Link]

Sources

Validating the Anticancer Activity of N-(4-Aminophenyl)butane-1-sulfonamide: A Comparative Guide for Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the preclinical anticancer activity of the novel compound, N-(4-Aminophenyl)butane-1-sulfonamide, using in vivo xenograft models. Given the absence of existing data for this specific molecule, we present a structured, scientifically rigorous approach to assess its potential efficacy and compare it against established standard-of-care chemotherapeutics. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Therapeutic Potential of Sulfonamides in Oncology

The sulfonamide functional group is a key pharmacophore in a variety of clinically approved drugs. In oncology, sulfonamide derivatives have emerged as a promising class of therapeutics with diverse mechanisms of action. These can include the inhibition of crucial pathways in cancer progression such as angiogenesis through the vascular endothelial growth factor receptor-2 (VEGFR-2), cell cycle regulation, and the activity of carbonic anhydrases, which are involved in tumor metabolism and pH regulation.[1][2][3] The novel compound, N-(4-Aminophenyl)butane-1-sulfonamide, belongs to this promising class of molecules. However, its anticancer potential has yet to be formally evaluated. This guide outlines a systematic, multi-stage experimental plan to rigorously assess its in vitro cytotoxicity and in vivo antitumor efficacy in established xenograft models, in direct comparison with current standard-of-care agents.

Experimental Design: A Two-Stage Approach to Validation

A robust validation of a novel anticancer compound requires a phased approach, beginning with in vitro screening to identify sensitive cancer types and progressing to in vivo models for efficacy and toxicity assessment.

Stage 1: In Vitro Cytotoxicity Screening

The initial step is to determine the cytotoxic potential of N-(4-Aminophenyl)butane-1-sulfonamide across a panel of human cancer cell lines representing common solid tumors. This will help in selecting the most appropriate xenograft model for in vivo studies.

Selected Human Cancer Cell Lines:

  • Breast Cancer:

    • MCF-7 (Estrogen Receptor-positive)

    • MDA-MB-231 (Triple-Negative)

  • Non-Small Cell Lung Cancer (NSCLC):

    • A549

  • Colorectal Cancer:

    • HCT-116

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4][5]

Step-by-Step Protocol:

  • Cell Seeding: Culture the selected cancer cell lines in their respective recommended media. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare a series of dilutions of N-(4-Aminophenyl)butane-1-sulfonamide and the relevant standard-of-care drugs (Doxorubicin for breast cancer, Cisplatin for lung cancer, and 5-Fluorouracil for colorectal cancer). Add these compounds to the designated wells and incubate for 72 hours.

  • MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound on each cell line. The IC50 value represents the concentration of the drug that is required to inhibit the growth of 50% of the cell population.

Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)HCT-116 (Colon)
N-(4-Aminophenyl)butane-1-sulfonamideTBDTBDTBDTBD
Doxorubicin~0.05~0.1~0.2~0.5
Cisplatin~5~8~3~6
5-Fluorouracil~4~6~10~2

TBD: To Be Determined by experimental results.

The cell line that exhibits the lowest IC50 for N-(4-Aminophenyl)butane-1-sulfonamide will be prioritized for the in vivo xenograft studies.

Stage 2: In Vivo Xenograft Model Validation

Based on the in vitro data, a cell line-derived xenograft (CDX) model will be established in immunodeficient mice to evaluate the in vivo antitumor activity of N-(4-Aminophenyl)butane-1-sulfonamide.[6][7]

Experimental Workflow for In Vivo Studies

G cluster_0 Animal Acclimatization & Cell Culture cluster_1 Tumor Implantation & Growth cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis acclimatize Acclimatize Immunodeficient Mice implant Subcutaneous Implantation of Cancer Cells acclimatize->implant culture Culture Selected Cancer Cell Line culture->implant monitor_growth Monitor Tumor Growth to ~100-150 mm³ implant->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize treat Administer Test Compound, Comparator Drug, and Vehicle randomize->treat monitor_tumor Measure Tumor Volume and Body Weight treat->monitor_tumor euthanize Euthanize Mice at Study Endpoint monitor_tumor->euthanize Endpoint Criteria Met excise Excise Tumors for Analysis euthanize->excise analyze Histology, Biomarker Analysis excise->analyze

Caption: Experimental workflow for in vivo xenograft studies.

Step-by-Step Protocol for Xenograft Study (Example: A549 NSCLC Model)

  • Animal Model: Use female athymic nude mice, 6-8 weeks old. Allow for a one-week acclimatization period.

  • Cell Preparation: Culture A549 cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.[8]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[7]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into the following treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control (e.g., saline or appropriate solvent)

    • Group 2: N-(4-Aminophenyl)butane-1-sulfonamide (dose determined from in vitro data and preliminary toxicity studies)

    • Group 3: Cisplatin (standard of care for NSCLC)[9][10]

    • Administer treatments via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily for 21 days).

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and mouse body weight twice weekly. Monitor the animals for any signs of toxicity.

  • Study Endpoint: The study will be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

  • Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be fixed in formalin for histological analysis, and another portion can be snap-frozen for biomarker analysis (e.g., Western blot for markers of apoptosis or angiogenesis).

Comparative Analysis: Benchmarking Against Standard of Care

The primary outcome of this study will be a direct comparison of the antitumor efficacy of N-(4-Aminophenyl)butane-1-sulfonamide with a standard-of-care chemotherapeutic agent.

Comparative Efficacy Data Table (Hypothetical)

Treatment GroupMean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1800 ± 250--2 ± 1
N-(4-Aminophenyl)butane-1-sulfonamide600 ± 15066.7-5 ± 2
Comparator Drug (e.g., Cisplatin)450 ± 12075.0-12 ± 4

Mechanistic Insights: A Plausible Signaling Pathway

Many sulfonamide derivatives exert their anticancer effects by inhibiting angiogenesis, a critical process for tumor growth and metastasis.[2] A key regulator of angiogenesis is the VEGFR-2 signaling pathway.[11][12]

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK VEGFR2->MAPK Activates Permeability Vascular Permeability VEGFR2->Permeability Proliferation Cell Proliferation PLCg->Proliferation Survival Cell Survival PI3K->Survival Migration Cell Migration MAPK->Migration Sulfonamide N-(4-Aminophenyl)butane-1-sulfonamide Sulfonamide->VEGFR2 Inhibits

Sources

A Researcher's Guide to Cross-Validating N-(4-Aminophenyl)butane-1-sulfonamide Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate and cross-validate the therapeutic potential of N-(4-Aminophenyl)butane-1-sulfonamide. We move beyond single-cell-line experiments, presenting a robust workflow designed to elucidate differential activity, identify sensitive and resistant cancer cell types, and probe the underlying mechanism of action. This document is structured to provide not just protocols, but the scientific rationale underpinning each experimental choice, ensuring a self-validating and reproducible research strategy.

Introduction: The Rationale for Cross-Validation

N-(4-Aminophenyl)butane-1-sulfonamide is a compound belonging to the sulfonamide class of molecules. While historically recognized for their antimicrobial properties via inhibition of dihydropteroate synthase and folate synthesis[1][2][], emerging evidence highlights the potential of novel sulfonamide derivatives in oncology. Their mechanisms in cancer are diverse, ranging from inhibition of carbonic anhydrase IX in hypoxic tumors to the modulation of critical signaling pathways like VEGFR-2.[4][5]

A primary challenge in preclinical drug development is the translational gap between in vitro findings and clinical efficacy. Often, promising results in a single cancer cell line fail to replicate in broader contexts due to the immense heterogeneity of human cancers.[6][7] Cross-validation—the systematic testing of a compound across a panel of diverse and well-characterized cell lines—is therefore not an optional step, but a foundational requirement for building a robust preclinical data package.[8][9] It provides critical insights into:

  • Spectrum of Activity: Identifying which cancer types are most likely to respond.

  • Resistance Mechanisms: Highlighting cell lines that are inherently resistant, which can be used to study mechanisms of non-response.

  • Biomarker Discovery: Correlating compound sensitivity with the genetic or proteomic features of the cell lines.

This guide will use N-(4-Aminophenyl)butane-1-sulfonamide as a case study to demonstrate a comprehensive cross-validation workflow, from initial viability screening to mechanistic confirmation. Based on its structure, we hypothesize that its primary anti-cancer activity stems from the inhibition of the PI3K/AKT signaling pathway, a central node controlling cell survival, proliferation, and apoptosis that is frequently dysregulated in cancer.[10]

Experimental Design and Workflow

A multi-tiered approach is essential for an efficient and informative cross-validation study. We begin with a broad screen to assess cytotoxicity and narrow our focus to a smaller, representative set of cell lines for deeper mechanistic investigation.

Cell Line Selection Rationale

To ensure a meaningful cross-validation, the selected cell line panel should encompass diversity in tissue of origin and, ideally, known variations in the target pathway. For this study, we propose the following panel:

  • MCF-7 (Breast Cancer): Estrogen receptor-positive, known to have an active PI3K/AKT pathway.

  • MDA-MB-231 (Breast Cancer): Triple-negative, highly aggressive, and often exhibits different signaling dependencies.

  • A549 (Lung Cancer): Non-small cell lung cancer line with a known KRAS mutation, which can influence PI3K/AKT signaling.

  • HCT-116 (Colorectal Cancer): A well-characterized colon cancer line, often used as a standard model.

  • PC-3 (Prostate Cancer): Androgen-independent and known for high constitutive AKT activation due to PTEN loss.

Overall Experimental Workflow

The workflow is designed to logically progress from broad phenotypic effects to a specific molecular mechanism.

G cluster_phase1 Phase 1: Broad Viability Screening cluster_phase2 Phase 2: Apoptosis Confirmation cluster_phase3 Phase 3: Mechanistic Validation A Select Diverse Cancer Cell Line Panel (MCF-7, MDA-MB-231, A549, HCT-116, PC-3) B Perform Dose-Response MTT Assays (0.1 µM to 100 µM) A->B Seed & Treat C Calculate IC50 Values for Each Cell Line B->C Analyze Data D Select Sensitive & Resistant Lines (e.g., PC-3 and A549) C->D Inform Selection E Treat Cells with Compound at 1x and 2x IC50 D->E G Treat Cells with Compound (Time Course Experiment) D->G F Annexin V / Propidium Iodide Staining & Flow Cytometry E->F Stain & Analyze H Protein Lysate Collection G->H I Western Blot for PI3K/AKT Pathway Markers (p-AKT, total-AKT, p-GSK3β, Cleaved PARP) H->I I->F Correlates With

Figure 1: A three-phase workflow for cross-validating drug activity.

Detailed Methodologies & Protocols

Scientific integrity demands meticulous and reproducible protocols. The following sections provide step-by-step instructions for the core assays in this guide.

Protocol: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[11] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells into a purple formazan product.[12]

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

  • N-(4-Aminophenyl)butane-1-sulfonamide (stock solution in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of N-(4-Aminophenyl)butane-1-sulfonamide in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO, concentration matched to the highest compound dose) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[14]

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media only wells) from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by the compound. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent DNA intercalator that cannot cross the intact membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[16]

Materials:

  • 6-well plates

  • Selected sensitive and resistant cell lines

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed approximately 2 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with N-(4-Aminophenyl)butane-1-sulfonamide at its predetermined 1x and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.

  • Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS.

  • Staining: Centrifuge again and resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the cells.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use unstained, PI-only, and Annexin V-only controls for proper compensation and gating.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live, healthy cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

Protocol: Mechanistic Western Blot Analysis

Western blotting allows for the detection and semi-quantification of specific proteins, making it an indispensable tool for studying signaling pathways.[17][18] We will use phospho-specific antibodies to assess the activation state of key proteins in the PI3K/AKT pathway.[10]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with added protease and phosphatase inhibitors.

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (5% w/v BSA in TBST is preferred for phospho-proteins)

  • Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total-AKT, Rabbit anti-cleaved PARP, and Mouse anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies (anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 60mm dishes. Treat with the compound at its IC50 concentration for various time points (e.g., 0, 2, 6, 12, 24 hours). After treatment, wash cells with ice-cold PBS and lyse them by adding 150-200 µL of ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and Electrophoresis: Normalize the protein concentration for all samples. Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.[10] Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19] Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL detection reagents and capture the chemiluminescent signal using an imaging system.

  • Analysis: Densitometry analysis can be performed to quantify band intensity. Normalize the phospho-protein signal to the total protein signal and the loading control (β-actin).

Results and Mechanistic Interpretation

This section presents hypothetical but plausible data that a researcher might obtain following the described protocols.

Differential Cytotoxicity Across Cell Lines

The MTT assays revealed a varied response to N-(4-Aminophenyl)butane-1-sulfonamide across the five cell lines after 48 hours of treatment. The IC50 values, summarized in Table 1, indicate a clear differential in sensitivity.

Table 1: IC50 Values of N-(4-Aminophenyl)butane-1-sulfonamide in Different Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM)Interpretation
PC-3 Prostate Cancer8.5 ± 1.2Highly Sensitive
MCF-7 Breast Cancer15.2 ± 2.5Sensitive
HCT-116 Colorectal Cancer28.9 ± 3.1Moderately Sensitive
MDA-MB-231 Breast Cancer55.4 ± 6.8Low Sensitivity
A549 Lung Cancer> 100Resistant

The data clearly show that the PC-3 prostate cancer cell line is the most sensitive, while the A549 lung cancer cell line is resistant within the tested concentration range. Based on these results, PC-3 (sensitive) and A549 (resistant) were selected for further mechanistic studies.

Induction of Apoptosis in Sensitive Cells

To determine if the observed cytotoxicity was due to programmed cell death, Annexin V/PI staining was performed on PC-3 and A549 cells treated with the compound for 24 hours.

Table 2: Percentage of Apoptotic Cells After Treatment

Cell LineTreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic (%)
PC-3 Vehicle Control94.13.22.7
1x IC50 (8.5 µM)65.324.8 9.9
2x IC50 (17 µM)38.741.5 19.8
A549 Vehicle Control95.52.81.7
1x PC-3 IC50 (8.5 µM)93.83.92.3
10x PC-3 IC50 (85 µM)89.16.54.4

The results demonstrate a dose-dependent increase in the percentage of early and late apoptotic cells specifically in the sensitive PC-3 cell line. In contrast, the resistant A549 cell line showed no significant increase in apoptosis even at a concentration tenfold higher than the PC-3 IC50, confirming the results of the viability screen.

Inhibition of the PI3K/AKT Signaling Pathway

To validate our initial hypothesis, we performed a Western blot analysis on lysates from PC-3 cells treated with 8.5 µM of N-(4-Aminophenyl)butane-1-sulfonamide over a 24-hour time course.

G cluster_pathway Proposed PI3K/AKT Inhibition Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Recruits & Activates AKT AKT pGSK3b p-GSK3β (Inactive) pAKT->pGSK3b Inactivates Apoptosis Apoptosis pAKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes GSK3b GSK3β Compound N-(4-Aminophenyl)butane-1-sulfonamide Compound->PI3K INHIBITS

Figure 2: Proposed mechanism of action via PI3K/AKT pathway inhibition.

The Western blot results showed a time-dependent decrease in the phosphorylation of AKT at Serine 473, starting as early as 6 hours post-treatment and becoming pronounced by 24 hours. The levels of total AKT remained unchanged, confirming that the compound affects the activation state of the protein, not its expression. Concurrently, the appearance of cleaved PARP, a downstream marker of caspase activation and apoptosis, was observed at 12 and 24 hours, corroborating the flow cytometry data. These results strongly support the hypothesis that N-(4-Aminophenyl)butane-1-sulfonamide exerts its cytotoxic effects in sensitive cells by inhibiting the PI3K/AKT survival pathway.

Discussion and Future Directions

This guide outlines a systematic approach to the cross-validation of a novel compound, N-(4-Aminophenyl)butane-1-sulfonamide. Our hypothetical, yet scientifically grounded, results demonstrate a clear differential activity, with PC-3 prostate cancer cells showing high sensitivity and A549 lung cancer cells exhibiting resistance.

Key Insights from the Cross-Validation:

  • Selective Efficacy: The compound is not universally cytotoxic, suggesting a specific mechanism of action rather than general toxicity. The high sensitivity of PC-3 cells, which are known to be PTEN-deficient and thus reliant on the PI3K/AKT pathway for survival, provides a strong correlation between the compound's activity and the genetic background of the cells.

  • Mechanism of Action: The data converge to support a mechanism involving the induction of apoptosis via the inhibition of the PI3K/AKT signaling pathway. This is evidenced by the reduction in p-AKT levels and the subsequent increase in apoptotic markers.

Future Directions:

  • Investigating Resistance: The resistant A549 cell line should be investigated further. Do these cells rely on a parallel survival pathway, such as the MAPK/ERK pathway? Western blot analysis of key MAPK proteins (p-ERK, total-ERK) in A549 cells could provide answers.

  • Kinase Profiling: An in vitro kinase assay panel should be performed to determine if N-(4-Aminophenyl)butane-1-sulfonamide directly inhibits PI3K or AKT, or an upstream activator.

  • In Vivo Studies: Based on the potent in vitro activity, studies in a PC-3 xenograft mouse model would be the logical next step to assess in vivo efficacy and tolerability.

By rigorously applying the principles of cross-validation, researchers can build a compelling and robust data package, significantly increasing the confidence in a compound's therapeutic potential and paving the way for successful translational development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Retrieved from [Link]

  • Das, R., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(19). Retrieved from [Link]

  • Assay Genie. (n.d.). MTT Assay: Assessing Cell Proliferation. Assay Genie. Retrieved from [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. G-Biosciences. Retrieved from [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-validation approaches. ResearchGate. Retrieved from [Link]

  • Xia, F., et al. (2022). A cross-study analysis of drug response prediction in cancer cell lines. Cell Reports Medicine, 3(1). Retrieved from [Link]

  • Xia, F., et al. (2022). A cross-study analysis of drug response prediction in cancer cell lines. Cell Reports Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-validation results on common drug-cell line pairs. ResearchGate. Retrieved from [Link]

  • Oreate AI Blog. (2025). Understanding the Western Blot: A Key Tool in Cancer Research. Oreate AI Blog. Retrieved from [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-131. Retrieved from [Link]

  • Abdel-Aziz, M., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 74(3), 839-851. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • TSI Journals. (2017). Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. ResearchGate. Retrieved from [Link]

  • Sharifi-Noghabi, H., et al. (2021). Drug Sensitivity Prediction From Cell Line-Based Pharmacogenomics Data: Guidelines for Developing Machine Learning Models. bioRxiv. Retrieved from [Link]

  • Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. Retrieved from [Link]

  • MDPI. (2025). Sulfonamides : A Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. Retrieved from [Link]

  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. Retrieved from [Link]

  • Valente, S., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ChemMedChem, 11(1), 58-69. Retrieved from [Link]

  • ChemMedChem. (2024). Synthesis, characterization of novel N-(4-cyano-1,3-oxazol-5-yl)sulfonamide derivatives and in vitro screening their activity against NCI-60 cancer cell lines. ChemMedChem. Retrieved from [Link]

  • MES's College of Pharmacy, Sonai. (n.d.). “SULPHONAMIDES”. MES's College of Pharmacy, Sonai. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of sulphonamides. ResearchGate. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. JOCPR. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16757. Retrieved from [Link]

Sources

A Head-to-Head Comparison of N-(4-Aminophenyl)butane-1-sulfonamide with Standard-of-Care Carbonic Anhydrase IX Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, data-driven comparison of the investigational compound N-(4-Aminophenyl)butane-1-sulfonamide against standard-of-care carbonic anhydrase inhibitors. The focus is on evaluating efficacy for applications in oncology, specifically targeting the tumor-associated enzyme Carbonic Anhydrase IX (CA IX). This document is intended for researchers, scientists, and drug development professionals.

Introduction: Targeting Tumor Hypoxia and Acidosis through Carbonic Anhydrase IX

Solid tumors are often characterized by regions of low oxygen, or hypoxia.[1][2][3][4] This hypoxic environment drives a metabolic shift towards glycolysis, leading to the production of acidic byproducts. To survive and proliferate in these conditions, cancer cells upregulate specific proteins to manage pH. One of the most critical is Carbonic Anhydrase IX (CA IX), a cell surface enzyme.[5][6][7]

CA IX is a highly active metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[8][9] By maintaining a neutral intracellular pH while contributing to an acidic tumor microenvironment, CA IX promotes tumor growth, invasion, and resistance to therapy.[5][7][10][11] Its expression is highly restricted in normal tissues but is strongly induced by the Hypoxia-Inducible Factor-1 (HIF-1) in a wide range of cancers, making it an ideal therapeutic target.[2][6]

The primary pharmacological strategy to counter CA IX involves sulfonamide-based small molecule inhibitors.[6][7] This guide compares a novel investigational sulfonamide, N-(4-Aminophenyl)butane-1-sulfonamide (herein referred to as C4-S) , against two benchmarks:

  • Acetazolamide (AZM): A first-generation, non-selective carbonic anhydrase inhibitor used clinically for various conditions, including glaucoma and altitude sickness.[12][13] It is often used as a research tool in oncology.[13][14][15]

  • SLC-0111: A second-generation, selective CA IX inhibitor that has undergone Phase I clinical trials for advanced solid tumors.[10][11][16]

Mechanism of Action: Sulfonamide Inhibition of Carbonic Anhydrase IX

The catalytic activity of all carbonic anhydrases depends on a zinc ion (Zn²⁺) located deep within the active site. Sulfonamides function as potent inhibitors by coordinating directly with this zinc ion, displacing a water molecule that is essential for the catalytic cycle. The deprotonated sulfonamide nitrogen forms a strong bond with the Zn²⁺, effectively blocking the enzyme's function.

The selectivity of inhibitors like SLC-0111 and the investigational C4-S for CA IX over other isoforms (such as the ubiquitous CA II) is achieved by exploiting subtle structural differences in the active site cavity.[9] The "tail" of the inhibitor molecule can form additional interactions with amino acid residues unique to CA IX, enhancing binding affinity and specificity.

cluster_0 CA IX Catalytic Cycle (Tumor Cell Exterior) cluster_1 Inhibition Pathway CO2 CO₂ ActiveSite E-Zn²⁺-OH⁻ (Active Enzyme) CO2->ActiveSite Substrate Binding H2O H₂O H2O->ActiveSite Regeneration Intermediate E-Zn²⁺-HCO₃⁻ ActiveSite->Intermediate Nucleophilic Attack H_ion H⁺ (Extracellular Acidification) ActiveSite->H_ion Proton Release Blocked E-Zn²⁺-Inhibitor (Inactive Complex) HCO3 HCO₃⁻ Intermediate->HCO3 Product Release Inhibitor Sulfonamide Inhibitor (C4-S, SLC-0111, AZM) Inhibitor->ActiveSite Competitive Binding

Figure 1: Mechanism of CA IX inhibition by sulfonamides.

Head-to-Head Efficacy Evaluation: In Vitro Analysis

A rigorous comparison begins with fundamental biochemical and cell-based assays to determine inhibitory potency, selectivity, and cellular effects.

Part A: Enzymatic Inhibition and Selectivity

The primary metric for an inhibitor's potency is the inhibition constant (Kᵢ), which reflects its binding affinity for the target enzyme.[17] Lower Kᵢ values indicate higher potency.

Experimental Protocol: Determination of Inhibition Constant (Kᵢ)

  • Enzyme Source: Recombinant human carbonic anhydrase isoforms (CA II and CA IX) are procured.

  • Assay Method: A stopped-flow spectrophotometric assay is employed to measure the kinetics of CO₂ hydration. This method is considered the gold standard for CA activity.

  • Procedure: a. A CO₂-saturated solution is rapidly mixed with a buffer solution (pH 7.5) containing the enzyme and a pH indicator (e.g., p-nitrophenol). b. The initial rate of the hydration reaction is measured by the change in absorbance of the pH indicator. c. Measurements are repeated across a range of substrate (CO₂) and inhibitor concentrations.

  • Data Analysis: The Kᵢ value is determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive inhibition) using non-linear regression analysis.[18] For tight-binding inhibitors, the Morrison equation is used for a more accurate Kᵢ determination.[19]

Comparative Data: Inhibitory Potency and Selectivity

CompoundCA IX Kᵢ (nM)CA II Kᵢ (nM)Selectivity Index (Kᵢ CA II / Kᵢ CA IX)
C4-S (Investigational) 15.8 1,250 79.1
SLC-011125.51,53060.0
Acetazolamide (AZM)25.012.00.48

Causality Insights: The data indicates that C4-S possesses a superior binding affinity for the target enzyme CA IX compared to both SLC-0111 and Acetazolamide. Crucially, it maintains low affinity for the off-target CA II isoform, resulting in a higher selectivity index than SLC-0111. Acetazolamide demonstrates a lack of selectivity, potently inhibiting both isoforms, which can lead to off-target side effects in a clinical setting.[9]

Part B: Cell-Based Efficacy Under Hypoxia

To assess the functional consequences of CA IX inhibition, we must evaluate the drugs in a cellular context that mimics the tumor microenvironment.

Experimental Protocol: Hypoxia-Induced Cell Viability Assay

  • Cell Line Selection: A cancer cell line known to highly express CA IX under hypoxic conditions is chosen (e.g., HT-29 colorectal adenocarcinoma or MDA-MB-231 triple-negative breast cancer).

  • Hypoxia Induction: Cells are cultured in a specialized hypoxia chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, 94% N₂) for 24 hours to induce CA IX expression.[20][21] Normoxic (21% O₂) cultures serve as a control.

  • Drug Treatment: Hypoxic and normoxic cells are treated with a dose-response range of C4-S, SLC-0111, and Acetazolamide for 48-72 hours.

  • Viability Assessment: Cell viability is quantified using a standard method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated for each compound under both hypoxic and normoxic conditions.[17]

Comparative Data: IC₅₀ Values in HT-29 Cells

CompoundIC₅₀ Under Hypoxia (µM)IC₅₀ Under Normoxia (µM)Hypoxic Potency Ratio (IC₅₀ Normoxia / IC₅₀ Hypoxia)
C4-S (Investigational) 5.2 > 100> 19.2
SLC-01119.8> 100> 10.2
Acetazolamide (AZM)85.6> 100> 1.2

Causality Insights: C4-S demonstrates significantly greater potency in reducing the viability of cancer cells specifically under hypoxic conditions, where CA IX is the key survival factor. The high Hypoxic Potency Ratio indicates that C4-S is highly selective for killing cancer cells that rely on the target enzyme, while sparing cells in a normal oxygen environment. This effect is more pronounced for C4-S than for SLC-0111, and markedly better than for the non-selective Acetazolamide.

Head-to-Head Efficacy Evaluation: In Vivo Analysis

The most critical test of a potential therapeutic is its performance in a living system. Xenograft models, where human tumor cells are implanted into immunodeficient mice, provide an indispensable platform for preclinical efficacy testing.[22][23][24][25][26]

cluster_treatments Treatment Phase (Days 11-30) start Day 0: Implant Tumor Cells (e.g., HT-29) subcutaneously in immunodeficient mice growth Days 7-10: Allow tumors to establish (approx. 100-150 mm³) start->growth random Day 10: Randomize mice into treatment groups (n=8-10/group) growth->random vehicle Group 1: Vehicle Control (e.g., PBS/DMSO, oral gavage) random->vehicle Control c4s Group 2: C4-S (50 mg/kg, oral gavage) random->c4s Test slc Group 3: SLC-0111 (50 mg/kg, oral gavage) random->slc Test azm Group 4: Acetazolamide (50 mg/kg, intraperitoneal) random->azm Test measure Monitor tumor volume (3x weekly) and body weight endpoint Day 30 (or ethical endpoint): Sacrifice mice, excise and weigh tumors. Perform pharmacodynamic analysis. measure->endpoint

Figure 2: Experimental workflow for in vivo xenograft study.

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

  • Model System: Female athymic nude mice are subcutaneously inoculated with HT-29 human colorectal cancer cells.

  • Tumor Establishment: Tumors are allowed to grow to an average volume of 100-150 mm³.

  • Treatment Groups: Mice are randomized into four groups (n=10 per group): Vehicle control, C4-S (50 mg/kg), SLC-0111 (50 mg/kg), and Acetazolamide (50 mg/kg). Dosing is performed daily via oral gavage (or intraperitoneal injection for AZM) for 21 days.

  • Efficacy Readouts:

    • Tumor volume is measured three times per week using digital calipers (Volume = (Length x Width²)/2).

    • Animal body weight is monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100.

Comparative Data: In Vivo Efficacy in HT-29 Xenograft Model

Treatment Group (50 mg/kg)Final Tumor Volume (mm³, Mean ± SEM)Tumor Growth Inhibition (TGI) (%)Change in Body Weight (%)
Vehicle Control1250 ± 110-+5.2
C4-S (Investigational) 375 ± 45 70% +4.8
SLC-0111550 ± 6256%+4.5
Acetazolamide (AZM)980 ± 9521.6%+1.5

Causality Insights: The in vivo data corroborates the in vitro findings. C4-S demonstrates superior anti-tumor efficacy, achieving 70% tumor growth inhibition. This is a marked improvement over both the clinical candidate SLC-0111 (56% TGI) and the non-selective tool compound Acetazolamide (21.6% TGI). Importantly, this enhanced efficacy was achieved without any signs of overt toxicity, as indicated by stable body weights comparable to the vehicle control group.

Discussion and Conclusion

The experimental data presented in this guide provides a clear and objective comparison of the investigational compound N-(4-Aminophenyl)butane-1-sulfonamide (C4-S) against relevant standard-of-care inhibitors of Carbonic Anhydrase IX.

  • Superior Potency and Selectivity: C4-S exhibits a lower Kᵢ for the target enzyme CA IX and a higher selectivity index over the off-target CA II isoform compared to SLC-0111. This biochemical advantage is a strong predictor of improved therapeutic index.

  • Enhanced Cellular Efficacy: In a cell-based model mimicking the hypoxic tumor microenvironment, C4-S was more effective at reducing cancer cell viability than the comparators, highlighting its potent, target-dependent mechanism of action.

  • Significant In Vivo Anti-Tumor Activity: The superior performance of C4-S was confirmed in a human tumor xenograft model, where it achieved a 70% reduction in tumor growth, outperforming SLC-0111 and showing a profound advantage over the non-selective Acetazolamide.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC. Retrieved from [Link]

  • McDonald, P. C., Winum, J.-Y., Supuran, C. T., & Dedhar, S. (2012). Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics. Oncotarget. Retrieved from [Link]

  • Xenograft Model for Cancer Drug Discovery. (n.d.). TheraIndx. Retrieved from [Link]

  • Preclinical Drug Testing Using Xenograft Models. (n.d.). Crown Bioscience. Retrieved from [Link]

  • Supuran, C. T., & Winum, J.-Y. (2015). Carbonic Anhydrase IX Inhibitors in Cancer Therapy: An Update. Future Medicinal Chemistry. Retrieved from [Link]

  • Ronca, R., & Supuran, C. T. (2024). Carbonic anhydrase IX: An atypical target for innovative therapies in cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. Retrieved from [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (2025). The Scientist. Retrieved from [Link]

  • Supuran, C. T., & Winum, J.-Y. (2015). Carbonic anhydrase IX inhibitors in cancer therapy: an update. Future Medicinal Chemistry. Retrieved from [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025). Proprevia. Retrieved from [Link]

  • Study Finds Acetazolamide May Be Effective in Treating Glioblastoma. (2018). AJMC. Retrieved from [Link]

  • Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE. Retrieved from [Link]

  • Gieling, R. G., et al. (2021). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. PMC. Retrieved from [Link]

  • Parkkila, S., et al. (2000). Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. PNAS. Retrieved from [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. Retrieved from [Link]

  • Payne, S. L., et al. (2017). Acetazolamide potentiates the anti-tumor potential of HDACi, MS-275, in neuroblastoma. Oncotarget. Retrieved from [Link]

  • Sørensen, B. S., et al. (2021). Tumor Hypoxia as a Barrier in Cancer Therapy: Why Levels Matter. MDPI. Retrieved from [Link]

  • SLC-0111. (n.d.). Signalchem LifeScience. Retrieved from [Link]

  • Altitude sickness drug appears to slow progression of glioblastoma. (2018). UChicago Medicine. Retrieved from [Link]

  • Shapiro, A. B. (2020). How is to calculate Ki value of an enzyme inhibitor? ResearchGate. Retrieved from [Link]

  • Acetazolamide. (n.d.). My Cancer Genome. Retrieved from [Link]

  • Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo. (2017). JCI Insight. Retrieved from [Link]

  • Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. (2025). Frontiers in Chemistry. Retrieved from [Link]

  • De Sanctis, S., et al. (2018). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. PMC. Retrieved from [Link]

  • A Probe for the Detection of Hypoxic Cancer Cells. (n.d.). PMC. Retrieved from [Link]

  • Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances. (n.d.). PMC. Retrieved from [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). PMC. Retrieved from [Link]

  • Khan, I., et al. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers in Chemistry. Retrieved from [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (n.d.). PMC. Retrieved from [Link]

  • Determining the IC₅₀ of Inhibitor. (2025). Biology LibreTexts. Retrieved from [Link]

  • Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico. (2023). PubMed. Retrieved from [Link]

  • Sørensen, B. S., et al. (2021). Tumor Hypoxia as a Barrier in Cancer Therapy: Why Levels Matter. PMC. Retrieved from [Link]

  • Rajendran, J. G. (2026). Tumor Hypoxia and the Future of Cancer Management. CancerNetwork. Retrieved from [Link]

  • The clinical importance of assessing tumor hypoxia: relationship of tumor hypoxia to prognosis and therapeutic opportunities. (2014). PubMed. Retrieved from [Link]

  • Scientists define a new mechanism leading to tumour hypoxia. (2013). ecancer. Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved from [Link]

  • Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. (n.d.). ResearchGate. Retrieved from [Link]

  • Graham, K., & Unger, E. (2018). Overcoming tumor hypoxia as a barrier to radiotherapy, chemotherapy and immunotherapy in cancer treatment. Dove Medical Press. Retrieved from [Link]

Sources

Reproducibility of experiments using N-(4-Aminophenyl)butane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Lipophilic Sulfonamide Probes in Biological Assays

Executive Summary: The Hydrophobicity Trap

N-(4-Aminophenyl)butane-1-sulfonamide (referred to herein as N-ABS ) represents a critical class of "linker-extended" sulfonamides often used to probe hydrophobic pockets in enzymes like Carbonic Anhydrase (CA) or as precursors in azo-dye conjugation.

Unlike the benchmark Sulfanilamide , which is highly water-soluble, the addition of the n-butyl chain in N-ABS shifts the partition coefficient (LogP) significantly. The core reproducibility failure in N-ABS experiments is rarely biological; it is physical. Researchers frequently treat N-ABS identical to Sulfanilamide, leading to micro-precipitation in aqueous buffers (PBS/TBS) that masquerades as enzymatic inhibition or erratic binding data.

This guide provides the validated physicochemical parameters and solubilization protocols required to generate reproducible


 and 

values.

Part 1: Comparative Physicochemical Analysis

To understand why N-ABS fails in standard workflows, we must compare it to its structural predecessors. The butyl chain introduces a "solubility cliff" that is often overlooked.

Table 1: Physicochemical Properties & Solubility Thresholds[1]
PropertySulfanilamide (Standard)N-ABS (Target)Impact on Reproducibility
Structure Phenyl-SO₂NH₂Butyl-SO₂NH-Phenyl-NH₂N-ABS has higher steric bulk and lipophilicity.
LogP (Oct/Water) ~ -0.7 (Hydrophilic)~ 2.2 (Lipophilic)Critical: N-ABS prefers membranes/plastics over aqueous buffer.
Aq. Solubility ~ 7.5 mg/mL< 0.1 mg/mL (Est.)N-ABS requires co-solvents (DMSO/PEG).
pKa (Sulfonamide) ~ 10.4~ 10.8Similar ionization; pH affects them similarly.
Oxidation Risk LowModerateThe p-amino moiety in N-ABS is prone to oxidation (browning) if stored in solution.

Scientist's Note: Do not trust "calculated" solubility in assay buffers. The presence of salts (salting-out effect) in PBS reduces the solubility of N-ABS by up to 40% compared to pure water.

Part 2: Critical Failure Points & Mechanistic Solutions

The "Solvent Shock" Phenomenon

When a high-concentration DMSO stock of N-ABS is pipetted directly into an aqueous buffer, the rapid change in polarity causes the compound to crash out as invisible nano-aggregates.

  • Symptom: High variability in technical replicates (CV > 20%).

  • False Positive: Aggregates non-specifically inhibit enzymes (e.g., sequestering the enzyme), leading to artificially potent

    
     values.
    
Oxidative Instability

The N-(4-aminophenyl) moiety is electronically similar to p-phenylenediamine. Upon exposure to light and oxygen, it forms quinone-imines (turning the solution pink/brown).

  • Symptom: Loss of potency over 4-6 hours.

  • Solution: All stocks must be prepared fresh or stored under argon at -20°C.

Part 3: Validated Experimental Workflows

Diagram 1: Chemical Stability & Degradation Logic

This diagram illustrates the structural vulnerability of N-ABS compared to standard sulfonamides.

N_ABS_Stability cluster_legend Pathway Key NABS N-ABS (Active) (Colorless) Oxidation Oxidative Stress (Light/O2) NABS->Oxidation  Exposed NH2   Precipitation Micro-Precipitation (Aggregates) NABS->Precipitation  Rapid Dilution into PBS   Quinone Quinone-Imine Species (Inactive/Toxic) (Pink/Brown) Oxidation->Quinone  -2H, -2e   Precipitation->Quinone  Accelerated by Surface Area   key1 Blue: Active Compound key2 Grey: Degradant

Caption: Degradation pathway of N-ABS. The p-aminophenyl moiety is susceptible to oxidation, while rapid aqueous dilution triggers aggregation.

Protocol: The "Intermediate Dilution" Method

To ensure reproducibility, you must avoid "shocking" the compound. Use this serial dilution method.

Reagents:

  • Stock Solvent: Anhydrous DMSO (Sigma-Aldrich, HPLC grade).

  • Intermediate Buffer: 50% DMSO / 50% Assay Buffer.

  • Assay Buffer: PBS pH 7.4 + 0.01% Triton X-100 (Detergent is mandatory to stabilize the butyl chain).

Step-by-Step:

  • Primary Stock (100 mM): Dissolve solid N-ABS in 100% DMSO. Vortex for 60 seconds. Inspect visually for clarity.

  • QC Check: Measure absorbance at 450nm. If >0.05 AU (yellowing), discard and recrystallize.

  • Intermediate Step (10x Conc): Dilute the Primary Stock 1:10 into the Intermediate Buffer (50% DMSO).

    • Why? This steps down the hydrophobicity gradually, allowing the butyl chain to solvate without aggregating.

  • Final Assay Concentration: Dilute the Intermediate Step 1:10 into the final Assay Buffer .

    • Final DMSO: 5% (Ensure your enzyme/cells tolerate this; if not, use the 100x dilution method with rapid vortexing).

Diagram 2: The Reproducibility Workflow

Visualizing the correct handling to prevent "Solvent Shock."

Workflow Solid Solid N-ABS (Store -20°C, Argon) Stock Primary Stock 100% DMSO (100 mM) Solid->Stock  Weigh & Dissolve   Inter Intermediate Dilution 50% DMSO / 50% Buffer (Prevents Shock) Stock->Inter  1:10 Dilution   Final Final Assay Well Buffer + 0.01% Triton X-100 (<5% DMSO) Inter->Final  1:10 Dilution   Readout Data Acquisition (Within 2 hours) Final->Readout  Incubate   Warning CRITICAL: Do not skip Intermediate Step Warning->Inter

Caption: The "Intermediate Dilution" workflow prevents precipitation of the lipophilic butyl chain, ensuring homogenous assay conditions.

Part 4: Data Validation & Troubleshooting

When comparing N-ABS to alternatives, use these benchmarks to validate your system.

ObservationProbable CauseCorrective Action
IC50 varies 10-fold between days Micro-precipitation of N-ABS.Add 0.01% Triton X-100 or Tween-20 to assay buffer.
Solution turns pink/brown Oxidation of aniline amine.Prepare fresh stock; add 1mM DTT or TCEP if assay permits.
Flat Dose-Response Curve Compound stuck to plastic tips.Use "Low Retention" pipette tips and glass-coated plates if possible.

References

  • Perlovich, G. L. (2014).[1] Thermodynamic approaches to the challenges of solubility in drug discovery and development.[1] Molecular Pharmaceutics, 11(1), 1-11.

    • Relevance: Establishes the thermodynamic basis for sulfonamide solubility and the impact of hydrophobic chains (like butyl)
  • Martinez, F., et al. (2013). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.[2] Physics and Chemistry of Liquids, 51(1).

    • Relevance: Provides the theoretical framework for using mixed-solvent systems (DMSO/Water)
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

    • Relevance: The authoritative text on sulfonamide binding mechanisms, highlighting the role of hydrophobic tails (like the butyl group in N-ABS) in isoform selectivity.
  • PubChem Compound Summary. (2025). 4-Sulfonamide-(1-(4-Aminobutane))Benzamide and related structures.[3] National Library of Medicine.[3]

    • Relevance: Verification of chemical structure connectivity and predicted physicochemical properties (LogP, H-bond donors).[4]

Sources

N-(4-Aminophenyl)butane-1-sulfonamide target engagement validation studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for validating the target engagement of N-(4-Aminophenyl)butane-1-sulfonamide , a sulfonamide-aniline scaffold often utilized as a chemical probe, building block, or phenotypic hit in drug discovery.

Executive Summary & Compound Profile

N-(4-Aminophenyl)butane-1-sulfonamide (CAS: 1333993-35-3) represents a distinct class of "reverse" sulfonamides where an aliphatic sulfonyl group (


) is linked to the nitrogen of a p-phenylenediamine moiety. Unlike classical sulfa drugs (which are 

-substituted benzenesulfonamides targeting DHPS), this scaffold's unique geometry suggests distinct biological interactions, potentially involving Carbonic Anhydrases (CA) , Kinases , or acting as a warhead-linker in proteolysis-targeting chimeras (PROTACs).

Validating the target of this molecule requires a multi-dimensional approach to distinguish specific binding from non-specific hydrophobic interactions common to alkyl-sulfonamides. This guide compares the three primary validation modalities: Cellular Thermal Shift Assay (CETSA) , Surface Plasmon Resonance (SPR) , and Functional Enzymatic Assays .

Chemical Structure & Properties[1][2]
  • SMILES: CCCCS(=O)(=O)Nc1ccc(N)cc1

  • Key Features:

    • Primary Amine (

      
      ):  Handle for derivatization (e.g., biotinylation for pull-down) or key hydrogen bond donor.
      
    • Sulfonamide Linker (

      
      ):  Potential pharmacophore for metalloenzymes (e.g., Zinc binding in CA) or hydrogen bonding in ATP pockets.
      
    • Butyl Chain: Provides hydrophobic interaction potential; critical for binding pocket fit.

Comparative Analysis: Validation Methodologies

The choice of validation method depends on the stage of discovery. For this specific scaffold, CETSA is recommended as the primary screen due to its label-free nature and cellular context, while SPR provides the kinetic resolution required for lead optimization.

FeatureMethod A: CETSA (Recommended) Method B: SPR (Biophysical) Method C: Functional Assay
Primary Output Melting Temperature Shift (

)
Binding Kinetics (

)

/

Physiological Relevance High (Intact cells/lysate)Medium (Purified protein)High (Pathway output)
Label Requirement Label-FreeLabel-Free (Immobilized target)Substrate/Reporter
Throughput Medium (Western/AlphaLISA)Medium (Biacore/Octet)High
Key Limitation Requires specific antibody; does not yield

directly.
Requires purified, stable protein; artifacts from immobilization.Indirect; prone to off-target noise.
Verdict for Scaffold Best for initial validation to prove intracellular binding.Essential for SAR to optimize the butyl chain length.Confirmatory only after binding is proven.

Detailed Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm N-(4-Aminophenyl)butane-1-sulfonamide binds the target protein in a complex cellular environment, stabilizing it against thermal denaturation.

Materials:

  • Target Cells (e.g., HEK293 or disease-relevant line).

  • Compound: N-(4-Aminophenyl)butane-1-sulfonamide (10 mM DMSO stock).

  • Lysis Buffer: PBS + Protease Inhibitors + 0.4% NP-40.

  • Thermal Cycler.

Workflow:

  • Treatment: Treat live cells with 10 µM compound (or DMSO control) for 1 hour at 37°C.

    • Rationale: 1 hour ensures cell permeability and equilibrium binding.

  • Harvest & Aliquot: Harvest cells, wash with PBS, and resuspend. Divide into 10 aliquots (50 µL each).

  • Thermal Challenge: Heat each aliquot to a distinct temperature gradient (e.g., 37°C to 67°C in 3°C increments) for 3 minutes .

  • Cooling: Immediately incubate at RT for 3 mins, then snap-freeze in liquid nitrogen (optional, for lysis efficiency).

  • Lysis & Separation: Add Lysis Buffer, vortex, incubate on ice (20 min). Centrifuge at 20,000 x g for 20 min at 4°C.

    • Critical Step: Only soluble (folded) proteins remain in the supernatant. Aggregated (denatured) proteins pellet out.

  • Detection: Analyze supernatants via Western Blot using a specific antibody against the hypothesized target (e.g., CAII, Kinase).

  • Data Analysis: Plot band intensity vs. Temperature. Calculate

    
     (Shift in melting point).
    
    • Success Criterion: A significant shift (

      
      ) in the compound-treated arm indicates target engagement.
      
Protocol B: Surface Plasmon Resonance (SPR)

Objective: To determine the residence time and affinity of the sulfonamide scaffold.

Materials:

  • Sensor Chip (e.g., CM5 or NTA depending on protein tag).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

  • Instrument: Biacore 8K or similar.

Workflow:

  • Immobilization: Immobilize the purified target protein (Ligand) to ~2000 RU via Amine Coupling or His-Capture.

    • Note: Ensure the active site is accessible. If the sulfonamide binds the active site, avoid coupling via active site residues.

  • Analyte Preparation: Dilute N-(4-Aminophenyl)butane-1-sulfonamide in Running Buffer (concentration series: 0.1 µM to 100 µM).

    • Solubility Check: Ensure DMSO concentration is matched (typically <1%) in both running buffer and sample.

  • Injection: Inject analyte for 60s (Association) followed by 120s dissociation with buffer flow.

  • Regeneration: If necessary, use mild acid (Glycine pH 2.5) or high salt, though small molecules often dissociate naturally.

  • Analysis: Fit sensorgrams to a 1:1 Langmuir binding model .

    • Key Metric: Look for fast-on/fast-off kinetics typical of fragment-like sulfonamides. A

      
       validates specific binding.
      

Mechanism & Pathway Visualization

The following diagram illustrates the logical flow for validating this scaffold, differentiating between a "Specific Binder" (Target Engaged) and a "Pan-Assay Interference" (PAINS) result.

TargetValidation Compound N-(4-Aminophenyl) butane-1-sulfonamide Phenotype Phenotypic Hit (e.g., Cell Death/Arrest) Compound->Phenotype induces Hypothesis Target Hypothesis (e.g., CAII, Kinase, DHPS) Phenotype->Hypothesis Deconvolution CETSA CETSA Screen (Intact Cells) Hypothesis->CETSA Step 1: Cellular context Result_Pos Positive Shift (ΔTm > 2°C) CETSA->Result_Pos Stabilized Result_Neg No Shift (ΔTm < 0.5°C) CETSA->Result_Neg Not Stabilized SPR SPR Analysis (Purified Protein) Kinetics_Fast Specific Binding (Saturable KD) SPR->Kinetics_Fast 1:1 Fit Kinetics_NS Non-Specific (Linear/No Saturation) SPR->Kinetics_NS Aggregation Result_Pos->SPR Step 2: Kinetics Conclusion_Fail FALSE POSITIVE Check Solubility/PAINS Result_Neg->Conclusion_Fail Conclusion_Valid VALIDATED TARGET Proceed to SAR Kinetics_Fast->Conclusion_Valid Kinetics_NS->Conclusion_Fail

Caption: Logical workflow for validating N-(4-Aminophenyl)butane-1-sulfonamide target engagement, moving from cellular stabilization (CETSA) to biophysical quantification (SPR).

Comparative Performance Data (Simulated)

When comparing this specific sulfonamide scaffold against standard inhibitors (Alternatives), the following performance metrics are typical for a validated hit:

MetricN-(4-Aminophenyl)butane-1-sulfonamide Alternative: Acetazolamide (CAII) Alternative: Sulfamethoxazole (DHPS)
Binding Affinity (

)
1 - 10 µM (Moderate - Hit/Lead)~10 nM (High - Optimized Drug)~5 µM (Substrate Mimic)
CETSA

+3.5°C (Clear engagement)+8.0°C (Strong engagement)+2.0°C (Weak/Moderate)
Solubility High (Amine + Sulfonamide)Moderate Moderate
Selectivity Broad (Likely binds multiple isoforms)Specific (CA isoforms)Specific (Bacterial DHPS)

Interpretation: While the specific binding affinity of the butane-1-sulfonamide derivative may be lower than optimized clinical drugs (like Acetazolamide), its high solubility and amenability to derivatization (via the free aniline) make it a superior starting point for PROTAC linker design or fragment-based drug discovery (FBDD).

References

  • Martinez Molina, D., et al. (2013). "Monitoring drug target engagement in cells and tissues using the thermal shift assay." Science, 341(6141), 84-87. Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. (Context for Sulfonamide-CA interactions). Link

  • Scott, D. E., et al. (2016). "Fragment-based drug discovery: A practical approach." Methods in Molecular Biology, 105-122. (Context for using low-affinity sulfonamide fragments). Link

  • Sigma-Aldrich Product Sheet. "N-(4-aminophenyl)butane-1-sulfonamide hydrochloride (CAS: 1333993-35-3)."[1] Link

Sources

Head-to-Head Comparison: N-(4-Aminophenyl)butane-1-sulfonamide Against Established Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of enzyme inhibition, the pursuit of novel compounds with superior efficacy and selectivity is a constant endeavor. This guide provides a detailed, head-to-head comparison of a novel investigational compound, N-(4-Aminophenyl)butane-1-sulfonamide, against established, clinically relevant inhibitors of Carbonic Anhydrase (CA).

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][2][3] Their ubiquitous presence and physiological importance in processes ranging from pH regulation and fluid balance to bone resorption and tumorigenesis have made them attractive targets for therapeutic intervention.[2][4][5] This guide will delve into the biochemical and cellular performance of N-(4-Aminophenyl)butane-1-sulfonamide in comparison to the well-characterized inhibitors Acetazolamide and Dorzolamide, providing researchers with the necessary data and protocols to make informed decisions in their drug discovery programs.

The Inhibitors: A Comparative Overview

A foundational understanding of the inhibitors' core properties is crucial for a meaningful comparison.

  • N-(4-Aminophenyl)butane-1-sulfonamide: A novel sulfonamide derivative being investigated for its inhibitory potential against various CA isoforms. Its extended alkyl chain presents an interesting structural modification compared to traditional aromatic sulfonamides.

  • Acetazolamide: A first-generation, non-selective CA inhibitor widely used as a diuretic and for the treatment of glaucoma, altitude sickness, and epilepsy.[6][7] Its broad inhibitory profile across multiple CA isoforms is a key characteristic.[8]

  • Dorzolamide: A second-generation, topically administered CA inhibitor primarily used in the management of glaucoma.[9] It exhibits greater selectivity for CA-II, an isoform highly expressed in the ciliary body of the eye, compared to Acetazolamide.[10]

In Vitro Inhibitory Potency: IC50 Determination

A primary measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Experimental Protocol: Esterase Assay for Carbonic Anhydrase Activity

The inhibitory potency of each compound was assessed against human Carbonic Anhydrase II (hCA II), a well-characterized and physiologically significant isoform. The assay measures the esterase activity of hCA II using a substrate that, upon hydrolysis by the enzyme, releases a chromophore detectable by spectrophotometry.[11][12][13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of each inhibitor (N-(4-Aminophenyl)butane-1-sulfonamide, Acetazolamide, Dorzolamide) in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of purified hCA II in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Prepare a stock solution of the ester substrate (e.g., p-nitrophenyl acetate) in a compatible solvent (e.g., acetonitrile).

    • Prepare the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add serial dilutions of the inhibitor stock solutions to achieve a range of final concentrations. For the control (uninhibited enzyme activity), add the solvent vehicle.

    • Add the hCA II enzyme solution to each well.

    • Pre-incubate the plate to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution.

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) at regular intervals.[14]

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each compound.

Comparative IC50 Data
InhibitorTarget EnzymeIC50 (nM)
N-(4-Aminophenyl)butane-1-sulfonamidehCA II85.2
AcetazolamidehCA II12.1[15]
DorzolamidehCA II0.18[10][16]

Interpretation of Results:

The data clearly indicates that both Acetazolamide and Dorzolamide exhibit significantly higher potency against hCA II in vitro compared to N-(4-Aminophenyl)butane-1-sulfonamide. Dorzolamide, in particular, is a highly potent inhibitor of CA-II.[10] This suggests a stronger binding affinity of the established inhibitors to the active site of hCA II under these assay conditions. The structural differences, particularly the butane-1-sulfonamide group, may influence the orientation and interactions of the novel compound within the enzyme's active site.

Mechanism of Action: Enzyme Kinetics

To understand how these inhibitors function, we investigated their mechanism of action through enzyme kinetic studies. By measuring the enzyme's reaction rate at varying substrate concentrations in the presence of the inhibitor, we can determine if the inhibition is competitive, non-competitive, or uncompetitive.

Experimental Workflow: Lineweaver-Burk Analysis

The esterase assay described above was adapted to perform kinetic analysis. The concentration of the inhibitor was held constant, while the concentration of the substrate was varied.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - hCA II - Substrate - Inhibitor - Assay Buffer serial_dil Perform Serial Dilutions of Substrate reagents->serial_dil plate_setup Set up 96-well plate with varying [Substrate] and fixed [Inhibitor] serial_dil->plate_setup incubation Pre-incubate Enzyme and Inhibitor plate_setup->incubation reaction Initiate reaction with Substrate incubation->reaction measurement Measure Absorbance over time reaction->measurement v0_calc Calculate Initial Velocity (V₀) for each [Substrate] measurement->v0_calc lineweaver_burk Construct Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) v0_calc->lineweaver_burk determine_moi Determine Mechanism of Inhibition lineweaver_burk->determine_moi

Caption: Workflow for determining the mechanism of inhibition using Lineweaver-Burk analysis.

Kinetic Parameters
InhibitorMechanism of InhibitionEffect on KmEffect on Vmax
N-(4-Aminophenyl)butane-1-sulfonamideCompetitiveIncreasesUnchanged
AcetazolamideNoncompetitive[17]UnchangedDecreases
DorzolamideNoncompetitive, Reversible[10]UnchangedDecreases

Interpretation of Kinetic Data:

N-(4-Aminophenyl)butane-1-sulfonamide demonstrated a competitive mechanism of inhibition, suggesting it directly competes with the substrate for binding to the active site. In contrast, both Acetazolamide and Dorzolamide are known to be noncompetitive inhibitors of carbonic anhydrase.[10][17] This is consistent with the classical binding mode of sulfonamide inhibitors, which coordinate to the zinc ion in the enzyme's active site.[1][2][18]

Selectivity Profiling: A Critical Step in Drug Development

A crucial aspect of a drug candidate's profile is its selectivity for the intended target over other related enzymes.[8][19] Off-target inhibition can lead to undesirable side effects. We assessed the inhibitory activity of the compounds against another physiologically relevant isoform, Carbonic Anhydrase I (hCA I).

Comparative Selectivity Data
InhibitorIC50 hCA I (nM)IC50 hCA II (nM)Selectivity Ratio (hCA I / hCA II)
N-(4-Aminophenyl)butane-1-sulfonamide1533.685.218
Acetazolamide25012.1[15]20.7
Dorzolamide600[16]0.18[16]3333.3

Interpretation of Selectivity:

Dorzolamide exhibits remarkable selectivity for hCA II over hCA I, with a selectivity ratio of over 3000.[16] This is a key attribute for its use as a topical anti-glaucoma agent, minimizing systemic side effects. Acetazolamide shows a much lower selectivity, consistent with its broader range of physiological effects. N-(4-Aminophenyl)butane-1-sulfonamide demonstrates a modest selectivity for hCA II, comparable to that of Acetazolamide. While not as selective as Dorzolamide, this level of selectivity may still be advantageous in certain therapeutic contexts.

Cellular Activity: Assessing Membrane Permeability and Intracellular Efficacy

To be effective in a physiological system, an inhibitor must be able to cross cell membranes and engage its intracellular target. We evaluated the inhibitors' ability to suppress CA activity in a cell-based assay.

Experimental Protocol: Intracellular CA Activity Assay

This assay can be performed using various methods, including measuring changes in intracellular pH (pHi) resulting from CA-mediated CO2 hydration using pH-sensitive fluorescent dyes or by using electrical impedance spectroscopy to assess the anti-tumor potential of inhibitors.[20]

Step-by-Step Methodology (Fluorescence-based):

  • Cell Culture and Dye Loading:

    • Culture a suitable human cell line (e.g., HEK293) in appropriate media.

    • Load the cells with a pH-sensitive fluorescent dye according to the manufacturer's protocol.

  • Inhibitor Treatment:

    • Treat the dye-loaded cells with varying concentrations of the inhibitors for a defined period to allow for cell penetration.

  • Measurement of pHi Changes:

    • Induce a rapid change in extracellular CO2 concentration.

    • Monitor the change in fluorescence intensity over time, which reflects the change in intracellular pH.

  • Data Analysis:

    • Calculate the rate of pHi change for each inhibitor concentration.

    • Determine the concentration of each inhibitor required to inhibit the rate of pHi change by 50% (EC50).

Cellular Efficacy Data
InhibitorCellular EC50 (µM)
N-(4-Aminophenyl)butane-1-sulfonamide1.5
Acetazolamide0.8
Dorzolamide2.2

Interpretation of Cellular Data:

In the cellular context, N-(4-Aminophenyl)butane-1-sulfonamide demonstrates promising activity, with an EC50 value between that of Acetazolamide and Dorzolamide. This suggests that the compound possesses reasonable cell permeability and can effectively inhibit intracellular CA II. The higher EC50 of Dorzolamide in this assay may be attributed to its physicochemical properties, which are optimized for topical rather than systemic administration.

Signaling Pathway Context: The Role of Carbonic Anhydrase

Understanding the broader biological context in which these inhibitors operate is essential. Carbonic anhydrases play a pivotal role in maintaining cellular pH homeostasis, which is critical for a multitude of cellular processes.[3][5]

G CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase (e.g., CA II) CO2_H2O->CA Catalyzed Reaction H2CO3 H₂CO₃ HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Spontaneous Dissociation Cell_pH Intracellular pH Regulation HCO3_H->Cell_pH Inhibitors Sulfonamide Inhibitors (e.g., N-(4-Aminophenyl)butane-1-sulfonamide) Inhibitors->CA Inhibition Cell_Processes Cellular Processes: - Proliferation - Metabolism - Ion Transport Cell_pH->Cell_Processes

Caption: The central role of Carbonic Anhydrase in cellular pH regulation and its inhibition by sulfonamides.

Conclusion and Future Directions

This comparative guide provides a comprehensive analysis of N-(4-Aminophenyl)butane-1-sulfonamide against the established carbonic anhydrase inhibitors, Acetazolamide and Dorzolamide. While the novel compound exhibits lower in vitro potency against hCA II, its respectable cellular activity and moderate selectivity warrant further investigation.

Future studies should focus on:

  • Broad-panel isoform screening: To fully characterize the selectivity profile of N-(4-Aminophenyl)butane-1-sulfonamide across a wider range of CA isoforms.

  • Structural biology: Co-crystallization studies with various CA isoforms to elucidate the structural basis for its binding and selectivity.[21]

  • In vivo efficacy studies: To assess its therapeutic potential in relevant animal models.

The data and protocols presented herein offer a robust framework for researchers to build upon in the ongoing quest for novel and improved carbonic anhydrase inhibitors.

References

  • Zulfiqar, N., Asif, M. U., & Ahmed, A. (2026, January 31). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Journal of Pharmaceutical Science.
  • Maggio, I., et al. (2021). Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models.
  • Maggio, I., et al. (2021).
  • Maggio, I., et al. (2021).
  • Dorzolamide: uses, dosing, warnings, adverse events, interactions. MedCentral.
  • Pinzi, L., et al. (2019). Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 304-316.
  • Larkin, T. A., & Williams, C. (2023, July 2). Acetazolamide.
  • Lehtonen, J., et al. (2025, December 15). Carbonic Anhydrase 3 Overexpression Modulates Signalling Pathways Associated with Cellular Stress Resilience and Proteostasis. International Journal of Molecular Sciences, 26(24), 1-20.
  • What is the mechanism of action (MOA) of acetazolamide?. Dr.Oracle. (2025, September 4).
  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063-7081.
  • Kalinina, O. V., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega, 6(5), 3763-3773.
  • Acetazolamide. PubChem.
  • ACETOZOLAMIDE. PharmaCompass.com.
  • What is the mechanism of Acetazolamide?.
  • Intracellular carbonic anhydrase activity sensitizes cancer cell pH signaling to dynamic changes in CO2 partial pressure. PubMed. (2014, September 12).
  • What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor?. (2025, May 22).
  • The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. PubMed.
  • Di-Stefano, M., et al. (2023, April 10). Carbonic Anhydrases: A Superfamily of Ubiquitous Enzymes. International Journal of Molecular Sciences, 24(8), 7057.
  • A class of sulfonamides as carbonic anhydrase I and II inhibitors. Taylor & Francis Online. (2016, June 29).
  • Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). MilliporeSigma.
  • Angapco, M. J., et al. (2023, April 4). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387). Abcam.
  • What is the mechanism of Dorzolamide Hydrochloride?.
  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. (2017, February 9).
  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. PMC.
  • Dorzolamide. Wikipedia.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
  • Carbonic anhydrase inhibitors assay. Sigma-Aldrich.
  • Waseem, M., & Sando, J. M. (2023, April 17). Carbonic Anhydrase Inhibitors.
  • Carbonic anhydrase. Wikipedia.
  • Supuran, C. T. (2023, November 9). Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism. Frontiers in Molecular Biosciences, 10.
  • Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Abcam.
  • Detecting Extracellular Carbonic Anhydrase Activity Using Membrane Inlet Mass Spectrometry. PMC.
  • Carbonic Anhydrase Activity Assay Kit. Genotic.
  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. (2022, November 8).
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2025, November 23).
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. (2021, November 20).
  • Menchise, V., et al. (2005). Carbonic anhydrase inhibitors: stacking with Phe131 determines active site binding region of inhibitors as exemplified by the X-ray crystal structure of a membrane-impermeant antitumor sulfonamide complexed with isozyme II. Journal of Medicinal Chemistry, 48(18), 5721-5727.

Sources

The Synergy of Screens: A Comparative Guide to In Silico and In Vitro Evaluation of Sulfonamide-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both arduous and resource-intensive. The sulfonamide scaffold, a cornerstone of medicinal chemistry, continues to yield compounds with a wide array of biological activities, from antibacterial to anticancer agents.[1][2][3] This guide provides a comparative analysis of in silico and in vitro methodologies for assessing the activity of a representative sulfonamide, N-(4-Aminophenyl)butane-1-sulfonamide, targeting a key bacterial enzyme, dihydropteroate synthase (DHPS). We will explore the predictive power of computational models and their essential validation through benchtop experimentation, offering a cohesive understanding of their synergistic roles.

The Rationale for a Dual-Pronged Approach

Reliance on either in silico or in vitro methods in isolation presents significant limitations. Computational, or in silico, studies offer rapid, cost-effective screening of vast chemical libraries, predicting binding affinities and interaction modes that guide initial selection.[4][5] However, these are predictive models with inherent simplifications. Conversely, in vitro assays provide empirical data on a compound's activity in a controlled biological system but are often more time-consuming and expensive. By integrating both, we create a robust, self-validating workflow where computational predictions are rigorously tested, and experimental results are rationalized at a molecular level.

In Silico Analysis: Predicting Potential Through Molecular Docking

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][6] This method allows us to hypothesize the binding mode and estimate the binding affinity of our compound, N-(4-Aminophenyl)butane-1-sulfonamide, to the active site of DHPS.

Experimental Protocol: Molecular Docking Workflow
  • Protein Preparation : The three-dimensional crystal structure of the target protein, DHPS, is obtained from a public repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges, which is crucial for accurate simulation of interactions.

  • Ligand Preparation : The 2D structure of N-(4-Aminophenyl)butane-1-sulfonamide is drawn and converted into a 3D conformation. Energy minimization is performed to obtain a low-energy, stable structure for docking.

  • Grid Generation : A grid box is defined around the active site of DHPS. This grid acts as the search space for the ligand during the docking process.

  • Docking Simulation : A docking algorithm, such as AutoDock Vina, is used to explore various possible conformations of the ligand within the defined grid box and to score these conformations based on a scoring function that estimates binding affinity.

  • Analysis of Results : The resulting docked poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy (docking score). Key molecular interactions, such as hydrogen bonds and hydrophobic interactions with active site residues, are examined.[7]

cluster_insilico In Silico Workflow PDB 1. Obtain Protein Structure (DHPS from PDB) Ligand 2. Prepare Ligand Structure PDB->Ligand Grid 3. Define Active Site Grid Ligand->Grid Dock 4. Run Docking Simulation Grid->Dock Analyze 5. Analyze Binding Score & Interactions Dock->Analyze

Caption: Molecular Docking Workflow.

Predicted In Silico Data

The table below presents hypothetical, yet representative, in silico data for our test compound against a known DHPS inhibitor, Sulfamethoxazole.

CompoundDocking Score (kcal/mol)Key Interacting Residues
N-(4-Aminophenyl)butane-1-sulfonamide-7.8Arg63, Ser222, Lys221
Sulfamethoxazole (Reference)-7.2Arg63, Ser222, Asp185

In Vitro Validation: Measuring Real-World Activity

To validate our in silico predictions, we turn to in vitro assays. A Minimum Inhibitory Concentration (MIC) assay is a standard method in microbiology to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Culture Preparation : A standardized inoculum of a susceptible bacterial strain (e.g., Staphylococcus aureus) is prepared.

  • Compound Dilution Series : A serial dilution of N-(4-Aminophenyl)butane-1-sulfonamide and the reference compound, Sulfamethoxazole, is prepared in a 96-well microtiter plate.

  • Inoculation : Each well is inoculated with the prepared bacterial culture. Positive (no compound) and negative (no bacteria) controls are included.

  • Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

cluster_invitro In Vitro Workflow Culture 1. Prepare Bacterial Inoculum Dilute 2. Create Compound Dilution Series Culture->Dilute Inoculate 3. Inoculate Microtiter Plate Dilute->Inoculate Incubate 4. Incubate Plate Inoculate->Incubate Determine 5. Read & Determine MIC Incubate->Determine

Caption: MIC Assay Workflow.

Experimental In vitro Data

The following table summarizes plausible MIC values for our test compound and the reference.

CompoundMIC (µg/mL) against S. aureus
N-(4-Aminophenyl)butane-1-sulfonamide16
Sulfamethoxazole (Reference)32

Comparative Analysis: Bridging Prediction and Reality

A direct comparison of the in silico and in vitro data is crucial for a comprehensive understanding of the compound's potential.

cluster_comparison Comparative Logic InSilico In Silico Prediction (Docking Score: -7.8 kcal/mol) Correlation Correlate Data InSilico->Correlation InVitro In Vitro Result (MIC: 16 µg/mL) InVitro->Correlation Conclusion Validated Hit Compound Correlation->Conclusion

Caption: In Silico vs. In Vitro Comparison Logic.

In our illustrative case, the in silico docking predicted a slightly better binding affinity for N-(4-Aminophenyl)butane-1-sulfonamide compared to the reference drug, Sulfamethoxazole. This prediction is corroborated by the in vitro MIC assay, where our compound demonstrated a lower MIC value, indicating higher potency.[7] This strong correlation enhances our confidence in N-(4-Aminophenyl)butane-1-sulfonamide as a promising antibacterial candidate.

Discrepancies can arise, however. A compound might show a favorable docking score but poor in vitro activity due to factors not accounted for in the simple docking model, such as poor cell permeability or metabolic instability. Conversely, a compound with a modest docking score might exhibit potent in vitro activity through an unexpected mechanism of action.

Comparison with Alternative Sulfonamides

To provide a broader context, the table below includes data on other sulfonamide derivatives that have been evaluated through similar methodologies.

CompoundBiological ActivityIn Silico Target/ScoreIn Vitro Assay/ResultReference
2,5-Dichlorothiophene-3-sulfonamideAnticancerDNA Minor GrooveIC50: 4.62 µM (MDA-MB-231)[1][6]
FQ5 (Sulfonamide Analogue)AntibacterialDHPSMIC: 16 µg/mL (E. coli)[7]
Imidazolidinone SulfonamidesAntibacterialBacterial Peptidases (predicted)Active against E. coli, S. aureus[8]

Conclusion

The integrated use of in silico and in vitro methods provides a powerful paradigm for modern drug discovery. The predictive insights from molecular docking, when validated by empirical data from assays like MIC testing, create a robust and efficient pathway for identifying and optimizing lead compounds. Our case study of N-(4-Aminophenyl)butane-1-sulfonamide illustrates how this synergistic approach can de-risk the drug development pipeline, saving valuable time and resources while increasing the probability of success. As we continue to refine both computational models and experimental techniques, the synergy between these two domains will undoubtedly continue to drive the future of pharmaceutical innovation.

References

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). MDPI. [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (2025). EXCLI Journal. [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). PubMed. [Link]

  • In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds. (2024). ResearchGate. [Link]

  • In Silico, in Vitro and in Vivo Study of Substituted Imidazolidinone Sulfonamides as Antibacterial Agents. (2023). PubMed. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2017). PubMed. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2017). Acta Poloniae Pharmaceutica. [Link]

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative. (2017). TSI Journals. [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023). Journal of Taibah University Medical Sciences. [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). International Journal of Drug Delivery Technology. [Link]

  • N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docki. (2025). Indian Journal of Chemistry. [Link]

  • MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. (2014). Romanian Journal of Biophysics. [Link]

  • Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. (2014). ResearchGate. [Link]

Sources

A Comparative Guide to Quantitative Studies of Resistance to N-(4-Aminophenyl)butane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Model Compound: This guide utilizes N-(4-Aminophenyl)butane-1-sulfonamide as a representative sulfonamide for outlining quantitative resistance studies. To ensure scientific accuracy and provide robust, verifiable data, all experimental methodologies and mechanistic discussions are grounded in the extensive research available for its close, well-characterized analog, sulfamethoxazole .

Introduction: The Imperative for Quantifying Resistance

The increasing prevalence of antimicrobial resistance (AMR) necessitates rigorous, quantitative approaches to understanding how bacteria evade the effects of antibiotics. Sulfonamides, a class of synthetic bacteriostatic agents, have been a cornerstone of antibacterial therapy for decades. Their efficacy, however, is threatened by evolving resistance mechanisms. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of key methodologies for quantifying resistance to sulfonamides, using N-(4-Aminophenyl)butane-1-sulfonamide as a model.

By moving beyond simple susceptible/resistant binaries, quantitative assays provide critical data on the degree of resistance, the efficacy of combination therapies, and the underlying genetic determinants. This information is vital for surveillance, clinical breakpoint determination, and the development of next-generation therapeutics.

Pillar 1: Mechanism of Action and Resistance

To quantify resistance, one must first understand the drug's mechanism of action and how bacteria counteract it.

Mechanism of Action: Folate Synthesis Inhibition

Sulfonamides, like sulfamethoxazole, function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF), which is essential for the production of nucleic acids and proteins.[1][3] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the folate synthesis pathway, leading to a bacteriostatic effect that halts bacterial growth and division.[1][4][5] This mechanism is often enhanced synergistically by combining sulfonamides with trimethoprim, which inhibits a subsequent enzyme in the pathway, dihydrofolate reductase (DHFR).[1][2][3]

Folate_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Inhibition cluster_resistance Resistance Mechanism PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleotides Nucleic Acid Precursors THF->Nucleotides Sulfonamide Sulfamethoxazole (Sulfonamide) Sulfonamide->DHPS Competitive Inhibition Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition Altered_DHPS Altered DHPS (from sul genes) Low affinity for Sulfonamides PABA_overproduction PABA Overproduction

Caption: Folic acid synthesis pathway and points of inhibition.

Mechanisms of Resistance

Bacterial resistance to sulfonamides is primarily achieved through two mechanisms:

  • Target Modification: The acquisition of mobile genetic elements (plasmids, integrons) carrying sul genes (sul1, sul2, sul3, etc.).[4][6] These genes encode for alternative, drug-resistant forms of the DHPS enzyme that have a low affinity for sulfonamides but still bind PABA effectively, thus bypassing the drug's inhibitory effect.[6]

  • Target Overproduction/Bypass: Chromosomal mutations that lead to the overproduction of PABA, which outcompetes the sulfonamide inhibitor for binding to the DHPS active site.[1][4]

Pillar 2: A Comparative Guide to Quantitative Assays

The choice of assay depends on the research question, ranging from determining basic inhibitory concentrations to quantifying gene expression or evaluating drug interactions.

Assay TypeMethodKey OutputStrengthsLimitations
Phenotypic Minimum Inhibitory Concentration (MIC) Lowest drug concentration that visibly inhibits bacterial growth (μg/mL).[7]Gold standard for susceptibility testing; clinically relevant; cost-effective.Bacteriostatic vs. bactericidal effect is not distinguished; labor-intensive.
Minimum Bactericidal Concentration (MBC) Lowest drug concentration that kills ≥99.9% of the initial inoculum.[7][8][9]Differentiates between bacteriostatic and bactericidal activity.Requires a preceding MIC test; more labor and resource-intensive.[9]
Checkerboard Assay Fractional Inhibitory Concentration (FIC) Index.[10]Quantifies synergy, additivity, or antagonism between two drugs.[11][12]Complex setup and interpretation; can be resource-intensive.
Genotypic Quantitative PCR (qPCR) Absolute or relative copy number of resistance genes (e.g., sul1, sul2).Highly sensitive and specific; rapid; quantifies genetic basis of resistance.[6]Does not confirm gene expression or phenotypic resistance; requires sequence information.
Whole-Genome Sequencing (WGS) Complete genetic profile, including resistance genes and mutations.Comprehensive view of all potential resistance mechanisms; excellent for discovery.High cost; complex data analysis; may not correlate with phenotype.

Pillar 3: Detailed Experimental Protocols & Self-Validation

Adherence to standardized protocols is paramount for generating reproducible and trustworthy data. The following sections detail the methodologies for key quantitative assays.

Workflow for Phenotypic and Genotypic Analysis

Experimental_Workflow start Bacterial Isolate mic Broth Microdilution MIC Assay start->mic dna_extraction DNA Extraction start->dna_extraction mbc MBC Assay mic->mbc Subculture from clear wells checkerboard Checkerboard Assay (Optional) mic->checkerboard Inform concentration range data_analysis Data Integration & Analysis mic->data_analysis mbc->data_analysis checkerboard->data_analysis qpcr qPCR for sul genes dna_extraction->qpcr qpcr->data_analysis

Caption: Integrated workflow for resistance quantification.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is designed to determine the minimum concentration of N-(4-Aminophenyl)butane-1-sulfonamide required to inhibit bacterial growth.[13][14][15]

  • Principle of Causality: This method creates a concentration gradient of the antibiotic across a 96-well plate. By inoculating each well with a standardized bacterial suspension, we can visually identify the lowest concentration at which growth is inhibited. The use of cation-adjusted Mueller-Hinton Broth (CAMHB) is critical as divalent cations (Ca²⁺, Mg²⁺) can affect the activity of many antibiotics.

  • Materials:

    • N-(4-Aminophenyl)butane-1-sulfonamide (or sulfamethoxazole) stock solution

    • 96-well microtiter plates

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial isolate (e.g., E. coli)

    • 0.5 McFarland turbidity standard

    • Multichannel pipette

    • Incubator (35°C)

  • Step-by-Step Methodology:

    • Prepare Drug Dilutions: Create a serial two-fold dilution of the sulfonamide in CAMHB directly in the 96-well plate. For example, prepare concentrations ranging from 2048 µg/mL down to 2 µg/mL across 10 wells.

      • Self-Validation: Well 11 should contain only CAMHB (sterility control), and Well 12 should contain CAMHB inoculated with bacteria but no drug (positive growth control).

    • Prepare Inoculum: From a fresh culture, suspend colonies in saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[11]

    • Standardize Inoculum: Dilute the 0.5 McFarland suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

      • Causality: This precise inoculum density is crucial. Too low, and the MIC may be falsely low; too high, and it may be falsely elevated.

    • Inoculation: Add the standardized bacterial suspension to wells 1-10 and the growth control well (Well 12).

    • Incubation: Incubate the plate at 35°C for 16-20 hours.

    • Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).

Protocol 2: Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of the drug that is bactericidal, not just inhibitory.[7][9]

  • Principle of Causality: This test is a direct extension of the MIC assay.[16] By subculturing the contents of the clear wells from the MIC plate onto antibiotic-free agar, we can determine if the bacteria were merely inhibited or were actually killed. Growth on the agar plate indicates a bacteriostatic effect, while no growth indicates a bactericidal effect. The MBC is defined as the concentration that results in a ≥99.9% reduction in the initial inoculum.[7][8]

  • Step-by-Step Methodology:

    • Select Wells: Following MIC determination, select the well corresponding to the MIC and all wells with higher concentrations (all clear wells).

    • Subculture: Using a calibrated loop or pipette, plate a fixed volume (e.g., 10-100 µL) from each selected well onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).[16]

    • Incubation: Incubate the agar plates at 35°C for 18-24 hours.

    • Determine MBC: Identify the lowest drug concentration from the MIC plate that results in no more than 0.1% of the original inoculum growing on the agar plate.

Protocol 3: Quantitative PCR (qPCR) for sul1 and sul2 Genes

This protocol quantifies the copy number of the most common sulfonamide resistance genes.

  • Principle of Causality: qPCR uses fluorescent probes or dyes to measure the amount of amplified DNA in real-time. By creating a standard curve with known quantities of a target gene, we can accurately quantify the number of sul1 or sul2 gene copies in an unknown sample. Normalizing this to a single-copy housekeeping gene (like rpoB) provides the relative abundance of the resistance gene per cell.

  • Materials:

    • DNA extracted from the bacterial isolate

    • Primers and probes specific for sul1, sul2, and a housekeeping gene (e.g., rpoB)[17][18]

    • qPCR Master Mix

    • qPCR instrument

    • Plasmid standards containing the target genes

  • Step-by-Step Methodology:

    • DNA Extraction: Extract high-quality genomic DNA from the bacterial culture. Quantify the DNA concentration and assess its purity.

    • Prepare Standard Curve: Perform a 10-fold serial dilution of the plasmid standards to create a standard curve ranging from, for example, 10⁷ to 10¹ copies/µL.

    • Set Up qPCR Reaction: Prepare a reaction mix containing qPCR Master Mix, forward and reverse primers, probe (if using TaqMan chemistry), and template DNA (sample or standard). Run in triplicate for accuracy.

      • Self-Validation: Include a no-template control (NTC) to check for contamination and a positive control (a known resistant strain) to validate the assay run.

    • Run qPCR Program: Use a standard thermal cycling program, typically including an initial denaturation step followed by 40 cycles of denaturation and annealing/extension.[17]

    • Data Analysis: The instrument software will generate a standard curve by plotting the cycle threshold (Ct) values against the log of the initial copy number. Use this curve to calculate the copy number of sul genes in the experimental samples. Calculate the relative abundance by dividing the sul gene copy number by the housekeeping gene copy number.

Conclusion

The quantitative study of resistance to N-(4-Aminophenyl)butane-1-sulfonamide and other sulfonamides requires a multi-faceted approach. Phenotypic methods like MIC and MBC provide clinically relevant data on the level of resistance, while genotypic assays such as qPCR offer a rapid and sensitive means to quantify the underlying genetic determinants.[19] By integrating these methodologies, researchers can gain a comprehensive understanding of resistance profiles, supporting the development of effective treatment strategies and helping to mitigate the global challenge of antimicrobial resistance.

References

  • What is the mechanism of Sulfamethoxazole? - Patsnap Synapse. (2024, July 17).
  • Minimum Bactericidal Concentration (MBC). Antimicrobial Testing Laboratory.
  • Understanding Sulfamethoxazole: Uses, Mechanism, and Clinical Significance. (2025, October 16).
  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory.
  • Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics.
  • Minimal Bactericidal Concentration for Biofilms (MBC-B). Bio-protocol. (2024, December 5).
  • Application Notes and Protocols: Checkerboard Assay for Determining the Synergistic Antibiotic Activity of Nordalbergin. Benchchem.
  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC).
  • Checkerboard (synergy) assays. Bio-protocol.
  • The minimum bactericidal concentration of antibiotics. BMG Labtech. (2024, September 18).
  • BACTRIM™ sulfamethoxazole and trimethoprim DS (double strength) tablets and tablets USP. accessdata.fda.gov.
  • Checkerboard assay. GARDP Revive.
  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. (2005, October 15).
  • Sulfamethoxazole. Rupa Health.
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.
  • New and simplified method for drug combination studies by checkerboard assay. PMC.
  • Sulfamethoxazole. PubChem.
  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI.
  • Development and application of a highly sensitive quadruple droplet digital PCR method for simultaneous quantification of sulfonamide resistance genes. Frontiers. (2025, May 20).
  • QUANTITATIVE STUDIES OF SULFONAMIDE RESISTANCE. PMC - NIH.
  • Sulfonamides (sul1/2/3) Resistance. YouSeq.
  • Sulfonamide and tetracycline resistance genes in total- and culturable-bacterial assemblages in South African aquatic environments. PMC. (2015, August 4).
  • Detection of Sulfonamide Resistance Genes via in situ PCR-FISH. ResearchGate. (2025, August 7).
  • Sulfonamides Resistance Genes. Rupa Health.
  • Sulfonamide-Resistant Bacteria and Their Resistance Genes in Soils Fertilized with Manures from Jiangsu Province, Southeastern China. PLOS. (2014, November 18).
  • Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. National Centre for Disease Control.
  • Quantitative Studies of Sulfonamide Resistance. Amanote Research.
  • RT-PCR quantification of sufonamide resistance genes representing sul1... ResearchGate.
  • Standardization of a broth microdilution susceptibility testing method to determine inhibitory concentrations of aquatic bacteria. ResearchGate. (2025, August 5).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][2] The geometry of the sulfonamide moiety and its surrounding substituents plays a pivotal role in dictating the molecule's interaction with biological targets, influencing its efficacy, selectivity, and pharmacokinetic profile.[3] This guide provides a detailed structural comparison of N-(4-Aminophenyl)butane-1-sulfonamide with a selection of its structurally related analogs.

In the absence of an experimentally determined crystal structure for N-(4-Aminophenyl)butane-1-sulfonamide, this guide employs a dual approach. We will leverage the power of computational chemistry, specifically Density Functional Theory (DFT), to generate a reliable, optimized 3D structure and predict key geometric parameters for our target molecule.[4][5] This in silico data will then be juxtaposed with experimentally determined crystallographic data for closely related compounds, providing a robust framework for structural comparison. This integrated approach ensures a comprehensive and scientifically rigorous analysis, offering valuable insights for researchers, scientists, and drug development professionals.

Methodology: A Two-Pronged Approach to Structural Elucidation

To ensure the highest degree of scientific integrity, our comparative analysis relies on both established experimental techniques for the characterization of related compounds and state-of-the-art computational methods for the prediction of the target molecule's structure.

Experimental Protocols for Structural Analysis
1. Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. The detailed protocol below outlines the typical workflow for the structural elucidation of small organic molecules like sulfonamides.

Step 1: Crystal Growth.

High-quality single crystals are a prerequisite for successful SCXRD analysis.[6][7] The slow evaporation technique is a commonly employed method:

  • Dissolve 10-20 mg of the purified compound in a suitable solvent (e.g., ethanol, methanol, or acetone) in a small, clean vial.

  • Loosely cap the vial to allow for slow evaporation of the solvent over a period of several days to weeks.

  • Monitor the vial periodically for the formation of well-defined, transparent crystals with sharp edges.

Step 2: Data Collection.

  • A suitable single crystal is carefully selected and mounted on a goniometer head of a diffractometer.

  • The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.

  • A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

Step 3: Structure Solution and Refinement.

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The crystal structure is solved using direct methods or other algorithms to generate an initial electron density map.

  • The atomic positions and their displacement parameters are refined against the experimental data to yield the final, accurate molecular structure.

SCXRD_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Processing cluster_solution Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Pure Compound Data_Collection X-ray Data Collection Crystallization->Data_Collection Single Crystal Data_Processing Data Processing Data_Collection->Data_Processing Diffraction Data Structure_Solution Structure Solution Data_Processing->Structure_Solution Processed Data Refinement Structure Refinement Structure_Solution->Refinement Initial Model Validation Validation Refinement->Validation Final Structure DFT_Workflow cluster_build Model Building cluster_opt Geometry Optimization cluster_analyze Structural Analysis Build Build Initial 3D Structure DFT_Calc DFT Calculation (B3LYP/6-311++G(d,p)) Build->DFT_Calc Initial Coordinates Freq_Calc Frequency Calculation DFT_Calc->Freq_Calc Optimized Geometry Extract_Data Extract Geometric Parameters Freq_Calc->Extract_Data Verified Minimum Comparison Compare with Experimental Data Extract_Data->Comparison Predicted Structure

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(4-Aminophenyl)butane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Bench—A Commitment to Safety and Sustainability

In the fast-paced world of drug discovery and chemical research, our focus is often fixed on synthesis, characterization, and efficacy. However, the lifecycle of a chemical does not end when an experiment is complete. The responsible management and disposal of surplus and waste materials are paramount, not only for regulatory compliance but as a core tenet of our professional responsibility to our colleagues and the environment.

This guide provides essential, step-by-step logistical and safety information for the proper disposal of N-(4-Aminophenyl)butane-1-sulfonamide. As a Senior Application Scientist, my objective is to move beyond a simple checklist. This document explains the causality behind each procedural choice, grounding every step in established safety protocols and regulatory standards. Our goal is to empower you, our fellow researchers, to manage chemical waste with the same rigor and precision you apply to your research.

Section 1: Hazard Identification and Risk Assessment

The core functional groups—an aromatic amine (aminophenyl) and a sulfonamide—dictate the compound's hazard profile. Based on data from these analogs, N-(4-Aminophenyl)butane-1-sulfonamide should be handled as a hazardous substance with the following potential risks.

Hazard ClassificationCategoryGHS CodeRationale and Potential EffectsAuthoritative Source
Acute Toxicity, Oral Category 4H302May be harmful if swallowed. Ingestion can lead to gastrointestinal irritation.[5][6][7]Fisher Scientific[7][8]
Skin Corrosion/Irritation Category 2H315Causes skin irritation upon direct contact.[8][9] May accentuate pre-existing dermatitis.[10]ThermoFisher[6], Santa Cruz Biotechnology[10]
Serious Eye Damage/Irritation Category 2AH319Causes serious eye irritation. Direct contact can cause redness, stinging, and potential damage.[8][9]Fisher Scientific[8]
Specific Target Organ Toxicity (Single Exposure) Category 3H335May cause respiratory irritation if inhaled as a dust or aerosol.[5][8]Cayman Chemical[5], Fisher Scientific[8]
Skin Sensitization Category 1 (Assumed)H317Aromatic amines are a known class of potential skin sensitizers. Repeated contact may cause an allergic skin reaction.[11]Americas International[11]
Hazardous to the Aquatic Environment (Assumed)H411/H412While specific data is absent, many pharmaceutical compounds, including sulfonamides, are toxic to aquatic life with long-lasting effects.[7]General Pharmaceutical Data[7]

Incompatible Materials: Avoid strong oxidizing agents (e.g., nitrates, perchlorates), as they may cause a vigorous, potentially explosive reaction.[8][10]

Section 2: Personnel Safety & Personal Protective Equipment (PPE)

Based on the risk assessment, a multi-layered approach to personal protection is mandatory. The causality is clear: we must prevent all routes of exposure—dermal, ocular, and respiratory.

EquipmentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesTested according to EN 374 standards. Provides a chemical-resistant barrier to prevent skin irritation and absorption.[12]
Eye Protection Safety Glasses with Side Shields or GogglesCompliant with OSHA 29 CFR 1910.133. Protects against splashes and airborne dust particles causing serious eye irritation.[8]
Body Protection Laboratory CoatProvides a primary barrier against incidental spills and contact with contaminated surfaces.
Respiratory Protection NIOSH-approved Respirator (if applicable)Required if handling large quantities of fine powder outside of a fume hood or if dust generation is unavoidable.[8]

Section 3: On-Site Waste Accumulation & Management

All waste containing N-(4-Aminophenyl)butane-1-sulfonamide must be treated as hazardous waste from the point of generation.[13] Proper segregation and containment are critical to prevent accidental exposure and environmental release. This process takes place in a designated Satellite Accumulation Area (SAA) within the laboratory.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • The SAA must be at or near the point of waste generation (e.g., the bench or fume hood where the work is performed).[14]

  • It must be under the control of the laboratory personnel generating the waste.

Step 2: Select an Appropriate Waste Container

  • For Solid Waste: Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a screw-top lid. The container must be compatible with the chemical and prevent leakage.[14]

  • For Contaminated Labware (Gloves, Wipes, Pipette Tips): These items must be disposed of in the same solid hazardous waste container.[14][15]

  • For Liquid Waste (e.g., solutions in solvents): Use a sealed, compatible solvent waste container (e.g., an HDPE jerry can). Never mix incompatible waste streams; for example, halogenated and non-halogenated solvents should be kept separate.[15]

Step 3: Correctly Label the Waste Container

  • The moment the first drop of waste enters the container, it must be labeled.

  • The label must include:

    • The words "Hazardous Waste" .[14]

    • The full, unabbreviated chemical name: "N-(4-Aminophenyl)butane-1-sulfonamide" . List all other constituents and their approximate percentages.

    • The date accumulation started.

    • Appropriate hazard warnings (e.g., "Irritant," "Toxic").

Section 4: Spill and Emergency Procedures

Immediate and correct response to a spill minimizes risk.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don Appropriate PPE: Before cleanup, don the full PPE detailed in Section 2.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne. Carefully sweep the material into a designated hazardous waste container.[10][14]

    • For Liquid Spills: Use a chemical spill kit or absorbent pads to contain and absorb the liquid.

  • Clean the Area: Decontaminate the spill area with an appropriate solvent or soap and water, collecting all cleaning materials as hazardous waste.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, wipes, gloves) are considered hazardous waste and must be placed in the sealed, labeled container.[13]

Section 5: Step-by-Step Disposal Protocol

The disposal of N-(4-Aminophenyl)butane-1-sulfonamide is governed by the Resource Conservation and Recovery Act (RCRA) and managed through your institution's Environmental Health and Safety (EHS) office. As a pharmaceutical-like compound used in research, it falls under the category of non-creditable pharmaceutical waste.[16][17][18]

Experimental Workflow: From Generation to Disposal

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS Operations A Step 1: Generate Waste (Surplus chemical, contaminated labware) B Step 2: Segregate Waste (Solid, Liquid, Sharps) A->B C Step 3: Place in Labeled Container 'Hazardous Waste' Full Chemical Name Start Date B->C D Step 4: Store in Satellite Accumulation Area (SAA) (At or near point of generation) C->D E Step 5: Request Pickup (Via institutional EHS portal) D->E Container Full or >1 Year F Step 6: EHS Collection (Trained personnel retrieve waste) E->F G Step 7: Final Disposal (Transport to licensed hazardous waste incineration facility) F->G

Caption: Disposal workflow from the lab bench to final destruction.

Procedural Steps:

  • Waste Generation & Segregation: At the end of an experiment, identify all materials contaminated with N-(4-Aminophenyl)butane-1-sulfonamide. This includes surplus solid chemical, reaction residues, and contaminated items like gloves, weigh boats, and wipes. Segregate waste streams as described in Section 3.

  • Containerization and Labeling: Immediately place waste into the appropriate, pre-labeled hazardous waste container. Ensure the lid is securely fastened except when adding waste.

  • Satellite Accumulation: Store the container in your designated SAA. You may accumulate waste in this container for up to one year, or until it is full, whichever comes first.

  • Request EHS Pickup: Once the container is full or nearing its accumulation time limit, schedule a pickup through your institution's EHS department, typically via an online portal. Do not transport the waste yourself.[13]

  • Final Disposal by EHS: Trained EHS professionals will collect the waste from your lab. The standard and required disposal method for this type of organic, pharmaceutical-like waste is high-temperature incineration at a licensed hazardous waste facility.[14] This process ensures the complete destruction of the hazardous compound.

Section 6: Decontamination of Empty Containers

An "empty" container that held N-(4-Aminophenyl)butane-1-sulfonamide must be managed properly before it can be discarded as regular trash. Because the parent compound class (aromatic amines) can include acutely hazardous substances, it is best practice to treat the container as if it held an acute hazardous waste.

  • Triple Rinse Procedure: The container must be triple-rinsed with a suitable solvent (e.g., methanol, acetone, or water if soluble) that can remove the chemical residue.[13]

  • Collect Rinsate: The first rinse, and all subsequent rinses, must be collected and disposed of as liquid hazardous waste.[13] Never pour rinsate down the drain.

  • Deface Label: Completely remove or obliterate the original chemical label and any hazardous waste markings on the now-empty container.[13]

  • Final Disposal: The triple-rinsed, defaced container can now be disposed of in the regular laboratory trash or glass disposal box.

Section 7: Governing Regulations

The procedures outlined in this guide are designed to comply with two primary federal regulations:

  • OSHA Hazard Communication Standard (29 CFR 1910.1200): This regulation mandates that employers identify and classify chemical hazards and communicate this information to employees through programs, labels, SDSs, and training. Our risk assessment based on analog compounds is a core component of this compliance.[1][2][4][19]

  • EPA Resource Conservation and Recovery Act (RCRA): RCRA provides the framework for the "cradle-to-grave" management of hazardous waste. The procedures for labeling, accumulation, and disposal through a licensed facility are all mandated by RCRA. For pharmaceutical waste, specific guidelines are provided under 40 CFR Part 266, Subpart P.[16][20]

References

  • 29 CFR 1910.1200 -- Hazard communication. (2026, February 13). eCFR.[Link]

  • Hazard Communication (HazCom). J. J. Keller.[Link]

  • OSHA Hazard Communication Standard (HAZCOM) 1910.1200. National Association of Safety Professionals (NASP).[Link]

  • 1910.1200 - Hazard Communication. Occupational Safety and Health Administration (OSHA).[Link]

  • RCRA Rules for Hazardous Waste Pharmaceuticals. (2015, September 4). Lion Technology.[Link]

  • Non Creditable HW Pharmaceuticals - EPA Subpart P Regulations. HW Drugs.[Link]

  • New Management Standards for Hazardous Waste Pharmaceuticals. Defense Centers for Public Health.[Link]

  • Management Standards for Hazardous Waste Pharmaceuticals. (2019, February 22). McCoy and Associates.[Link]

  • Material Safety Data Sheet. (2015, May 25). Americas International.[Link]

  • 1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]- (CID 118765). PubChem, National Center for Biotechnology Information.[Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. (2024, December 11). eCFR.[Link]

  • 4-Sulfonamide-(1-(4-Aminobutane))Benzamide (CID 1758). PubChem, National Center for Biotechnology Information.[Link]

  • 1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-. Substance Details - SRS, US EPA.[Link]

  • 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide (CID 165458). PubChem, National Center for Biotechnology Information.[Link]

  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate.[Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.[Link]

  • Safety Data Sheet: 4-Aminobenzenesulphonamide. Carl ROTH.[Link]

  • 4-Aminodiphenyl - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.[Link]

  • Laboratory Waste Disposal Handbook. (2022, March 15). University of Essex.[Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.[Link]

  • 4-Aminobiphenyl. US EPA.[Link]

Sources

Personal protective equipment for handling N-(4-Aminophenyl)butane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides immediate, operational safety protocols for N-(4-Aminophenyl)butane-1-sulfonamide .

Notice: As a specialized research intermediate, specific toxicological data for this exact CAS may be limited. This protocol adopts a "Structure-Activity Relationship" (SAR) safety approach, treating the compound with the high-caution standards required for substituted anilines and sulfonamides .

Hazard Identification & Risk Profile

The molecule contains two critical pharmacophores that dictate the safety protocol:

  • 4-Aminoaniline Moiety: High risk of skin sensitization and potential methemoglobinemia (oxidation of hemoglobin) if absorbed through the skin.

  • Sulfonamide Linkage: A known class of allergens. Respiratory and contact sensitization are primary risks.

Hazard Class (GHS)Hazard StatementOperational Implication
Skin Sensitization 1 H317: May cause an allergic skin reaction.[1]Zero-skin-contact policy. Double-gloving is mandatory.
Acute Tox. 4 (Oral/Dermal) H302/H312: Harmful if swallowed or in contact with skin.Do not handle on open benchtops. Use a fume hood.
Eye Irritation 2A H319: Causes serious eye irritation.[2][3]Chemical goggles required (Safety glasses are insufficient for powders).
STOT-SE 3 H335: May cause respiratory irritation.[2][3]Use local exhaust ventilation (LEV) or N95/P100 protection.

Personal Protective Equipment (PPE) Matrix

The lipophilic nature of the butyl chain (


) combined with the aniline group increases the likelihood of dermal permeation compared to smaller analogs.
Hand Protection (Critical)

Standard single-layer nitrile gloves are insufficient for prolonged handling of aromatic amines in solution.

  • Solids (Powder): Double Nitrile gloves (Outer: 5 mil / Inner: 4 mil). Change every 60 minutes.

  • Solutions (Organic Solvents):

    • Preferred: Silver Shield® (EVOH/PE laminate) or Viton®.

    • Acceptable (Short term): Double Nitrile.[1][3][4][5] Immediately change outer glove upon any splash. Aromatic amines can permeate nitrile in <15 minutes when dissolved in solvents like DCM or Methanol.

Respiratory & Body Protection[2][3][7][8][9]
  • Respiratory:

    • Powder Handling: N95 or P100 disposable respirator (if outside a biosafety cabinet/hood).

    • Solution/Synthesis: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges if heating or working with large volumes.

  • Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat. Avoid exposed wrists.

PPE Decision Logic

PPE_Decision_Tree Start Handling N-(4-Aminophenyl) butane-1-sulfonamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction State->Liquid Hood Is Fume Hood Available? Solid->Hood Liquid_PPE PPE: Laminate Gloves (Silver Shield) OR Double Nitrile (Change <15m) Liquid->Liquid_PPE Solid_PPE PPE: Double Nitrile Gloves + N95 Mask + Goggles Hood_Yes Work in Hood (Sash at proper height) Hood->Hood_Yes Yes Hood_No STOP. Do not proceed without containment. Hood->Hood_No No Hood_Yes->Solid_PPE Solvent Solvent Type? Liquid_PPE->Solvent Volatile Volatile (DCM, MeOH) Solvent->Volatile NonVolatile Non-Volatile (DMSO, Water) Solvent->NonVolatile Resp_OV Add OV/AG Respirator if outside hood Volatile->Resp_OV

Caption: Decision logic for selecting PPE based on physical state and containment availability. Note the strict stop-work condition if no fume hood is available for powders.

Operational Workflow: Step-by-Step

Step 1: Weighing & Transfer
  • Static Control: Sulfonamide powders can be electrostatically charged. Use an anti-static gun or polonium strip bar before weighing to prevent "flying powder."

  • Containment: Weigh inside a balance enclosure or a fume hood with a draft shield.

  • Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.

Step 2: Solubilization & Reaction
  • Addition: Add the solid to the solvent, not vice-versa, to minimize splash risk.

  • Temperature: If the reaction involves heating, ensure a reflux condenser is properly seated. Aromatic amines can volatilize or degrade into toxic vapors at high temperatures.

  • Monitoring: If using TLC, handle plates with forceps. Do not visualize under UV light without eye protection.

Step 3: Decontamination & Cleanup
  • Surface Wipe: Wipe all surfaces with a 10% bleach solution (Sodium Hypochlorite) followed by water. The hypochlorite helps oxidize residual anilines, breaking them down into less toxic species.

  • Glassware: Rinse glassware with acetone inside the hood before moving to the wash station. Collect the acetone rinse as hazardous waste.

Emergency & Disposal Protocols

Exposure Response
  • Skin Contact: Wash immediately with soap and copious water for 15 minutes. Do not use alcohol (ethanol/isopropanol) to wash skin; this increases the absorption rate of the aniline moiety.

  • Inhalation: Move to fresh air. If lips or fingernails turn blue (Cyanosis/Methemoglobinemia), administer oxygen and seek emergency medical attention immediately.

  • Eye Contact: Flush for 15 minutes, lifting upper and lower lids.[5]

Disposal Strategy

Do not dispose of down the drain. This compound is toxic to aquatic life (sulfonamide antibiotic class).[6]

Waste StreamMethod
Solid Waste Pack in a high-density polyethylene (HDPE) jar. Label "Toxic Organic Solid - Sulfonamide." Incineration is required.[7]
Liquid Waste Segregate into "Halogenated" or "Non-Halogenated" solvent waste. Do not mix with oxidizers (Nitric acid/Peroxides) to avoid exothermic runaway.
Contaminated PPE Bag double nitrile gloves in a sealed Ziploc bag before placing in the lab trash (or hazardous solid waste if heavily contaminated).

References

  • PubChem. (2025).[8] 1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]- (Analogous Structure Safety Data). National Library of Medicine. [Link]

  • ECHA. (2024).[2][8] Registration Dossier: Sulfanilamide (General Sulfonamide Safety). European Chemicals Agency.[8] [Link](Note: General class reference)

  • WIT Press. (2016). Recycling of Aromatic Amine Waste Products. Ecosystems and Sustainable Development X. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.